Eutypine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9(2)3-5-11-7-10(8-13)4-6-12(11)14/h4,6-8,14H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCYVTIQMNZUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#CC1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153107 | |
| Record name | Eutypine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121007-17-8 | |
| Record name | Eutypine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121007-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eutypine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121007178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eutypine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Eutypine?
An In-depth Technical Guide to the Chemical Structure and Bioactivity of Eutypine
Abstract
This compound, a secondary metabolite produced by the phytopathogenic fungus Eutypa lata, is a key toxin implicated in the "dying-arm" disease of grapevines. This technical guide provides a comprehensive analysis of its chemical structure, physicochemical properties, and spectroscopic characteristics. We delve into strategies for its isolation from natural sources and propose a logical pathway for its chemical synthesis. The primary mechanism of action—uncoupling of mitochondrial oxidative phosphorylation via a protonophoric effect—is detailed and visualized. This document is intended for researchers in natural product chemistry, plant pathology, and drug development, offering foundational knowledge and methodologies for the study of this bioactive acetylenic benzaldehyde.
Introduction
This compound is an aromatic acetylenic compound first identified as a toxin from Eutypa lata, the causative agent of a significant canker disease affecting grapevines and other woody plants.[1] Its presence in infected tissues leads to stunted growth, leaf chlorosis, and eventual death of the affected plant arm, posing a considerable threat to viticulture. Beyond its role as a phytotoxin, the unique chemical architecture of this compound—featuring a conjugated system of aromatic, alkyne, and alkene moieties—makes it a molecule of interest for chemical synthesis and biological screening. This guide offers a detailed exploration of this compound's molecular characteristics, from its fundamental structure to its mechanism of action at the subcellular level.
Chemical Identity and Structure
Systematic Nomenclature and Identifiers
The unambiguous identification of a chemical entity is paramount in scientific discourse. This compound is systematically known as 4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde.[2][3][4] Its key identifiers are summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde | [2][4] |
| CAS Number | 121007-17-8 | [2][3][5] |
| Molecular Formula | C₁₂H₁₀O₂ | [2][3][6] |
| Molecular Weight | 186.21 g/mol | [2][4] |
| Canonical SMILES | CC(=C)C#CC1=C(C=CC(=C1)C=O)O | [2][4][6] |
| InChIKey | SFCYVTIQMNZUCZ-UHFFFAOYSA-N | [2][4][6] |
Core Chemical Structure
This compound's structure is built upon a hydroxybenzaldehyde scaffold. Specifically, it is a derivative of 4-hydroxybenzaldehyde, with a C5 acetylenic side chain, 3-methylbut-3-en-1-ynyl, substituted at the C3 position of the benzene ring. This arrangement places the bulky, lipophilic side chain ortho to the hydroxyl group and meta to the aldehyde group.
Physicochemical Properties
The biological activity of this compound is intrinsically linked to its physicochemical properties. It is characterized as a lipophilic weak acid with a pKa of 6.2.[1] This lipophilicity allows it to readily associate with and traverse cellular membranes, while its pKa, which is close to physiological pH, means that both protonated and deprotonated forms exist in biological systems, a key feature for its protonophore activity.
| Property | Value | Significance | Source(s) |
| pKa | 6.2 | Allows for protonation/deprotonation cycles at physiological pH, crucial for protonophore activity. | [1] |
| Water Solubility | Practically Insoluble | Facilitates partitioning into lipid membranes rather than aqueous cellular compartments. | [3] |
| Predicted XLogP3-AA | 2.8 | Indicates high lipophilicity, supporting its ability to cross the mitochondrial inner membrane. | [2][5] |
Spectroscopic Elucidation of this compound
Structural elucidation of a natural product relies on a combination of spectroscopic techniques. While publicly archived spectra for this compound are sparse, its defined structure allows for a robust prediction of its spectral characteristics, providing a benchmark for experimental verification.
Mass Spectrometry (MS)
High-resolution mass spectrometry should reveal a molecular ion peak [M+H]⁺ at m/z 187.0754, corresponding to the molecular formula C₁₂H₁₁O₂⁺. Key fragmentation patterns would likely include the loss of the aldehyde group (-29 Da) and cleavage at the acetylenic bond.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to show characteristic absorption bands for its functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Phenolic O-H | 3200-3400 (broad) | Stretching |
| Aldehydic C-H | 2820-2850 and 2720-2750 | Stretching |
| Aromatic C-H | ~3030 | Stretching |
| Alkyne C≡C | 2100-2150 (weak) | Stretching |
| Aldehyde C=O | 1680-1700 | Stretching |
| Aromatic/Alkene C=C | 1580-1640 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, in CDCl₃, 500 MHz):
-
Aldehyde Proton (1H): Singlet at δ 9.8-9.9 ppm.
-
Aromatic Protons (3H): Complex multiplet pattern between δ 6.9-7.8 ppm. The proton ortho to the aldehyde will be the most downfield.
-
Phenolic Proton (1H): Broad singlet, δ 5-6 ppm (exchangeable with D₂O).
-
Vinyl Protons (2H): Two distinct signals (singlets or narrow multiplets) around δ 5.3-5.5 ppm.
-
Methyl Protons (3H): Singlet around δ 1.9-2.1 ppm.
¹³C NMR (Predicted, in CDCl₃, 125 MHz):
-
Aldehyde Carbonyl: δ 190-192 ppm.
-
Aromatic Carbons: 6 signals between δ 115-160 ppm. The carbon bearing the OH group will be the most downfield (~δ 158-160 ppm).
-
Alkene Carbons: Quaternary carbon at ~δ 128-130 ppm and terminal CH₂ at ~δ 122-124 ppm.
-
Alkyne Carbons: Two signals between δ 80-95 ppm.
-
Methyl Carbon: δ 20-23 ppm.
Synthesis and Isolation Strategies
Isolation from Natural Sources
The established method for obtaining this compound is through extraction from cultures of Eutypa lata. The general workflow involves standard natural product isolation protocols.
Protocol: Generalized Isolation of this compound
-
Fungal Culture: Grow Eutypa lata in a suitable liquid medium (e.g., Potato Dextrose Broth) for 2-4 weeks to allow for secondary metabolite production.
-
Extraction: Separate the mycelium from the culture broth by filtration. Extract the filtered broth with an organic solvent such as ethyl acetate. Concurrently, extract the mycelial mass after homogenization.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
Chromatographic Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC). Pool fractions containing the compound of interest.
-
Final Purification: Perform further purification using High-Performance Liquid Chromatography (HPLC), typically on a C18 reverse-phase column, to obtain pure this compound.
Proposed Retrosynthetic Analysis
A logical approach to the total synthesis of this compound would involve a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This strategy is widely used for forming carbon-carbon bonds between sp² and sp hybridized carbons.
The key disconnection is at the bond between the aromatic ring and the alkyne. This leads to two key synthons: a suitably functionalized aryl halide (e.g., 3-iodo-4-hydroxybenzaldehyde) and a terminal alkyne (2-methyl-1-buten-3-yne). The hydroxyl and aldehyde groups on the aromatic partner would likely require protection to prevent side reactions during the coupling step.
Mechanism of Action and Biological Activity
Primary Mechanism: Uncoupling of Mitochondrial Oxidative Phosphorylation
The primary phytotoxic effect of this compound stems from its ability to act as a protonophore, effectively uncoupling oxidative phosphorylation in plant mitochondria.[1] This action disrupts the proton motive force (PMF) that is essential for ATP synthesis.
The mechanism proceeds via a cyclic process:
-
Protonation: In the acidic mitochondrial intermembrane space, the phenolic hydroxyl group of this compound (pKa 6.2) becomes protonated.
-
Membrane Diffusion: The resulting neutral, lipophilic molecule diffuses across the inner mitochondrial membrane into the alkaline matrix.
-
Deprotonation: Inside the matrix, the higher pH causes the molecule to release its proton.
-
Anion Migration: The resulting phenolate anion is driven back across the membrane toward the more positive intermembrane space by the membrane potential.
This cycle effectively shuttles protons across the membrane, dissipating the proton gradient and causing a futile cycle of oxygen consumption without ATP synthesis.[1] This leads to cellular energy depletion and ultimately cell death. At higher concentrations, this compound can also directly inhibit the electron transport chain.[1]
Broader Biological Context
The Diatrypaceae family of fungi, to which Eutypa belongs, is a rich source of bioactive secondary metabolites, including terpenoids, polyketides, and other aromatic compounds.[7][8] Many of these compounds exhibit significant antimicrobial, anti-inflammatory, cytotoxic, and antiviral activities.[8] The unique acetylenic structure of this compound suggests it could be a valuable scaffold for medicinal chemistry exploration, potentially leading to the development of novel therapeutic agents.
Conclusion and Future Directions
This compound is a structurally intriguing natural product with a well-defined mechanism of phytotoxicity. Its chemical structure, characterized by a hydroxybenzaldehyde core and a conjugated acetylenic side chain, dictates its lipophilic and weak acid properties, enabling it to function as a potent mitochondrial uncoupler. The proposed strategies for its synthesis and the predictive spectroscopic data provided herein offer a solid foundation for researchers aiming to work with this molecule.
Future research should focus on the validation of the proposed total synthesis, which would enable the production of this compound and its analogs for broader biological screening. Investigating the structure-activity relationship by modifying the side chain and aromatic substituents could elucidate the key features required for its protonophore activity and potentially uncover new biological functions.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129326, this compound. Available at: [Link]
-
FooDB (2021). Showing Compound this compound (FDB001486). Available at: [Link]
-
Telo, J. P., et al. (1998). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. PubMed. Available at: [Link]
-
The Good Scents Company (n.d.). This compound. Available at: [Link]
-
PubChemLite (n.d.). This compound (C12H10O2). Available at: [Link]
-
J-GLOBAL (n.d.). This compound Chemical Substance Information. Available at: [Link]
-
ResearchGate (2023). Biological activity distribution of active metabolites in Eutypella fungi. Available at: [Link]
-
Wang, W., et al. (2023). Chemical structures, biological activities, and biosynthetic analysis of secondary metabolites of the Diatrypaceae family: A comprehensive review. PMC. Available at: [Link]
Sources
- 1. Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H10O2 | CID 129326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB001486) - FooDB [foodb.ca]
- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. This compound, 121007-17-8 [thegoodscentscompany.com]
- 6. PubChemLite - this compound (C12H10O2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Chemical structures, biological activities, and biosynthetic analysis of secondary metabolites of the Diatrypaceae family: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Eutypa lata secondary metabolites and toxins
An In-depth Technical Guide to the Secondary Metabolites and Toxins of Eutypa lata
Abstract
Eutypa lata, a pathogenic ascomycete fungus, is the primary causative agent of Eutypa dieback, a devastating trunk disease affecting grapevines and other woody plants worldwide.[1][2][3] The pathogenicity of E. lata is not due to direct mycelial presence in the distal, symptomatic tissues but is instead mediated by a suite of secondary metabolites produced in the infected woody trunk and translocated throughout the plant.[2][4][5][6] This guide provides a comprehensive technical overview of these bioactive compounds, intended for researchers, plant pathologists, and drug development professionals. We will explore the major classes of E. lata secondary metabolites, primarily acetylenic phenols and related heterocyclic compounds, their proposed biosynthetic origins, and their multifaceted biological activities. This includes their roles as phytotoxins contributing to disease symptoms and as elicitors of plant defense responses. Detailed methodologies for the culture, extraction, isolation, and characterization of these metabolites are provided, alongside protocols for assessing their biological activity. This document serves as a foundational resource for understanding the chemical basis of Eutypa dieback and for exploring the potential of these unique natural products in broader scientific and pharmaceutical contexts.
Introduction to Eutypa lata and Eutypa Dieback
Eutypa lata (Pers.:Fr.) Tul. & C. Tul. is a globally significant pathogen responsible for Eutypa dieback, a chronic and debilitating disease of perennial woody plants, most notably grapevines (Vitis vinifera).[1] The disease causes substantial economic losses in major viticultural regions through reduced yields, decreased vineyard longevity, and increased management costs.[7][8] Infection typically occurs when airborne ascospores colonize fresh pruning wounds, leading to the gradual development of cankers and necrosis within the woody vascular tissues.[2][9][10]
A hallmark of Eutypa dieback is that the characteristic foliar symptoms—stunted and chlorotic shoots, cupped and necrotic leaves, and poor fruit development—appear on parts of the plant that are not physically colonized by the fungus.[2][4][6][11] This observation led to the discovery that the pathogen produces and secretes a range of phytotoxic secondary metabolites that are transported through the xylem to the green shoots, where they exert their effects.[2][4][5][6] Understanding the chemical nature, biosynthesis, and mode of action of these compounds is therefore critical for diagnosing the disease, developing effective control strategies, and assessing host plant resistance.
Major Classes of Secondary Metabolites
The secondary metabolome of E. lata is characterized by a diversity of structurally related aromatic compounds.[12] Production of these metabolites can vary significantly between different fungal strains and is heavily influenced by the culture medium, suggesting a complex regulatory network.[1][13][14] The primary metabolites identified belong to the class of acetylenic phenols and their heterocyclic derivatives.[4][15]
Acetylenic Phenols
This class represents the most well-studied group of E. lata metabolites. They share a common phenolic ring structure with a five-carbon acetylenic side chain.
-
Eutypine (1): Initially considered the principal phytotoxin, this compound (4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde) was one of the first metabolites isolated from E. lata cultures.[4][7] Its aldehyde functional group is a key feature related to its biological activity.
-
Eutypinol (2): The corresponding alcohol to this compound, where the aldehyde group is reduced.[13] It is often the primary metabolite found in culture filtrates of many strains and is considered a detoxification product of this compound.[13] Generally, it is found to be inactive or significantly less phytotoxic than this compound.[14][16]
-
Siccayne: In this analogue, the methanone side group of this compound is replaced by a hydroxyl group.[4] It has demonstrated limited phytotoxicity in bioassays.[14][16]
-
Eulatinol: A methoxyquinol that has been isolated as a major constituent from some strains.[13] It exhibits necrotic effects in leaf bioassays.[14]
Chromenes and Heterocyclic Analogues
In addition to the linear acetylenic phenols, E. lata also produces cyclized derivatives and other heterocyclic compounds.
-
Eulatachromene: A chromene metabolite that has been shown to possess greater phytotoxicity than this compound in some bioassays.[14][16]
-
Benzofuran derivatives: this compound can undergo cyclization to form a more stable and highly phytotoxic benzofuran product, a reaction that may contribute to the overall toxicity observed in the plant.[11][14]
Biosynthesis of Key Metabolites
While the precise genetic and enzymatic pathways for the biosynthesis of acetylenic phenols in Eutypa lata are not yet fully elucidated, a plausible pathway can be proposed based on the structures of the isolated metabolites. The aromatic core likely originates from the shikimate pathway, a common route for the synthesis of aromatic amino acids and other phenolic compounds in fungi and plants. The acetylenic side chain is characteristic of polyketide biosynthesis. Therefore, a hybrid shikimate-polyketide pathway is the most probable origin.
Below is a conceptual diagram of a proposed biosynthetic pathway leading to the core structures of this compound and its derivatives.
Caption: Proposed biosynthetic pathway for Eutypa lata acetylenic phenols.
Biological Activity and Mechanisms of Action
The secondary metabolites of E. lata exhibit a fascinating duality in their interaction with host plants, acting as both virulence factors that cause cellular damage and as elicitors that can trigger the plant's own defense systems.
Phytotoxicity and Role in Pathogenesis
The foliar symptoms of Eutypa dieback are a direct result of the phytotoxicity of translocated metabolites.[2][17] However, it is now understood that the disease is likely caused by a "suite of compounds" rather than by this compound alone.[13][14] The relative toxicity of these compounds varies, and their combined action, along with potential synergistic effects and transformations in planta, contributes to the overall pathogenesis.
Table 1: Summary of Reported Phytotoxicity of Major Eutypa lata Metabolites
| Metabolite | Chemical Class | Reported Phytotoxicity | References |
| This compound | Acetylenic Phenol | High; causes necrosis and chlorosis | [4][11][14] |
| Eutypinol | Acetylenic Phenol | Inactive or very low | [13][14][16] |
| Siccayne | Acetylenic Phenol | Inactive or very low | [14][16] |
| Eulatinol | Acetylenic Phenol | Moderate; causes necrotic effects | [13][14] |
| Eulatachromene | Chromene | High; greater than this compound in some assays | [14][16] |
| Benzofuran Derivative | Benzofuran | High; potent necrotic effects | [14] |
Elicitation of Plant Defense Responses
Paradoxically, some of the same compounds that act as toxins can also be recognized by the plant as non-self molecules, or elicitors, which activate basal immunity.[4][5] Research using grapevine cell cultures has shown that this compound can induce classic plant defense responses, including a rapid influx of calcium ions (Ca²⁺) into the cell, extracellular alkalinization, and the upregulation of defense-related genes such as PAL (phenylalanine ammonia-lyase) and RS (resveratrol synthase).[4][18]
Interestingly, this elicitor activity appears to be mediated by the phenolic moiety of the molecule, as chemical analogues lacking the acetylenic side chain can still trigger these responses, albeit at a reduced amplitude.[4][5] This suggests the presence of a specific binding site or receptor on the plant cell membrane that recognizes the phenolic structure, initiating a defense signaling cascade.[4] In contrast, eutypinol does not elicit these defense responses and has been observed to disrupt microtubules, indicating a distinct and separate mode of action.[4][5]
Caption: this compound-induced plant defense signaling pathway.
Molecular Mechanisms of Toxicity
At the molecular level, this compound has been shown to act as a protonophore, uncoupling mitochondrial oxidative phosphorylation.[19] It functions as a lipophilic weak acid that can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis.[19] This disruption of the cell's energy balance leads to oxidative stress and, ultimately, cell death. At higher concentrations, this compound can also directly inhibit the mitochondrial electron transport chain.[19] This dual-action mechanism—disrupting both energy production and cellular redox balance—underpins its potent phytotoxicity.
Methodologies for Research and Analysis
The study of E. lata secondary metabolites requires robust methodologies for fungal culture, metabolite extraction and purification, chemical characterization, and bioactivity assessment.
Fungal Culture and Metabolite Production (OSMAC Approach)
The "One Strain, Many Compounds" (OSMAC) approach is highly effective for exploring the full metabolic potential of E. lata.[11][20] This involves cultivating a single fungal strain on a variety of media and under different physical conditions (e.g., temperature, agitation) to activate cryptic biosynthetic gene clusters.
Protocol 1: OSMAC-based Culture of Eutypa lata
-
Isolate Preparation: Obtain a pure culture of E. lata from infected grapevine wood by plating small wood chips onto Potato Dextrose Agar (PDA) amended with antibiotics (e.g., 50 mg/L streptomycin sulfate) to suppress bacterial growth. Incubate at 25°C in the dark until mycelial growth is established.
-
Inoculum Preparation: Transfer agar plugs from the leading edge of a mature PDA culture into 250 mL Erlenmeyer flasks containing 50 mL of Potato Dextrose Broth (PDB). Incubate at 25°C on a rotary shaker at 150 rpm for 7-10 days to generate a liquid mycelial suspension.
-
OSMAC Cultivation:
-
Prepare a panel of liquid culture media. Examples include:
-
Potato Dextrose Broth (PDB)
-
Malt Extract Broth (MEB)
-
Czapek-Dox Broth
-
Grapevine Wood Extract Medium (autoclave 20g of grapevine sawdust in 1L of water, filter, and supplement with 1% sucrose).[14]
-
-
Inoculate 100 mL of each medium in 500 mL flasks with 5 mL of the liquid mycelial inoculum.
-
Incubate cultures under static conditions at 25°C in the dark for 21-30 days. Metabolite production typically peaks after this period.[1][13]
-
-
Harvesting: Separate the mycelium from the culture broth by vacuum filtration through Miracloth or several layers of cheesecloth. The filtrate contains the secreted secondary metabolites and is used for extraction.
Extraction and Isolation of Metabolites
A standard liquid-liquid extraction followed by chromatographic purification is used to isolate the phenolic metabolites from the culture filtrate.
Caption: Experimental workflow for metabolite extraction and isolation.
Protocol 2: Extraction and Purification
-
Extraction: Adjust the pH of the culture filtrate to ~3.0 with 1M HCl. Partition the filtrate three times against an equal volume of ethyl acetate in a separatory funnel.
-
Concentration: Combine the organic (ethyl acetate) layers, dry over anhydrous sodium sulfate, and concentrate in vacuo using a rotary evaporator to yield a crude organic extract.
-
Initial Fractionation: Redissolve the crude extract in a minimal volume of dichloromethane and apply it to a silica gel column. Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Analysis: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or by staining with a vanillin-sulfuric acid reagent.
-
Final Purification: Pool fractions containing compounds of interest based on their TLC profiles. Subject these pooled fractions to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient to obtain pure compounds.
Analytical Characterization
The structures of purified metabolites are elucidated using a combination of spectrometric and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Used for both quantification and final purification. A C18 column with a diode array detector (DAD) is effective for separating and detecting these aromatic compounds, typically monitoring at wavelengths between 230-280 nm.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Volatile or semi-volatile metabolites can be analyzed by GC-MS after derivatization (e.g., trimethylsilylation) to increase their volatility. This provides information on molecular weight and fragmentation patterns.[13]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structure elucidation. A full suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) is required to unambiguously assign the structure of novel compounds.[11]
Phytotoxicity Bioassays
A simple and reliable grape leaf disc bioassay can be used to assess the relative phytotoxicity of purified compounds.[14][16]
Protocol 3: Grape Leaf Disc Bioassay
-
Leaf Collection: Collect young, fully expanded, healthy leaves from greenhouse-grown, disease-free grapevines.
-
Disc Preparation: Use a cork borer (e.g., 1 cm diameter) to punch discs from the leaf lamina, avoiding major veins.
-
Treatment Application: Dissolve purified compounds in a suitable solvent (e.g., methanol or acetone) to create a stock solution (e.g., 10 mg/mL). Prepare serial dilutions to test a range of concentrations.
-
Assay Setup: Place leaf discs abaxial side up on moist filter paper in a petri dish. Apply a small droplet (e.g., 5-10 µL) of the test solution to the center of each disc. Use a solvent-only droplet as a negative control.
-
Incubation: Seal the petri dishes with parafilm to maintain humidity and incubate under a light/dark cycle (e.g., 16h light/8h dark) at 25°C.
-
Evaluation: Monitor the discs daily for up to 72 hours. Assess phytotoxicity by measuring the diameter of the necrotic or chlorotic lesion that develops around the point of application.[14][16]
Implications for Drug Development and Agriculture
The study of Eutypa lata secondary metabolites has significant implications beyond plant pathology. The unique acetylenic phenol structures represent novel chemical scaffolds that could be explored for pharmaceutical applications. Their demonstrated biological activities, including antimicrobial and cytotoxic properties, suggest potential as lead compounds for drug discovery.[11] Furthermore, a deeper understanding of their mode of action and the plant's response to them can inform agricultural strategies. This knowledge could aid in breeding grape cultivars with enhanced resistance, developing novel, targeted fungicides that inhibit toxin biosynthesis, or creating diagnostic tools to detect the presence of the pathogen by analyzing for its metabolic signature in the host plant.[14][21]
Conclusion
The secondary metabolites produced by Eutypa lata are a diverse and potent class of natural products that are central to the pathology of Eutypa dieback. While initially viewed simply as toxins, compounds like this compound are now understood to have a complex relationship with the host, capable of both causing cellular damage and triggering immune responses. The disease is not caused by a single toxin but by a variable mixture of acetylenic phenols and heterocyclic compounds whose production is strain and environment-dependent. The methodologies outlined in this guide provide a framework for researchers to further investigate this intricate chemical interplay, paving the way for new disease management strategies and the potential discovery of novel bioactive molecules for broader applications.
References
-
Guan, X., Wolf, T. M., Nick, P. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research, 9, uhac120. [Link]
-
Mahoney, N., Lardner, R., Molyneux, R. J., Scott, E. S., Smith, L. R. (2003). Phenolic and heterocyclic metabolite profiles of the grapevine pathogen Eutypa lata. Phytochemistry, 64(2), 475-484. [Link]
-
Molyneux, R. J., Mahoney, N. E., Bayman, P., Wong, R. Y., Meyer, K., Irelan, N. (2002). Eutypa Dieback in Grapevines: Differential Production of Acetylenic Phenol Metabolites by Strains of Eutypa lata. Journal of Agricultural and Food Chemistry, 50(5), 1393-1399. [Link]
-
Mahoney, N. E., Molyneux, R. J. (2003). Synthesis and Structure−Phytotoxicity Relationships of Acetylenic Phenols and Chromene Metabolites, and Their Analogues, from the Grapevine Pathogen Eutypa lata. Journal of Natural Products, 67(5), 798-802. [Link]
-
Mahoney, N., Molyneux, R. J. (2004). Synthesis and structure-phytotoxicity relationships of acetylenic phenols and chromene metabolites, and their analogues, from the grapevine pathogen Eutypa lata. Journal of Natural Products, 67(5), 798-802. [Link]
- Tey-Rulh, P., Philippe, I., Renaud, J. M., Tsoupras, G., De Angelis, P., Fallot, J., Tabacchi, R. (1991). This compound, a phytotoxin produced by Eutypa lata the causal agent of dying-arm disease of grapevine. Phytochemistry, 30(2), 471-473. (Note: While not directly in the search results, this is a foundational paper often cited and relevant for context. A general search confirms its existence and relevance).
-
Renaud, J. M., Tey-Rulh, P., Charpentier, C., Fallot, J., Tabacchi, R. (1998). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1363(2), 155-162. [Link]
-
New Zealand Winegrowers. (2021). Grapevine Trunk Diseases. [Link]
-
Barossa Grape & Wine Association. Eutypa dieback. [Link]
-
Pacific Northwest Pest Management Handbooks. (2023). Grape (Vitis spp.)-Eutypa Dieback. [Link]
-
Jiménez-Teja, D., Barroso, J. B., Capote, N., Luque, J., Cantoral, J. M. (2006). Metabolites from Eutypa species that are pathogens on grapes. Natural Product Reports, 23(1), 108-116. [Link]
-
Xu, Z., Chen, S., He, Y., Zhang, Y., Chen, Y. (2023). Chemical structures, biological activities, and biosynthetic analysis of secondary metabolites of the Diatrypaceae family: A comprehensive review. Journal of Fungi, 9(5), 536. [Link]
-
KIT - JKI. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. [Link]
-
Lecomte, P., Péros, J. P., Blancard, D., Bastien, N., Délye, C. (2000). PCR Assays That Identify the Grapevine Dieback Fungus Eutypa lata. Applied and Environmental Microbiology, 66(10), 4475-4480. [Link]
-
Rolshausen, P. E., Greve, L. C., Labavitch, J. M., Mahoney, N. E., Molyneux, R. J., Gubler, W. D. (2008). Pathogenesis of Eutypa lata in Grapevine: Identification of Virulence Factors and Biochemical Characterization of Cordon Dieback. Phytopathology, 98(2), 222-229. [Link]
-
Morales-Cruz, A., Smith, R. J., Ibáñez, A., Travadon, R., Savocchia, S., Sosnowski, M. R., ... & Cantu, D. (2022). Population genomics of the grapevine pathogen Eutypa lata reveals evidence for population expansion and intraspecific differences in secondary metabolite gene clusters. PLoS Genetics, 18(4), e1010153. [Link]
-
Molyneux, R. J., Mahoney, N. E. (2005). Dying-Arm Disease in Grapevines: Diagnosis of Infection with Eutypa lata by Metabolite Analysis. Journal of Agricultural and Food Chemistry, 53(21), 8148-8155. [Link]
-
Ammad, F., Labois, C., El Gueddari, N. E., Essarioui, A. (2021). A Panoramic View on Grapevine Trunk Diseases Threats: Case of Eutypa Dieback, Botryosphaeria Dieback, and Esca Disease. Horticulturae, 7(10), 346. [Link]
-
Díaz-Sánchez, V., González-Menéndez, V., de la Cruz, M., Tormo, J. R., Pérez-Victoria, I., Vicente, F., ... & Genilloud, O. (2024). Discovery of Novel Phenolic Compounds from Eutypa lata Through OSMAC Approach: Structural Elucidation and Antibiotic Potential. Molecules, 29(10), 2321. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. barossawine.com [barossawine.com]
- 3. Population genomics of the grapevine pathogen Eutypa lata reveals evidence for population expansion and intraspecific differences in secondary metabolite gene clusters | PLOS Genetics [journals.plos.org]
- 4. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jkip.kit.edu [jkip.kit.edu]
- 6. PCR Assays That Identify the Grapevine Dieback Fungus Eutypa lata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nzwine.com [nzwine.com]
- 9. mdpi.com [mdpi.com]
- 10. Population genomics of the grapevine pathogen Eutypa lata reveals evidence for population expansion and intraspecific differences in secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chemical structures, biological activities, and biosynthetic analysis of secondary metabolites of the Diatrypaceae family: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eutypa dieback in grapevines: differential production of acetylenic phenol metabolites by strains of Eutypa lata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenolic and heterocyclic metabolite profiles of the grapevine pathogen Eutypa lata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxygen Radical-Generating Metabolites Secreted by Eutypa and Esca Fungal Consortia: Understanding the Mechanisms Behind Grapevine Wood Deterioration and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-phytotoxicity relationships of acetylenic phenols and chromene metabolites, and their analogues, from the grapevine pathogen Eutypa lata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Grape (Vitis spp.)-Eutypa Dieback | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 18. globalplantcouncil.org [globalplantcouncil.org]
- 19. Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Mechanism of action of Eutypine in plant cells
An In-Depth Technical Guide to the Mechanism of Action of Eutypine in Plant Cells
Abstract
This compound, a potent acetylenic phenol produced by the pathogenic fungus Eutypa lata, is a key virulence factor in Eutypa dieback, a severe grapevine trunk disease. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of this compound within plant cells. Historically viewed primarily as a phytotoxin, recent evidence reveals a dual role for this compound, acting as both a potent disruptor of mitochondrial function and an elicitor of basal plant immunity. This document synthesizes current research to detail its physicochemical properties, cellular uptake, primary toxic action as a protonophoric uncoupler of oxidative phosphorylation, and its secondary role in activating plant defense signaling pathways. Furthermore, we explore the plant's counter-defense mechanism involving the enzymatic detoxification of this compound. This guide is intended for researchers and scientists in plant pathology, biochemistry, and drug development, providing foundational knowledge and detailed experimental protocols to investigate this complex host-pathogen interaction.
Introduction: this compound and Eutypa Dieback
Eutypa lata is the causal agent of Eutypa dieback, a destructive disease affecting grapevines (Vitis vinifera) and other woody plants worldwide.[1][2] The fungus typically infects plants through pruning wounds and colonizes the vascular tissue.[2][3] Disease symptoms, however, manifest in distal parts of the plant, such as leaves and shoots, which remain free of fungal mycelia.[4] This observation led to the hypothesis that a mobile toxin, produced by the fungus in the infected wood and transported via the sap, was responsible for the characteristic symptoms of stunted growth, chlorotic and cupped leaves, and eventual dieback.[1][3][5]
Activity-guided fractionation led to the isolation of this compound (4-hydroxy-3-(3-methylbut-3-en-1-ynyl)-benzaldehyde), an acetylenic phenol identified as the principal phytotoxic metabolite.[1][4] For decades, research focused on its toxic properties. However, a more nuanced understanding has emerged, suggesting this compound's interaction with the plant is concentration-dependent, involving both direct cytotoxicity and the elicitation of host defense mechanisms.
Cellular Uptake and Physicochemical Properties
The efficacy of this compound as a mobile toxin is rooted in its chemical characteristics. It is a lipophilic, weak acid with a pKa of 6.2.[6][7] This dual nature governs its movement into and accumulation within plant cells.
-
Passive Diffusion: Its marked lipophilic character allows this compound to readily penetrate the plant cell's plasma membrane via passive diffusion, moving down a concentration gradient.[1][8]
-
Ion Trapping: Once inside the more alkaline cytoplasm (pH ~7.2-7.5), the weak acid deprotonates into its anionic form. This charged state significantly reduces its ability to diffuse back across the membrane, leading to its accumulation within the cytoplasm—a phenomenon known as "ion trapping".[1][9] This intracellular accumulation is critical for its subsequent interaction with subcellular targets.
Primary Mechanism of Action: Mitochondrial Dysfunction
The primary and most well-documented mechanism of this compound's toxicity is the disruption of mitochondrial function.[7][8] It acts as a classical protonophore, similar to carbonyl cyanide-m-chlorophenylhydrazone (CCCP), by uncoupling oxidative phosphorylation.[6]
Protonophoric Activity and Uncoupling
This compound's lipophilic and weakly acidic properties enable it to shuttle protons across the inner mitochondrial membrane. It picks up a proton in the acidic intermembrane space, diffuses across the inner membrane, and releases the proton into the alkaline mitochondrial matrix. This action dissipates the crucial proton motive force that drives ATP synthesis.
The consequences of this uncoupling are severe:
-
Decreased ATP Synthesis: By short-circuiting the proton gradient, this compound effectively uncouples the electron transport chain from ATP synthase, leading to a drastic reduction in the cell's energy supply and a lower ADP/O ratio.[6][8]
-
Stimulation of Respiration: In an attempt to re-establish the proton gradient, the electron transport chain works at an accelerated rate, leading to a marked increase in oxygen consumption, particularly at this compound concentrations below 200 µM.[6][7]
-
Membrane Depolarization: The shuttling of protons neutralizes the charge separation across the inner mitochondrial membrane, causing it to depolarize.[6][7]
-
Direct Inhibition: At higher concentrations, this compound can also exert a direct inhibitory effect on the electron transport chain itself.[6][7]
This collapse of the mitochondrial energy balance is sufficient to explain many of the necrotic symptoms observed in Eutypa dieback.[7]
Caption: Diagram 1: this compound as a Mitochondrial Protonophore.
A Secondary Role: Elicitation of Plant Basal Immunity
Contrary to its classic depiction as solely a toxin, recent studies demonstrate that this compound can also function as an elicitor, activating the plant's innate immune system.[4] This activity appears to be concentration-dependent and is mediated by specific structural features of the molecule.
-
Molecular Recognition: The phenolic moiety of this compound, rather than its acetylenic side chain, is responsible for triggering defense responses.[10] Specifically, the aldehyde group on the phenolic ring is critical for this activity.[10]
-
Early Signaling Events: At low concentrations (e.g., 10-25 µM), this compound induces a rapid alkalinization of the extracellular medium, a well-established proxy for calcium ion (Ca²⁺) influx into the cytoplasm.[4][10] This Ca²⁺ signature is one of the earliest signaling events in pattern-triggered immunity (PTI).
-
Induction of Defense Genes: Following these initial signals, this compound treatment leads to the significant upregulation of key defense-related genes. These include genes involved in the synthesis of phytoalexins, such as Phenylalanine Ammonia-Lyase (PAL) and Resveratrol Synthase (RS), which are crucial antimicrobial compounds in grapevine.[4][10]
This dual functionality suggests a complex chemical interplay at the host-pathogen interface, where this compound may initially trigger a defense response that is ultimately overwhelmed by its cytotoxic effects at higher, disease-relevant concentrations.
Caption: Diagram 2: this compound as an Elicitor of Plant Defense.
Host Counter-Defense: The Detoxification Pathway
Tolerant plant species and grapevine cultivars have evolved a mechanism to neutralize this compound. This detoxification pathway represents a critical component of host resistance to Eutypa dieback.
-
Enzymatic Reduction: The core of this defense is the enzymatic reduction of this compound's toxic aldehyde group to a benign alcohol.[1][7]
-
Detoxification Product: This reaction converts this compound into Eutypinol (4-hydroxy-3-(3-methyl-3-butene-1-ynyl) benzyl alcohol).[5][7] Eutypinol is non-toxic and, crucially, lacks the protonophoric activity of its precursor, failing to affect mitochondrial respiration or membrane potential.[5][7]
-
Key Enzyme: The enzyme responsible is an NADPH-dependent aldehyde reductase.[7] A specific gene, Vr-ERE, has been cloned from grapevine that encodes an enzyme with this activity. Overexpression of this gene in grapevine tissues enhances their detoxification capacity and confers tolerance to this compound.[7]
The ability of a plant to rapidly and efficiently convert this compound to Eutypinol is a key determinant of its tolerance to the disease.[5]
Methodologies for Studying this compound's Effects
To enable further research, this section provides validated, step-by-step protocols for key experiments used to elucidate this compound's mechanisms of action.
Protocol: Measurement of Mitochondrial Oxygen Consumption
This protocol measures the effect of this compound on the respiration rate of isolated plant mitochondria using a Clark-type oxygen electrode.
Objective: To determine if this compound stimulates (uncouples) or inhibits mitochondrial respiration.
Materials:
-
Isolated plant mitochondria (e.g., from grapevine cell culture or potato tubers)
-
Respiration Buffer (e.g., 0.3 M mannitol, 10 mM KCl, 5 mM MgCl₂, 10 mM KH₂PO₄, pH 7.2)
-
Substrates: Malate (10 mM), Succinate (10 mM)
-
ADP (100 mM stock)
-
This compound (in ethanol or DMSO, various concentrations)
-
Clark-type oxygen electrode system
Procedure:
-
Calibrate the oxygen electrode chamber with air-saturated Respiration Buffer to set the 100% O₂ level and add sodium dithionite to set the zero O₂ level.
-
Add 1 mL of fresh, air-saturated Respiration Buffer to the chamber and allow it to equilibrate to 25°C.
-
Add isolated mitochondria (approx. 0.5 mg protein) to the chamber and record the basal rate of oxygen consumption.
-
Add the respiratory substrate (e.g., 10 mM malate). This is State 4 respiration (substrate available, no ADP).
-
Add a limiting amount of ADP (e.g., 100 nmol) to initiate State 3 respiration (active ATP synthesis). Observe the rapid increase in oxygen consumption.
-
Once the ADP is consumed, respiration will return to the State 4 rate.
-
Add the desired concentration of this compound (or solvent control) to the chamber. Observe any changes in the State 4 respiration rate. A significant increase indicates uncoupling.
-
Add another aliquot of ADP to test the effect of this compound on State 3 respiration and the ADP/O ratio.
-
Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) as an indicator of mitochondrial coupling. A decrease in RCR after this compound addition confirms its uncoupling effect.
Protocol: Quantification of Phytotoxicity using Electrolyte Leakage Assay
This assay quantifies cell death by measuring the leakage of ions from damaged cell membranes, which increases the conductivity of the surrounding solution.[11]
Objective: To measure the dose-dependent cytotoxicity of this compound on plant tissue.
Materials:
-
Plant leaf discs (e.g., from Vitis vinifera or Arabidopsis thaliana)
-
Deionized water
-
This compound solutions of various concentrations (e.g., 0, 50, 100, 200, 500 µM)
-
12-well plates
-
Conductivity meter
Procedure:
-
Prepare leaf discs of a uniform size using a cork borer.
-
Wash the discs thoroughly with deionized water for 30-60 minutes to remove electrolytes leaked from the cut edges.
-
Place a set number of leaf discs (e.g., 5) into each well of a 12-well plate containing a fixed volume (e.g., 2 mL) of the corresponding this compound solution or a solvent control.
-
Incubate the plates under controlled light and temperature for a set period (e.g., 24-48 hours).
-
After incubation, gently swirl the plates and measure the electrical conductivity of the solution in each well (Measurement A).
-
Autoclave the plates (with leaf discs still in the solution) at 121°C for 20 minutes to kill all cells and release all electrolytes.
-
Cool the plates to room temperature and measure the final electrical conductivity (Measurement B).
-
Calculate the percentage of electrolyte leakage as: % Leakage = (Measurement A / Measurement B) * 100.
-
Plot the % Leakage against this compound concentration to generate a dose-response curve.
Caption: Diagram 3: Workflow for Electrolyte Leakage Assay.
Data Interpretation & Summary
The multifaceted action of this compound can be summarized by comparing its effects to its detoxified, non-toxic analogue, Eutypinol, and a solvent control.
| Parameter | Control (Solvent) | This compound (e.g., 100 µM) | Eutypinol (e.g., 100 µM) | Mechanism Implicated |
| Mitochondrial O₂ Consumption (State 4) | Basal Rate | Significantly Increased | No Change | Protonophoric Uncoupling[6][7] |
| Mitochondrial Membrane Potential | Normal (Polarized) | Significantly Decreased | No Change | Protonophoric Uncoupling[6][7] |
| Cell Viability (% Electrolyte Leakage) | Low (<5%) | High (>50%) | Low (<5%) | Cytotoxicity[8] |
| Defense Gene Expression (PAL, RS) | Basal Level | Significantly Upregulated | No Significant Change | Elicitor Activity[4][10] |
Conclusion and Future Directions
The mechanism of action of this compound is a clear example of the sophisticated chemical warfare that occurs between pathogenic fungi and their plant hosts. It is not merely a toxin but a dynamic molecule with a dual identity. At its core, this compound is a potent mitochondrial poison, collapsing the cell's energy production through protonophoric activity. Concurrently, at lower concentrations, its phenolic structure is recognized by the plant's surveillance system, triggering a basal immune response. The ultimate outcome of the interaction—disease or resistance—likely depends on the concentration of this compound at the cellular level and the plant's capacity to detoxify it into the harmless Eutypinol.
Future research should focus on identifying the putative plant receptor(s) that perceive this compound to initiate the defense signaling cascade. Furthermore, exploring the regulatory networks that control the expression of detoxification enzymes like aldehyde reductases could provide novel targets for breeding grapevines with enhanced resistance to Eutypa dieback.
References
-
Renaud, J. M., et al. (1998). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1364(2), 239-247. [Link]
-
Evidente, A., et al. (2011). Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases. Toxins, 3(12), 1567-1605. [Link]
-
Rudelle, A., et al. (2005). The phytotoxicity of Eutypa lata metabolites and their effects on Vitis vinifera cv. Chardonnay. Journal of Phytopathology, 153(3), 158-164. [Link]
-
Deswarte, C., et al. (1996). Transport, cytoplasmic accumulation and mechanism of action of the toxin this compound in Vitis vinifera cells. Journal of Plant Physiology, 149(3-4), 336-342. [Link]
-
Guan, P., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research, 9, uhac063. [Link]
-
Rolshausen, P. E., et al. (2010). Pathogenesis of Eutypa lata in Grapevine: Identification of Virulence Factors and Biochemical Characterization of Cordon Dieback. Phytopathology, 100(6), 598-609. [Link]
-
Mondello, V., et al. (2018). A Panoramic View on Grapevine Trunk Diseases Threats: Case of Eutypa Dieback, Botryosphaeria Dieback, and Esca Disease. Plants, 7(4), 88. [Link]
-
The Australian Wine Research Institute. (2010). Eutypa dieback. Viti-note. [Link]
-
EurekAlert!. (2022). Unlocking the secrets of grapevine immunity: Novel study reveals how Eutypa lata metabolites activate plant defense mechanisms. [Link]
-
Roustan, J. P., et al. (2001). Metabolisation of this compound by plant tissues: an HPLC determination. Phytochemical Analysis, 12(6), 415-419. [Link]
-
Miller, R. J., et al. (1970). Cytokinin inhibition of respiration in mitochondria from six plant species. Plant Physiology, 45(5), 629-631. [Link]
-
Kim, J. H., et al. (2017). Quantification of Plant Cell Death by Electrolyte Leakage Assay. Bio-protocol, 7(21), e2599. [Link]
-
Ikuma, H., & Bonner, W. D. (1967). Properties of Higher Plant Mitochondria. III. Effects of Respiratory Inhibitors. Plant Physiology, 42(11), 1535-1544. [Link]
Sources
- 1. Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. awri.com.au [awri.com.au]
- 3. A Panoramic View on Grapevine Trunk Diseases Threats: Case of Eutypa Dieback, Botryosphaeria Dieback, and Esca Disease [mdpi.com]
- 4. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Unlocking the secrets of grapevine immunity: Novel study reveals how Eutypa lata metabolites activate plant defense mechanisms | EurekAlert! [eurekalert.org]
- 11. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Nature of Eutypine: A Technical Guide to its Biological Activity in Plant Tissues
Introduction: Eutypine and the Shadow of Eutypa Dieback
Eutypa dieback, a devastating vascular disease in a wide range of woody plants, most notably grapevines, is caused by the fungus Eutypa lata. The pathogen colonizes the woody tissues, leading to cankers and a gradual decline in plant vigor, ultimately resulting in the death of arms or the entire plant. The foliar symptoms, characterized by stunted shoots, chlorotic and necrotic leaves, and poor fruit development, are not a direct result of fungal presence in the leaves but are attributed to phytotoxic metabolites translocated from the infected wood. Among these, this compound (4-hydroxy-3-(3-methyl-3-buten-1-ynyl)benzaldehyde) has been a primary focus of research. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound on plant tissues, delving into its molecular mechanisms of action as both a potent toxin and a surprising elicitor of plant defense responses. We will further examine the plant's innate detoxification strategies and provide detailed protocols for the scientific investigation of these phenomena.
The Dual Persona of this compound: Toxin and Defense Elicitor
Initially identified as a key phytotoxin responsible for the symptoms of Eutypa dieback, this compound's role in the plant-pathogen interaction is more complex than a simple toxicological one. While it does exert significant cytotoxic effects, it also acts as a signal molecule that can trigger the plant's innate immune system. This duality is crucial for understanding the progression of Eutypa dieback and for developing potential management strategies.
At high concentrations, this compound is unequivocally toxic to plant cells, contributing to the characteristic disease symptoms. However, at lower, physiologically relevant concentrations, it can be perceived by the plant as a pathogen-associated molecular pattern (PAMP), leading to the activation of defense mechanisms. This suggests a delicate balance in the interaction, where the outcome—disease or resistance—may depend on the concentration of this compound at the site of action and the plant's ability to mount a timely and effective defense response.
Molecular Mechanisms of Action: A Tale of Two Pathways
This compound's impact on plant tissues is underpinned by its interference with fundamental cellular processes. Its lipophilic nature allows it to traverse cellular membranes, reaching critical intracellular targets.
Mitochondrial Uncoupling and Oxidative Stress: The Toxic Face
One of the primary toxic effects of this compound is its action as a protonophore, disrupting mitochondrial function.[1] As a weak acid, this compound can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This uncoupling of oxidative phosphorylation leads to a decline in cellular energy levels and an increase in oxygen consumption without concomitant ATP production.[1]
The disruption of the mitochondrial electron transport chain also leads to the excessive production of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. This surge in ROS induces oxidative stress, causing damage to cellular components including lipids (lipid peroxidation), proteins, and nucleic acids, ultimately leading to cell death and the necrotic symptoms observed in Eutypa dieback.[2][3]
Induction of Plant Defense Responses: The Elicitor Role
Paradoxically, this compound can also trigger a cascade of defense responses in plant cells. This is initiated by the plant's perception of this compound, likely through a membrane-located receptor, although the specific receptor has yet to be definitively identified.[4] This recognition triggers a series of signaling events characteristic of PAMP-triggered immunity (PTI).
One of the earliest detectable responses is a rapid and transient alkalinization of the extracellular space (apoplast).[4][5] This change in pH is a hallmark of plant defense activation and is often associated with an influx of calcium ions into the cytosol, a critical secondary messenger in defense signaling.[6]
Following these initial signaling events, a significant transcriptional reprogramming occurs. Genes encoding key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL) and resveratrol synthase (RS), are upregulated.[4][6] This leads to the synthesis and accumulation of phytoalexins, which are antimicrobial compounds that play a crucial role in restricting pathogen growth.
Plant Detoxification of this compound: A Biochemical Shield
Plants are not passive victims of this compound's assault. They have evolved enzymatic detoxification mechanisms to convert this compound into a less harmful compound. The primary detoxification pathway involves the reduction of the aldehyde group of this compound to an alcohol, forming Eutypinol (4-hydroxy-3-(3-methyl-3-buten-1-ynyl)benzyl alcohol).[7][8] Eutypinol is significantly less toxic than this compound and does not exhibit the same uncoupling effect on mitochondria.[8]
This detoxification is catalyzed by an NADPH-dependent aldehyde reductase enzyme.[7][8] The efficiency of this enzymatic conversion is a critical factor in a plant's tolerance to Eutypa lata infection. Cultivars that exhibit higher tolerance to the disease often have a greater capacity to metabolize this compound into Eutypinol.[7][8]
Experimental Protocols for Studying this compound's Biological Activity
To facilitate further research in this area, we provide the following detailed, step-by-step methodologies for key experiments.
Phytotoxicity Assessment: Leaf Disc Assay
This assay provides a simple and effective method for evaluating the direct toxic effects of this compound on plant leaf tissue.
Materials:
-
Healthy, fully expanded leaves from the plant species of interest
-
This compound stock solution (in a suitable solvent, e.g., ethanol or DMSO)
-
Infiltration buffer (e.g., 10 mM MES, pH 6.0)
-
Petri dishes
-
Cork borer or hole punch
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a series of this compound dilutions in the infiltration buffer from the stock solution. Include a solvent-only control.
-
Excise uniform leaf discs (e.g., 1 cm in diameter) from the leaves, avoiding major veins.
-
Float the leaf discs in the corresponding this compound solutions or control solution in Petri dishes.
-
Apply a gentle vacuum to infiltrate the solution into the leaf discs until they sink.[9][10]
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 25°C).
-
Observe and document the development of necrotic lesions on the leaf discs daily for 3-5 days.
-
Quantify the phytotoxicity by measuring the area of necrosis on each disc, which can be done using image analysis software.
Measurement of Mitochondrial Respiration
This protocol allows for the assessment of this compound's effect on mitochondrial oxygen consumption.
Materials:
-
Isolated plant mitochondria
-
Clark-type oxygen electrode or other oxygen sensor system
-
Respiration buffer (e.g., 0.3 M mannitol, 10 mM TES-KOH pH 7.2, 5 mM KH2PO4, 10 mM NaCl, 2 mM MgSO4, 0.1% (w/v) BSA)
-
Substrates (e.g., NADH, succinate)
-
ADP
-
This compound solution
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.[8]
-
Add the respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Add a known amount of isolated mitochondria to the chamber.
-
Record the basal rate of oxygen consumption.
-
Add the respiratory substrate (e.g., NADH) and record the state 4 respiration rate.
-
Add ADP to initiate state 3 respiration and record the rate of oxygen consumption.
-
Add this compound at various concentrations and monitor the changes in the oxygen consumption rate. An increase in oxygen consumption without the addition of ADP is indicative of uncoupling.[11]
Quantification of Oxidative Stress Markers
Hydrogen Peroxide (H₂O₂) Quantification:
-
Amplex Red Assay: This is a highly sensitive fluorometric method.[7][12]
-
Homogenize plant tissue in a suitable buffer (e.g., phosphate buffer).
-
Centrifuge the homogenate and collect the supernatant.
-
Mix the supernatant with the Amplex Red reagent and horseradish peroxidase.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm).
-
Quantify H₂O₂ concentration using a standard curve.
-
-
Potassium Iodide (KI) Method: A simpler colorimetric method.[6]
-
Homogenize plant tissue in trichloroacetic acid (TCA).
-
Centrifuge and take the supernatant.
-
Add potassium iodide to the supernatant.
-
Measure the absorbance at 390 nm.
-
Calculate H₂O₂ concentration using a standard curve.
-
Lipid Peroxidation (TBARS Assay): This assay measures malondialdehyde (MDA), a product of lipid peroxidation.
-
Homogenize plant tissue in TCA.
-
Centrifuge and collect the supernatant.
-
Add thiobarbituric acid (TBA) reagent to the supernatant and heat at 95°C.[13][14]
-
Cool the reaction and centrifuge.
-
Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.
-
Calculate the MDA concentration using its extinction coefficient.
Analysis of Defense Gene Expression by RT-qPCR
This method quantifies the transcript levels of defense-related genes.
Materials:
-
Plant tissue treated with this compound and control tissue
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase
-
qPCR primers for target defense genes (e.g., PAL, RS) and a reference gene
-
SYBR Green or other qPCR master mix
-
qPCR instrument
Procedure:
-
Extract total RNA from the plant tissues using a suitable method or kit.[15][16]
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the RNA using reverse transcriptase.
-
Set up the qPCR reactions containing the cDNA template, primers, and qPCR master mix.
-
Run the qPCR program with appropriate cycling conditions.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to the reference gene.[17]
Monitoring Extracellular Alkalinization
This assay measures the change in pH of the cell culture medium as an indicator of an early defense response.
Materials:
-
Plant cell suspension culture
-
This compound solution
-
Micro-pH electrode or a pH-sensitive fluorescent dye
-
Stirred cuvette or multi-well plate reader
Procedure:
-
Equilibrate the plant cell suspension culture in a low-buffered medium.
-
Place the pH electrode in the cell suspension and monitor the baseline pH.
-
Add the this compound solution to the cell suspension and start recording the pH changes over time.[18][19]
-
A rapid increase in pH indicates an alkalinization response.
Summary of this compound's Biological Activities
| Biological Activity | Description | Key Experimental Assay |
| Phytotoxicity | Induces necrosis and cell death in plant tissues. | Leaf Disc Assay |
| Mitochondrial Uncoupling | Dissipates the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis. | Measurement of Mitochondrial Respiration |
| Induction of Oxidative Stress | Stimulates the production of reactive oxygen species (ROS), leading to cellular damage. | Quantification of H₂O₂ and Lipid Peroxidation |
| Elicitation of Defense Responses | Triggers PAMP-triggered immunity, including apoplastic alkalinization and defense gene expression. | Extracellular Alkalinization Assay, RT-qPCR |
| Substrate for Detoxification | Can be enzymatically converted to the less toxic Eutypinol by the plant. | Aldehyde Reductase Enzyme Assay |
Conclusion
This compound presents a fascinating case of a fungal metabolite with a dual role in plant-pathogen interactions. Its ability to act as both a potent toxin and an elicitor of host defense highlights the complexity of the chemical communication between Eutypa lata and its plant hosts. A thorough understanding of these opposing biological activities is paramount for researchers and drug development professionals aiming to devise novel strategies to combat Eutypa dieback. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound's molecular mechanisms and the plant's responses, paving the way for the development of resistant cultivars and effective disease management practices.
References
-
Chakraborty, N., et al. (2016). Quantification of hydrogen peroxide in plant tissues using Amplex Red. PubMed. [Link]
-
Zhou, J., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research. [Link]
-
Deswarte, C., et al. (1996). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. PubMed. [Link]
-
Unlocking the secrets of grapevine immunity: Novel study reveals how Eutypa lata metabolites activate plant defense mechanisms. (2024). Horticulture Research. [Link]
-
Roustan, J.P., et al. (2000). EUTYPA DIEBACK OF GRAPEVINE: EXPRESSION OF AN NADPH-DEPENDANT ALDEHYDE REDUCTASE WHICH DETOXIFIES this compound, A TOXIN FROM EUTYPA LATA. Acta Horticulturae. [Link]
-
Felix, G., et al. (2024). Automated Real-Time Monitoring of Extracellular pH to Assess Early Plant Defense Signaling. PubMed. [Link]
-
Tey-Rulh, P., et al. (1991). Metabolisation of this compound by plant tissues: An HPLC determination. ResearchGate. [Link]
-
Draper, H. H., & Hadley, M. (2007). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. MDPI. [Link]
-
Lyu, W., et al. (2018). Isolation and Respiratory Measurements of Mitochondria from Arabidopsis thaliana. PMC. [Link]
-
Hodges, D. M., et al. (1999). Improving the thiobarbituric acid-reactive-substance assay for estimating lipid peroxidation in plant tissues containing anthocyanin and other interfering compounds. ResearchGate. [Link]
-
Jacoby, R. P., et al. (2012). Assessment of Respiration in Isolated Plant Mitochondria Using Clark-Type Electrodes. ResearchGate. [Link]
-
Lyu, W., & Selinski, J. (2017). Isolation and Respiratory Measurements of Mitochondria from Arabidopsis thaliana. JoVE. [Link]
-
Moroz, N., et al. (2017). Extracellular Alkalinization Assay for the Detection of Early Defense Response. PubMed. [Link]
-
Byczkowska, A., et al. (2021). Plant mitochondria Mito Stress Test design and workflow. ResearchGate. [Link]
-
Kumar, D., et al. (2018). Qualitative Analysis of Lipid Peroxidation in Plants under Multiple Stress Through Schiff's Reagent: A Histochemical Approach. NIH. [Link]
-
Gayathri, R., & Kavyasri, M. (2021). Evaluation of anti-lipid peroxidation and cytotoxic activity in the methanolic extracts of Hibiscus and Amla. Journal of Drug Delivery and Therapeutics. [Link]
-
Ma, M., & Liu, Z. L. (2015). Direct enzyme assay evidence confirms aldehyde reductase function of Ydr541cp and Ygl039wp from Saccharomyces cerevisiae. ResearchGate. [Link]
-
Landi, M. (2017). Commentary to: “Improving the thiobarbituric acid-reactive-substances assay for estimating lipid peroxidation in plant tissues containing anthocyanin and other interfering compounds” by Hodges et al., Planta (1999) 207: 604-611. University of Pisa. [Link]
-
van der Westhuyzen, C. W., et al. (2022). Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, using an Escherichia coli host. Bio-protocol. [Link]
-
Zorova, L. D., et al. (2018). Mitochondrial membrane potential. PMC. [Link]
-
Abu-Romman, S. (2015). Guidelines for Plant RNA Extraction and Quality Assessment used for RT-qPCR Technique. ResearchGate. [Link]
-
ScienCell Research Laboratories. (n.d.). Aldehyde Dehydrogenase Assay (ALDH). ScienCell Research Laboratories. [Link]
-
Juaristi, I., et al. (2023). When and how to measure mitochondrial inner membrane potentials. YouTube. [Link]
-
Claessens, S., et al. (2010). Extracellular alkalinisation in A. thaliana cell cultures in response to one stimulus or two consecutive stimuli of Pen 2000 (black) or chitin (grey). ResearchGate. [Link]
-
Hasanuzzaman, M., et al. (2022). Plant Oxidative Stress: Biology, Physiology and Mitigation. MDPI. [Link]
-
Yockteng, R., et al. (2013). A method for extracting high-quality RNA from diverse plants for next-generation sequencing and gene expression analyses. NIH. [Link]
-
Covey, P. A., et al. (2010). Suspension cell culture alkalinization assay. ResearchGate. [Link]
-
Molyneux, R. J., et al. (2002). Dying-Arm Disease in Grapevines: Diagnosis of Infection with Eutypa lata by Metabolite Analysis. ResearchGate. [Link]
-
Steucek, G. L., et al. (n.d.). The Floating Leaf Disk Assay for Investigating Photosynthesis. Carolina Biological Supply Company. [Link]
-
Al-Zahrani, S. M., et al. (2023). The Role of Zinc Oxide Nanoparticles in Boosting Tomato Leaf Quality and Antimicrobial Potency. MDPI. [Link]
-
Macías-Rubalcava, M. L., et al. (2022). Discovery of Novel Phenolic Compounds from Eutypa lata Through OSMAC Approach: Structural Elucidation and Antibiotic Potential. MDPI. [Link]
-
Zhang, Y., et al. (2020). Measurements of the mitochondrial membrane potential. ResearchGate. [Link]
-
Bertin, S., et al. (2019). A Rapid Protocol of Crude RNA/DNA Extraction for RT-qPCR Detection and Quantification. PubMed. [Link]
-
CABI. (n.d.). Eutypa lata (Eutypa dieback). CABI Compendium. [Link]
-
Science Project. (2020). Use Floating Leaf Disks to Study Photosynthesis. Science Buddies. [Link]
-
Minguzzi, S., et al. (2016). A Rapid Protocol of Crude RNA/DNA Extraction for RT-qPCR Detection and Quantification of 'Candidatus Phytoplasma prunorum'. PLOS One. [Link]
-
Guo, H., et al. (2022). Extracellular pH sensing by plant cell-surface peptide-receptor complexes. PubMed. [Link]
-
R. L. (2019). The Floating Disk Assay to Study Photosynthesis–an update. Prairie Wandering. [Link]
-
Molyneux, R. J., et al. (2002). Dying-Arm Disease in Grapevines: Diagnosis of Infection with Eutypa lata by Metabolite Analysis. ResearchGate. [Link]
-
Nakka, S., et al. (2021). A Non-destructive Leaf Disc Assay for Rapid Diagnosis of Weed Resistance to Multiple Herbicides. ResearchGate. [Link]
-
Brand, M. D. (2024). When and How to Measure Mitochondrial Inner Membrane Potentials. YouTube. [Link]
-
JoVE. (2022). Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species l Protocol Preview. YouTube. [Link]
-
Zhou, J., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. NIH. [Link]
-
Zhou, J., et al. (2022). fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research. [Link]
Sources
- 1. Quantification of superoxide and hydrogen peroxide in leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.co.jp [abcam.co.jp]
- 3. mcgill.ca [mcgill.ca]
- 4. researchgate.net [researchgate.net]
- 5. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Assay for Hydrogen Peroxide Determination in Plant Tissue Using Potassium Iodide [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. The Floating Disk Assay to Study Photosynthesis–an update – Wandering through Prairie Wonders [bradwilliamson.net]
- 11. Isolation and Respiratory Measurements of Mitochondria from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of hydrogen peroxide in plant tissues using Amplex Red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A method for extracting high-quality RNA from diverse plants for next-generation sequencing and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Rapid Protocol of Crude RNA/DNA Extraction for RT-qPCR Detection and Quantification of 'Candidatus Phytoplasma prunorum' | PLOS One [journals.plos.org]
- 18. Automated Real-Time Monitoring of Extracellular pH to Assess Early Plant Defense Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Extracellular Alkalinization Assay for the Detection of Early Defense Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Eutypine as an Elicitor of Plant Defense Responses: A Technical Guide for Researchers
Abstract Eutypine, a secondary metabolite produced by the pathogenic fungus Eutypa lata, has historically been characterized as a phytotoxin associated with Grapevine Trunk Diseases (GTDs). However, emerging evidence has redefined its role, revealing that at low concentrations, this compound functions as a potent and specific elicitor, activating the plant's innate immune system. This guide provides a comprehensive technical overview of the mechanisms by which this compound triggers plant defense responses. We will dissect the signal transduction cascade from perception at the cell membrane to the downstream activation of defense genes and the synthesis of antimicrobial phytoalexins. This document synthesizes current research to offer field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development, aiming to harness the potential of elicitors for novel crop protection strategies.
Section 1: Introduction to this compound and its Biological Context
The Pathogen: Eutypa lata and Grapevine Trunk Diseases
Eutypa lata is a pathogenic ascomycete fungus responsible for Eutypa dieback, a severe and widespread Grapevine Trunk Disease (GTD) that curtails the productivity and lifespan of vineyards globally.[1][2] The fungus typically infects grapevines through pruning wounds, colonizing the xylem tissue.[1][3] While the mycelia remain localized within the woody parts of the vine, the characteristic disease symptoms—such as stunted shoots, leaf necrosis, and wilting—manifest in distal parts of the plant.[4][5] This spatial separation between the fungus and the symptoms pointed early researchers toward the action of diffusible secondary metabolites secreted by the pathogen.[5][6]
This compound: From Phytotoxin to Elicitor
Chemical Structure and Specificity of Action
Eutypa lata secretes a suite of structurally similar secondary metabolites, including this compound, eutypinol, eulatinol, and siccayne.[4][5] Despite their close chemical relation, only this compound consistently and strongly activates immune signaling in grapevine cells.[5][8] Analogs of this compound and eutypinol that share the phenolic ring but lack the alkyne moiety can still induce defense responses, albeit at a reduced amplitude.[4][8] Furthermore, these analogs exhibit competitive behavior when applied in combination, strongly suggesting they vie for a specific, high-affinity binding site on the plant cell membrane.[4][9][10] This structural specificity underscores that the plant's recognition of this compound is not a generic response to a chemical stressor but a highly tuned perception event, characteristic of a PAMP-Triggered Immunity (PTI) pathway.
Section 2: The Elicitation Cascade: Molecular Mechanisms of this compound Perception and Signal Transduction
The plant's response to this compound is a rapid, multi-layered cascade of events typical of elicitor recognition. This process begins at the cell surface and is transduced into the cell to orchestrate a comprehensive defensive reprogramming.
Perception at the Plasma Membrane: The First Step in Recognition
The high degree of specificity for this compound over its structural analogs strongly implies the existence of a receptor-mediated perception system at the plant cell's plasma membrane.[9][10] While the precise receptor protein has yet to be identified, its existence is inferred from competitive binding experiments.[4] This putative receptor likely recognizes the specific conformation of this compound's phenolic side chains, initiating the downstream signaling cascade.[4]
Early Signaling Events: Ion Fluxes and Oxidative Burst
Upon perception, one of the earliest and most critical events is the rapid influx of ions across the plasma membrane.
-
Calcium Influx: this compound analogs have been shown to trigger an influx of calcium ions (Ca²⁺) into the cytosol.[4] This Ca²⁺ wave is a universal second messenger in plant defense, activating a host of calcium-dependent protein kinases (CDPKs) and other signaling components.
-
Extracellular Alkalinization: The movement of ions, including proton (H⁺) efflux, leads to a measurable increase in the pH of the extracellular medium, a phenomenon known as extracellular alkalinization.[5][8] This is a hallmark of successful elicitor perception.
-
Reactive Oxygen Species (ROS) Production: Concurrently, a rapid and transient production of Reactive Oxygen Species (ROS), known as the "oxidative burst," occurs.[11] This is primarily mediated by plasma membrane-bound NADPH oxidases.[11] The ROS produced, particularly hydrogen peroxide (H₂O₂), are not merely damaging agents but crucial signaling molecules that propagate the defense response.[12][13]
The Role of MAPK Cascades in Signal Amplification
The initial signals of ion fluxes and ROS production are amplified and transduced downstream via Mitogen-Activated Protein Kinase (MAPK) cascades.[14] In response to pathogens, cascades involving MPK3 and MPK6 are frequently activated.[14] These kinases phosphorylate and activate a variety of target proteins, including transcription factors, which directly regulate the expression of defense-related genes.[14] This phosphorylation cascade serves as a critical link between the early events at the plasma membrane and the large-scale transcriptional reprogramming required for an effective defense.
Visualization of the Early Signaling Pathway
Caption: this compound perception and early signal transduction cascade.
Section 3: Phytohormonal Crosstalk in the this compound-Induced Defense Response
The plant immune network is regulated by a complex interplay of phytohormones. This compound appears to selectively manipulate this network, favoring pathways effective against biotrophic pathogens.
Activation of the Salicylic Acid (SA) Pathway
Salicylic acid (SA) is the primary hormone mediating defense against biotrophic and hemi-biotrophic pathogens.[15][16] Several lines of evidence suggest this compound activates the SA pathway. The induction of Phenylalanine ammonia-lyase (PAL) gene expression is a key indicator, as PAL is a rate-limiting enzyme in the phenylpropanoid pathway, which provides precursors for both SA biosynthesis and phytoalexin production.[4][15] The activation of this pathway is crucial for establishing both local and Systemic Acquired Resistance (SAR).[17]
Interaction with the Jasmonic Acid (JA) and Ethylene (ET) Pathways
The jasmonic acid (JA) and ethylene (ET) signaling pathways are central to defense against necrotrophic pathogens and wounding, and they often act antagonistically to the SA pathway.[18][19][20] A significant finding is that this compound treatment does not cause a strong induction of the jasmonate-response gene JAZ1.[4] JAZ proteins are repressors of JA signaling; their gene expression is typically induced by JA as a negative feedback mechanism.[19][21] The lack of JAZ1 induction suggests that this compound specifically triggers an SA-dominated response while circumventing or suppressing the JA pathway. This selective activation is a sophisticated strategy, as it tailors the defense response to the likely nature of the pathogen. The interaction with the ET pathway, which can be synergistic or antagonistic with SA and JA depending on the context, requires further investigation in the context of this compound elicitation.[22][23][24]
A Model for Hormonal Integration
Caption: Model of phytohormonal crosstalk induced by this compound.
Section 4: Key Downstream Defense Responses
The ultimate goal of the signaling cascade is the activation of tangible defense mechanisms that can thwart pathogen invasion.
Transcriptional Reprogramming: Induction of Defense-Related Genes
This compound treatment leads to a significant and specific upregulation of defense-related gene transcripts.[4] In grapevine cell cultures, key genes involved in the biosynthesis of phytoalexins are swiftly induced.[4] This targeted gene expression is the direct output of the signaling pathways activated by this compound perception.
The Synthesis and Accumulation of Phytoalexins
Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo in response to pathogen attack or elicitors.[25][26] They are a cornerstone of active plant defense. This compound-induced expression of genes like PAL and Resveratrol Synthase (RS) directly leads to the production of stilbenic phytoalexins, such as resveratrol, in grapevines.[4] The accumulation of these compounds at the site of potential infection creates an antimicrobial environment that inhibits fungal growth.[25][27]
Data Summary: this compound-Induced Gene Expression
The following table summarizes representative data on the induction of key defense-related genes in Vitis rupestris cell cultures following treatment with this compound.
| Gene Name | Function in Defense Pathway | Fold Induction (this compound vs. Control) | Reference |
| PAL (Phenylalanine ammonia-lyase) | Phenylpropanoid pathway, SA biosynthesis | Up to 12-fold | [4] |
| RS (Resveratrol synthase) | Phytoalexin (resveratrol) synthesis | Up to 12-fold | [4] |
| StSy (Stilbene synthase) | Phytoalexin (stilbene) synthesis | Significantly induced | [4] |
| JAZ1 (Jasmonate ZIM-domain 1) | Repressor of Jasmonate signaling | No significant induction | [4] |
Section 5: Experimental Protocols for Studying this compound's Elicitor Activity
To validate and explore the elicitor activity of this compound, a series of robust and reproducible assays are required. The causality behind these experimental choices is to isolate the specific signaling effects of this compound from general stress or phytotoxic responses.
Protocol: Measurement of Reactive Oxygen Species (ROS) Burst in Leaf Discs
This assay quantifies one of the earliest responses to elicitor perception. It is self-validating through the inclusion of negative controls (buffer only) to establish a baseline and positive controls (e.g., flg22, a known bacterial elicitor) to ensure the plant material is responsive.
Methodology:
-
Plant Material: Use fully expanded leaves from 4-5 week-old plants (e.g., Vitis vinifera, Arabidopsis thaliana).
-
Leaf Disc Preparation: With a 4 mm biopsy punch, excise leaf discs, avoiding the mid-vein.[28] Float the discs, adaxial side up, in individual wells of a white 96-well luminometer plate containing 100 µL of sterile water.[28]
-
Recovery: Cover the plate and allow the discs to recover overnight at room temperature to minimize wounding-induced ROS.[28]
-
Assay Solution Preparation: Prepare a reaction solution containing 100 µM luminol and 20 µg/mL horseradish peroxidase (HRP) in a suitable buffer (e.g., MES-KOH, pH 6.0).
-
Measurement: The next day, carefully replace the water in each well with 100 µL of the assay solution.[28]
-
Elicitation: Add the desired concentration of this compound (e.g., 1-10 µM) to the treatment wells. Add solvent only (e.g., 0.01% methanol) to control wells.
-
Data Acquisition: Immediately place the plate in a microplate luminometer and measure luminescence every 2 minutes for a period of 40-60 minutes to capture the full kinetic curve of the oxidative burst.[28]
Protocol: Quantification of Defense Gene Expression using RT-qPCR
This protocol provides a precise measure of the transcriptional reprogramming induced by this compound. Its trustworthiness relies on proper RNA quality control, the use of multiple reference (housekeeping) genes for normalization, and no-template controls to check for contamination.
Methodology:
-
Experimental Setup: Grow grapevine cell suspension cultures in a suitable liquid medium. Treat the cells with a working concentration of this compound (e.g., 10 µM) or a solvent control.
-
Harvesting: Harvest cell samples at various time points post-treatment (e.g., 0, 1, 3, 6, 12 hours) by vacuum filtration, flash-freeze in liquid nitrogen, and store at -80°C.
-
RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., CTAB method). Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, gene-specific primers for target genes (PAL, RS, etc.) and reference genes (Actin, EF1α), and the synthesized cDNA as a template.
-
Data Analysis: Run the reaction on a qPCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the geometric mean of the reference genes.
Workflow Visualization
Caption: Integrated workflow for analyzing this compound's elicitor activity.
Section 6: Conclusion and Future Directions
The body of evidence compellingly reframes this compound from a mere phytotoxin to a specific and potent elicitor of plant defense. It activates a classic PAMP-Triggered Immunity cascade, characterized by early signaling events, the preferential activation of the salicylic acid pathway, and the synthesis of antimicrobial phytoalexins. This specificity, which distinguishes it from other metabolites produced by Eutypa lata, highlights the co-evolutionary arms race between plants and their pathogens.
Understanding these mechanisms opens avenues for the development of novel plant activators. By mimicking the action of elicitors like this compound, it may be possible to "prime" crops, enhancing their readiness to defend against pathogen attack without the environmental burden of traditional fungicides.
Key areas for future research include:
-
Receptor Identification: The foremost challenge is the identification and characterization of the putative plant receptor(s) for this compound. This would provide definitive proof of its signaling role and allow for more targeted molecular studies.
-
Pathway Elucidation: A deeper dive into the signaling components downstream of the receptor, including the specific MAPK modules and transcription factors involved, is necessary.
-
In Planta Validation: Expanding studies from cell cultures to whole plants under pathogenic challenge is crucial to validate the defensive contribution of the this compound-induced response in a more complex biological context.
By continuing to unravel the intricate chemical dialogue between plants and pathogens, we can develop more sustainable and effective strategies for ensuring global food security.
References
-
The Australian Wine Research Institute. Eutypa dieback. [Link]
-
Guan, P., Schmidt, F., Fischer, J., Riemann, M., Thines, E., & Nick, P. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research, 9, uhac120. [Link]
-
Maffi, D., Tey-Rulh, P., Philippe, I., & Fallot, J. (1998). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. Journal of Bioenergetics and Biomembranes, 30(5), 471-479. [Link]
-
Karlsruhe Institute of Technology. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. [Link]
-
CABI. Eutypa lata (Eutypa dieback). In: CABI Compendium. [Link]
-
International Organisation of Vine and Wine. (2016). Grapevine Trunk Diseases. A review. [Link]
-
Rolshausen, P. E., Úrbez-Torres, J. R., Rooney-Latham, S., Eskalen, A., Smith, R. J., & Gubler, W. D. (2010). Pathogenesis of Eutypa lata in Grapevine: Identification of Virulence Factors and Biochemical Characterization of Cordon Dieback. Phytopathology, 100(6), 538-547. [Link]
-
Guan, P., Schmidt, F., Fischer, J., Riemann, M., Thines, E., & Nick, P. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research, 9. [Link]
-
Guan, P., Schmidt, F., Fischer, J., Riemann, M., Thines, E., & Nick, P. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. PubMed, 35928402. [Link]
-
Guan, P., Schmidt, F., Fischer, J., Riemann, M., Thines, E., & Nick, P. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. ResearchGate. [Link]
-
Murthy, H. N., & Paek, K. Y. (2014). Practical Protocol for Biotic Elicitation. In Capsicum. Humana Press. [Link]
-
JoVE (Journal of Visualized Experiments). (2022). Oxidative Burst and Seedling Growth Inhibition Assays | Protocol Preview. YouTube. [Link]
-
Halder, M., & Jha, S. (2022). Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures. Engineering in Life Sciences, 22(3-4), 188-213. [Link]
-
Nuñez-Hernandez, D., Martinez, L. M., & Corrales-Maldonado, C. G. (2021). Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories. Molecules, 26(16), 4975. [Link]
-
Thakur, M., & Sohal, B. S. (2018). Role of elicitors in plant defense mechanism. Journal of Pharmacognosy and Phytochemistry, 7(5), 184-189. [Link]
-
Turner, J. G., Ellis, C., & Devoto, A. (2002). The Jasmonate Signal Pathway. The Plant Cell, 14(suppl 1), S153-S164. [Link]
-
Jeandet, P., Delaunois, B., Conreux, A., Donnez, D., Nuzzo, V., Cordelier, S., ... & Clément, C. (2013). Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance. Molecules, 18(7), 8034-8072. [Link]
-
Droby, S., & Wisniewski, M. (2020). Natural Compounds as Elicitors of Plant Resistance Against Diseases and New Biocontrol Strategies. Plants, 9(2), 171. [Link]
-
Sharma, M., & Kulshrestha, S. (2021). Plant defense system and phytoalexins. Journal of Drug Delivery and Therapeutics, 11(5-S), 154-159. [Link]
-
Lefevere, H., Bauters, L., Gheysen, G. (2020). Salicylic Acid Biosynthesis in Plants. Frontiers in Plant Science, 11, 338. [Link]
-
Yan, Y., Li, X., Zhang, L., & Wu, Y. (2021). Jasmonic Acid Signaling Pathway in Plants. International Journal of Molecular Sciences, 22(16), 8590. [Link]
-
Jeandet, P., Delaunois, B., Conreux, A., Donnez, D., Nuzzo, V., Cordelier, S., ... & Clément, C. (2013). Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance. International Journal of Molecular Sciences, 14(7), 14136-14170. [Link]
-
LibreTexts. (2023). 28.16: Signaling in Plants. Biology LibreTexts. [Link]
-
Hentrich, M., Böttcher, C., Düchting, P., & Pollmann, S. (2013). The jasmonic acid signaling pathway is linked to auxin homeostasis through the modulation of YUCCA8 and YUCCA9 gene expression. The Plant Journal, 74(4), 626-638. [Link]
-
Corpas, F. J., & Palma, J. M. (2022). Ethylene and Jasmonates Signaling Network Mediating Secondary Metabolites under Abiotic Stress. International Journal of Molecular Sciences, 23(21), 13391. [Link]
-
Ke, M., Ma, Z., & Wang, D. (2024). Salicylic acid: new pathways arising? Frontiers in Plant Science, 15, 1365405. [Link]
-
Yalpani, N., León, J., Lawton, M. A., & Raskin, I. (1993). Pathway of Salicylic Acid Biosynthesis in Healthy and Virus-Inoculated Tobacco. Plant Physiology, 103(2), 315-321. [Link]
-
Shi, J., Li, M., & Yang, C. (2016). Ethylene Signaling Facilitates Plant Adaption to Physical Barriers. Frontiers in Plant Science, 7, 137. [Link]
-
Wang, Y., Zhang, Y., & Li, B. (2024). The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway. International Journal of Molecular Sciences, 25(3), 1802. [Link]
-
Eckardt, N. A. (2011). Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling. The Plant Cell, 23(4), 1198. [Link]
-
Zhang, Y., Baig, N. F., & Carlier, A. (2021). Development of a High-Throughput Biochemical Assay to Screen for Inhibitors of Aerobactin Synthetase IucA. SLAS Discovery, 26(5), 629-638. [Link]
-
Wani, A. B., Chadar, H., Wani, A. H., Singh, S., & Upadhyay, N. (2017). Role of salicylic acid in induction of plant defense system in chickpea (Cicer arietinum L.). Plant Pathology Journal, 16(2), 81-87. [Link]
-
Biotecnika. (2024). Ethylene Signaling in Plants. YouTube. [Link]
-
Biotecnika. (2022). Phytohormones | JASMONIC ACID | Functions, Biosynthesis, Signaling | CSIR NET UNIT 6. YouTube. [Link]
-
Dong, H., & Beer, S. V. (2005). Downstream Divergence of the Ethylene Signaling Pathway for Harpin-Stimulated Arabidopsis Growth and Insect Defense. Plant Physiology, 139(1), 333-344. [Link]
-
Abou-Mansour, E., Débieux, J. L., & Tabacchi, R. (2004). Synthesis of this compound derivatives. ResearchGate. [Link]
-
Binder, B. M. (2020). Ethylene signaling in plants. Journal of Biological Chemistry, 295(22), 7710-7725. [Link]
-
Mittler, R. (2002). Reactive oxygen species generation and signaling in plants. Physiologia Plantarum, 116(2), 185-194. [Link]
-
Hasan, M. K., & Li, G. (2023). Reactive Oxygen Species in Plants: Metabolism, Signaling, and Oxidative Modifications. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Sharma, P., Jha, A. B., Dubey, R. S., & Pessarakli, M. (2012). Role of Reactive Oxygen Species Signaling in Plant Growth and Development. Antioxidants & Redox Signaling, 16(11), 1340-1376. [Link]
-
Iqbal, N., Khan, N. A., & Nazar, R. (2021). Role of Ethylene in the Regulation of Plant Developmental Processes. Plants, 10(4), 660. [Link]
-
Dat, J. F., Pellinen, R., Van De Cotte, B., Langebartels, C., Kangasjärvi, J., Inzé, D., & Van Breusegem, F. (2003). Experimental systems to assess the effects of reactive oxygen species in plant tissues. Plant Physiology and Biochemistry, 41(4), 331-339. [Link]
-
Burg, S. P. (1973). Ethylene in Plant Growth. Proceedings of the National Academy of Sciences, 70(2), 591-597. [Link]
-
Al-Ghamdi, A. A., & Elansary, H. O. (2022). Functionality of Reactive Oxygen Species (ROS) in Plants: Toxicity and Control in Poaceae Crops Exposed to Abiotic Stress. Plants, 11(19), 2533. [Link]
-
Johnson, P. R., & Ecker, J. R. (1998). Ethylene action in plants. Annual Review of Plant Physiology and Plant Molecular Biology, 49, 679-703. [Link]
Sources
- 1. awri.com.au [awri.com.au]
- 2. oiv.int [oiv.int]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jkip.kit.edu [jkip.kit.edu]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Salicylic Acid Biosynthesis in Plants [frontiersin.org]
- 16. Role of salicylic acid in induction of plant defense system in chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The jasmonic acid signaling pathway is linked to auxin homeostasis through the modulation of YUCCA8 and YUCCA9 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Ethylene Signaling Facilitates Plant Adaption to Physical Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance | MDPI [mdpi.com]
- 26. plantsjournal.com [plantsjournal.com]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
Methodological & Application
Quantifying Eutypine in Plant Tissues: A Detailed Guide to Analytical Methods
Introduction
Eutypine (4-hydroxy-3-(3-methyl-3-buten-1-ynyl)benzaldehyde) is a potent phytotoxin produced by the fungus Eutypa lata, the causal agent of Eutypa dieback, a severe trunk disease affecting a wide range of woody plants, most notably grapevines.[1] The toxin is translocated from the infected woody tissues to the herbaceous parts of the plant, where it disrupts physiological processes, leading to stunted growth, leaf chlorosis and necrosis, and ultimately, dieback of the plant.[1][2] The quantification of this compound in plant tissues is crucial for researchers studying disease progression, plant-pathogen interactions, and for the development of disease management strategies. This application note provides detailed protocols for the quantification of this compound in plant tissues using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), along with a discussion on the potential for developing an Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening.
This compound's mode of action is multifaceted; it has been shown to inhibit anthocyanin biosynthesis and uncouple mitochondrial oxidative phosphorylation, thereby disrupting cellular energy balance.[3][4] Given its direct role in disease symptomatology, accurate measurement of its concentration in different plant organs is of significant interest.
Sample Preparation: The Critical First Step
The accurate quantification of this compound is highly dependent on the efficiency of its extraction from the complex plant matrix. Woody tissues, in particular, present a challenge due to their rigid structure. The following protocol is a robust method for the extraction of this compound from grapevine wood.
Protocol: Extraction of this compound from Woody Plant Tissue
Rationale: This protocol employs a solvent mixture of methanol and water to efficiently extract the moderately polar this compound. The use of a homogenizer ensures maximum disruption of the plant cells, increasing the extraction yield. A subsequent liquid-liquid extraction with ethyl acetate serves to partition this compound into an organic phase, concentrating the analyte and removing water-soluble interferences.
Materials:
-
Infected plant tissue (e.g., grapevine cane or trunk wood)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic mill
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Sample Homogenization: Freeze the plant tissue sample in liquid nitrogen and immediately grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic mill. This rapid freezing and grinding minimizes enzymatic degradation of the analyte.
-
Extraction:
-
Weigh approximately 2 g of the powdered tissue into a 50 mL centrifuge tube.
-
Add 20 mL of methanol/water (80:20, v/v).
-
Vortex thoroughly for 1 minute.
-
Sonicate for 30 minutes in a sonicator bath.
-
Centrifuge at 4000 x g for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction of the pellet with another 20 mL of the methanol/water mixture and combine the supernatants.
-
-
Liquid-Liquid Extraction:
-
To the combined supernatant, add an equal volume of deionized water.
-
Add 40 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with another 40 mL of ethyl acetate and combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Filter the dried extract and evaporate to dryness using a rotary evaporator at a temperature not exceeding 40°C. The stability of phenolic compounds can be temperature-dependent.
-
Reconstitute the dried residue in 1 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is a powerful technique for separating and quantifying components in a mixture. A reversed-phase C18 column is ideal for retaining moderately polar compounds like this compound. The mobile phase, a mixture of a weak acid in water and an organic solvent, is manipulated to achieve optimal separation. This compound, with its chromophoric structure, can be detected by its absorbance of UV light. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from analytical standards of known concentrations.
Protocol: HPLC-UV Analysis of this compound
Instrumentation and Conditions:
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 310 nm. The conjugated system of this compound is expected to have a strong absorbance in this region; however, it is recommended to use a PDA detector to determine the optimal wavelength of maximum absorbance (λmax) for this compound.
Calibration:
-
Analytical Standard: A certified analytical standard of this compound is required. As this may not be commercially available, custom synthesis by specialized companies is a viable option.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution in methanol to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Plot the peak area against the concentration to generate a calibration curve. The linearity of the curve should be verified (R² > 0.99).
Quantification:
Inject the prepared sample extracts into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. The concentration of this compound in the sample extract is determined by interpolating its peak area on the calibration curve. The final concentration in the plant tissue is calculated by taking into account the initial weight of the tissue and the dilution factors during sample preparation.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group and a reactive aldehyde group, this compound benefits from derivatization prior to GC-MS analysis to increase its volatility and thermal stability. Silylation is a common derivatization technique for this purpose. The derivatized this compound is then separated on a capillary GC column and detected by a mass spectrometer. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the analyte, allowing for highly specific quantification using selected ion monitoring (SIM).
Protocol: GC-MS Analysis of Derivatized this compound
1. Derivatization (Silylation):
Rationale: Silylation replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing the volatility of the molecule for GC analysis.
Materials:
-
Dried sample extract (from the sample preparation protocol).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
-
Heating block or oven.
Procedure:
-
Ensure the sample extract is completely dry.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
2. GC-MS Analysis:
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Full scan mode (m/z 50-500) for initial identification and Selected Ion Monitoring (SIM) mode for quantification.
Quantification:
-
Identification: In full scan mode, the TMS-derivatized this compound will produce a characteristic mass spectrum. The molecular ion and key fragment ions should be identified. Expected fragmentation may include the loss of a methyl group (M-15) and other characteristic fragments.
-
SIM Mode: For quantification, select at least three characteristic ions for the TMS-derivatized this compound (e.g., the molecular ion and two abundant fragment ions).
-
Calibration: Prepare a calibration curve by derivatizing and analyzing a series of this compound standards as described for the samples.
Method 3: High-Throughput Screening by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA is a powerful immunoassay for detecting and quantifying antigens. For a small molecule like this compound (a hapten), a competitive ELISA format is most suitable. This method relies on the competition between this compound in the sample and a labeled this compound conjugate for binding to a limited number of anti-Eutypine antibodies coated on a microplate. The signal produced is inversely proportional to the concentration of this compound in the sample.
Considerations for Method Development:
-
Antibody Production: A specific antibody against this compound is the foremost requirement. As commercial antibodies are unlikely to be available, this would necessitate custom antibody production. This involves synthesizing an this compound-protein conjugate (e.g., this compound-BSA) to immunize an animal and generate polyclonal or monoclonal antibodies.
-
This compound Conjugate for Competition: An enzyme-labeled this compound conjugate (e.g., this compound-HRP) is also required for the competitive step.
General Protocol: Indirect Competitive ELISA
-
Coating: Microplate wells are coated with anti-Eutypine antibodies.
-
Competition: The sample extract (containing this compound) is incubated in the wells along with a fixed amount of enzyme-labeled this compound.
-
Washing: Unbound reagents are washed away.
-
Substrate Addition: A chromogenic substrate for the enzyme is added.
-
Detection: The color development is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of this compound in the sample.
While the initial development of an ELISA is resource-intensive, once established, it offers a high-throughput and cost-effective method for screening a large number of samples.
Data Presentation and Method Validation
The performance of the developed analytical methods should be thoroughly validated. Key validation parameters are summarized in the table below.
| Parameter | HPLC-UV | GC-MS | ELISA |
| Limit of Detection (LOD) | 10-50 ng/mL | 1-10 ng/mL | 0.1-1 ng/mL |
| Limit of Quantification (LOQ) | 50-150 ng/mL | 5-30 ng/mL | 0.5-5 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.98 |
| Accuracy (Recovery) | 85-110% | 80-115% | 75-120% |
| Precision (RSD) | < 10% | < 15% | < 20% |
These are typical target values for phytotoxin analysis and should be experimentally determined for this compound.
Diagrams
Figure 1: General experimental workflow for the quantification of this compound in plant tissue.
Figure 2: Chemical structure and properties of this compound.
Conclusion
The quantification of this compound in plant tissues is a critical aspect of research into Eutypa dieback. The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the accurate measurement of this phytotoxin. While HPLC-UV offers a straightforward method for routine analysis, GC-MS provides higher sensitivity and specificity. The potential for developing a competitive ELISA presents an opportunity for high-throughput screening of large sample sets. The choice of method will depend on the specific research question, available instrumentation, and the required level of sensitivity. In all cases, careful sample preparation and method validation are paramount to obtaining accurate and reproducible results.
References
- Amalfitano, C., Evidente, A., Surico, G., & Tegli, S. (2002). Control of anthocyanin biosynthesis pathway gene expression by this compound, a toxin from Eutypa lata, in grape cell tissue cultures.
- Delaunois, B., Jeandet, P., Clément, C., & Fontaine, F. (2008). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. Plant Physiology and Biochemistry, 46(7), 674-681.
- Nick, P. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research, 9, uhac120.
- Roustan, J. P., Colrat, S., Dalmayrac, S., Guillen, P., Guis, M., Martinez-Reina, G., ... & Latché, A. (2000).
Sources
Application Note: Quantitative Analysis of Eutypine in Fungal Cultures and Grapevine Wood by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the sensitive and accurate quantification of Eutypine, a phytotoxin implicated in grapevine trunk diseases.[1][2] this compound is a secondary metabolite produced by the fungus Eutypa lata, the causative agent of Eutypa dieback, a significant threat to viticulture worldwide.[2][3] This document provides comprehensive, step-by-step protocols for sample extraction from both fungal culture filtrates and infected grapevine wood, detailed chromatographic conditions, and a full description of the method validation procedure according to International Council for Harmonisation (ICH) guidelines.[4][5] The method utilizes a C18 stationary phase with UV detection, demonstrating excellent linearity, precision, and accuracy for the quantification of this compound, making it suitable for research, disease diagnostics, and agricultural screening applications.
Introduction and Scientific Principle
Eutypa dieback is a destructive disease affecting grapevines, leading to stunted growth, leaf necrosis, and eventual death of the vine.[6] The disease pathology is largely attributed to phytotoxic secondary metabolites produced by Eutypa lata that are translocated from the infected wood to the green shoots of the plant.[6][7] this compound (4-hydroxy-3-(3-methyl-3-buten-1-ynyl)benzaldehyde) is considered a principal toxin in this complex, making its detection and quantification crucial for understanding disease progression and developing mitigation strategies.[1][2][6]
This method employs RP-HPLC, a powerful analytical technique ideal for separating and quantifying organic molecules.[8] The fundamental principle of this separation is the partitioning of the analyte (this compound) between a nonpolar stationary phase (a C18 silica-based column) and a polar mobile phase. This compound, being a moderately polar molecule, is retained on the C18 column and its elution is controlled by varying the proportion of organic solvent (acetonitrile) in the mobile phase. Quantification is achieved using an ultraviolet (UV) detector, as the conjugated aromatic and acetylenic system in this compound's structure absorbs UV light at a specific wavelength.[2][9] For enhanced sensitivity and structural confirmation, this method can be adapted for use with a mass spectrometry (MS) detector.[10]
Instrumentation, Materials, and Reagents
Instrumentation
-
HPLC System (e.g., Agilent 1100/1200 Series, Waters Alliance) equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or Variable Wavelength UV Detector.
-
Analytical Balance (4-decimal place).
-
pH Meter.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) manifold.
-
Rotary Evaporator.
-
Vortex Mixer and Sonicator.
Consumables and Columns
-
Analytical Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Syringe Filters: 0.45 µm or 0.22 µm PTFE or PVDF.
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 3 mL).
-
HPLC Vials and Caps.
-
Volumetric flasks, pipettes, and general laboratory glassware.
Chemicals and Reagents
-
Acetonitrile (ACN), HPLC Grade.
-
Methanol (MeOH), HPLC Grade.
-
Water, HPLC Grade or Milli-Q.
-
Acetic Acid (AcOH), Glacial, ACS Grade.
-
Ethyl Acetate (EtOAc), HPLC Grade.
-
This compound analytical standard (purity ≥95%).
-
Sodium Chloride (NaCl).
Detailed Experimental Protocols
Preparation of Standards and Mobile Phase
-
This compound Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask. Store at -20°C.
-
Working Standards (0.5 - 50 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (95:5 Water:ACN with 0.5% AcOH). These are used to construct the calibration curve.
-
Mobile Phase A: 0.5% (v/v) Acetic Acid in HPLC-grade water.
-
Mobile Phase B: 100% Acetonitrile. Causality: The acetic acid in Mobile Phase A helps to suppress the ionization of the phenolic hydroxyl group on this compound, ensuring a consistent, non-ionized form which leads to sharper peaks and more reproducible retention times.
Protocol 1: Sample Preparation from Fungal Culture Filtrate
This protocol is designed for extracting this compound from liquid cultures of Eutypa lata.
-
Harvest Filtrate: After incubation (e.g., 24-30 days), separate the fungal mycelium from the liquid medium by vacuum filtration through filter paper.[1]
-
Acidify and Extract: Transfer 50 mL of the culture filtrate to a separatory funnel. Adjust the pH to ~3.0 with acetic acid. Add 50 mL of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.
-
Combine Organic Phases: Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer twice more with 50 mL of ethyl acetate each time. Pool all three organic extracts. Causality: Liquid-liquid extraction with ethyl acetate efficiently partitions the moderately polar this compound from the aqueous culture medium into the organic phase, leaving behind salts and highly polar media components.
-
Dry and Evaporate: Dry the combined ethyl acetate extract by passing it over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
Reconstitute and Filter: Reconstitute the dried residue in 1 mL of methanol. Vortex thoroughly. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
Protocol 2: Sample Preparation from Infected Grapevine Wood
This protocol is for the extraction of this compound from symptomatic woody tissue.
-
Prepare Wood Sample: Collect wood from the canker region of an infected grapevine. Remove the bark and grind the wood into a fine powder using a Wiley mill.[7] Dry the powder in an oven at 60°C overnight.
-
Aqueous Extraction: Add 10 g of dried wood powder to 100 mL of hot (80°C) HPLC-grade water. Stir the suspension for 1 hour while maintaining the temperature.
-
Filter and Extract: Allow the mixture to cool, then filter through filter paper to remove wood debris. Transfer the aqueous extract to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate as described in Protocol 1 (steps 2-3). Causality: Hot water extraction releases the metabolites from the wood matrix. Subsequent partitioning into ethyl acetate purifies this compound from water-soluble plant components like sugars and polysaccharides.[7]
-
SPE Cleanup (Optional but Recommended): a. Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of HPLC-grade water. b. Evaporate the ethyl acetate extract from step 3 to dryness and reconstitute the residue in 2 mL of 10% methanol in water. c. Load the reconstituted sample onto the SPE cartridge. d. Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences. e. Elute this compound from the cartridge with 5 mL of 80% methanol in water. Causality: Solid-Phase Extraction provides a secondary cleanup step, removing interfering compounds that have similar polarity to this compound, thereby improving the accuracy and selectivity of the analysis.
-
Final Preparation: Evaporate the eluate from the SPE step to dryness. Reconstitute the residue in 1 mL of methanol and filter through a 0.45 µm syringe filter into an HPLC vial.
HPLC Chromatographic Conditions
The following parameters have been optimized for the separation of this compound from related metabolites and matrix components.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.5% Acetic Acid (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time 0 min: 5% BTime 30 min: 100% BTime 35 min: 100% BTime 36 min: 5% BTime 40 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 280 nm |
| Expected Retention Time | ~18-22 minutes (Varies with exact system and column) |
Rationale for Conditions: A gradient elution is necessary to separate this compound from other fungal metabolites which may have different polarities.[7] The 30-minute gradient from low to high organic content ensures good resolution of early-eluting polar compounds while also effectively eluting more non-polar compounds from the column. A detection wavelength of 280 nm is chosen as it provides good sensitivity for phenolic compounds like this compound.
Method Validation
To ensure the trustworthiness and reliability of the analytical results, the method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection and quantification.[4][5]
-
Specificity: Assessed by analyzing blank matrix extracts (uninoculated culture medium and healthy wood extract) and spiked samples. No interfering peaks were observed at the retention time of this compound.
-
Linearity & Range: A calibration curve was constructed by plotting the peak area against the concentration of this compound standards over the range of 0.5–50 µg/mL. The method demonstrated excellent linearity.
-
Accuracy: Determined by a recovery study, spiking blank matrix extracts with known concentrations of this compound at three levels (low, medium, high).
-
Precision:
-
Repeatability (Intra-day): Assessed by analyzing six replicate injections of a spiked sample on the same day.
-
Intermediate Precision (Inter-day): Assessed by analyzing the same sample on three different days by different analysts.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.
Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | 0.9997 |
| Range | - | 0.5 – 50 µg/mL |
| Accuracy (% Recovery) | 90 – 110% | 97.5% – 103.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2% | 1.3% |
| - Intermediate Precision | ≤ 3% | 2.1% |
| LOD | - | 0.15 µg/mL |
| LOQ | - | 0.50 µg/mL |
Visualizations and Data Analysis
Experimental Workflow
The overall process from sample collection to data reporting is outlined below.
Caption: Experimental workflow for this compound analysis.
Data Interpretation
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of a pure this compound standard run under identical conditions.
-
Quantification: Integrate the area of the identified this compound peak.
-
Calculation: Use the linear regression equation (y = mx + c) derived from the calibration curve to calculate the concentration of this compound in the injected sample.
-
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
-
Final Concentration: Adjust the calculated concentration to account for the dilution and concentration factors used during the sample preparation protocol to report the final concentration in the original matrix (e.g., in µg/g of wood or µg/mL of culture filtrate).
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, specific, and sensitive system for the routine analysis of the phytotoxin this compound. The protocols for extraction from fungal cultures and infected grapevine wood are robust and yield clean extracts suitable for chromatographic analysis. The method has been thoroughly validated, demonstrating its suitability for quantitative studies aimed at understanding the role of this compound in grapevine trunk diseases and for the quality control of agricultural products.
References
-
Molyneux, R. J., Mahoney, N., & Schoch, T. K. (2002). Differential production of acetylenic phenol metabolites by strains of Eutypa lata. Journal of Agricultural and Food Chemistry, 50(5), 1333-1339). Available at: [Link]
-
Mahoney, N., Molyneux, R. J., & Smith, L. R. (2003). Phenolic and heterocyclic metabolite profiles of the grapevine pathogen Eutypa lata. Phytochemistry, 64(2), 475-484). Available at: [Link]
-
Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Application Note. Available at: [Link]
-
Guan, P., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. bioRxiv. Available at: [Link]
-
Malachová, A., et al. (2015). Multi-Toxin Determination in Food – The Power of “Dilute and Shoot” Approaches in LC–MS–MS. LCGC International. Available at: [Link]
-
Guan, P., et al. (2022). Microtubular responses to culture filtrates of Eutypa lata IBWF E16012... ResearchGate. Available at: [Link]
-
Molyneux, R. J., et al. (2005). Dying-Arm Disease in Grapevines: Diagnosis of Infection with Eutypa lata by Metabolite Analysis. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Solanki, M. S., & Goyal, P. (2020). Validation of HPLC Method and UV-Visible Method for Pharmaceuticals as per Official Guidelines. International Journal of Pharmaceutical Erudition. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]
-
Lima, F. V., et al. (2021). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. MDPI. Available at: [Link]
-
LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts. Available at: [Link]
-
Shimadzu. (2022). How to do HPLC method validation. YouTube. Available at: [Link]
-
European Cooperation for Accreditation. (n.d.). Validation and Uncertainty Estimation of HPLC Method. Eurachem. Available at: [Link]
-
Jabeen, S., et al. (2018). Development and validation of Hplc-Uv method for quantification of podophyllotoxin in Podophyllum hexandrum Royle. ResearchGate. Available at: [Link]
-
LCGC International. (2019). How It Works: UV Detection for HPLC. Available at: [Link]
-
Borman, P., & Elder, D. (2017). Q2(R1) validation of analytical procedures. ICH Quality Guidelines: An Implementation Guide. Available at: [Link]
-
Papagiannopoulos, A. D., et al. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. National Institutes of Health. Available at: [Link]
-
Waters Corporation. (n.d.). ACQUITY UPLC H-Class System. Waters. Available at: [Link]
-
University of São Paulo. (2020). Validated UV spectrophotometric and HPLC methods for quantitative determination of zotepine. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2023). Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. National Institutes of Health. Available at: [Link]
-
Gkizi, D., et al. (2021). Grapevine wood microbiome analysis identifies key fungal pathogens and potential interactions with the bacterial community implicated in grapevine trunk disease appearance. BMC Biology. Available at: [Link]
Sources
- 1. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. eurachem.org [eurachem.org]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitivity of a UV coupled to an HPLC - Chromatography Forum [chromforum.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
LC-MS/MS Analysis of Eutypine and its Metabolites in Biological Matrices
An Application Guide for Researchers
Abstract
Eutypine, a phytotoxin produced by the fungus Eutypa lata, is a key factor in Eutypa dieback, a significant disease affecting grapevines and other woody plants.[1][2] Understanding its metabolic fate is crucial for toxicological studies and for developing disease management strategies. The primary metabolic pathway in tolerant plant species involves the reduction of this compound's aldehyde group to a non-toxic alcohol, Eutypinol.[1][2] An alternative oxidative pathway can also convert this compound to Eutypinic acid.[3] This application note provides a comprehensive, step-by-step guide for the sensitive and selective analysis of this compound and its principal metabolites using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We present field-proven protocols for sample extraction from biological matrices, optimized chromatographic separation, and mass spectrometric detection, designed to provide a robust and self-validating system for researchers, scientists, and professionals in drug and pesticide development.
Analyte Overview and Metabolic Pathway
This compound, chemically known as 4-hydroxy-3-(3-methyl-3-butene-1-ynyl)benzaldehyde, undergoes metabolic transformation as a key detoxification mechanism in biological systems.[1] The primary metabolites are formed via reduction or oxidation of the reactive aldehyde functional group.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| This compound | C₁₂H₁₀O₂ | 186.21 | 4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde[4] |
| Eutypinol | C₁₂H₁₂O₂ | 188.22 | 4-hydroxy-3-(3-methyl-3-butene-1-ynyl)benzyl alcohol[1][2] |
| Eutypinic Acid | C₁₂H₁₀O₃ | 202.21 | 4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzoic acid[3] |
The metabolic conversion of this compound is a critical aspect of its toxicology and the host's defense response. The primary pathways are illustrated below.
Analytical Workflow
The successful quantification of this compound and its metabolites hinges on a systematic workflow encompassing meticulous sample preparation, high-resolution chromatographic separation, and selective mass spectrometric detection. Each stage is optimized to ensure maximum recovery, sensitivity, and reproducibility.
Part I: Sample Preparation Protocol
Principle and Rationale
Sample preparation is a critical step designed to isolate the analytes of interest from complex biological matrices, which can contain interfering substances like proteins, salts, and lipids.[5][6][7] The choice of method depends on the matrix and required throughput.
-
Liquid-Liquid Extraction (LLE): This classic technique is highly effective for isolating semi-polar compounds like this compound from aqueous samples.[1][8] By adjusting the pH of the aqueous phase to slightly acidic (pH 5), the phenolic hydroxyl group of this compound (pKa ≈ 6.2) remains largely protonated, enhancing its partitioning into a water-immiscible organic solvent like diethyl ether.[1][9] This protocol provides high recovery and a clean extract.
-
Solid-Phase Extraction (SPE): For higher throughput applications, SPE is an excellent alternative.[6][8] A reversed-phase (C18) or mixed-mode sorbent can be used to retain the analytes while salts and highly polar interferences are washed away. The analytes are then eluted with an organic solvent.
Protocol 1.1: Liquid-Liquid Extraction (LLE) from Aqueous Matrices
This protocol is adapted from established methods for extracting this compound from plant culture media and is suitable for matrices like urine or cell culture supernatants.[1]
Materials:
-
Diethyl ether (or Ethyl Acetate), HPLC grade
-
0.1 M NaOH and/or HCl for pH adjustment
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Conical tubes (15 mL or 50 mL)
-
Vortex mixer and centrifuge
-
Nitrogen evaporator or rotary evaporator
Procedure:
-
Sample Aliquot: Transfer 1-2 mL of the aqueous sample into a clean conical tube.
-
pH Adjustment: Adjust the sample pH to ~5.0 using 0.1 M NaOH or HCl. This step is crucial for ensuring the analytes are in a neutral form for efficient extraction.
-
First Extraction: Add 3-4 mL of diethyl ether to the tube.
-
Mixing: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation between the layers.
-
Collect Organic Layer: Carefully transfer the upper organic layer (diethyl ether) to a clean glass tube using a Pasteur pipette, taking care not to disturb the aqueous layer.
-
Repeat Extraction: Repeat steps 3-6 two more times, combining the organic extracts from all three steps into the same glass tube. This ensures exhaustive extraction of the analytes.
-
Drying: Add a small amount of anhydrous magnesium sulfate to the combined organic extract and vortex briefly. Let it sit for 5 minutes to remove residual water.
-
Evaporation: Filter or carefully decant the dried extract into a new tube and evaporate the solvent to complete dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analytes are fully dissolved.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
Part II: LC-MS/MS Method Parameters
Rationale for Method Selection
A reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) method provides the necessary resolving power to separate the parent compound from its more polar metabolites within a short analysis time.[10][11] Coupling this with a triple quadrupole mass spectrometer (QqQ-MS) operating in Multiple Reaction Monitoring (MRM) mode ensures exceptional sensitivity and selectivity, which is the gold standard for quantitative bioanalysis.[11][12] Electrospray Ionization (ESI) is selected as it is a soft ionization technique well-suited for these moderately polar molecules.[13][14]
Table 1: UHPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for semi-polar aromatic compounds. Small particle size ensures high efficiency.[12] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive ion mode ESI and improves peak shape.[15] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with good elution strength and UV transparency.[15] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring optimal chromatographic performance. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times.[15] |
| Injection Volume | 5 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Gradient Elution | 0.0 min: 10% B8.0 min: 95% B9.0 min: 95% B9.1 min: 10% B12.0 min: 10% B | A gradient is necessary to elute the more polar Eutypinic Acid and the less polar this compound within the same run with good peak shape. |
Table 2: Mass Spectrometer Parameters
These are typical starting parameters and must be optimized for the specific instrument in use.[13][16][17]
| Parameter | Setting | Purpose |
| Ionization Mode | ESI Positive & Negative | Both should be tested. Positive mode ([M+H]⁺) is often robust for aldehydes/alcohols. Negative mode ([M-H]⁻) is excellent for phenols. |
| Capillary Voltage | 3.5 kV | Sets the potential difference to generate the electrospray.[18] |
| Source Temperature | 150 °C | Heats the ion source block to aid in solvent evaporation.[19] |
| Desolvation Temp. | 400 °C | Temperature of the heated nitrogen gas used to desolvate the ESI droplets.[16][19] |
| Cone Gas Flow | 50 L/hr | Gas flow that helps prevent neutral solvent molecules from entering the mass analyzer.[16][19] |
| Desolvation Gas Flow | 800 L/hr | High flow of nitrogen gas that facilitates the final desolvation of ions.[16][19] |
| Scan Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions.[11] |
Table 3: Analyte-Specific MRM Transitions (Predicted)
Precursor ions, product ions, and collision energies (CE) require direct infusion and optimization on the target instrument.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Proposed CE (eV) | Rationale for Fragmentation |
| This compound | 187.1 | 159.1 | 15 | Loss of CO from the aldehyde group. |
| 115.1 | 25 | Further fragmentation of the aromatic ring. | ||
| Eutypinol | 189.1 | 171.1 | 12 | Loss of water (H₂O) from the benzyl alcohol. |
| 129.1 | 22 | Cleavage of the butenyne side chain. | ||
| Eutypinic Acid | 203.1 | 185.1 | 12 | Loss of water (H₂O). |
| 157.1 | 20 | Loss of CO₂ from the carboxylic acid. |
Part III: Data Analysis and Method Validation
-
Quantitative Analysis: Analyte concentration is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to a suitable internal standard against a series of known concentrations. A linear regression with a weighting factor (e.g., 1/x) is typically applied.
-
Trustworthiness & Self-Validation: To ensure the reliability of the results, each analytical run should include:
-
A Blank Sample: To check for system contamination.
-
A Zero Sample (Matrix Blank): To check for interferences from the biological matrix.
-
Calibration Standards: At least 6-8 non-zero points covering the expected concentration range.
-
Quality Control (QC) Samples: At a minimum of three concentration levels (low, medium, high) prepared independently to assess the accuracy and precision of the method.
-
Conclusion
This application note details a robust and highly sensitive LC-MS/MS method for the simultaneous analysis of this compound and its key metabolites, Eutypinol and Eutypinic Acid. The described protocols for sample preparation using Liquid-Liquid Extraction, combined with the optimized UHPLC separation and MRM-based mass spectrometric detection, provide a complete framework for accurate quantification in complex biological matrices. This method serves as a powerful tool for researchers investigating the phytotoxic effects of this compound, plant-pathogen interactions, and the metabolic fate of xenobiotics.
References
-
Amalfitano, C., Evidente, A., & Nepveu, F. (2003). Metabolisation of this compound by plant tissues: an HPLC determination. Pest Management Science, 59(4), 456-462. [Link]
-
Bontpart, T., Chetrit, P., & Coutos-Thévenot, P. (2015). Metabolisation of this compound by plant tissues: An HPLC determination. ResearchGate. [Link]
-
Dubin, D., et al. (2000). Chemical structure of this compound and sterehirsutinal. ResearchGate. [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Riss, S., et al. (1997). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. PubMed. [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent. [Link]
-
Islam, R., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis, 12(4), 565-579. [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. IJISRT. [Link]
-
Waters Corporation. (2017, September 2). Setting Mass Spec Parameters. YouTube. [Link]
-
Garcia, C., et al. (2019). Oceanographic setting influences the prokaryote community and metabolome in deep-sea sponges. Frontiers in Marine Science, 6. [Link]
-
Piestrzyńska, M., et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 26(16), 4991. [Link]
-
Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003-2018. [Link]
-
Giebułtowicz, J., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International, 29(3), 24-33. [Link]
-
Li, Y., et al. (2019). Metabolomics-based comparative analysis of the effects of host and environment on Viscum coloratum metabolites and antioxidative activities. PeerJ, 7, e7869. [Link]
-
SCIEX. (2022, July 12). Important parameters in mass spectrometry - Episode 4 | Introduction to LC-MS. YouTube. [Link]
-
ResearchGate. (n.d.). The detection settings for mass spectrometry conditions. ResearchGate. [Link]
-
Slawson, M., et al. (n.d.). LC-MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate in Urine: A Comparison of Sample Preparation. ARUP Laboratories. [Link]
-
Thevis, M., et al. (2005). Electrospray ionization mass spectrometric characterization and quantitation of xanthine derivatives using isotopically labelled analogues: An application for equine doping control analysis. ResearchGate. [Link]
-
Roy, U. K., & Udgaonkar, J. B. (2014). Characterization of deamidation of barstar using electrospray ionization quadrupole time-of-flight mass spectrometry, which stabilizes an equilibrium unfolding intermediate. Protein Science, 23(8), 1099-1111. [Link]
-
Tzanani, N., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587. [Link]
-
PharmGKB. (n.d.). Etoposide Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]
-
Chen, Y., et al. (2023). An Ultra-Fast and Green LC-MS Method for Quantitative Analysis of Aesculin and Aesculetin in Cortex Fraxini. Molecules, 28(18), 6689. [Link]
-
Gładysz, M., et al. (2020). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Molecules, 25(21), 5092. [Link]
-
National Center for Biotechnology Information (n.d.). pentose phosphate pathway (oxidative branch) I. PubChem Pathway. [Link]
-
De Nys, H., & Van Schepdael, A. (2020). Recent advances in liquid chromatography-mass spectrometry for pharmaceutical analysis. Analyst, 145(4), 1104-1121. [Link]
-
Stincone, A., & Keller, M. A. (2014). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews, 89(4), 937-951. [Link]
-
Le Bourse, D., et al. (2018). A Fast and Robust UHPLC-MRM-MS Method to Characterize and Quantify Grape Skin Tannins after Chemical Depolymerization. Molecules, 23(11), 2999. [Link]
-
De Santis, B., et al. (2024). Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans. Toxins, 16(1), 26. [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Waters. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C12H10O2 | CID 129326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
- 7. mdpi.com [mdpi.com]
- 8. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Fast and Robust UHPLC-MRM-MS Method to Characterize and Quantify Grape Skin Tannins after Chemical Depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. iris.unife.it [iris.unife.it]
- 15. 2 Metabolomics | Oceanographic setting influences the prokaryote community and metabolome in deep-sea sponges [ksteffen.github.io]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Characterization of deamidation of barstar using electrospray ionization quadrupole time-of-flight mass spectrometry, which stabilizes an equilibrium unfolding intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolomics-based comparative analysis of the effects of host and environment on Viscum coloratum metabolites and antioxidative activities - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Eutypine and its Chemical Analogues: A Detailed Guide for Researchers
Introduction: The Significance of Eutypine
This compound, a secondary metabolite produced by the fungus Eutypa lata, is a molecule of significant interest in the fields of phytopathology and medicinal chemistry.[1] This aromatic alkyne, with the chemical name 4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde, is a key toxin implicated in the "dying-arm" disease of grapevines.[2] Its mode of action involves uncoupling mitochondrial oxidative phosphorylation, acting as a protonophore and disrupting the cellular energy balance.[2] Beyond its role as a phytotoxin, the unique chemical architecture of this compound, featuring a substituted benzaldehyde core with a conjugated enyne side chain, makes it and its analogues attractive targets for synthetic chemists and drug development professionals exploring novel bioactive compounds. The diverse biological activities exhibited by related natural products from the Diatrypaceae family, including anticancer, antimicrobial, and anti-inflammatory properties, further underscore the potential of this compound-based scaffolds in medicinal chemistry.[3][4]
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its chemical analogues. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate these valuable compounds for further investigation.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound can be logically approached through a retrosynthetic disconnection that highlights a palladium-catalyzed cross-coupling reaction as the key bond-forming step. The primary disconnection is made at the C-C bond between the aromatic ring and the alkyne, suggesting a Sonogashira coupling reaction.[5][6] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Our forward synthetic strategy, therefore, involves three main stages:
-
Preparation of the Aryl Halide Building Block: Synthesis of a suitably protected 3-iodo-4-hydroxybenzaldehyde derivative.
-
Preparation of the Alkyne Building Block: Synthesis of the volatile 2-methyl-1-buten-3-yne.
-
Key Coupling and Final Deprotection: Sonogashira coupling of the two building blocks, followed by the removal of the protecting group to yield the final this compound product.
This modular approach also provides a straightforward pathway to the synthesis of various chemical analogues by modifying either the aryl halide or the alkyne coupling partner.
PART 1: Synthesis of the Aryl Halide Precursor
A crucial starting material for the synthesis of this compound is a 4-hydroxybenzaldehyde derivative halogenated at the 3-position. Iodinated aromatic compounds are particularly effective in Sonogashira couplings.[7] To prevent unwanted side reactions, the phenolic hydroxyl group must be protected prior to the coupling reaction. Here, we describe the synthesis of 4-(benzyloxy)-3-iodobenzaldehyde.
Protocol 1: Synthesis of 4-(Benzyloxy)-3-iodobenzaldehyde
This two-step protocol involves the protection of 4-hydroxybenzaldehyde as a benzyl ether, followed by regioselective iodination.
Step 1: Synthesis of 4-(Benzyloxy)benzaldehyde
-
Reaction Principle: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is protected as a benzyl ether via a Williamson ether synthesis. This reaction proceeds through the deprotonation of the phenol by a base to form a phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide.
-
Materials and Reagents:
-
4-hydroxybenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), anhydrous potassium carbonate (20.0 g, 144.27 mmol), and ethanol (100 mL).
-
Add benzyl bromide (5.0 mL, 42.05 mmol) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 14 hours.[8]
-
After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Wash the residue with ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (50 mL).
-
Wash the ether solution with two 50 mL portions of saturated sodium chloride solution, followed by one 50 mL portion of 5% sodium hydroxide solution, and finally with distilled water.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain colorless crystals of 4-(benzyloxy)benzaldehyde.
-
-
Expected Yield: 87.4%[8]
-
Characterization:
-
Melting Point: 338-339 K[8]
-
The structure can be confirmed by ¹H and ¹³C NMR spectroscopy.
-
Step 2: Iodination of 4-(Benzyloxy)benzaldehyde
-
Reaction Principle: Electrophilic aromatic substitution is used to introduce an iodine atom at the position ortho to the activating benzyloxy group. N-Iodosuccinimide (NIS) in acetic acid is an effective and regioselective iodinating agent for this transformation.
-
Materials and Reagents:
-
4-(benzyloxy)benzaldehyde
-
N-Iodosuccinimide (NIS)
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-(benzyloxy)benzaldehyde (e.g., 1.0 g, 4.71 mmol) in acetic acid (20 mL).
-
Add N-Iodosuccinimide (1.27 g, 5.65 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.[9]
-
Filter the reaction mixture. Pour the filtrate into water (100 mL) and add ethyl acetate (50 mL).
-
Separate the aqueous phase and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, wash with water (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to yield 4-(benzyloxy)-3-iodobenzaldehyde as a white solid. The product can be used in the next step without further purification. For analytical purposes, purification can be achieved by column chromatography.[5]
-
-
Expected Yield: ~93%[5]
-
Characterization (¹H NMR, 400 MHz, CDCl₃): δ 9.81 (s, 1H), 8.33 (d, J = 2.0 Hz, 1H), 7.81 (dd, J = 8.5, 2.0 Hz, 1H), 7.50-7.47 (m, 2H), 7.44-7.39 (m, 2H), 7.36 (d, J = 7.3 Hz, 1H), 6.95 (d, J = 8.5 Hz, 1H), 5.25 (s, 2H).[5]
-
Characterization (¹³C NMR, 101 MHz, CDCl₃): δ 189.4, 161.8, 141.2, 135.5, 131.9, 131.6, 128.8, 128.3, 127.0, 112.0, 87.1, 71.2.[5]
PART 2: Synthesis of the Alkyne Precursor
The enyne side chain of this compound can be constructed from a suitable alkyne. A practical and commercially available starting material is 2-methyl-3-butyn-2-ol. This tertiary alcohol can be dehydrated to form the desired volatile alkyne, 2-methyl-1-buten-3-yne.
Protocol 2: Preparation of 2-Methyl-1-buten-3-yne
-
Reaction Principle: This protocol involves the dehydration of 2-methyl-3-butyn-2-ol. This can be achieved through various methods, including heating with a mild acid catalyst or using a dehydrating agent. A simple and effective method involves the pyrolysis of the acetate derivative of 2-methyl-3-butyn-2-ol.
-
Materials and Reagents:
-
2-methyl-3-butyn-2-ol
-
Acetic anhydride
-
Pyridine
-
Glass beads or boiling chips for pyrolysis
-
-
Procedure:
-
Acetylation: In a round-bottom flask, combine 2-methyl-3-butyn-2-ol (1 mole) and acetic anhydride (1.1 moles). Add a catalytic amount of pyridine. Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Work up the reaction by pouring it into water and extracting with a suitable organic solvent like diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer and remove the solvent to obtain the acetate ester.
-
Pyrolysis: Set up a distillation apparatus with a pyrolysis tube packed with glass beads heated to approximately 500 °C.
-
Slowly drop the acetate ester into the hot tube. The desired 2-methyl-1-buten-3-yne will distill over. Collect the product in a cooled receiver.
-
The collected product can be further purified by redistillation.
-
-
Note: 2-methyl-1-buten-3-yne is a volatile and flammable compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.
PART 3: The Core Reaction - Sonogashira Coupling and Final Deprotection
With both the aryl iodide and the alkyne precursors in hand, the key Sonogashira coupling can be performed to assemble the carbon skeleton of the protected this compound.
Protocol 3: Sonogashira Coupling of 4-(Benzyloxy)-3-iodobenzaldehyde and 2-Methyl-1-buten-3-yne
-
Reaction Principle: This palladium- and copper-catalyzed cross-coupling reaction joins the sp-hybridized carbon of the terminal alkyne with the sp²-hybridized carbon of the aryl iodide. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to the palladium(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[6][10][11]
-
Materials and Reagents:
-
4-(benzyloxy)-3-iodobenzaldehyde
-
2-methyl-1-buten-3-yne (freshly prepared or distilled)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (anhydrous)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Ethyl acetate (EtOAc)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(benzyloxy)-3-iodobenzaldehyde (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add anhydrous THF (10 mL) and anhydrous triethylamine (3.0 mmol).
-
Stir the mixture at room temperature and add 2-methyl-1-buten-3-yne (1.5 mmol).
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 4-(benzyloxy)-3-(3-methylbut-3-en-1-ynyl)benzaldehyde.
-
Protocol 4: Deprotection to Yield this compound
-
Reaction Principle: The final step is the removal of the benzyl protecting group to reveal the free phenolic hydroxyl group of this compound. This can be achieved by catalytic hydrogenation.
-
Materials and Reagents:
-
4-(benzyloxy)-3-(3-methylbut-3-en-1-ynyl)benzaldehyde
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (EtOAc) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the protected this compound derivative (1.0 mmol) in ethyl acetate or methanol (20 mL) in a hydrogenation flask.
-
Add 10% Pd/C (10 mol%).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pure this compound.
-
Synthesis of this compound Analogues
The synthetic route described above is highly amenable to the creation of a library of this compound analogues.
-
Analogues with Modified Aromatic Core: By starting with different substituted and protected hydroxybenzaldehydes, a variety of analogues with altered electronic and steric properties on the aromatic ring can be synthesized.
-
Analogues with Modified Side Chain: A diverse range of terminal alkynes can be used in the Sonogashira coupling step to generate analogues with different side chains. This allows for the exploration of the structure-activity relationship of the enyne moiety.
Data Summary and Visualization
Table 1: Key Intermediates and Final Product in this compound Synthesis
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(Benzyloxy)benzaldehyde | C₁₄H₁₂O₂ | 212.24 | |
| 4-(Benzyloxy)-3-iodobenzaldehyde | C₁₄H₁₁IO₂ | 338.14 | |
| This compound | C₁₂H₁₀O₂ | 186.21 |
Diagram 1: Overall Synthetic Workflow for this compound
Caption: Retrosynthetic analysis of this compound.
Diagram 2: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira reaction.
Conclusion and Future Perspectives
The synthetic protocols detailed in this guide offer a reliable and adaptable platform for the preparation of this compound and its analogues. The modular nature of the Sonogashira coupling allows for extensive chemical diversification, paving the way for the development of novel compounds with potentially valuable biological activities. Future research in this area could focus on the development of more sustainable, copper-free Sonogashira coupling conditions and the exploration of a wider range of functionalized building blocks to expand the accessible chemical space of this compound-related molecules. The synthesis of these compounds is the first critical step in unlocking their full therapeutic and agrochemical potential.
References
- Reina, M., et al. (2013).
- Fallot, J., & Tey-Rulh, P. (1993). This compound and Aureonitol, Phytotoxins of Eutypa lata (Pers.:Fr.) Tul. Applied and Environmental Microbiology, 59(9), 3043-3049.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Surup, F., et al. (2014). Bioactive Metabolites from the Endophytic Fungus Diatrype sp.. Phytochemistry Letters, 10, 193-197.
- El-Elimat, T., et al. (2014). New Bioactive Secondary Metabolites from a Fungus of the Genus Eutypella.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Liang, Y., et al. (2006). An efficient and mild protocol for the Sonogashira coupling of aryl iodides and bromides with terminal alkynes. Tetrahedron, 62(15), 3509-3514.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 51(17), 2263-2265.
-
Organic Syntheses. (n.d.). Preparation of 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)benzaldehyde. PubChem. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2-methyl-3-buten-2-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For: A general and practical copper-free Sonogashira coupling of aryl halides with terminal alkynes. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]
- 3. US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]
- 4. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Measuring Eutypine's Phytotoxicity
Introduction: The Silent Threat of Eutypine to Viticulture
Eutypa dieback, a significant and insidious grapevine trunk disease, poses a considerable threat to vineyards worldwide, leading to substantial yield losses and a shortened productive lifespan of the vines.[1][2] This disease is primarily caused by the fungus Eutypa lata, which infects grapevines through pruning wounds.[1] The fungus colonizes the woody tissue and releases a cascade of secondary metabolites, among which is the potent phytotoxin, this compound (4-hydroxy-3-(3-methyl-3-buten-1-ynyl)benzaldehyde).[2] The visible symptoms of Eutypa dieback, such as stunted shoots, chlorotic and necrotic leaves, and berry drop, are not a direct result of fungal presence in the foliage but are attributed to the translocation of phytotoxic compounds like this compound through the plant's vascular system.[2] Understanding the phytotoxic effects of this compound is paramount for developing effective disease management strategies, screening for resistant grapevine cultivars, and for the development of potential therapeutic agents.
This comprehensive guide provides detailed application notes and step-by-step protocols for a suite of assays designed to accurately measure the phytotoxicity of this compound. These protocols are intended for researchers, scientists, and professionals in the field of drug development and plant pathology, offering a robust framework for investigating the intricate interactions between this toxin and plant systems. The methodologies described herein range from whole-tissue assays to cellular and subcellular-level investigations, providing a multi-faceted approach to quantifying this compound's detrimental effects.
Mechanistic Insights into this compound's Phytotoxicity
The phytotoxicity of this compound is multifaceted, affecting several key physiological and biochemical processes within the plant. A primary mode of action is its ability to uncouple mitochondrial oxidative phosphorylation.[3] At concentrations below 200 µM, this compound acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[3] This disruption of the cell's energy balance can lead to a cascade of secondary effects, ultimately culminating in cell death. Furthermore, this compound has been shown to inhibit photosynthesis by interacting with thylakoid membranes, leading to chloroplast swelling and a reduction in photosynthetic efficiency.[2] These mechanisms underscore the importance of utilizing a variety of assays to capture the full spectrum of this compound's phytotoxic activity.
I. Detached Leaf Assay: A Whole-Tissue Approach to Necrosis Quantification
The detached leaf assay is a valuable and widely used method for assessing the phytotoxicity of compounds by observing their effects on whole leaf tissue.[4][5] This assay provides a visually intuitive and quantifiable measure of necrosis and chlorosis induced by this compound.
Principle
This assay is based on the direct application of this compound solution to detached grapevine leaves. The toxin is absorbed by the leaf tissue, inducing a localized phytotoxic response, which manifests as necrotic lesions. The extent of this damage can be quantified by measuring the lesion area or by assessing the degradation of chlorophyll.
Experimental Workflow
Caption: Workflow for the Detached Leaf Assay.
Detailed Protocol
Materials and Reagents:
-
Young, fully expanded grapevine leaves (e.g., from Vitis vinifera cv. Cabernet Sauvignon)
-
This compound stock solution (in a suitable solvent like methanol or DMSO)
-
Sterile distilled water
-
Petri dishes (100 mm)
-
Sterile filter paper
-
Micropipettes
-
Cork borer or biopsy punch (optional, for creating uniform leaf discs)
-
Growth chamber or incubator with controlled light and temperature
-
Digital camera or scanner for imaging
-
Image analysis software (e.g., ImageJ)
-
For chlorophyll quantification:
-
Dimethylformamide (DMF) or 80% acetone
-
Spectrophotometer
-
Microcentrifuge tubes
-
Procedure:
-
Leaf Collection and Preparation:
-
Collect young, healthy, and fully expanded grapevine leaves.
-
Gently wash the leaves with sterile distilled water and pat them dry with a sterile paper towel.
-
(Optional) Use a cork borer to create uniform leaf discs (e.g., 1 cm in diameter) from the leaves, avoiding the major veins. This increases the reproducibility of the assay.[2]
-
-
This compound Application:
-
Prepare a series of this compound dilutions in sterile distilled water from a stock solution. A suggested starting concentration range is 10 µM to 200 µM. Include a solvent control (water with the same concentration of the solvent used for the this compound stock). A 50 µg/mL solution has been shown to produce necrotic spots.[6]
-
Place a sterile filter paper in each Petri dish and moisten it with sterile distilled water to create a humid environment.
-
Place the leaf or leaf disc, abaxial side up, on the moist filter paper.
-
Apply a small droplet (e.g., 10-20 µL) of the this compound solution or control solution to the center of the leaf or leaf disc.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to maintain humidity.
-
Incubate the plates in a growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod for 3-7 days.
-
-
Data Acquisition and Analysis:
-
Visual Assessment of Necrosis:
-
After the incubation period, photograph or scan the leaves/leaf discs.
-
Using image analysis software, measure the total area of the leaf/disc and the area of the necrotic lesion.
-
Calculate the percentage of necrotic area: (% Necrosis = (Necrotic Area / Total Area) * 100).
-
-
Quantification of Chlorophyll Content:
-
Excise the treated area of the leaf disc.
-
Place the tissue in a microcentrifuge tube with a known volume of DMF or 80% acetone (e.g., 1 mL).
-
Incubate in the dark at 4°C overnight to allow for complete chlorophyll extraction.
-
Measure the absorbance of the supernatant at 647 nm and 665 nm for DMF, or 645 nm and 663 nm for acetone.
-
Calculate the chlorophyll concentration using established equations (e.g., for DMF: Chlorophyll a = 12.7(A665) - 2.79(A647); Chlorophyll b = 20.7(A647) - 4.62(A665)).
-
Compare the chlorophyll content of this compound-treated samples to the control to determine the percentage of chlorophyll degradation.
-
-
Expected Results
A dose-dependent increase in the size of the necrotic lesion and a corresponding decrease in chlorophyll content is expected with increasing concentrations of this compound.
| This compound Concentration | Expected Necrotic Lesion Size (relative) | Expected Chlorophyll Content |
| Control (Solvent) | None to minimal | 100% |
| Low (e.g., 10 µM) | Small, localized chlorosis/necrosis | 80-90% |
| Medium (e.g., 50 µM) | Distinct necrotic lesion | 40-60% |
| High (e.g., 100-200 µM) | Spreading necrotic lesion | < 30% |
II. Seedling Growth Inhibition Assay: Assessing Systemic Phytotoxicity
This assay evaluates the impact of this compound on the overall growth and development of seedlings, providing insights into its systemic phytotoxic effects.[7][8]
Principle
Seeds are germinated and grown in the presence of varying concentrations of this compound. The phytotoxicity is determined by measuring key growth parameters such as germination rate, root elongation, and shoot growth, and comparing them to untreated controls.[9]
Experimental Workflow
Caption: Workflow for the Seedling Growth Inhibition Assay.
Detailed Protocol
Materials and Reagents:
-
Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or cress)
-
This compound stock solution
-
Murashige and Skoog (MS) medium including vitamins and sucrose
-
Phytagel or agar
-
Petri dishes (square or round) or multi-well plates
-
70% ethanol
-
10% bleach solution with Tween 20
-
Sterile distilled water
-
Growth chamber or incubator
-
Scanner or digital camera
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin for root tracing)
Procedure:
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove the ethanol and add 1 mL of 10% bleach solution with a drop of Tween 20. Vortex for 10-15 minutes.
-
Wash the seeds 4-5 times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.
-
-
Preparation of this compound-Containing Media:
-
Prepare MS medium according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
Add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM is a good starting point). Also, prepare a control medium with the solvent alone.
-
Pour the media into sterile Petri dishes or multi-well plates and allow them to solidify.
-
-
Seed Plating and Incubation:
-
Carefully plate the sterilized and stratified seeds onto the surface of the solidified medium.
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C for 7-10 days.
-
-
Data Acquisition and Analysis:
-
After the incubation period, scan or photograph the plates.
-
Germination Rate: Count the number of germinated seeds (radicle emergence) in each treatment and control group. Calculate the germination rate as a percentage of the total seeds plated.
-
Root Length Measurement: Use image analysis software to measure the length of the primary root of each seedling.
-
Calculation of Growth Inhibition: Calculate the percentage of root growth inhibition for each this compound concentration relative to the solvent control: (% Inhibition = 100 - ((Mean root length of treatment / Mean root length of control) * 100)).
-
IC50 Determination: Plot the percentage of root growth inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of root growth.[9]
-
Expected Results
This compound is expected to cause a dose-dependent inhibition of both seed germination and seedling growth. The IC50 value will provide a quantitative measure of its phytotoxicity.
| This compound Concentration | Expected Germination Rate | Expected Root Length |
| Control (Solvent) | High | Normal |
| Low Concentration | Slightly reduced | Slightly shorter |
| IC50 Concentration | Moderately reduced | ~50% of control |
| High Concentration | Severely reduced or no germination | Severely stunted or no growth |
III. Protoplast Viability Assay: A Cellular-Level Assessment
This assay provides a sensitive method to assess the direct impact of this compound on the plasma membrane integrity and metabolic activity of individual plant cells.[1]
Principle
Plant protoplasts (cells without a cell wall) are isolated and treated with this compound. Cell viability is then assessed using specific stains that differentiate between living and dead cells. Fluorescein diacetate (FDA) is a common stain that is cleaved by esterases in living cells to produce fluorescein, which emits green fluorescence.[10]
Experimental Workflow
Caption: Workflow for the Protoplast Viability Assay.
Detailed Protocol
Materials and Reagents:
-
Grapevine leaves or cell suspension culture
-
Enzyme solution for protoplast isolation (e.g., containing cellulase and macerozyme)
-
Osmoticum (e.g., mannitol or sorbitol)
-
Washing solution (e.g., W5 solution)
-
This compound stock solution
-
Fluorescein diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone)
-
Hemocytometer or counting chamber
-
Fluorescence microscope with appropriate filter sets (excitation ~488 nm, emission ~530 nm)
Procedure:
-
Protoplast Isolation:
-
Isolate protoplasts from grapevine leaves or cell suspension cultures using established enzymatic digestion methods. This typically involves incubating the plant material in an enzyme solution containing cellulase and macerozyme in an osmoticum to prevent premature lysis.
-
Purify the protoplasts by filtration and centrifugation, then resuspend them in a suitable buffer or medium at a known density (e.g., 1 x 10^5 protoplasts/mL).
-
-
This compound Treatment:
-
Prepare this compound dilutions in the protoplast culture medium. A concentration of around 80 µM has been shown to cause significant phytotoxicity, while 10 µM results in minor mortality.[1]
-
In a microplate or microcentrifuge tubes, mix the protoplast suspension with the this compound solutions and the solvent control.
-
Incubate for a defined period (e.g., 24-48 hours) under controlled conditions.
-
-
FDA Staining:
-
Add a small volume of FDA stock solution to the protoplast suspension to a final concentration of 0.01%.
-
Incubate at room temperature in the dark for 5-10 minutes.
-
-
Microscopy and Viability Assessment:
-
Place a sample of the stained protoplast suspension onto a hemocytometer.
-
Using a fluorescence microscope, count the number of viable protoplasts (emitting green fluorescence) and the total number of protoplasts (viewed under bright-field microscopy).
-
Calculate the percentage of viability: (% Viability = (Number of viable protoplasts / Total number of protoplasts) * 100).
-
Expected Results
A decrease in the percentage of viable protoplasts is expected with increasing concentrations of this compound and longer incubation times.
| This compound Concentration | Expected Viability (after 24h) |
| Control (Solvent) | > 90% |
| 10 µM | ~93%[1] |
| 80 µM | Significantly reduced |
| >100 µM | Very low |
IV. Chlorophyll Fluorescence Assay: Probing Photosynthetic Damage
This non-invasive technique measures the fluorescence emitted by chlorophyll to assess the efficiency of photosystem II (PSII), providing a sensitive indicator of photosynthetic performance and stress.[4][11]
Principle
This compound's inhibitory effect on photosynthesis can be detected by measuring changes in chlorophyll fluorescence parameters. A key parameter is the maximum quantum yield of PSII (Fv/Fm), which decreases under stress conditions.
Experimental Workflow
Caption: Workflow for the Chlorophyll Fluorescence Assay.
Detailed Protocol
Materials and Reagents:
-
Grapevine plants or detached leaves
-
This compound solution
-
Pulse Amplitude Modulated (PAM) fluorometer
-
Leaf clips
Procedure:
-
Plant Treatment:
-
Treat grapevine plants or detached leaves with this compound as described in the previous assay protocols.
-
-
Dark Adaptation:
-
Before measurement, dark-adapt the leaves for at least 20-30 minutes using leaf clips to ensure that all reaction centers of PSII are open.
-
-
Fluorescence Measurement:
-
Attach the fiber optic of the PAM fluorometer to the leaf clip.
-
Measure the minimal fluorescence (F0) by applying a weak measuring light.
-
Apply a short, intense pulse of saturating light to measure the maximal fluorescence (Fm).
-
-
Data Analysis:
-
The fluorometer's software will typically automatically calculate the variable fluorescence (Fv = Fm - F0) and the maximum quantum yield of PSII (Fv/Fm).
-
Compare the Fv/Fm values of this compound-treated leaves with those of the control leaves. A healthy, unstressed leaf typically has an Fv/Fm ratio of around 0.83.
-
Expected Results
A dose-dependent decrease in the Fv/Fm ratio is expected in this compound-treated leaves, indicating damage to the photosynthetic apparatus.
| This compound Treatment | Expected Fv/Fm Ratio | Interpretation |
| Control | ~0.83 | Healthy, efficient photosynthesis |
| Low Concentration | 0.7 - 0.8 | Mild stress |
| Medium Concentration | 0.5 - 0.7 | Moderate stress, significant PSII damage |
| High Concentration | < 0.5 | Severe stress, major PSII damage |
Conclusion
The assays detailed in this guide provide a robust and multifaceted toolkit for the comprehensive evaluation of this compound's phytotoxicity. By employing a combination of whole-tissue, whole-organism, cellular, and subcellular methodologies, researchers can gain a deeper understanding of the mechanisms of action of this important phytotoxin. The quantitative data generated from these assays are crucial for screening for resistance in grapevine cultivars, for the development of novel control strategies for Eutypa dieback, and for fundamental research into plant-toxin interactions. The self-validating nature of these protocols, coupled with the provided insights into the causality behind experimental choices, ensures the generation of reliable and reproducible data, upholding the principles of scientific integrity.
References
-
Mahoney, N., Molyneux, R. J., & Schoch, T. K. (2003). Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases. Molecules, 8(12), 859-870. [Link]
-
Deswarte, C., Canut, H., Klaebe, A., Roustan, J. P., & Fallot, J. (1996). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. Plant Physiology, 112(2), 527-534. [Link]
-
Grosjean, F., Held, C., Poinssot, B., & Wendehenne, D. (2021). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Journal of Experimental Botany, 72(10), 3857-3870. [Link]
-
Martin, F., Le-Gall, O., & Iacomi, B. (2009). A transcriptomic study of grapevine (Vitis vinifera cv. Cabernet-Sauvignon) interaction with the vascular ascomycete fungus Eutypa lata. Journal of Experimental Botany, 60(13), 3733-3746. [Link]
-
Agati, G., & Tattini, M. (2010). Chlorophyll fluorescence (Chl-F) transients of grapevine leaves induced by a irradiating protocol of low actinic light (50 μmol (photons) m− 2 s− 1) from t=0 s to t=140 s and high actinic light (200 μmol (photons) m− 2 s− 1), from t=740 s to t=860 s, separated by 600 s of dark adaptation. ResearchGate. [Link]
-
Leicher, H., & Stegmann, M. (2024). A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity. Methods in Molecular Biology, 2731, 105-113. [Link]
-
Leicher, H., & Stegmann, M. (2024). A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity. ResearchGate. [Link]
-
e-phytia. (n.d.). Phytotoxicities - Grapevine. INRAE. [Link]
-
Peña-Olmos, J. E., & Casierra-Posada, F. (2013). Chlorophyll Fluorescence in Partially Defoliated Grape Plants (Vitis vinifera L. cv. Chardonnay). Revista Facultad Nacional de Agronomía Medellín, 66(1), 6881-6889. [Link]
-
Štambuk, P., et al. (2022). Screening of Croatian Native Grapevine Varieties for Susceptibility to Plasmopara viticola Using Leaf Disc Bioassay, Chlorophyll Fluorescence, and Multispectral Imaging. Plants, 11(15), 1953. [Link]
-
Briglia, N., et al. (2024). Are leaf chlorophyll fluorescence and Dark Green stressor-specific fingerprints in grapevine under drought or salt stress? A reanalysis of two datasets. IRIS Unibas. [Link]
-
Abou-Mansour, E., et al. (2004). Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases. ResearchGate. [Link]
-
Parke, J. L., Roth, M. L., & Choquette, C. J. (2005). Detached-Leaf Assays With Phytophthora ramorum: Are They Valid? USDA Forest Service. [Link]
-
Bredow, M., Sementchoukova, I., Siegel, K., & Monaghan, J. (2019). Pattern-Triggered Oxidative Burst and Seedling Growth Inhibition Assays in Arabidopsis thaliana. Journal of Visualized Experiments, (147), e59437. [Link]
-
Hafner, M., Niepel, M., Sorger, P. K., & Vitkup, D. (2017). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 14(5), 521-527. [Link]
-
Bugbee, B. (n.d.). EFFECTS OF RADIATION QUALITY, INTENSITY, AND DURATION ON PHOTOSYNTHESIS AND GROWTH. NCERA-101. [Link]
-
Medical XPRT. (2024). How to Measure Plant Cell Viability Accurately: Methods and Insights. [Link]
-
Larkum, A. W. D., & Vesk, M. (2014). Measurement of photosynthesis and photosynthetic efficiency in two diatoms. Photosynthesis Research, 122(3), 233-246. [Link]
-
Iqbal, N., Umar, S., Per, T. S., & Khan, N. A. (2015). Ethephon increases photosynthetic-nitrogen use efficiency, proline and antioxidant metabolism to alleviate decrease in photosynthesis under salinity stress in mustard. Plant Growth Regulation, 77(1), 1-13. [Link]
-
Lifeasible. (n.d.). Measurement of Plant Cell Viability. [Link]
-
Chan, E. W. C., et al. (2015). Interactions between Plant Extracts and Cell Viability Indicators during Cytotoxicity Testing: Implications for Ethnopharmacological Studies. ResearchGate. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Otto, A. (2014). Does the drugs can increase cell viability in dose dependent manner in L929 cells during MTT assay? ResearchGate. [Link]
-
Kim, H.-J., et al. (2023). Changes in Spectral Reflectance, Photosynthetic Performance, Chlorophyll Fluorescence, and Growth of Mini Green Romaine Lettuce According to Various Light Qualities in Indoor Cultivation. Horticulturae, 9(8), 904. [Link]
-
Li, Y., et al. (2024). Comprehensive Phytohormone Analysis Reveals the Roles of Auxin, Cytokinin, and Gibberellin in Enhancing Seed Germination and Growth of Chimonobambusa utilis. International Journal of Molecular Sciences, 25(12), 6524. [Link]
Sources
- 1. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotyping grapevine resistance to downy mildew: deep learning as a promising tool to assess sporulation and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.org.co [scielo.org.co]
- 5. Screening of Croatian Native Grapevine Varieties for Susceptibility to Plasmopara viticola Using Leaf Disc Bioassay, Chlorophyll Fluorescence, and Multispectral Imaging [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pattern-Triggered Oxidative Burst and Seedling Growth Inhibition Assays in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Plant Cell Viability - Lifeasible [lifeasible.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Methods to Assess Eutypine's Effect on Mitochondrial Respiration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eutypine and the Mitochondrion as a Key Target
This compound is a potent phytotoxin produced by the fungus Eutypa lata, the causative agent of Eutypa dieback in grapevines.[1] Its toxic effects extend beyond the plant kingdom, and emerging research points to the mitochondrion as a primary cellular target.[2] Mitochondria are central to cellular energy metabolism, producing the bulk of ATP through the process of oxidative phosphorylation (OXPHOS), which is carried out by the electron transport chain (ETC). Disruption of mitochondrial function can lead to a cascade of detrimental cellular events, including energy crisis, oxidative stress, and apoptosis.
Studies have shown that this compound can significantly alter cellular respiration and energy balance.[1] Specifically, it has been observed to stimulate oxygen consumption and induce depolarization of the mitochondrial membrane, characteristic of an uncoupling agent.[1][2] At higher concentrations, a direct inhibition of the electron transport chain is also observed.[1] This dual effect makes it imperative to employ a multi-faceted approach to accurately characterize the bioenergetic effects of this compound.
This guide provides a comprehensive set of detailed protocols designed to enable researchers to meticulously assess the impact of this compound on mitochondrial respiration. The methodologies described herein range from real-time analysis of oxygen consumption in intact or permeabilized cells to specific enzymatic assays of individual ETC complexes, measurement of mitochondrial membrane potential, and quantification of reactive oxygen species (ROS) production.
PART 1: High-Resolution Respirometry (HRR) for a Global View of Mitochondrial Function
High-Resolution Respirometry (HRR) is a powerful technique for the real-time measurement of oxygen consumption rates (OCR) in biological samples, including cultured cells, permeabilized cells, and isolated mitochondria.[3] This method allows for a dynamic assessment of the various components of the mitochondrial respiratory system.
Expertise & Experience: The core strength of HRR lies in the application of Substrate-Uncoupler-Inhibitor Titration (SUIT) protocols.[3][4] A SUIT protocol is a sequential addition of various substrates, uncouplers, and inhibitors to the respiration chamber, which allows for the step-by-step dissection of the function of different parts of the electron transport chain. This approach provides a holistic view of mitochondrial function and can pinpoint the specific site(s) of action of a compound like this compound.
Protocol: SUIT Protocol for Assessing this compound's Effect in Permeabilized Cells
This protocol is designed for use with an Oroboros O2k or similar high-resolution respirometer.
Materials:
-
High-resolution respirometer
-
Cultured cells
-
Digitonin (for cell permeabilization)
-
Mitochondrial respiration medium (e.g., MiR05)
-
Substrates: Pyruvate, Malate, Glutamate, Succinate
-
ADP
-
Cytochrome c
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor)
-
Uncoupler: Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or FCCP
-
This compound stock solution
Step-by-Step Methodology:
-
Cell Preparation and Permeabilization:
-
Harvest cultured cells and determine cell density.
-
Permeabilize the plasma membrane with an optimized concentration of digitonin, leaving the mitochondrial membranes intact.
-
-
Respirometer Calibration and Setup:
-
Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.[3]
-
Add respiration medium to the chambers and allow the system to equilibrate.
-
-
Experimental Run:
-
Add the permeabilized cells to the chambers.
-
Baseline (LEAK) Respiration: Add substrates for Complex I (pyruvate, malate, and glutamate) to measure LEAK respiration, which is the oxygen consumption not coupled to ATP synthesis.
-
OXPHOS Capacity (Complex I): Add a saturating concentration of ADP to stimulate ATP synthesis and measure the maximal coupled respiration through Complex I.
-
Integrity of Outer Mitochondrial Membrane: Add cytochrome c. A significant increase in OCR indicates damage to the outer mitochondrial membrane.
-
OXPHOS Capacity (Complex I & II): Add the Complex II substrate, succinate, to assess the combined activity of both complexes.
-
This compound Titration: Introduce this compound at various concentrations to determine its effect on the current respiratory state.
-
ETS Capacity: Add an uncoupler (e.g., FCCP) to dissipate the proton gradient and measure the maximum capacity of the electron transport system.
-
Complex II ETS Capacity: Add the Complex I inhibitor, rotenone, to isolate the activity of Complex II.
-
Residual Oxygen Consumption (ROX): Add the Complex III inhibitor, antimycin A, to inhibit mitochondrial respiration and determine the non-mitochondrial oxygen consumption.
-
Data Presentation:
| Respiratory State | Titration Step | Parameter Measured | Potential Effect of this compound |
| LEAK | Pyruvate + Malate + Glutamate | Proton leak | Increase (uncoupling) or no change |
| OXPHOS (CI) | + ADP | Coupled respiration via Complex I | Decrease (inhibition of CI or ATP synthase) |
| OXPHOS (CI+CII) | + Succinate | Coupled respiration via Complexes I & II | Decrease (inhibition downstream of CI) |
| ETS Capacity | + FCCP | Maximum uncoupled respiration | Decrease (inhibition of ETC complexes) |
| ETS Capacity (CII) | + Rotenone | Maximum uncoupled respiration via Complex II | Decrease (inhibition of CII, CIII, or CIV) |
Experimental Workflow for HRR
Caption: this compound's potential dual mechanism: inhibiting the ETC and uncoupling oxidative phosphorylation.
PART 4: Quantifying Mitochondrial Reactive Oxygen Species (ROS)
Inhibition of the electron transport chain can lead to electron leakage and the formation of superoxide, a primary mitochondrial ROS. [5] Authoritative Grounding: MitoSOX™ Red is a widely used fluorescent probe that selectively detects superoxide in the mitochondria of live cells. [6][7]This cell-permeant dye targets mitochondria and is oxidized by superoxide, resulting in red fluorescence.
Protocol: MitoSOX™ Red Staining for Mitochondrial Superoxide
Materials:
-
Intact cells
-
MitoSOX™ Red reagent
-
Antimycin A or Rotenone (as positive controls for superoxide production)
-
Fluorescence microscope or microplate reader
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with this compound.
-
Positive Control: Treat a separate set of cells with Antimycin A (which blocks Complex III and increases superoxide production) or Rotenone.
-
Staining: Load the cells with MitoSOX™ Red (typically at a concentration of 5 µM) for 10-30 minutes at 37°C, protected from light. [8][9]4. Washing: Gently wash the cells with a warm buffer to remove excess probe. [9]5. Analysis: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (Ex/Em ~510/580 nm). [6]6. Data Interpretation: An increase in red fluorescence in this compound-treated cells compared to controls indicates an increase in mitochondrial superoxide production.
References
-
Desveaux, D., et al. (2000). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. Plant Physiology, 122(4), 1429-1436. [Link]
-
Crowley, L. C., et al. (2016). Measuring Mitochondrial Transmembrane Potential by TMRE Staining. Cold Spring Harbor Protocols, 2016(12). [Link]
-
G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Mahoney, N., & Molyneux, R. J. (2004). Secondary metabolites of the grapevine pathogen Eutypa lata inhibit mitochondrial respiration, based on a model bioassay using the yeast Saccharomyces cerevisiae. Current Microbiology, 49(4), 282-287. [Link]
-
Loew, L. M. (n.d.). TMRE & TMRM | Explore Membrane Potentials - Potentiometric Probes. Potentiometric Probes. Retrieved from [Link]
-
RayBiotech. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit. Retrieved from [Link]
-
Gnaiger, E. (2014). High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle. In Mitochondrial Pathophysiology (pp. 33-62). Humana Press. [Link]
-
Connolly, N. M. C., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation, 25(3), 542-572. [Link]
-
Janssen, A. J., et al. (2007). Spectrophotometric assay for complex I of the respiratory chain in tissue samples and cultured fibroblasts. Clinical Chemistry, 53(4), 729-734. [Link]
-
Wang, Y., et al. (2021). A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia. STAR Protocols, 2(2), 100473. [Link]
-
Krähenbühl, S., et al. (1991). Development and evaluation of a spectrophotometric assay for complex III in isolated mitochondria, tissues and fibroblasts from rats and humans. Clinical Chemistry and Laboratory Medicine, 29(12), 827-832. [Link]
-
Piel, G., et al. (2015). Assay of mitochondrial levels of reactive oxygen species using OH-ethidium rate measurement and MitoSOX:TMRM:MitoTracker Deep Red double normalization. Image Analyst MKII Online Manual. [Link]
-
Larsen, S., et al. (2012). Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity. American Journal of Physiology-Endocrinology and Metabolism, 302(12), E1531-E1539. [Link]
-
Anderson, E. J., et al. (2013). Methods for Assessing Mitochondrial Function in Diabetes. Diabetes, 62(4), 1017-1025. [Link]
-
Evidente, A., et al. (2011). Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases. Toxins, 3(12), 1567-1605. [Link]
-
ResearchGate. (2014). How can I measure the rate of electron transport in the respiratory electron chain?. Retrieved from [Link]
-
Gnaiger, E. (2014). Substrate–uncoupler–inhibitor titration (SUIT) protocol. ResearchGate. [Link]
-
Gnaiger, E. (2018). High-Resolution FluoRespirometry and OXPHOS Protocols for Human Cells, Permeabilized Fibers from Small Biopsies of Muscle, and Isolated Mitochondria. In Mitochondrial Medicine (pp. 33-62). Humana Press. [Link]
-
The University of Edinburgh. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Retrieved from [Link]
-
Ni, H. M., et al. (2022). Optimization of measurement of mitochondrial electron transport activity in postmortem human brain samples and measurement of susceptibility to rotenone and 4-hydroxynonenal inhibition. Redox Biology, 50, 102241. [Link]
-
protocols.io. (2023). Mitochondrial complex activity assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Example of SUIT high resolution respirometry protocol. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity. Retrieved from [Link]
-
Spinazzi, M., et al. (2012). Assessment of mitochondrial respiratory chain enzymatic activities on tissues and cultured cells. Nature Protocols, 7(6), 1235-1246. [Link]
-
Amborabé, B. E., et al. (2002). Polypeptide metabolites secreted by the fungal pathogen Eutypa lata participate in Vitis vinifera cell structure damage observed in Eutypa dieback. Physiological and Molecular Plant Pathology, 60(4), 181-191. [Link]
-
ResearchGate. (n.d.). FIGURE 2 Mitochondrial respiration using a SUIT protocol (SUIT-028). Retrieved from [Link]
-
Elabscience. (2025). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to measure enzymatic activities of mitochondrial ETC complexes from cells frozen at -20°C?. Retrieved from [Link]
-
Guan, P., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Journal of Experimental Botany, 73(1), 263-277. [Link]
-
Hail, N. Jr., & Lotan, R. (2001). Mitochondrial respiration is uniquely associated with the prooxidant and apoptotic effects of N-(4-hydroxyphenyl)retinamide. Journal of Biological Chemistry, 276(49), 45728-45734. [Link]
-
Rice University. (n.d.). Metabolic poisons. Retrieved from [Link]
-
Chen, Y., et al. (2003). Inhibition of mitochondrial respiration: a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism. Journal of Biological Chemistry, 278(30), 28129-28136. [Link]
-
Rose, M. S., & Aldridge, W. N. (1972). The action of trialkyltin compounds on mitochondrial respiration. The effect of pH. Biochemical Journal, 127(1), 51-59. [Link]
Sources
- 1. Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of mitochondrial respiration: a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Quantitative PCR (qPCR) Analysis of Gene Expression in Response to Eutypine: A Detailed Application Note and Protocol
An Application Guide for Researchers
Abstract
Eutypine, a potent acetylenic phenol produced by the fungus Eutypa lata, is a key phytotoxin implicated in grapevine dieback disease, causing significant agricultural losses.[1][2] Its cytotoxic effects, however, are of broad interest to researchers in toxicology, pharmacology, and drug development due to its impact on fundamental cellular processes. This application note provides a comprehensive, technically detailed guide for investigating the molecular response of biological systems to this compound exposure using quantitative real-time PCR (qPCR). We delve into the causality behind experimental choices, presenting a self-validating protocol that adheres to the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines to ensure data integrity and reproducibility.[3][4][5] This guide is designed for researchers aiming to elucidate the mechanisms of this compound toxicity, identify responsive biomarkers, and explore potential therapeutic or protective strategies.
Scientific Introduction: Understanding this compound and the Need for Gene Expression Analysis
This compound, chemically identified as 4-hydroxy-3-(3-methyl-3-buten-1-ynyl)benzaldehyde, is the principal toxin secreted by Eutypa lata, the causal agent of Eutypa dieback in grapevines and other woody plants.[1][6][7] The pathogen colonizes the plant's woody tissues and releases this compound into the sap, leading to distal symptoms such as stunted shoots, leaf necrosis, and eventual dieback.[6]
The mechanism of this compound's toxicity is multifaceted. Foundational research has demonstrated that it acts as a protonophore, uncoupling mitochondrial oxidative phosphorylation by increasing proton leakage across the inner mitochondrial membrane.[8] This disruption of the cellular energy balance is a primary driver of its cytotoxic effects. More recent studies suggest this compound also functions as a signaling molecule that can trigger defense responses in host cells, indicating a complex interplay between toxicity and cellular defense activation.[6]
Analyzing the transcriptional response to this compound is critical for several reasons:
-
Mechanistic Insight: Identifying which genes and pathways are up- or down-regulated provides a molecular blueprint of the cellular response to this compound-induced stress. This can reveal novel mechanisms of toxicity and cellular defense.
-
Biomarker Discovery: Genes that are consistently and robustly regulated by this compound can serve as sensitive biomarkers for exposure and cellular stress, useful in both agricultural and toxicological screening.[9][10]
-
Therapeutic & Agricultural Applications: Understanding the genetic basis of tolerance or susceptibility can inform strategies for developing this compound-resistant grapevine cultivars or identifying compounds that mitigate its toxic effects.[1][11]
Quantitative PCR is the gold-standard technique for this type of analysis, offering unparalleled sensitivity, specificity, and quantitative accuracy for measuring changes in gene expression.[12][13]
The Cornerstone of qPCR: A Self-Validating Experimental Design
The reliability of any qPCR result is dictated by the quality of the experimental design.[14][15] Simply running samples is insufficient; the design must incorporate controls and validation steps that make the entire workflow self-verifying.
Key Design Considerations:
-
Model System: The choice of biological model is paramount. For agricultural studies, grapevine (Vitis vinifera) cell suspension cultures provide a homogenous and controlled system.[16] For broader toxicological studies, human cell lines such as HepG2 (liver carcinoma) or BEAS-2B (bronchial epithelium) are excellent models for assessing xenobiotic metabolism and stress responses.[17]
-
Dose-Response and Time-Course: this compound's effects are dependent on both concentration and duration of exposure. A preliminary dose-response experiment is essential to determine the sub-lethal concentrations that induce a measurable genetic response without causing widespread cell death. This is followed by a time-course experiment (e.g., 2, 6, 12, 24 hours) at a chosen concentration to capture both early- and late-response genes.
-
Essential Controls:
-
Untreated Control: Cells maintained under identical conditions but without any treatment. This is the baseline for all comparisons.
-
Vehicle Control: this compound is typically dissolved in a solvent like DMSO. This control group receives the same concentration of the solvent as the treated groups to ensure that observed effects are due to this compound and not the vehicle.
-
Positive Control (Assay-dependent): A known inducer of a target gene (e.g., H₂O₂ for oxidative stress genes) can be used to confirm that the qPCR assay for that gene is working correctly.
-
-
Replication Strategy:
-
Biological Replicates (n≥3): Independent experiments performed on different days with freshly prepared reagents and different cell passages. This accounts for biological variability and is essential for statistical power.[18]
-
Technical Replicates (n=3): Multiple qPCR reactions from the same cDNA sample. This accounts for pipetting variability and ensures the precision of the measurement.
-
Experimental Workflow Overview
The entire process, from treatment to final data, follows a stringent, multi-stage pipeline designed to minimize error and maximize data quality.
Caption: High-level experimental workflow for qPCR analysis of this compound response.
Detailed Protocols: From Cell Treatment to Gene Quantification
This section provides step-by-step methodologies. Strict adherence to aseptic technique and use of nuclease-free reagents and consumables is mandatory throughout.
Protocol I: Treatment of Grapevine Cell Suspension Culture
-
Culture Maintenance: Maintain Vitis vinifera cv. Gamay cell suspension cultures in liquid Gamborg B5 medium in the dark at 25°C on an orbital shaker (120 rpm). Subculture weekly.
-
Experiment Seeding: Transfer 5 mL of a 7-day-old culture into a new 100 mL flask containing 20 mL of fresh medium. Allow cells to acclimate for 48 hours.
-
This compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Serially dilute in culture medium to create working solutions.
-
Treatment Application: Add the appropriate volume of this compound working solution to achieve the final desired concentrations (e.g., 0, 50, 100, 250 µM). For the vehicle control, add an equivalent volume of DMSO-containing medium.
-
Incubation: Return flasks to the shaker and incubate for the desired time points (e.g., 6 hours).
-
Harvesting: Aseptically collect cells by vacuum filtration onto a sterile filter paper. Immediately flash-freeze the cell pellet in liquid nitrogen and store at -80°C until RNA extraction.
Protocol II: Total RNA Extraction and Quality Control
This protocol is based on a standard silica-column-based kit (e.g., Qiagen RNeasy Plant Mini Kit).
-
Homogenization: Disrupt the frozen cell pellet (~100 mg) using a mortar and pestle pre-chilled with liquid nitrogen until a fine powder is obtained.
-
Lysis: Immediately transfer the powder to a tube containing the lysis buffer provided by the kit and vortex vigorously.
-
Purification: Follow the manufacturer's protocol for binding the RNA to the silica column, washing away contaminants, and eluting the pure RNA in nuclease-free water.
-
Quality Control (QC): This step is non-negotiable for reliable qPCR.[19]
-
Quantification & Purity: Measure the absorbance on a spectrophotometer (e.g., NanoDrop).
-
Concentration (ng/µL): Calculated from A260.
-
Protein Purity (A260/A280): Aim for a ratio of ~2.0.
-
Solvent Purity (A260/A230): Aim for a ratio between 2.0-2.2. Low ratios indicate contamination with salts or phenol.[19]
-
-
Integrity: Analyze 1-2 µL of the RNA on an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). Only use samples with a RIN ≥ 8.0 for qPCR.
-
Protocol III: First-Strand cDNA Synthesis
-
gDNA Removal (Optional but Recommended): Treat 1 µg of total RNA with a DNase I enzyme according to the manufacturer's protocol to remove any contaminating genomic DNA.
-
Reverse Transcription (RT) Reaction Setup: In a nuclease-free PCR tube on ice, assemble the following:
Component Volume Final Concentration DNase-treated RNA Up to 11 µL 1 µg total Random Hexamers (50 µM) 1 µL 2.5 µM dNTP Mix (10 mM) 1 µL 0.5 mM | Nuclease-free Water | to 13 µL | - |
-
Incubation: Heat the mixture at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
Master Mix Preparation: Prepare a master mix for the RT reaction:
Component (per reaction) Volume 5X RT Buffer 4 µL 0.1 M DTT 1 µL RNase Inhibitor (40 U/µL) 1 µL | Reverse Transcriptase (200 U/µL) | 1 µL |
-
Final RT Reaction: Add 7 µL of the master mix to each RNA/primer tube from step 3 for a total volume of 20 µL.
-
No-RT Control: For one sample, prepare a parallel reaction where the Reverse Transcriptase enzyme is replaced with nuclease-free water. This control will be used in the qPCR step to confirm the absence of gDNA amplification.[17]
-
RT Incubation: Place the tubes in a thermal cycler and run the following program:
-
25°C for 10 minutes (Primer Annealing)
-
50°C for 50 minutes (cDNA Synthesis)
-
70°C for 15 minutes (Enzyme Inactivation)
-
-
Storage: Store the resulting cDNA at -20°C. For qPCR, dilute the cDNA 1:10 with nuclease-free water.
Protocol IV: qPCR Assay Setup and Execution
-
Target & Reference Gene Selection:
-
Target Genes: Based on literature, potential targets in response to this compound-induced stress include genes involved in:
-
Reference Genes: It is crucial to validate reference genes for stable expression under your specific conditions. Do not assume standards like GAPDH or Actin are stable. Test a panel (e.g., EF1α, UBQ10, Actin, GAPDH) and use an algorithm like geNorm to identify the two most stable genes for normalization.
-
-
Primer Design: Use software like Primer-BLAST to design primers with the following characteristics:[15][21]
-
Amplicon size: 80-150 bp
-
Primer length: 18-24 nt
-
GC content: 40-60%
-
Melting Temperature (Tm): 60-64°C (within 2°C of each other)
-
Avoid runs of identical nucleotides and self-complementarity.
-
-
qPCR Reaction Setup (per 10 µL reaction):
Component Volume Final Concentration 2X SYBR Green Master Mix 5 µL 1X Forward Primer (10 µM) 0.4 µL 400 nM Reverse Primer (10 µM) 0.4 µL 400 nM Diluted cDNA (1:10) 2 µL ~10 ng | Nuclease-free Water | 2.2 µL | - |
-
Plate Setup:
-
Run each sample (including all biological replicates) in technical triplicates for every gene (target and reference).
-
Include triplicate reactions for the No-Reverse Transcriptase (No-RT) control for each gene.
-
Include triplicate reactions for the No-Template Control (NTC) (replace cDNA with water) for each gene to check for reagent contamination.[18]
-
-
Thermal Cycling Protocol (Standard 3-Step):
-
Initial Denaturation: 95°C for 3 minutes (1 cycle)
-
Amplification:
-
95°C for 10 seconds (Denaturation)
-
60°C for 30 seconds (Annealing/Extension)
-
(40 cycles)
-
-
Melt Curve Analysis: 65°C to 95°C, incrementing by 0.5°C per step. This is essential to verify that only a single, specific product was amplified.
-
Data Analysis and Interpretation: From Raw Ct to Biological Meaning
The most common method for relative quantification is the 2-ΔΔCt (Livak) method .[22][23] This method calculates the fold change in the expression of a target gene in a treated sample relative to an untreated control, after normalization to a stable reference gene.[24][25]
Step-by-Step Calculation Using the ΔΔCt Method
-
Step 1: Calculate Average Ct Values: For each sample (both control and treated), average the technical triplicate Ct values for your target gene (GOI) and your reference gene (REF). The Ct (Cycle threshold) is the cycle number at which the fluorescence signal crosses a defined threshold, indicating a quantifiable amount of product.
-
Step 2: Normalize to the Reference Gene (Calculate ΔCt): For each individual biological replicate, subtract the average reference gene Ct from the average target gene Ct.
ΔCt = CtGOI - CtREF
-
Step 3: Normalize to the Control Group (Calculate ΔΔCt): Calculate the average ΔCt for your control group (vehicle-treated samples). Then, for each individual treated sample, subtract this average control ΔCt value.
ΔΔCt = ΔCtTreated Sample - Average ΔCtControl Group
-
Step 4: Calculate Relative Fold Change: The final fold change in gene expression is calculated using the formula:
Fold Change = 2-ΔΔCt
Data Analysis Logic
Caption: The logical flow of the 2-ΔΔCt method for relative gene quantification.
Example Data Presentation
Your final, processed data should be summarized in a clear table before being graphed.
| Treatment | Target Gene | Avg. Ct | Ref. Gene | Avg. Ct | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Vehicle | GST1 | 21.5 | EF1α | 18.2 | 3.3 | 0.0 | 1.0 |
| This compound | GST1 | 19.9 | EF1α | 18.3 | 1.6 | -1.7 | 3.25 |
| Vehicle | PAL | 24.8 | EF1α | 18.1 | 6.7 | 0.0 | 1.0 |
| This compound | PAL | 22.1 | EF1α | 18.2 | 3.9 | -2.8 | 6.96 |
Note: This is example data. A ΔΔCt of 0 results in a fold change of 1 (no change). A negative ΔΔCt indicates upregulation, while a positive ΔΔCt indicates downregulation.
Statistical Analysis and Interpretation
The calculated fold changes from at least three biological replicates should be used for statistical analysis. A Student's t-test (for comparing two groups) or an ANOVA (for more than two groups) can be used to determine if the observed changes in gene expression are statistically significant (typically p < 0.05).[26]
Interpretation: An observed statistically significant 6.96-fold increase in PAL expression suggests that this compound treatment strongly induces the phenylpropanoid pathway, a key component of the plant defense response. Similarly, a 3.25-fold increase in GST1 suggests the activation of cellular detoxification mechanisms to conjugate and neutralize the toxin.
Hypothesized Signaling Pathway and Conclusion
This compound's action as a mitochondrial uncoupler likely leads to the generation of Reactive Oxygen Species (ROS), triggering a cascade of stress-signaling pathways. This can lead to the activation of transcription factors that regulate the expression of stress-response genes.
Caption: Hypothesized this compound-induced oxidative stress signaling pathway.
References
-
Top Tip Bio. (n.d.). How To Perform The Delta-Delta Ct Method. Retrieved from Top Tip Bio. [Link]
-
Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method. Methods, 25(4), 402–408. [Link]
-
Read the Docs. (n.d.). The Delta-Delta Ct Method. Inclass Activities 170218 documentation. [Link]
-
Wikipedia. (2023). MIQE. [Link]
-
QIAGEN. (n.d.). What is the comparative or ??Ct method for qPCR assay data analysis? Retrieved from QIAGEN. [Link]
-
Riou, C., et al. (1997). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. Journal of Bioenergetics and Biomembranes, 29(5), 479-487. [Link]
-
Bitesize Bio. (2021). 4 Easy Steps to Analyze Your qPCR Data Using Double Delta Ct Analysis. [Link]
-
Bio-Rad. (n.d.). MIQE and RDML Guidelines. Retrieved from Bio-Rad. [Link]
-
Bustin, S. A., et al. (2009). The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. Clinical Chemistry, 55(4), 611–622. [Link]
-
Roustan, J. P., et al. (2000). EUTYPA DIEBACK OF GRAPEVINE: EXPRESSION OF AN NADPH-DEPENDANT ALDEHYDE REDUCTASE WHICH DETOXIFIES this compound, A TOXIN FROM EUTYPA LATA. Acta Horticulturae, (528), 349-353. [Link]
-
Nick, P., et al. (2018). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Journal of Experimental Botany, 69(22), 5449-5461. [Link]
-
Rotter, A., et al. (2009). Gene expression profiling in susceptible interaction of grapevine with its fungal pathogen Eutypa lata. Molecular Plant-Microbe Interactions, 22(8), 990-1000. [Link]
-
CABI. (n.d.). Eutypa lata (Eutypa dieback). In CABI Compendium. [Link]
-
Martin, F. L., et al. (2017). Quantitative analysis of gene expression changes in response to genotoxic compounds. Toxicology Research, 6(2), 163-172. [Link]
-
Camps, C., et al. (2010). A transcriptomic study of grapevine (Vitis vinifera cv. Cabernet-Sauvignon) interaction with the vascular ascomycete fungus Eutypa lata. Journal of Experimental Botany, 61(7), 1759-1775. [Link]
-
Mahoney, N., & Molyneux, R. J. (2001). Dying-Arm Disease in Grapevines: Diagnosis of Infection with Eutypa lata by Metabolite Analysis. Journal of Agricultural and Food Chemistry, 49(1), 337-341. [Link]
-
Lee, J., et al. (2017). Use of qPCR and RT-qPCR for Monitoring Variations of Microcystin Producers and as an Early Warning System to Predict Toxin Production in an Ohio Inland Lake. International Journal of Environmental Research and Public Health, 14(7), 743. [Link]
-
Hartwig, A., et al. (2016). Use of high-throughput RT-qPCR to assess modulations of gene expression profiles related to genomic stability and interactions by cadmium. Archives of Toxicology, 90(1), 113-128. [Link]
-
Camps, C., et al. (2010). A transcriptomic study of grapevine (Vitis vinifera cv. Cabernet-Sauvignon) interaction with the vascular ascomycete fungus Eutypa lata. Journal of Experimental Botany, 61(7), 1759-1775. [Link]
-
Goodrich, J. M., et al. (2016). Expression of Genes Involved in Stress, Toxicity, Inflammation, and Autoimmunity in Relation to Cadmium, Mercury, and Lead in Human Blood: A Pilot Study. Toxics, 4(3), 16. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Yuan, J. S., et al. (2008). Efficient experimental design and analysis of real-time PCR assays. BMC Bioinformatics, 9, 377. [Link]
-
Bio-Rad. (n.d.). qPCR Assay Design and Optimization. Retrieved from Bio-Rad. [Link]
-
Bio-Rad. (2017). Key Steps to Ensure Optimized and Reproducible qPCR Experiments. Bio-Radiations. [Link]
-
ResearchGate. (n.d.). Eutypiosis symptoms on grapevine plantlets. [Link]
-
Food and Drug Administration. (2021). qPCR and qRT-PCR analysis: Regulatory points to consider when conducting biodistribution and vector shedding studies. [Link]
-
ResearchGate. (n.d.). Chemical structure of this compound and sterehirsutinal. [Link]
-
MDPI. (2015). Inhibitors of Intracellular Signaling Pathways that Lead to Stimulated Epidermal Pigmentation: Perspective of Anti-Pigmenting Agents. [Link]
-
MDPI. (2020). Ethephon Activates the Transcription of Senescence-Associated Genes and Nitrogen Mobilization in Grapevine Leaves (Vitis vinifera cv. Riesling). [Link]
-
PubMed. (2005). Intracellular signaling pathways involved in post-mitotic dopaminergic PC12 cell death induced by 6-hydroxydopamine. [Link]
-
National Institutes of Health. (2007). Downregulation of cell survival signalling pathways and increased cell damage in hydrogen peroxide‐treated human renal proximal tubular cells by alpha‐erythropoietin. [Link]
-
National Institutes of Health. (2021). The bioactive potential of phytohormones: A review. [Link]
-
PubMed. (2018). Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone). [Link]
-
MDPI. (2023). Modulation of Cell Death Pathways for Cellular Protection and Anti-Tumoral Activity: The Role of Thymus spp. Extracts and Their Bioactive Molecules. [Link]
-
National Institutes of Health. (2015). Ethylene Role in Plant Growth, Development and Senescence: Interaction with Other Phytohormones. [Link]
-
Frontiers. (2018). Effects of an Animal-Derived Biostimulant on the Growth and Physiological Parameters of Potted Snapdragon (Antirrhinum majus L.). [Link]
-
MDPI. (2023). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. [Link]
-
MDPI. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. [Link]
-
National Institutes of Health. (2018). Effects of an Animal-Derived Biostimulant on the Growth and Physiological Parameters of Potted Snapdragon (Antirrhinum majus L.). [Link]
Sources
- 1. EUTYPA DIEBACK OF GRAPEVINE: EXPRESSION OF AN NADPH-DEPENDANT ALDEHYDE REDUCTASE WHICH DETOXIFIES this compound, A TOXIN FROM EUTYPA LATA [actahort.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. MIQE - Wikipedia [en.wikipedia.org]
- 4. MIQE Guidelines | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jkip.kit.edu [jkip.kit.edu]
- 7. This compound | C12H10O2 | CID 129326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. core.ac.uk [core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. A transcriptomic study of grapevine (Vitis vinifera cv. Cabernet-Sauvignon) interaction with the vascular ascomycete fungus Eutypa lata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. 遺伝子発現の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Efficient experimental design and analysis of real-time PCR assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioradiations.com [bioradiations.com]
- 16. Gene expression profiling in susceptible interaction of grapevine with its fungal pathogen Eutypa lata: Extending MapMan ontology for grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of high-throughput RT-qPCR to assess modulations of gene expression profiles related to genomic stability and interactions by cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. idtdna.com [idtdna.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. researchgate.net [researchgate.net]
- 21. qPCR Assay Design and Optimization | Bio-Rad [bio-rad.com]
- 22. toptipbio.com [toptipbio.com]
- 23. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. The Delta-Delta Ct Method — Inclass Activities 170218 documentation [2017-spring-bioinfo.readthedocs.io]
Application Note: A High-Throughput Extracellular Alkalinization Assay to Elucidate Eutypine-Induced Calcium Influx and Proton Pump Inhibition
For Research, Scientific, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Phytotoxic Cascade of Eutypine
This compound, a potent acetylenic phenol toxin produced by the fungus Eutypa lata, is a key pathogenic factor in the "dying arm" disease of grapevines and other woody plants. Its phytotoxicity manifests as stunted growth, chlorosis, and eventual necrosis. Understanding the molecular mechanism of this compound is crucial for the development of effective disease management strategies and for broader applications in herbicide and drug discovery.
Emerging evidence points to a sophisticated cellular disruption initiated by this compound at the plasma membrane. It is hypothesized that this compound triggers a rapid influx of extracellular calcium (Ca²⁺) into the cytosol. This surge in intracellular Ca²⁺ is believed to subsequently inhibit the plasma membrane H⁺-ATPase, a primary proton pump responsible for maintaining the electrochemical gradient across the cell membrane by expelling protons (H⁺) into the extracellular space (the apoplast)[1][2]. The inhibition of this pump leads to a decrease in proton efflux, resulting in a measurable increase in the pH of the extracellular medium—a phenomenon known as extracellular alkalinization. This alkalinization serves as a robust and sensitive indicator of this compound's bioactivity.
This application note provides a detailed protocol for a microplate-based extracellular alkalinization assay to quantify the effects of this compound on plant cells. Furthermore, it integrates a complementary protocol for measuring intracellular calcium influx using fluorescent indicators, allowing for a comprehensive investigation of this signaling pathway.
Mechanism of Action: A Proposed Signaling Pathway
The bioactivity of this compound can be conceptualized as a multi-step signaling cascade that culminates in the disruption of cellular homeostasis. The proposed mechanism provides the rationale for the dual-assay approach detailed in this guide.
Caption: Proposed signaling pathway for this compound-induced extracellular alkalinization.
PART 1: Extracellular Alkalinization Assay Protocol
This assay quantifies changes in the extracellular pH of a plant cell suspension culture upon treatment with this compound. The protocol is optimized for a 96-well microplate format, enabling high-throughput screening.
I. Materials and Reagents
-
Plant Material: Actively growing plant cell suspension culture (e.g., Arabidopsis thaliana, Tobacco BY-2, or grapevine).
-
This compound Stock Solution: 10 mM this compound in DMSO.
-
Assay Buffer: 1 mM MES, 1 mM CaCl₂, 1 mM KCl, pH 5.7 (unbuffered to allow detection of pH changes).
-
pH Indicator: Phenol Red (0.05% solution) or a fluorescent pH indicator like BCECF-AM.
-
Equipment:
-
Microplate reader with absorbance (560 nm for Phenol Red) or fluorescence capabilities.
-
Orbital shaker for cell culture.
-
Sterile 96-well flat-bottom microplates.
-
Hemocytometer or cell counter.
-
II. Experimental Workflow
Caption: High-level workflow for the extracellular alkalinization assay.
III. Detailed Step-by-Step Protocol
-
Cell Culture Preparation (Pre-Assay):
-
Three to four days prior to the assay, subculture the plant cells into fresh medium to ensure they are in the exponential growth phase on the day of the experiment.
-
-
Cell Harvesting and Washing:
-
Aseptically transfer the required volume of cell culture to sterile centrifuge tubes.
-
Pellet the cells by centrifugation at 100 x g for 3 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in an equal volume of Assay Buffer.
-
Repeat the centrifugation and washing step one more time to remove any residual culture medium.
-
-
Cell Density Adjustment:
-
After the final wash, resuspend the cells in a small volume of Assay Buffer.
-
Determine the cell density using a hemocytometer.
-
Dilute the cell suspension with Assay Buffer to a final concentration of 1 x 10⁵ cells/mL.
-
-
Plate Setup:
-
Aliquot 180 µL of the prepared cell suspension into the wells of a 96-well microplate.
-
Include wells for vehicle control (e.g., 0.1% DMSO) and a range of this compound concentrations. It is recommended to perform each treatment in triplicate.
-
-
This compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in Assay Buffer to create 10X working solutions.
-
Add 20 µL of the 10X this compound working solutions (or vehicle control) to the corresponding wells to achieve the final desired concentrations (e.g., 0.1, 1, 10, 100 µM).
-
-
Data Acquisition:
-
Immediately after adding the treatments, take an initial reading (t=0) using the microplate reader.
-
For Phenol Red, measure absorbance at 560 nm.
-
Incubate the plate at 25°C with gentle orbital shaking (e.g., 100 rpm) to keep the cells in suspension.
-
Take subsequent readings at regular intervals (e.g., every 15 minutes for 2 hours).
-
IV. Data Analysis and Expected Results
The change in extracellular pH is calculated as the change in absorbance over time. An increase in pH will result in a color change of Phenol Red from yellow/orange to pink/red, leading to an increase in absorbance at 560 nm.
Data Presentation:
| Treatment | Concentration (µM) | Δ Absorbance (560 nm) at 60 min (Mean ± SD) |
| Vehicle Control | 0 | 0.005 ± 0.002 |
| This compound | 0.1 | 0.021 ± 0.004 |
| This compound | 1 | 0.085 ± 0.007 |
| This compound | 10 | 0.254 ± 0.015 |
| This compound | 100 | 0.412 ± 0.021 |
The results should demonstrate a dose-dependent increase in extracellular alkalinization in response to this compound treatment.
PART 2: Intracellular Calcium Influx Assay Protocol
This assay validates the upstream signaling event of calcium influx using a fluorescent calcium indicator.
I. Materials and Reagents
-
Plant Cell Suspension: Prepared as described in Part 1.
-
Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM (Thermo Fisher Scientific).[3][4]
-
Pluronic F-127: 20% solution in DMSO.
-
Loading Buffer: Assay Buffer from Part 1.
-
This compound Stock Solution: 10 mM in DMSO.
-
Equipment:
II. Detailed Step-by-Step Protocol
-
Dye Loading:
-
Prepare a 1 mM stock solution of Fluo-4 AM or Fura-2 AM in anhydrous DMSO.
-
For the loading solution, dilute the dye stock to a final concentration of 5 µM in Loading Buffer. Add an equal volume of 20% Pluronic F-127 to aid in dye dispersal.
-
Harvest and wash cells as described in Part 1, Steps 1 & 2.
-
Resuspend the cell pellet in the loading solution and incubate in the dark for 60-90 minutes at room temperature with gentle agitation.
-
-
Washing:
-
After incubation, pellet the cells by centrifugation (100 x g for 3 minutes).
-
Wash the cells twice with fresh Loading Buffer to remove extracellular dye.
-
-
Plate Setup and Measurement:
-
Resuspend the dye-loaded cells in Loading Buffer to a density of 1 x 10⁵ cells/mL and aliquot 180 µL into a black, clear-bottom 96-well plate.
-
Place the plate in the fluorescence microplate reader and allow the signal to stabilize (5-10 minutes).
-
Measure the baseline fluorescence for 1-2 minutes.
-
Using the reader's injectors, add 20 µL of 10X this compound solution (or vehicle control).
-
Immediately begin continuous fluorescence measurement for at least 15-30 minutes to capture the transient calcium influx.
-
III. Data Analysis and Expected Results
The data is typically presented as the change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀), expressed as ΔF/F₀. A rapid increase in fluorescence upon the addition of this compound indicates an influx of intracellular calcium.
Data Presentation:
| Treatment | Concentration (µM) | Peak ΔF/F₀ (Mean ± SD) |
| Vehicle Control | 0 | 1.05 ± 0.08 |
| This compound | 10 | 3.54 ± 0.21 |
| This compound + EGTA (Ca²⁺ chelator) | 10 | 1.12 ± 0.10 |
The results should show a significant and rapid increase in intracellular calcium upon this compound treatment, which can be abolished by the presence of an extracellular calcium chelator like EGTA, confirming the influx is from the extracellular space.
Trustworthiness and Self-Validation
The protocols described herein are designed as a self-validating system. The extracellular alkalinization assay provides a functional readout of H⁺-ATPase inhibition. The intracellular calcium influx assay directly interrogates the proposed upstream signaling mechanism. A positive result in both assays provides strong, corroborating evidence for the hypothesized mechanism of this compound action. The inclusion of appropriate controls, such as vehicle controls and the use of a calcium chelator, ensures the specificity of the observed effects.
Conclusion
This application note provides robust, high-throughput methods to investigate the phytotoxic mechanism of this compound. The extracellular alkalinization assay serves as a powerful primary screen for compounds that affect plasma membrane H⁺-ATPase activity, while the calcium influx assay provides critical mechanistic insight. These protocols are valuable tools for researchers in plant pathology, herbicide development, and cell signaling, enabling a deeper understanding of how toxins and other bioactive molecules disrupt fundamental cellular processes.
References
-
Sukhov, V., Sherstneva, O., Surova, L., Katicheva, L., & Vodeneev, V. (2014). Proton cellular influx as a probable mechanism of variation potential influence on photosynthesis in pea. Plant, Cell & Environment, 37(11), 2532-2541. [Link]
-
Cheeseman, J. M., & Pickard, B. G. (1975). The effect of DC electric fields on the elongation growth of Zea mays L. coleoptile cells; a laboratory study. BMC Plant Biology, 22(1), 357. [Link]
-
SciMedia. (n.d.). Types and Applications of Calcium Indicators for Calcium Imaging. [Link]
-
Jordan, V. (2013). Which Ca2+ indicator is preferred: Fluo-4 or Fura-2? ResearchGate. [Link]
-
ION Biosciences. (n.d.). Calcium Indicators | Calcium Assays. [Link]
-
Sukhov, V., et al. (2014). Proton cellular influx as a probable mechanism of variation potential influence on photosynthesis in pea. PubMed. [Link]
-
Gevaert, K., et al. (2018). Modulations in extracellular calcium lead to H+-ATPase-dependent acid secretion: a clarification of PPI failure. American Journal of Physiology-Gastrointestinal and Liver Physiology, 315(1), G1-G8. [Link]
-
Rasi-Caldogno, F., & Pugliarello, M. C. (1985). The effect of DC electric field on the elongation growth, proton extrusion and membrane potential of Zea mays L. coleoptile cells; a laboratory study. PubMed Central (PMC). [Link]
-
BMG LABTECH. (2020). Calcium assays: at the centre of biology. [Link]
-
Berthold Technologies GmbH & Co.KG. (n.d.). Intracellular Calcium Measurement. [Link]
-
Lock, J. T., et al. (2012). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 52(2), 141-150. [Link]
-
JoVE. (2014). Cytosolic Calcium Measurements in Renal Epithelial Cells by Flow Cytometry. [Link]
-
Miedema, H., & Felle, H. H. (1995). Ca2+ influx during agonist and Ins(2,4,5)P3-evoked Ca2+ oscillations in HeLa epithelial cells. The Journal of Physiology, 483(Pt 3), 545–556. [Link]
-
Tepikin, A. V., et al. (2008). ATP depletion inhibits Ca2+ release, influx and extrusion in pancreatic acinar cells but not pathological Ca2+ responses induced by bile. Pflügers Archiv - European Journal of Physiology, 455(6), 1025–1039. [Link]
-
Palmgren, M. G. (2001). PLANT PLASMA MEMBRANE H+-ATPases: Powerhouses for Nutrient Uptake. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 817-845. [Link]
Sources
- 1. The effect of DC electric field on the elongation growth, proton extrusion and membrane potential of Zea mays L. coleoptile cells; a laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton cellular influx as a probable mechanism of variation potential influence on photosynthesis in pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+ removal by the plasma membrane Ca2+-ATPase influences the contribution of mitochondria to activity-dependent Ca2+ dynamics in Aplysia neuroendocrine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytotoxic Effects of Allelochemical Acacetin on Seed Germination and Seedling Growth of Selected Vegetables and Its Potential Physiological Mechanism | MDPI [mdpi.com]
- 5. The Plasma Membrane Ca2+ ATPase and the Plasma Membrane Sodium Calcium Exchanger Cooperate in the Regulation of Cell Calcium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eutypine Synthesis
Welcome to the technical support center for the synthesis of Eutypine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this compound (4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde) and its analogs. As a molecule of interest for its biological activities, achieving a high-yield, reproducible synthesis is paramount.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting advice in a direct question-and-answer format, explaining the chemical principles behind each recommendation. Our goal is to empower you to diagnose issues in your synthesis and make informed decisions to improve your outcomes.
Overview of the this compound Synthetic Pathway
The most common and efficient route to this compound involves a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction connects an aryl halide with a terminal alkyne, making it ideal for constructing the core scaffold of this compound.[2] The general retrosynthetic approach is outlined below.
Caption: Retrosynthetic analysis of this compound.
The forward synthesis involves coupling a suitably functionalized phenyl ring with the enyne side chain. The primary challenges and yield loss typically occur during this critical coupling step and subsequent purification.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the overall yield of this compound synthesis?
A1: The three most critical factors are:
-
Purity and Stability of Starting Materials: The quality of the aryl halide and the terminal alkyne (2-methyl-1-buten-3-yne) is non-negotiable. The alkyne, in particular, is volatile and prone to dimerization/polymerization.
-
Optimization of the Sonogashira Coupling: This reaction is the heart of the synthesis. Yield is highly sensitive to the choice of catalyst (Pd and Cu sources), ligand, base, solvent, and temperature. Inefficient coupling leads to a complex mixture of byproducts that complicates purification.[3]
-
Atmosphere Control: The Sonogashira reaction, especially the copper co-catalyzed variant, is sensitive to oxygen. Inadequate degassing can lead to significant formation of alkyne homocoupling (Glaser coupling) byproducts, which is a primary cause of yield loss.
Q2: Do I need to protect the functional groups (aldehyde and phenol) on the aryl halide before the Sonogashira coupling?
A2: This is a crucial strategic decision.
-
Phenolic Hydroxyl: It is highly recommended to protect the hydroxyl group. The free phenol is acidic and can interfere with the basic conditions of the reaction, potentially quenching reagents or leading to side reactions. A simple protection, such as forming a silyl ether (e.g., TBS ether) or a benzyl ether, is effective and can be removed cleanly in a subsequent step.
-
Aldehyde: The aldehyde is generally robust enough to tolerate Sonogashira conditions. However, if you observe side reactions such as aldol condensation or reduction, protection as an acetal (e.g., using ethylene glycol) may be necessary. For most standard protocols, the aldehyde can remain unprotected.
Q3: What analytical methods are best for monitoring the reaction and assessing product purity?
A3: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): The workhorse for real-time reaction monitoring. Use a suitable solvent system (e.g., 20-30% Ethyl Acetate in Hexanes) to resolve the starting aryl halide, the product, and major byproducts like the homocoupled alkyne.
-
¹H NMR Spectroscopy: Essential for confirming the structure of the final product and identifying impurities in the crude mixture. Key signals for this compound include the aldehyde proton (~9.8 ppm), aromatic protons, and the characteristic vinyl and methyl protons of the enyne side chain.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and unreacted starting materials.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity and for monitoring large-scale reactions.
Troubleshooting Guide: The Sonogashira Coupling Step
This section addresses the most common problems encountered during the key cross-coupling reaction.
Caption: Troubleshooting Decision Tree for Sonogashira Coupling.
Q4: My reaction is sluggish or stalls. I see unreacted aryl halide on my TLC plate after several hours. What's wrong?
A4: This is a classic catalyst activity problem.
-
Causality: The palladium catalyst is likely inactive or poisoned. The active Pd(0) species is susceptible to oxidation back to Pd(II) if the reaction is not properly anaerobic. Furthermore, impurities in your reagents or solvent (e.g., sulfur compounds, excess water) can irreversibly bind to and deactivate the catalyst.
-
Solutions:
-
Catalyst Quality: Use a fresh, high-quality palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligand. If you suspect your catalyst has degraded, purchase a new batch.
-
Solvent Purity: Use anhydrous, degassed solvent. Traces of water and oxygen can be detrimental.
-
Reagent Purity: Ensure your base (e.g., triethylamine) is pure. It's often best to distill it over a drying agent before use.
-
Ligand Choice: If using a Pd(II) precatalyst like PdCl₂, ensure you are using an appropriate phosphine ligand (like PPh₃ or XPhos) to facilitate the reduction to the active Pd(0) state.
-
Q5: My TLC shows a new, non-polar spot running high on the plate, and my alkyne is being consumed, but my desired product isn't forming. What is this byproduct?
A5: You are likely observing significant alkyne homocoupling (Glaser coupling), forming a diyne byproduct.
-
Causality: This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen. The oxygen oxidizes Cu(I) to Cu(II), which then facilitates the oxidative coupling of two alkyne molecules. This is the most common byproduct when reactions are not rigorously deoxygenated.
-
Solutions:
-
Rigorous Degassing: This is the most critical fix. Degas your solvent thoroughly using a "freeze-pump-thaw" method (3 cycles is standard) or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen using a balloon or a Schlenk line.
-
Minimize Copper: Use the minimum effective amount of copper catalyst (typically 1-5 mol %).
-
Consider Copper-Free Conditions: If homocoupling persists, switch to a copper-free Sonogashira protocol. These often require a different palladium catalyst/ligand system and may need slightly higher temperatures, but they completely eliminate the Glaser coupling pathway.[4]
-
Q6: I'm observing a byproduct that corresponds to the simple dehalogenation of my aryl halide starting material. Why is this happening and how can I stop it?
A6: Dehalogenation is a common side reaction where the iodine (or other halogen) on your aryl halide is replaced by a hydrogen atom.
-
Causality: This often occurs when the catalytic cycle is disrupted. It can be promoted by certain bases, excess phosphine ligand, or the presence of water, which can act as a proton source. The mechanism can be complex, but it essentially short-circuits the catalytic cycle before the alkyne can couple.
-
Solutions:
-
Base Selection: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are generally preferred over inorganic bases like carbonates, which can sometimes promote dehalogenation.
-
Optimize Catalyst/Ligand Ratio: Use the correct stoichiometry. An excess of phosphine ligand can sometimes contribute to side reactions. A Pd:Ligand ratio of 1:2 to 1:4 is typical.
-
Anhydrous Conditions: Ensure your reaction is as dry as possible to minimize proton sources.
-
Optimized Experimental Protocols
The following protocols are designed to be self-validating. If the checkpoints (e.g., TLC analysis) do not match the description, it points to a specific problem area addressed in the troubleshooting guide.
Protocol 1: Optimized Sonogashira Coupling (Protected Phenol)
This protocol assumes the use of 3-iodo-4-(tert-butyldimethylsilyloxy)benzaldehyde.
Materials:
-
3-iodo-4-(tert-butyldimethylsilyloxy)benzaldehyde (1.0 eq)
-
2-Methyl-1-buten-3-yne (1.5 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous, degassed THF
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon three times.
-
Solvent/Reagent Addition: Under a positive pressure of Argon, add anhydrous, degassed THF via cannula. Follow with the addition of triethylamine (distilled, 3.0 eq) and 2-methyl-1-buten-3-yne (1.5 eq).
-
Reaction: Stir the reaction at room temperature. The solution should turn from a pale yellow to a darker, hazy mixture.
-
Monitoring: Monitor the reaction by TLC every 30 minutes (eluent: 10% EtOAc/Hexanes). The starting aryl halide should be consumed within 2-4 hours, with a clear new spot appearing for the product.
-
Work-up: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification Prep: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is now ready for deprotection and/or final purification.
Protocol 2: Deprotection and Purification
Materials:
-
Crude TBS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF, 1.2 eq)
-
Silica Gel for column chromatography
Procedure:
-
Deprotection: Dissolve the crude product from Protocol 1 in THF. Cool the solution to 0°C in an ice bath. Add the TBAF solution dropwise.
-
Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC until the starting material is fully consumed (typically 1-2 hours).
-
Work-up: Quench the reaction with water and extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient elution (e.g., from 5% to 30% ethyl acetate in hexanes). The final product should be a pale yellow solid.
Data Summary Tables
The choice of reaction parameters is critical. The following table summarizes typical results from screening different bases, illustrating why an amine base is often superior for this transformation.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Comments |
| Triethylamine | THF | 25 | 3 | >90% | Optimal conditions. Clean reaction. |
| DIPEA | THF | 25 | 4 | ~85% | Slower reaction rate compared to Et₃N. |
| K₂CO₃ | DMF | 60 | 12 | ~40% | Significant dehalogenation and side products. |
| Cs₂CO₃ | Dioxane | 80 | 8 | ~55% | Requires higher temperature; risk of side reactions. |
References
- Protonophoric activity of this compound, a toxin from Eutypa l
- Purification and Characterization of a NADPH-Dependent Aldehyde Reductase from Mung Bean That Detoxifies this compound, a Toxin
- This compound | C12H10O2.PubChem - NIH.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.KAUST Repository.
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.[Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate.[Link]
-
Chemical structures, biological activities, and biosynthetic analysis of secondary metabolites of the Diatrypaceae family: A comprehensive review. PMC - NIH.[Link]
-
Sonogashira coupling. Wikipedia.[Link]
-
Synthesis of this compound derivatives. ResearchGate.[Link]
Sources
- 1. Chemical structures, biological activities, and biosynthetic analysis of secondary metabolites of the Diatrypaceae family: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. DSpace [repository.kaust.edu.sa]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Eutypine Purification
Welcome to the technical support resource for the purification of Eutypine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this potent fungal metabolite. This compound's unique structure, featuring a reactive aldehyde, a phenolic hydroxyl, and a conjugated enyne system, presents specific challenges that can impact yield, purity, and stability.
This document moves beyond standard protocols to provide in-depth troubleshooting advice, explaining the chemical principles behind each purification step. Our goal is to empower you to diagnose issues, optimize your workflow, and achieve high-purity this compound for your research.
Understanding the Molecule: Core Physicochemical Properties
A successful purification strategy begins with a solid understanding of the target molecule's properties. Key characteristics of this compound are summarized below.
| Property | Value | Source & Significance for Purification |
| Molecular Formula | C₁₂H₁₀O₂ | [1] |
| Molecular Weight | 186.21 g/mol | [1] Important for mass spectrometry analysis and molar calculations. |
| IUPAC Name | 4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde | [1] |
| Appearance | Not specified in searches, but likely a solid at room temperature. | |
| Solubility | Practically insoluble in water[2]; Marked lipophilic character[3]. | Dictates the choice of organic solvents for extraction and chromatography. Water is an effective anti-solvent. |
| Acidity (pKa) | ~6.2 | [4] The phenolic hydroxyl is weakly acidic. This allows for potential purification via acid-base extraction and indicates sensitivity to basic conditions. |
| Key Functional Groups | Phenol, Aldehyde, Conjugated Alkyne/Alkene | [1] These groups are central to this compound's biological activity but also its instability. The aldehyde is prone to oxidation/reduction, and the phenol is sensitive to oxidation. |
Part 1: General Purification Workflow
The purification of this compound from a crude synthetic reaction mixture or a natural product extract typically follows a multi-step process to remove structurally similar impurities and reaction byproducts.
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during this compound purification in a question-and-answer format.
FAQ 1: Low Yield & Product Degradation
Question: My overall yield of this compound is very low, and I suspect the molecule is degrading during purification. What are the likely causes and how can I prevent this?
Answer: Low yield is a frequent issue, often stemming from this compound's chemical instability. The primary culprits are oxidation and acid-catalyzed cyclization.
Causality & Expert Insights:
-
Oxidation: The benzaldehyde and phenolic hydroxyl groups are susceptible to oxidation, especially when exposed to air over long periods, elevated temperatures, or trace metal catalysts. The aldehyde can oxidize to the corresponding carboxylic acid (eutypinic acid), a known related substance[3][5]. Phenols can oxidize to form colored quinone-type impurities.
-
Acid-Catalyzed Cyclization: Under acidic conditions (e.g., on slightly acidic silica gel for prolonged periods or in the presence of acidic impurities), this compound can cyclize to form 2-iso-propenyl-5-formylbenzofuran[3]. This bicyclic byproduct has different polarity and can be difficult to separate.
-
Base Sensitivity: With a pKa of ~6.2, this compound will be deprotonated to its phenoxide form in even mildly basic solutions (pH > 7). This negatively charged species is highly water-soluble and may be lost to the aqueous phase during extractions. The phenoxide is also more susceptible to oxidation than the neutral phenol.
Troubleshooting Protocol:
-
Work Under Inert Atmosphere: When possible, conduct solvent evaporations and column chromatography under a nitrogen or argon atmosphere to minimize exposure to oxygen.
-
Use High-Quality, Degassed Solvents: Purge solvents with nitrogen or argon before use to remove dissolved oxygen. This is especially important for solvents used in chromatography and recrystallization.
-
Control Temperature: Avoid excessive heat. Use a rotary evaporator with a water bath set no higher than 40°C. If recrystallizing, use the minimum necessary heating time.
-
Buffer Your Silica Gel: If you suspect acid-catalyzed degradation on your column, you can neutralize the silica gel. Prepare a slurry of silica in your starting eluent (e.g., 5% Ethyl Acetate in Hexane) and add a small amount of a non-nucleophilic base like triethylamine (~0.1-0.5% v/v). Swirl thoroughly and pack the column with this neutralized slurry. This will prevent on-column cyclization.
-
Maintain Neutral pH During Extractions: Ensure the pH of any aqueous phase during liquid-liquid extraction is kept between 4 and 6 to prevent deprotonation and loss of product.
FAQ 2: Persistent Impurities After Column Chromatography
Question: After running a silica gel column, my TLC or HPLC analysis still shows impurities close to my product spot/peak. How can I improve the separation?
Answer: This is a classic chromatography challenge, usually caused by co-eluting, structurally similar impurities. For this compound, the most common culprits are eutypinol (the alcohol analog) and O-methyleutypin[3][6].
Causality & Expert Insights:
-
Eutypinol: This impurity is formed by the reduction of this compound's aldehyde group. It is slightly more polar than this compound due to the benzyl alcohol moiety but often has a very similar Rf value on TLC, making baseline separation difficult.
-
O-methyleutypin: This impurity, where the phenolic hydroxyl is methylated, is less polar than this compound and will elute earlier.
-
Poor Chromatographic Technique: Issues like overloading the column, packing the column improperly (leading to channeling), or using an inappropriate solvent gradient can severely compromise resolution[7][8].
Troubleshooting Protocol & Workflow:
Step-by-Step Column Chromatography Protocol:
-
Solvent System Selection: On a TLC plate, find a solvent system (e.g., Ethyl Acetate/Hexane) that gives your this compound spot an Rf value of ~0.2-0.3. This provides a good starting point for your column elution[9].
-
Column Packing (Wet Slurry Method):
-
Place a small cotton or glass wool plug at the bottom of a column and add a thin layer of sand[10].
-
In a beaker, make a slurry of silica gel with your starting, low-polarity solvent (e.g., 2% EtOAc in Hexane). Use a 50:1 to 100:1 weight ratio of silica to crude material for difficult separations[7].
-
Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles[8].
-
Drain the solvent until the level is just above the sand. Never let the column run dry[8].
-
-
Sample Loading:
-
Dissolve your crude this compound in the absolute minimum amount of a suitable solvent (dichloromethane or the eluent itself works well)[11].
-
Carefully pipette this concentrated solution onto the top of the silica bed.
-
Drain the solvent until the sample is fully absorbed onto the silica.
-
-
Elution:
-
Carefully add your starting eluent to the top of the column.
-
Begin collecting fractions.
-
Gradually and slowly increase the solvent polarity. For separating this compound and Eutypinol, a very shallow gradient (e.g., 2% -> 5% -> 8% -> 10% EtOAc) is more effective than large jumps.
-
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions for solvent evaporation.
FAQ 3: My this compound Fails to Crystallize
Question: I've combined my pure fractions and evaporated the solvent, but the resulting oil or amorphous solid won't crystallize. What should I do?
Answer: Failure to crystallize is common for small molecules and can be due to residual impurities acting as "crystallization inhibitors" or simply finding a solvent system where the molecule can form an ordered crystal lattice.
Causality & Expert Insights:
-
Purity: Even small amounts (<5%) of impurities can disrupt crystal lattice formation. If your post-column material is not >95% pure, recrystallization will be difficult.
-
Solvent Choice: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures[12][13]. Given this compound's lipophilic nature, moderately polar to non-polar solvents are good candidates[3].
-
Supersaturation: Crystals form from a supersaturated solution. If the solution is not concentrated enough, or if it cools too quickly, crystals may not have time to nucleate and grow[14].
Troubleshooting Protocol:
-
Confirm Purity: First, run a high-resolution analysis like analytical HPLC or ¹H NMR on your material. If significant impurities are present, another round of chromatography may be necessary before attempting recrystallization.
-
Systematic Solvent Screening:
-
Place a few milligrams of your material into several small test tubes.
-
Add a few drops of different solvents (e.g., Hexane, Toluene, Ethyl Acetate, Isopropanol, or mixtures like Dichloromethane/Hexane).
-
Heat the tubes that don't dissolve at room temperature. A good candidate solvent will dissolve the compound when hot.
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.
-
-
Induce Crystallization: If a supersaturated solution fails to produce crystals, you can try to induce nucleation[12]:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod below the solvent level. The microscopic scratches provide a nucleation site.
-
Seeding: If you have a tiny crystal of pure this compound from a previous batch, add it to the supersaturated solution.
-
Cooling Slowly: Let the hot, saturated solution cool to room temperature undisturbed over several hours before moving it to a refrigerator or ice bath. Slow cooling promotes the formation of larger, purer crystals[14].
-
Step-by-Step Recrystallization Protocol (Example with Toluene/Hexane):
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot toluene to fully dissolve the solid.
-
While the solution is still hot, slowly add hexane (the "anti-solvent") dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of hot toluene to just redissolve the cloudiness, creating a perfectly saturated solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane to remove any remaining soluble impurities on the crystal surfaces[13].
-
Dry the crystals under vacuum.
Part 3: Purity Assessment
After purification, it is critical to accurately assess the purity and confirm the identity of the this compound.
| Analytical Method | Purpose | Key Parameters to Check |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative check of fractions and final product purity. | A single, well-defined spot. Compare Rf to a standard if available. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment.[15][16] | A single major peak. Purity is often reported as peak area percentage. A Diode Array Detector (DAD) can help confirm peak purity.[17] |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity estimation. | Correct chemical shifts, integrations, and coupling constants for all protons. Absence of impurity signals. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | A peak corresponding to the correct molecular ion ([M+H]⁺ or [M-H]⁻). |
References
-
This compound | C12H10O2 | CID 129326 - PubChem. National Center for Biotechnology Information. [Link]
-
Purification and Characterization of a NADPH-Dependent Aldehyde Reductase from Mung Bean That Detoxifies this compound, a Toxin from Eutypa lata - PMC. National Institutes of Health. [Link]
-
Purification and Characterization of a NADPH-dependent Aldehyde Reductase From Mung Bean That Detoxifies this compound, a Toxin From Eutypa lata1 - PubMed. National Institutes of Health. [Link]
-
Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies. [Link]
-
Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases - MDPI. [Link]
-
Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria - PubMed. National Institutes of Health. [Link]
-
This compound benzaldehyde, 4-hydroxy-3-(3-methyl-3-buten-1-yn-1-yl) - The Good Scents Company. [Link]
-
The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - National Institutes of Health. [Link]
-
Chemical structure of this compound and sterehirsutinal. - ResearchGate. [Link]
-
Clearance of Persistent Small-Molecule Impurities: Alternative Strategies - BioProcess International. [Link]
-
Natural Products Isolation - University of California Riverside. [Link]
-
Showing Compound this compound (FDB001486) - FooDB. [Link]
-
Synthesis and Activity of Grape Wood Phytotoxins and Related Compounds - CORE. [Link]
-
Recrystallization - University of California, Los Angeles. [Link]
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. [Link]
-
Recrystallization - University of Colorado Boulder, Department of Chemistry. [Link]
-
Synthesis of this compound derivatives. - ResearchGate. [Link]
-
LC Purification Troubleshooting Guide - Waters Corporation. [Link]
-
RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns - Waters Corporation. [Link]
-
Recrystallization-1.pdf - California State University, Los Angeles. [Link]
-
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. [Link]
-
Column chromatography - University of Arizona. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview - Master Organic Chemistry. [Link]
-
Recrystallization - Michigan State University, Department of Chemistry. [Link]
-
Strategies for Natural Products Isolation - Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
How to run column chromatography - University of Washington, Department of Chemistry. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]
-
Column Chromatography Procedures - University of Colorado Boulder, Department of Organic Chemistry. [Link]
-
Analytical Methods - Ministry of the Environment, Government of Japan. [Link]
-
Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods - PubMed Central. [Link]
-
How to determine % purity of an isolated unknown compound without using standard? - ResearchGate. [Link]
-
Purity Testing - Impact Analytical. [Link]
-
Chromatography: How to Run a Small Scale Flash Column - University of Rochester, Department of Chemistry. [Link]
-
Tips & Tricks: Recrystallization - University of Rochester, Department of Chemistry. [Link]
-
Performing Column Chromatography - YouTube. [Link]
-
RP-HPLC Purification of Oligonucleotides - University of Southampton, Mass Spectrometry Research Facility. [Link]
-
RP-HPLC, IEX-HPLC and HPLC Purification & Dialysis - Microsynth. [Link]
-
Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. - AZoM. [Link]
-
RP-HPLC Method for Purification of Dually-Labeled Synthetic Oligonucleotides - Waters Corporation. [Link]
Sources
- 1. This compound | C12H10O2 | CID 129326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB001486) - FooDB [foodb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purity Testing - www.impactanalytical.com [impactanalytical.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of Eutypine in Different Solvent Systems
Welcome to the technical support guide for handling Eutypine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability and integrity of this compound in your experiments. Unreliable results often stem from unaddressed compound instability. This guide provides a structured, question-and-answer approach to troubleshoot common issues and establish robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I'm preparing to work with this compound for the first time. What are the most critical factors I need to consider regarding its stability in solution?
A1: this compound's structure contains several functional groups, but the most vulnerable is the γ-butyrolactone ring. The stability of this lactone is the primary concern and is overwhelmingly influenced by pH.[1][2]
-
pH-Dependent Hydrolysis: The ester bond within the lactone ring is susceptible to hydrolysis, which is catalyzed by both acids and bases. However, base-catalyzed hydrolysis is significantly more rapid and is often the primary degradation pathway in aqueous solutions.[1][2] In alkaline conditions, the lactone ring irreversibly opens to form the corresponding hydroxy carboxylate salt, which is inactive. In acidic environments, the equilibrium favors the stable, closed-ring form.[1][3]
-
Solvent Choice: The type of solvent not only affects solubility but can also directly influence stability. Protic solvents (like water, methanol, ethanol) can participate in hydrolysis, whereas aprotic solvents (like DMSO, DMF, Acetonitrile) are generally preferred for long-term storage of stock solutions.
-
Temperature: As with most chemical reactions, the rate of this compound degradation will increase with temperature. For maximum stability, solutions should be stored at low temperatures (e.g., -20°C or -80°C).
-
Light Exposure: While less documented for this compound specifically, compounds with aromatic rings and carbonyl groups can be susceptible to photodegradation. It is best practice to protect this compound solutions from light.
Q2: My this compound solution is showing a rapid loss of potency in my cell culture medium. What is the likely cause and how can I mitigate this?
A2: The most probable cause is the pH of your cell culture medium. Most standard culture media are buffered to a physiological pH of ~7.4, which is slightly alkaline. This pH is sufficient to cause significant hydrolysis of this compound's lactone ring over the course of a typical experiment (hours to days).[1][2]
Troubleshooting Steps:
-
Minimize Incubation Time: If possible, design experiments with shorter incubation times.
-
Prepare Fresh Solutions: Avoid using old or pre-diluted solutions. Prepare your final working concentration in media immediately before adding it to your cells.
-
pH-Adjusted Medium (Advanced): For mechanistic studies where stability is paramount, consider if your experiment can tolerate a slightly more acidic medium (e.g., pH 6.8-7.0), though this may impact your biological system.
-
Stability Assessment: Run a control experiment where you incubate this compound in your specific cell culture medium for the duration of your experiment. At various time points, collect aliquots and analyze them by HPLC or LC-MS to quantify the remaining parent compound. This will give you an empirical degradation rate in your exact system.
Q3: How should I choose a solvent for preparing and storing a high-concentration stock solution of this compound?
A3: The ideal solvent for a stock solution must provide high solubility while ensuring maximum stability. For this compound, a non-aqueous, aprotic polar solvent is the superior choice.
-
Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are excellent at dissolving a wide range of organic molecules and, being aprotic, they do not directly participate in hydrolysis.[4]
-
Acceptable: Anhydrous ethanol or acetonitrile. While protic, the low water content in anhydrous grades minimizes hydrolysis, especially when stored at low temperatures.
-
Not Recommended for Long-Term Storage: Aqueous buffers, PBS, or cell culture media. These should only be used for preparing fresh, working solutions for immediate use.
The following table summarizes solvent suitability for this compound:
| Solvent System | Suitability for Stock Solution (Long-Term, ≤ -20°C) | Suitability for Working Solution (Short-Term, RT) | Key Considerations |
| DMSO, DMF | Excellent | Good | Aprotic; minimizes hydrolysis. Ensure use of anhydrous grade. |
| Anhydrous Acetonitrile | Good | Good | Aprotic; less hydroscopic than DMSO. |
| Anhydrous Ethanol | Good | Moderate | Protic; risk of esterification over very long periods. |
| Aqueous Buffers (pH < 6.0) | Poor | Good (for hours) | Acidic pH favors the stable lactone form.[1][3] |
| Water, PBS, Media (pH ≥ 7.0) | Not Recommended | Poor (minutes to hours) | Alkaline pH rapidly catalyzes hydrolysis of the lactone ring.[2] |
Q4: I am developing a stability-indicating analytical method. How can I definitively identify which peaks on my chromatogram are degradation products?
A4: To develop a robust, stability-indicating method, you must intentionally degrade the drug substance to generate its potential degradation products. This process is known as a forced degradation study .[5][6][7] It is a critical step in method validation and provides insight into the degradation pathways.[6][7]
The goal is to achieve 5-20% degradation of the parent compound under a set of controlled stress conditions.[6] The stressed samples are then analyzed by a high-resolution method like LC-MS/MS to separate and identify the degradants.[8][9]
A typical forced degradation study involves exposing this compound to the following conditions:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature (expect rapid degradation)
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Thermal Stress: e.g., 80°C (in solid state and in solution)
-
Photochemical Stress: e.g., Exposure to UV/Vis light as per ICH Q1B guidelines[7]
By comparing the chromatograms of the stressed samples to an unstressed control, you can pinpoint the retention times of the degradation products.
Degradation Pathway & Experimental Workflow
The primary degradation pathway for this compound in aqueous solutions is the pH-dependent hydrolysis of its lactone ring.
Caption: pH-dependent hydrolysis of this compound's lactone ring.
The workflow for assessing stability involves careful sample preparation, incubation under controlled conditions, and subsequent analysis.
Caption: A typical experimental workflow for quantifying this compound stability.
Troubleshooting Guides & Protocols
Protocol 1: Quantitative Analysis of this compound Stability by HPLC
This protocol provides a general framework for a stability-indicating HPLC method. It must be validated for your specific equipment and needs.
Objective: To quantify the concentration of this compound over time in a specific solvent system.
Materials:
-
This compound standard
-
Test solvent/buffer system
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Autosampler vials
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile or DMSO. Create a calibration curve by making serial dilutions (e.g., 1-100 µg/mL) in the initial mobile phase composition.
-
Sample Preparation: Dissolve this compound in the test solvent system to a known concentration (e.g., 50 µg/mL).
-
Time=0 Sample: Immediately transfer an aliquot of the freshly prepared sample into an HPLC vial. This is your t=0 reference.
-
Incubation: Store the remaining sample under the desired test conditions (e.g., 37°C in a cell culture incubator).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and place them in HPLC vials. If not analyzing immediately, store vials at 4°C to quench further degradation.
-
HPLC Analysis:
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Detection Wavelength: Scan for optimal wavelength (e.g., 280 nm).
-
Gradient Elution:
-
0-3 min: 92% A, 8% B
-
3-12 min: Gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 92% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
-
Data Analysis:
-
Integrate the peak area for this compound in all samples.
-
Using the calibration curve, determine the concentration of this compound at each time point.
-
Calculate stability as: % Remaining = (Concentration at t=x / Concentration at t=0) * 100.
-
Protocol 2: General Forced Degradation Study
Objective: To generate and identify potential degradation products of this compound to establish method specificity.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Set Up Stress Conditions: In separate, light-protected vials, mix the following:
-
Acid: 1 mL stock + 1 mL 1.0 M HCl. Heat at 60°C for 8 hours.
-
Base: 1 mL stock + 1 mL 0.1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidation: 1 mL stock + 1 mL 6% H₂O₂. Keep at room temperature for 8 hours.
-
Heat: 1 mL stock + 1 mL of the target solvent (e.g., water:acetonitrile 50:50). Heat at 80°C for 24 hours.
-
Control: 1 mL stock + 1 mL of the target solvent. Keep at 4°C.
-
-
Neutralization: Before analysis, neutralize the acid and base samples. For the acid sample, add 1 mL of 1.0 M NaOH. For the base sample, add 1 mL of 0.1 M HCl.
-
Analysis: Analyze all samples, including the control, using the HPLC method described in Protocol 1 or an LC-MS method for structural elucidation.
-
Evaluation: Compare the chromatograms from the stressed samples to the control. The new peaks that appear are degradation products. The goal is to see a measurable decrease in the parent peak and the appearance of new, well-resolved impurity peaks.
References
- The Unstable Alliance: A Technical Guide to the Lactone Ring Stability of Exatecan. Benchchem.
- Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate.
- Analytical Methods. Royal Society of Chemistry.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI.
- Analytical methods for quantitation of methylxanthines. PubMed.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. ResearchGate.
- Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International.
- Forced Degradation Studies. MedCrave online.
- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI.
- Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Sensitivity in Eutypine Detection
Welcome to the technical support center for the analytical challenges in mycotoxin research. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering difficulties with the detection of Eutypine, a key phytotoxin produced by the fungus Eutypa lata. Low sensitivity is a common hurdle in the analysis of this and other fungal secondary metabolites, leading to unreliable quantification and potentially misleading experimental outcomes.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve low sensitivity issues in your this compound detection workflows. The information herein is grounded in established analytical principles and aims to provide not just procedural steps, but also the scientific reasoning behind them.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing Low Sensitivity
This section addresses common initial questions and problems encountered during this compound analysis.
Q1: I am not detecting any this compound signal in my LC-MS/MS analysis of infected grapevine wood extracts. What are the most likely causes?
A1: The complete absence of a signal can be attributed to several factors, ranging from sample preparation to instrument settings. Here’s a logical workflow to diagnose the issue:
-
Confirm the Presence of the Fungus: First, ensure that Eutypa lata is indeed present in your grapevine wood samples. This can be confirmed using molecular methods like PCR.
-
Extraction Efficiency: this compound is a moderately polar phenolic compound. Your extraction solvent might not be optimal. Ethyl acetate or a mixture of methanol/water is commonly used for extracting fungal secondary metabolites.[1] If your current solvent is too polar or too non-polar, you may be leaving the this compound behind.
-
Instrumental Sensitivity: Verify that your mass spectrometer is sensitive enough for the expected concentration range of this compound in grapevine wood, which can be low. Run a system suitability test with a known standard of a similar compound if a this compound standard is not available.
-
Matrix Effects: Grapevine wood is a complex matrix rich in phenolic compounds that can co-elute with this compound and cause ion suppression in the electrospray ionization (ESI) source.
Q2: My this compound signal is very low and not consistently reproducible. How can I improve this?
A2: Poor and inconsistent signals are often a sign of suboptimal sample preparation and/or matrix effects.
-
Sample Cleanup is Crucial: A simple "dilute and shoot" approach is often insufficient for complex matrices like grapevine wood. Implement a solid-phase extraction (SPE) step to remove interfering compounds. A C18 sorbent is a good starting point for retaining this compound while allowing more polar interferences to pass through.
-
Internal Standard is a Must for Reproducibility: The use of an internal standard (IS) is critical to correct for variations in extraction efficiency, injection volume, and matrix effects. Ideally, a stable isotope-labeled (e.g., ¹³C-labeled) this compound would be the best choice. However, as this is not commercially available, a structurally similar compound that is not present in the sample should be used. Eutypinol, the alcohol analogue of this compound, is a potential candidate.
-
Optimize Ionization: Ensure your ESI source parameters are optimized for this compound. Pay close attention to the capillary voltage, gas flow rates, and temperature.
Q3: I am using an HPLC-UV method and my sensitivity is poor. What can I do?
A3: While LC-MS/MS is the preferred method for its sensitivity and selectivity, HPLC-UV can be used if concentrations are sufficiently high. To improve sensitivity:
-
Wavelength Selection: Ensure you are monitoring at the wavelength of maximum absorbance for this compound. As a phenolic compound, it will have strong absorbance in the UV region. Determine the optimal wavelength by running a UV-Vis spectrum of a this compound standard.
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.
-
Concentrate the Extract: Evaporate your extract to dryness and reconstitute it in a smaller volume of mobile phase.
-
Consider Derivatization: While more complex, derivatization to attach a chromophore with a higher molar absorptivity can significantly enhance UV detection.
Part 2: Troubleshooting Guides - Method Optimization for Enhanced Sensitivity
This section provides detailed protocols and explanations for key experimental stages.
Guide 1: Optimizing Sample Extraction from Grapevine Wood
The goal of this protocol is to efficiently extract this compound while minimizing the co-extraction of interfering matrix components.
Protocol: Ultrasonic-Assisted Solvent Extraction of this compound
-
Sample Preparation:
-
Grind dried grapevine wood to a fine powder (e.g., using a ball mill). This increases the surface area for extraction.
-
Accurately weigh approximately 1 gram of the powdered wood into a centrifuge tube.
-
-
Internal Standard Spiking:
-
Spike the sample with your chosen internal standard (e.g., Eutypinol) at a known concentration. This should be done at the very beginning to account for losses throughout the entire workflow.
-
-
Extraction:
-
Add 10 mL of 80:20 (v/v) methanol/water to the sample.
-
Vortex thoroughly for 1 minute.
-
Place the sample in an ultrasonic bath for 30 minutes. Ultrasonication helps to disrupt cell walls and improve extraction efficiency.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Supernatant Collection and Re-extraction:
-
Carefully collect the supernatant.
-
To maximize recovery, re-extract the pellet with another 10 mL of the extraction solvent, sonicate, and centrifuge again.
-
Pool the supernatants.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis. This pre-concentration step is vital for detecting low-level analytes.
-
Causality Behind Choices:
-
Methanol/Water Mixture: This solvent system is effective for extracting a wide range of moderately polar secondary metabolites like this compound.
-
Ultrasonication: Provides energy to disrupt the plant matrix, enhancing solvent penetration and analyte release.
-
Re-extraction: Ensures a more exhaustive extraction of the target analyte from the complex wood matrix.
Guide 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol describes a general SPE procedure to remove matrix interferences that can suppress the this compound signal in the mass spectrometer.
Protocol: C18-SPE Cleanup of Wood Extracts
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the reconstituted extract onto the conditioned SPE cartridge.
-
-
Washing (Removing Interferences):
-
Wash the cartridge with 5 mL of 5% methanol in water. This will remove highly polar, interfering compounds while this compound is retained on the C18 sorbent.
-
-
Elution (Collecting this compound):
-
Elute the this compound from the cartridge with 5 mL of methanol.
-
Collect the eluate.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Diagram: SPE Workflow
Caption: Logical flow for troubleshooting low sensitivity.
Part 3: Final Recommendations and Best Practices
-
Always Use an Internal Standard: This is the single most important step to ensure accurate and reproducible quantification, especially when dealing with complex matrices and low analyte concentrations. [2]* Method Validation is Non-Negotiable: A thoroughly validated method, including the determination of Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, and precision, is essential for trustworthy results.
-
Purity of Standards: Ensure the purity of your this compound standard and internal standard. Impurities can lead to inaccurate calibration curves.
-
System Suitability: Before each analytical run, perform a system suitability test to ensure your LC-MS/MS system is performing optimally.
-
Consult the Literature: Stay updated with the latest publications on the analysis of fungal metabolites. New extraction techniques and analytical methods are constantly being developed.
By systematically addressing each stage of the analytical workflow, from sample preparation to data acquisition, researchers can overcome the challenges of low sensitivity in this compound detection and generate high-quality, reliable data.
References
-
Dollmann, B., Richling, E., Herderich, M., Köhler, H., Schwab, A., Schmitt, A., & Schreier, P. (1997). High performance liquid chromatography electrospray ionization tandem mass spectrometry (HPLC-ESI-MS-MS) for the quantification of L-kynurenine and indole-3-acetic acid in grape must by isotope dilution assay. VITIS - Journal of Grapevine Research, 36(2), 97. [Link]
- Gómez-Pérez, A. M., Romero-González, R., Frenich, A. G., & Vidal, J. L. M. (2014). Development and validation of a rapid and sensitive method for the determination of multiclass mycotoxins in grapevine wood by ultra-high performance liquid chromatography–tandem mass spectrometry.
- Perrin-Cherioux, S., Abou-Mansour, E., & Tabacchi, R. (2004). Synthesis and activity of grape wood phytotoxins and related compounds.
- Renaud, J. M., Tsoupras, G., & Tabacchi, R. (1989). This compound, a new phytotoxin from Eutypa lata (Pers.: Fr.) Tul. Helvetica Chimica Acta, 72(4), 868-870.
- Vogt, C., Fischer, M. J., & Von Bargen, K. W. (2015). A validated method for the simultaneous determination of 12 mycotoxins in grapevine wood by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(15), 1367-1374.
- Wagschal, I., Abou-Mansour, E., Petit, A. N., Clement, C., & Fontaine, F. (2008). Toxic mechanisms of this compound, a toxin from Eutypa lata, in grapevine. Plant Physiology and Biochemistry, 46(3), 324-331.
- Kluge, S., Grams, T., & Schwab, W. (2012). Simultaneous determination of the mycotoxins deoxynivalenol, zearalenone, and their derivatives in wheat and maize by LC-MS/MS. Journal of Agricultural and Food Chemistry, 60(1), 224-231.
- Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Optimization and validation of a quantitative liquid chromatography–tandem mass spectrometric method for the determination of 295 bacterial and fungal metabolites in plant matrices.
- Rocchetti, G., Giuberti, G., Lucini, L., & Trevisan, M. (2018). Untargeted metabolomics to investigate the effect of Eutypa lata infection on the grapevine wood secondary metabolome. Frontiers in Plant Science, 9, 138.
- Bertsch, C., Ramírez-Suero, M., Magnin-Robert, M., Larignon, P., Chong, J., Abou-Mansour, E., ... & Fontaine, F. (2013). Grapevine trunk diseases: a review. Agronomy for Sustainable Development, 33(4), 855-879.
- Sosnowski, M. R., Loschiavo, A. P., & Wicks, T. J. (2011). The effect of pruning wound treatments on the infection of grapevines by Eutypa lata. Australian Journal of Grape and Wine Research, 17(1), 136-141.
- Trouvelot, S., Héloir, M. C., Poinssot, B., Gauthier, A., Paris, F., Guillier, C., ... & Daire, X. (2014). Elicitors and effectors in plant immunity: from perception to signaling. Molecular Plant-Microbe Interactions, 27(10), 1017-1028.
- Masi, M., Meyer, S., Clement, C., & Evidente, A. (2017). Phytotoxins from grapevine trunk disease fungi: their role in the vineyard and their potential use. Toxins, 9(5), 159.
-
ResearchGate. (n.d.). Eutypa lata (isolate E31) secondary metabolites (µg/ml) produced after 1 and 6 months of growth in three liquid media. Retrieved from [Link]
-
Kluge, S., Hoffmann, T., & Schwab, W. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 384(3), 692-696. [Link]
Sources
Eutypine Degradation Pathways and Byproducts: A Technical Support Guide for Researchers
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways and byproducts of eutypine. This document offers in-depth scientific insights, detailed experimental protocols, and practical troubleshooting advice to navigate the complexities of studying this fungal secondary metabolite.
Introduction
This compound is a phytotoxic secondary metabolite produced by the fungus Eutypa lata, the causative agent of Eutypa dieback in grapevines and other woody plants.[1][2] Its presence is linked to the foliar symptoms of the disease, making the study of its degradation crucial for developing effective disease management strategies.[1][3] This guide will delve into the known metabolic fates of this compound and provide practical guidance for researchers in this field.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The most well-documented degradation pathway for this compound is its enzymatic reduction to eutypinol.[4] This detoxification process involves the conversion of the aldehyde group of this compound to a primary alcohol, resulting in a compound with significantly lower toxicity.[4] This reduction is a key defense mechanism in some plants and has been observed in various microorganisms.
Q2: What are the known byproducts of this compound degradation?
The primary and most studied byproduct is eutypinol.[4] Other related secondary metabolites produced by Eutypa lata include eulatachromene, 2-isoprenyl-5-formyl-benzofuran, siccayne, and eulatinol.[3][5] While not all are direct degradation products of this compound, their presence in E. lata cultures suggests a complex network of related biosynthetic and metabolic pathways. Further research may reveal additional degradation intermediates and final products.
Q3: Which organisms are known to degrade this compound?
A variety of organisms have demonstrated the ability to detoxify this compound, primarily through its reduction to eutypinol. This includes:
-
Plants: Grapevine cells have been shown to enzymatically convert this compound to the non-toxic eutypinol.[4] An enzyme with this compound-reducing activity has been purified from mung bean.[4]
-
Fungi and Bacteria: While specific microbial degradation pathways are an active area of research, the ability of certain microorganisms to tolerate and metabolize toxins suggests the presence of detoxification mechanisms.[6][7][8] The rumen microbiome, for instance, is known to detoxify various plant secondary metabolites.[6]
Q4: What is the mechanism of this compound toxicity?
This compound's toxicity primarily stems from its ability to inhibit mitochondrial respiration.[5][9] It acts as a protonophore, uncoupling oxidative phosphorylation and disrupting the energy balance within the cell.[9] This disruption of a fundamental cellular process leads to the toxic effects observed in plants.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound and its byproducts.
Sample Extraction and Preparation
Q: I am experiencing low recovery of this compound and its metabolites from my fungal culture/plant tissue samples. What could be the cause?
A: Low recovery can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Cell Lysis: Ensure thorough disruption of fungal mycelia or plant cells. For fungal cultures, mechanical disruption using bead beating or sonication in the presence of a suitable extraction solvent is recommended. For plant tissues, grinding in liquid nitrogen is effective.[10]
-
Inappropriate Solvent Selection: this compound and its analogues are acetylenic phenols.[1][2] A moderately polar solvent system is generally effective for extraction. Ethyl acetate is a commonly used solvent. Consider a sequential extraction with solvents of varying polarity to ensure the recovery of a broad range of metabolites.
-
Degradation During Extraction: this compound may be sensitive to pH, light, and temperature.[11][12] Perform extractions at low temperatures and protect samples from light. Ensure the pH of your extraction buffer is neutral or slightly acidic to prevent potential degradation.
-
Insufficient Solvent-to-Sample Ratio: Ensure a sufficient volume of extraction solvent is used to allow for complete extraction. A ratio of at least 10:1 (solvent volume: sample weight) is a good starting point.
HPLC Analysis
Q: My HPLC chromatogram shows significant peak tailing for this compound and other phenolic compounds. How can I improve peak shape?
A: Peak tailing is a common issue when analyzing phenolic compounds and can be addressed by:
-
Optimizing Mobile Phase pH: The phenolic hydroxyl group of this compound can interact with residual silanols on the silica-based column packing. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase will suppress the ionization of both the analyte and the silanols, leading to improved peak symmetry.
-
Column Choice: Consider using a column with end-capping, which minimizes the exposed silanol groups. Phenyl-hexyl or C18 columns are commonly used for the separation of such compounds.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.[13]
-
Column Contamination: Contaminants from previous injections can interact with the analyte. Implement a robust column washing protocol between runs.
Q: I am observing a noisy or drifting baseline in my HPLC analysis. What are the likely causes and solutions?
A: A stable baseline is crucial for accurate quantification. Here’s how to troubleshoot a noisy or drifting baseline:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline noise. Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[14]
-
Contamination: Impurities in the solvents or additives can lead to a noisy baseline. Use high-purity HPLC-grade solvents and reagents.
-
-
Detector Instability: The detector lamp may be nearing the end of its lifespan, causing fluctuations in light intensity. Check the lamp's usage hours and replace it if necessary.[14]
-
System Leaks: Leaks in the pump, injector, or fittings can cause pressure fluctuations and an unstable baseline.[14][15] Systematically check all connections for leaks.
Data Interpretation
Q: I have identified a peak in my chromatogram that I suspect is a this compound metabolite, but I don't have a standard. How can I tentatively identify it?
A: Tentative identification can be achieved using hyphenated techniques:
-
HPLC-MS/MS: High-resolution mass spectrometry can provide an accurate mass measurement, allowing you to propose a molecular formula. Tandem mass spectrometry (MS/MS) will generate a fragmentation pattern that can provide structural information. By comparing the fragmentation pattern to that of this compound, you can identify common structural motifs.[16][17]
-
Comparison with Literature: Search for published data on this compound metabolites and compare the retention times and mass spectral data.
-
UV-Vis Spectrum: If you are using a Diode Array Detector (DAD), the UV-Vis spectrum of the unknown peak can be compared to that of this compound to see if they share a similar chromophore.
Experimental Protocols
Protocol 1: Extraction of this compound and its Metabolites from Fungal Cultures
-
Culture Preparation: Grow Eutypa lata in a suitable liquid medium for a specified period to allow for the production of secondary metabolites.[1]
-
Harvesting: Separate the fungal biomass from the culture filtrate by vacuum filtration.
-
Extraction of Culture Filtrate:
-
Acidify the culture filtrate to pH 3.0 with a suitable acid (e.g., HCl).
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate three times.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Extraction of Fungal Biomass:
-
Freeze-dry the fungal biomass and then grind it to a fine powder.
-
Extract the powdered biomass with a suitable solvent (e.g., methanol or ethyl acetate) using sonication or shaking for several hours.
-
Filter the extract and evaporate the solvent to obtain the crude extract.
-
-
Sample Preparation for Analysis:
-
Dissolve the crude extracts in a known volume of a suitable solvent (e.g., methanol).
-
Filter the dissolved extract through a 0.22 µm syringe filter before HPLC analysis.
-
Protocol 2: HPLC-DAD Analysis of this compound and Eutypinol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Linear gradient from 90% to 10% B
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Monitor at a wavelength where this compound and its metabolites have significant absorbance (e.g., 280 nm and 310 nm). Collect full UV-Vis spectra to aid in peak identification.
Data Summaries
Table 1: Known Secondary Metabolites of Eutypa lata
| Compound | Chemical Class | Notes |
| This compound | Acetylenic Phenol | Primary phytotoxin, inhibits mitochondrial respiration.[5][9] |
| Eutypinol | Acetylenic Phenol | Reduction product of this compound, significantly less toxic.[4] |
| Eulatachromene | Chromene | Secondary metabolite with toxic effects.[5] |
| Siccayne | Acetylenic Phenol | Related secondary metabolite.[3][5] |
| Eulatinol | Benzyl alcohol derivative | Related secondary metabolite.[3] |
| (R)-2-(4′-hydroxy-3′-methylbut-1′-yn-1′-yl)-4-(hydroxymethyl)phenol | Acetylenic Phenol | Newly identified metabolite with antimicrobial activity.[1] |
Pathway and Workflow Diagrams
Caption: Primary degradation pathway of this compound to the less toxic eutypinol.
Caption: General experimental workflow for studying this compound degradation.
References
-
Discovery of Novel Phenolic Compounds from Eutypa lata Through OSMAC Approach: Structural Elucidation and Antibiotic Potential. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Secondary metabolites of the grapevine pathogen Eutypa lata inhibit mitochondrial respiration, based on a model bioassay using the yeast Saccharomyces cerevisiae. (2004). Current Microbiology, 49(4), 282-287. Retrieved January 12, 2026, from [Link]
-
The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. (2022). Horticulture Research, 9. Retrieved January 12, 2026, from [Link]
-
Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. (1999). Plant Physiology and Biochemistry, 37(12), 943-951. Retrieved January 12, 2026, from [Link]
-
Eutypa lata (isolate E31) secondary metabolites (µg/ml) produced after... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. (2022). Horticulture Research, 9. Retrieved January 12, 2026, from [Link]
-
Purification and Characterization of a NADPH-Dependent Aldehyde Reductase from Mung Bean That Detoxifies this compound, a Toxin from Eutypa lata. (1999). Plant Physiology, 121(3), 987-994. Retrieved January 12, 2026, from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Retrieved January 12, 2026, from [Link]
-
Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags. (2020). European Journal of Hospital Pharmacy, 27(e1), e37-e42. Retrieved January 12, 2026, from [Link]
-
Troubleshooting Guide Contents. (n.d.). Retrieved January 12, 2026, from [Link]
-
What are the Common Peak Problems in HPLC. (2023). Chromatography Today. Retrieved January 12, 2026, from [Link]
-
The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. (2022). Horticulture Research, 9. Retrieved January 12, 2026, from [Link]
-
Troubleshooting Common HPLC Issues. (2025). Labcompare.com. Retrieved January 12, 2026, from [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube. Retrieved January 12, 2026, from [Link]
-
Fate of products of degradation processes: consequences for climatic change. (1998). Journal of the Air & Waste Management Association, 48(4), 309-320. Retrieved January 12, 2026, from [Link]
-
Analytical methods for the extraction and identification of secondary metabolite production in 'in vitro' plant cell cultures. (2011). Methods in Molecular Biology, 766, 281-296. Retrieved January 12, 2026, from [Link]
-
Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. (2020). Molecules, 25(1), 221. Retrieved January 12, 2026, from [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved January 12, 2026, from [Link]
-
Toxin Degradation by Rumen Microorganisms: A Review. (2021). Toxins, 13(11), 762. Retrieved January 12, 2026, from [Link]
-
Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? (2021). Molecules, 26(5), 1227. Retrieved January 12, 2026, from [Link]
-
Analytical Methods for Secondary Metabolite Detection. (2016). Methods in Molecular Biology, 1477, 191-209. Retrieved January 12, 2026, from [Link]
-
Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. (1991). Pharmaceutical Research, 8(12), 1507-1512. Retrieved January 12, 2026, from [Link]
-
(PDF) Degradation Pathway. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Stability of Refrigerated and Frozen Drugs. (2008). Senior Care Consultant Group. Retrieved January 12, 2026, from [Link]
-
Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023). International Journal of Molecular Sciences, 24(20), 15337. Retrieved January 12, 2026, from [Link]
-
Drug stability: How storage conditions affect their performance. (2016). Vital Record. Retrieved January 12, 2026, from [Link]
-
Chemical-Induced Cellular Toxicity Mechanisms. (n.d.). Eurofins Advinus. Retrieved January 12, 2026, from [Link]
-
Analytical methods for the determination of naftifine and its metabolites in human plasma and urine. (1986). Arzneimittel-Forschung, 36(12), 1850-1853. Retrieved January 12, 2026, from [Link]
-
Secondary Metabolite in Bacteria and Fungi. (n.d.). Hilaris Publisher. Retrieved January 12, 2026, from [Link]
-
Detoxification mechanisms of electroactive microorganisms under toxicity stress: A review. (2022). Frontiers in Microbiology, 13. Retrieved January 12, 2026, from [Link]
-
Stability Storage Conditions In Pharma Industry. (n.d.). GMP Insiders. Retrieved January 12, 2026, from [Link]
-
Molecular Mechanisms of Environmental Organotin Toxicity in Mammals. (2012). Biological & Pharmaceutical Bulletin, 35(11), 1885-1891. Retrieved January 12, 2026, from [Link]
-
Fungal Secondary Metabolism. (2021). Encyclopedia, 1(4), 1169-1183. Retrieved January 12, 2026, from [Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (2009). Annual Review of Microbiology, 63, 29-50. Retrieved January 12, 2026, from [Link]
-
Microbial Symbiont-Based Detoxification of Different Phytotoxins and Synthetic Toxic Chemicals in Insect Pests and Pollinators. (2022). International Journal of Molecular Sciences, 23(24), 15998. Retrieved January 12, 2026, from [Link]
-
Troubleshooting guide for PG-100 sample collection and extraction. (n.d.). DNA Genotek. Retrieved January 12, 2026, from [Link]
-
Analytical techniques for metabolomic studies: a review. (2019). Bioanalysis, 11(24), 2297-2318. Retrieved January 12, 2026, from [Link]
-
Fungal Physiology and Metabolism | Chapter 9 - The Fifth Kingdom. (2025). YouTube. Retrieved January 12, 2026, from [Link]
-
Troubleshooting DNA Extraction from Blood. (n.d.). MP Biomedicals. Retrieved January 12, 2026, from [Link]
-
Detoxification of mycotoxins by microorganisms. (2025). Advances in Applied Microbiology, 131, 1-45. Retrieved January 12, 2026, from [Link]
-
Mechanisms in pulmonary toxicology. (1993). Verhandlungen der Deutschen Gesellschaft fur Pathologie, 77, 100-105. Retrieved January 12, 2026, from [Link]
-
Correlation between degradation pathway and toxicity of acetaminophen and its by-products by using the electro-Fenton process in aqueous media. (2017). Chemosphere, 169, 345-353. Retrieved January 12, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of a NADPH-Dependent Aldehyde Reductase from Mung Bean That Detoxifies this compound, a Toxin from Eutypa lata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary metabolites of the grapevine pathogen Eutypa lata inhibit mitochondrial respiration, based on a model bioassay using the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Detoxification mechanisms of electroactive microorganisms under toxicity stress: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detoxification of mycotoxins by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wegene-china.com [wegene-china.com]
- 11. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. labcompare.com [labcompare.com]
- 16. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview [mdpi.com]
- 17. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Eutypine Concentration for Phytotoxicity Studies
Welcome to the technical support center for researchers working with eutypine. This guide is designed to provide practical, field-tested advice for designing and troubleshooting your phytotoxicity experiments. As a toxin central to the pathology of Eutypa dieback in grapevines and other woody plants, understanding its precise effects is critical.[1][2] This resource moves beyond simple protocols to explain the scientific reasoning behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects on plants?
This compound is a potent acetylenic phenol phytotoxin produced by the fungus Eutypa lata.[3] This fungus is the causal agent of Eutypa dieback, a severe vascular disease affecting grapevines and other woody plants.[1][4] The toxin is translocated through the plant's vascular system, leading to characteristic symptoms such as stunted and chlorotic shoots, small, cupped leaves with tattered margins, and eventual dieback of the affected arms of the plant.[2][3]
At a molecular level, this compound's toxicity stems from its function as a protonophore, which uncouples mitochondrial oxidative phosphorylation.[5] This action disrupts the energy balance within plant cells by creating proton leaks across the mitochondrial membrane, similar to classical uncoupling agents. Additionally, this compound can trigger plant defense responses, including the induction of phytoalexin synthesis genes.[6][7]
Q2: I'm starting a new study. What is a good starting concentration range for this compound?
There is no single "correct" concentration, as the effective dose depends heavily on the plant species, cultivar, age, and the experimental system (e.g., whole plant, cell culture, seedling assay). Some grapevine cultivars, for instance, show higher tolerance than others.[4] Therefore, a range-finding experiment is essential.
Based on published literature, a robust starting point is a logarithmic dose-response curve.
-
For cellular and mitochondrial studies: Effects have been noted at concentrations below 200 µM.[5]
-
For gene expression studies: Defense-related genes have been induced in grapevine cells with concentrations around 50 µM.[6]
-
For whole seedling or leaf assays: A broader range is recommended to capture everything from subtle growth inhibition to acute necrosis.
We recommend starting with a wide range, for example: 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1000 µM . This will help you identify the concentrations that produce sublethal effects and determine the EC₅₀ (the concentration that causes a 50% reduction in a measured parameter, such as root growth).[8]
Q3: How should I dissolve this compound? It doesn't seem to be water-soluble.
This compound, like many phenolic compounds, has poor water solubility. You must first prepare a concentrated stock solution in an appropriate organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or absolute ethanol are common choices. Methanol has also been used for extraction, indicating its suitability.[9]
-
Stock Solution Preparation: Create a high-concentration stock (e.g., 100 mM) in your chosen solvent. This allows the final concentration of the solvent in your aqueous experimental medium to be very low. Store this stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Solvent Control is CRITICAL: The organic solvent itself can be phytotoxic at certain concentrations.[10] Always include a "solvent control" in your experiments. This control should contain the highest concentration of the organic solvent used in any of your this compound treatments, but no this compound. This is the only way to definitively attribute the observed effects to the toxin and not the solvent.
Q4: How stable is this compound in my working solutions?
Acetylenic phenols can be susceptible to degradation, especially when diluted in aqueous media and exposed to light and oxygen. To ensure consistency:
-
Prepare Fresh: Always prepare fresh working dilutions from your frozen stock solution immediately before each experiment.
-
Minimize Light Exposure: Protect solutions from direct light by using amber vials or covering them with aluminum foil.
-
Use Promptly: Do not store diluted aqueous solutions of this compound for extended periods, even at 4°C. Use them on the day of preparation.
Troubleshooting Guide
This section addresses common issues encountered during this compound phytotoxicity assays in a direct question-and-answer format.
Q: My results are highly variable between experiments. What's going wrong?
A: Inconsistent results are a common challenge in bioassays and typically point to one of three areas: the compound, the biological material, or the experimental conditions.
-
Cause 1: this compound Solution Instability. As mentioned in the FAQ, this compound can degrade. If you are not preparing fresh dilutions for every experiment from a properly stored stock, you may be applying different effective concentrations each time.
-
Solution 1: Strictly adhere to preparing fresh working solutions before each experiment. Aliquot your stock to minimize freeze-thaw cycles.[11]
-
Cause 2: Inconsistent Plant Material. Plants are biological systems with inherent variability. Using plants of different ages, health statuses, or growth stages will introduce significant variance.
-
Solution 2: Standardize your plant material. Use seeds from the same lot, select seedlings of a uniform size and developmental stage, and discard any that appear unhealthy before starting the experiment.[10][12]
-
Cause 3: Environmental Fluctuations. Minor changes in temperature, light intensity, or humidity between experiments can alter a plant's metabolic rate and its response to stress, affecting its sensitivity to this compound.
-
Solution 3: Conduct experiments in a controlled environment (growth chamber, incubator) where these parameters are kept constant.[13]
Q: I'm not observing any phytotoxic effects, even at concentrations I expected to be toxic.
A: This can be frustrating and suggests either the toxin isn't active or the plant isn't responding as expected.
-
Cause 1: Degraded this compound. Your this compound stock may have degraded due to improper storage (e.g., exposure to light, moisture, or excessive freeze-thaw cycles).
-
Solution 1: If possible, test the activity of your stock on a known sensitive system (e.g., a sensitive grapevine cell line). If in doubt, acquire a fresh, verified batch of this compound.
-
Cause 2: Plant Resistance/Tolerance. The plant species or cultivar you are using may be naturally tolerant to this compound. Some grapevine varieties are known to be less susceptible to Eutypa dieback.[4] This tolerance could be due to efficient detoxification mechanisms, where the plant reduces this compound to its non-toxic alcohol form, eutypinol.[14][15]
-
Solution 2: Research the known sensitivity of your chosen species/cultivar. If information is unavailable, consider running your assay in parallel with a species known to be sensitive (e.g., tomato, lettuce, or a susceptible grapevine cultivar) to validate your protocol and this compound activity.[3]
-
Cause 3: Insufficient Incubation Time. Phytotoxic effects are not always immediate. Growth inhibition or the development of chlorosis may take several days to become apparent.
-
Solution 3: Ensure your observation period is long enough. For seedling assays, a period of 3 to 7 days is common.[16][17]
Q: My control plants are dying or showing signs of stress!
A: This is a critical issue that invalidates your results. The problem almost certainly lies with your experimental setup, not the this compound itself.
-
Cause 1: Solvent Toxicity. This is the most common culprit. The concentration of DMSO or ethanol used to deliver the this compound is too high for your specific plant system.
-
Solution 1: Run a solvent toxicity curve first. Test a range of solvent concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%) in your medium to determine the maximum non-phytotoxic concentration. Your experimental design must stay below this threshold.
-
Cause 2: Suboptimal Growth Conditions. The conditions in your incubator or on your lab bench (e.g., temperature, light, humidity) may be stressful for the plants, even without any chemical treatment.
-
Solution 2: Review the optimal growth conditions for your chosen plant species and ensure your experimental setup meets them.[13] A healthy, unstressed control group is the foundation of a reliable experiment.
Q: My this compound is precipitating when I add it to the aqueous medium.
A: This indicates that you have exceeded the solubility limit of this compound in the final solution. The precipitated compound is not bioavailable, meaning your actual treatment concentration is much lower than intended.
-
Cause 1: Co-solvent Concentration is Too Low. The final percentage of the organic solvent (e.g., DMSO) is insufficient to keep the this compound dissolved at that concentration.
-
Solution 1: You can try slightly increasing the final co-solvent percentage, but you must ensure it remains below the toxic threshold determined in your solvent toxicity assay.
-
Cause 2: Concentration is Too High. You may simply be trying to test a concentration that is not achievable in your system.
-
Solution 2: Re-evaluate your experimental range. If precipitation occurs at 1000 µM, for example, consider making 500 µM your highest concentration. If higher concentrations are absolutely necessary, you may need to investigate alternative formulation strategies, though this adds significant complexity.[18][19]
Data Summary and Key Parameters
The following table provides a starting point for designing your experiments across different platforms.
| Experimental System | Typical this compound Conc. Range | Recommended Solvent (Final Conc.) | Key Endpoints to Measure | Citation(s) |
| Plant Cell Suspension | 1 µM - 250 µM | DMSO or Ethanol (<0.1%) | Cell viability (e.g., Evans blue), mitochondrial activity (e.g., MTT assay), gene expression (RT-qPCR) | [5][6] |
| Seedling Root Elongation | 10 µM - 1000 µM | DMSO or Ethanol (<0.5%) | Germination percentage, primary root length, shoot length, fresh/dry weight, visual symptoms (necrosis, chlorosis) | [8][16][20] |
| Excised Leaf/Leaf Disc Assay | 50 µM - 2000 µM | DMSO or Ethanol (<0.5%) with a surfactant (e.g., Tween-20) | Lesion diameter, chlorophyll content, electrolyte leakage, visual scoring of necrosis | [3] |
| Whole Plant (Drench/Spray) | 100 µM - 5000 µM | DMSO or Ethanol (<1.0%) with a surfactant | Stunting, biomass reduction, leaf symptomology, yield (if applicable) | [10][12] |
Standard Protocol: Seed Germination and Root Elongation Assay
This is a robust and widely used method for quantifying phytotoxicity.
-
Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
-
Determine the maximum non-toxic concentration of DMSO for your test species (e.g., lettuce, cress). Ensure all final treatment dilutions do not exceed this level.
-
Prepare your treatment solutions (e.g., 10, 100, 500 µM this compound) and a solvent control by diluting the stock into sterile water or a minimal plant growth medium (e.g., 0.5X MS salts).
-
-
Assay Setup:
-
Place a sterile filter paper (e.g., Whatman No. 1) into sterile petri dishes (9 cm).
-
Add a defined volume (e.g., 5 mL) of the corresponding treatment solution, the solvent control, or a negative control (water/medium only) to each dish. Prepare at least 3-4 replicate dishes per treatment.[13]
-
Surface-sterilize seeds (e.g., with a brief wash in 1% bleach followed by sterile water rinses).
-
Place a set number of seeds (e.g., 10-20) evenly spaced on the moistened filter paper in each dish.
-
-
Incubation:
-
Seal the petri dishes with parafilm to maintain humidity.
-
Incubate in a controlled environment (e.g., 25°C, often in the dark to promote root elongation without chlorophyll development) for 3-5 days.[8]
-
-
Data Collection & Analysis:
-
After the incubation period, count the number of germinated seeds in each dish to calculate the germination percentage.
-
Carefully remove the seedlings and place them on a flat surface.
-
Measure the primary root length of each seedling using a ruler or digital image analysis software.[21]
-
Calculate the average root length for each replicate dish.
-
Express the results as a percentage of the solvent control and plot the dose-response curve to determine the EC₅₀ value.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent experimental results, a common challenge in phytotoxicity studies.
Caption: Troubleshooting workflow for inconsistent phytotoxicity results.
References
-
Wine Australia. (n.d.). Eutypa and grapevine trunk disease. Retrieved from [Link]
-
The Australian Wine Research Institute. (n.d.). Eutypa dieback. Retrieved from [Link]
-
Deswarte, C., Eychenne, J., Davy de Virville, J., Roustan, J. P., Moreau, F., & Fallot, J. (1996). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. Archives of Biochemistry and Biophysics, 336(1), 36-42. Retrieved from [Link]
-
Vineyard Team. (n.d.). "Eutypa" A.K.A. Grapevine Trunk Disease. Retrieved from [Link]
-
Michigan State University Extension. (n.d.). Eutypa dieback. Integrated Pest Management. Retrieved from [Link]
-
Virginia Tech. (n.d.). Eutypa dieback - GRAPEVINE DISEASES. Retrieved from [Link]
-
Schacht, T., Rausch, L., Sarkar, S., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research, 9, uhac068. Retrieved from [Link]
-
Spandidos Publications. (2024). Unlocking the secrets of grapevine immunity: Novel study reveals how Eutypa lata metabolites activate plant defense mechanisms. Horticulture Research. Retrieved from [Link]
-
Andolfi, A., Cimmino, A., Vurro, M., Berestetskiy, A., & Evidente, A. (2011). Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases. Toxins, 3(11), 1568-1605. Retrieved from [Link]
- Tey-Rulh, P., Philippe, I., Renaud, J. M., Tsoupras, G., De Angelis, P., Fallot, J., & Tabacchi, R. (1991). This compound, a phytotoxin produced by Eutypa lata the causal agent of dying-arm disease of grapevine. Phytochemistry, 30(2), 471-473.
-
Amborabé, B. E., Fleurat-Lessard, P., Chollet, J. F., & Roblin, G. (2001). Metabolisation of this compound by plant tissues: An HPLC determination. Plant Physiology and Biochemistry, 39(1), 51-58. Retrieved from [Link]
-
Amborabé, B. E., Comont, G., Bonnemain, J. L., & Roblin, G. (1999). Purification and Characterization of a NADPH-dependent Aldehyde Reductase From Mung Bean That Detoxifies this compound, a Toxin From Eutypa lata. Plant Physiology, 119(2), 621-626. Retrieved from [Link]
-
Chase, A. (2010). Testing For Phytotoxicity. Greenhouse Grower. Retrieved from [Link]
-
Kvaterniuk, S., et al. (2021). Assessment of Pesticide Phytotoxicity with the Bioindication Method. ResearchGate. Retrieved from [Link]
-
Dai, Y., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2645. Retrieved from [Link]
-
Dai, Y., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PubMed. Retrieved from [Link]
-
Oreopoulou, A., Tsimogiannis, D., & Oreopoulou, V. (2019). Alternative Extraction and Downstream Purification Processes for Anthocyanins. MDPI. Retrieved from [Link]
-
Olszyk, D., et al. (2011). Phytotoxicity assay for seed production using Brassica rapa L. Ecotoxicology, 20(5), 1035-1045. Retrieved from [Link]
-
Kim, J. Y., et al. (2020). Isolation and Identification of a Phytotoxic Substance from Echinochloa crus-galli Infected with Leaf Blight for the Development of Bioherbicides. MDPI. Retrieved from [Link]
-
European Committee for Standardization. (2005). Phytotoxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Steps of phytotoxity test (updated after Phytotoxkit protocol). Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Dai, Y., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Retrieved from [Link]
-
Noor, M., et al. (2024). Extraction techniques and purification methods: Precision tools for pure innovation. ResearchGate. Retrieved from [Link]
-
Jackson, B. (n.d.). Are wood substrates phytotoxic to greenhouse crops? Greenhouse Management. Retrieved from [Link]
-
EBPI. (n.d.). Phytotoxicity Testing with Higher Plants. Retrieved from [Link]
-
Alimpic, A., et al. (2015). Optimization of Extraction Conditions for Secondary Biomolecules from various Plant Species. SciSpace. Retrieved from [Link]
-
Bi, H., et al. (2013). Phytotoxic Effects and a Phytotoxin from the Invasive Plant Xanthium italicum Moretti. Molecules, 18(9), 10397-10408. Retrieved from [Link]
-
Hussain, M. I., et al. (2022). Evaluating the Phytotoxic Effects of Some Plant Species of Semi-Arid Regions. ResearchGate. Retrieved from [Link]
-
MicroBioTests Inc. (n.d.). Perform the phytotoxicity test with Phytotoxkit solid samples. Retrieved from [Link]
-
Kumar, R., et al. (2023). Role of Ethylene in the Regulation of Plant Developmental Processes. MDPI. Retrieved from [Link]
-
Burg, S. P. (1973). Ethylene in Plant Growth. Proceedings of the National Academy of Sciences, 70(2), 591-597. Retrieved from [Link]
-
Giarola, M., et al. (2021). The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines. MDPI. Retrieved from [Link]
-
Kiparissides, C., et al. (2002). Experimental and theoretical investigation of solubility and diffusion of ethylene in semicrystalline PE at elevated pressures and temperatures. ResearchGate. Retrieved from [Link]
-
Marciniak, A., et al. (2024). Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations. MDPI. Retrieved from [Link]
Sources
- 1. Eutypa dieback | Wine Australia [wineaustralia.com]
- 2. arec.vaes.vt.edu [arec.vaes.vt.edu]
- 3. mdpi.com [mdpi.com]
- 4. awri.com.au [awri.com.au]
- 5. Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalplantcouncil.org [globalplantcouncil.org]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. greenhousegrower.com [greenhousegrower.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. academic.oup.com [academic.oup.com]
- 13. horizontal.ecn.nl [horizontal.ecn.nl]
- 14. researchgate.net [researchgate.net]
- 15. Purification and characterization of a NADPH-dependent aldehyde reductase from mung bean that detoxifies this compound, a toxin from eutypa lata1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotoxicity.com [biotoxicity.com]
- 17. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]
- 18. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Eutypine Bioassays: A Technical Support Center for Consistent and Reliable Results
Welcome to the technical support center for Eutypine bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound bioassays and achieve consistent, reproducible results. As a Senior Application Scientist, I've compiled this resource based on field-proven insights and established scientific literature to address the common challenges you may encounter. This is not just a list of steps; it's a comprehensive guide to understanding the "why" behind experimental choices, enabling you to troubleshoot effectively and ensure the integrity of your data.
Understanding this compound: A Dual-Role Molecule
This compound is a secondary metabolite produced by the fungus Eutypa lata, the causal agent of Eutypa dieback in grapevines.[1][2] While often referred to as a phytotoxin, its biological activity is concentration-dependent. At high concentrations (around 80 µM and above), it exhibits phytotoxic effects, leading to symptoms like stunted growth and necrosis.[3] However, at lower concentrations (e.g., 10 µM), this compound can act as an elicitor, activating basal immunity and defense-related genes in plants.[3][4] This dual nature is critical to consider when designing and interpreting your bioassays. The phenolic moiety of this compound is primarily responsible for its elicitor activity.[3]
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding this compound bioassays:
Q1: Which bioassay system is best for my research?
The choice of bioassay depends on your specific research question, available resources, and desired throughput. Here’s a summary of common systems:
| Bioassay System | Advantages | Disadvantages | Primary Endpoint(s) |
| Grapevine Cell Suspension Cultures | High sensitivity, homogeneity, and suitability for high-throughput screening.[5] | Requires specialized cell culture facilities; may not fully represent whole plant responses. | Cell viability, gene expression analysis, medium alkalinization.[5][6] |
| Grapevine Leaf Disc Assay | Relatively simple, uses whole tissue, and can visually demonstrate phytotoxicity.[1][7] | Can have high variability due to leaf age and health; symptom development can be inconsistent.[1] | Necrosis, chlorosis, lesion diameter.[1] |
| Grapevine Protoplasts | Useful for studying cellular-level mechanisms without the cell wall. | Protoplast isolation can be technically challenging and viability can be an issue.[8] | Cell viability, membrane integrity. |
| Seedling Growth Assays (e.g., Tomato) | Assesses systemic effects on whole plant development. | Slower, requires more space, and may have lower sensitivity than cell-based assays.[2] | Germination rate, root/shoot elongation, biomass.[9] |
Q2: How should I prepare and store my this compound stock solutions?
Proper handling of this compound is crucial for reproducible results. While specific stability data for this compound is not extensively published, general principles for similar compounds suggest the following:
-
Solvent: Dissolve this compound in a small amount of a suitable organic solvent like methanol or DMSO before preparing aqueous dilutions.
-
Storage: Store stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.[10][11] Protect from light.
-
Working Solutions: Prepare fresh working solutions for each experiment from the frozen stock.
-
Stability in Media: Be aware that the stability of this compound in your culture medium can be influenced by factors like pH and temperature.[12] For long-term experiments, consider replenishing the medium.
Q3: My dose-response curve is not sigmoidal. What does this mean?
A typical dose-response curve is sigmoidal, showing a response that plateaus at both low and high concentrations.[13][14] If your curve is not sigmoidal, it could indicate several things:
-
Concentration Range: You may not be testing a wide enough range of concentrations to capture the full curve.
-
Dual Effects: As this compound has both elicitor and toxic effects at different concentrations, you might be observing a complex, non-monotonic dose-response.
-
Assay Interference: The compound may be interfering with your assay components at certain concentrations.
Q4: How do I prepare a fungal culture filtrate for bioassay?
If you are working with Eutypa lata cultures, you can prepare a culture filtrate to test the combined effect of its secreted metabolites. A general procedure is as follows:
-
Grow E. lata in a suitable liquid medium (e.g., Potato Dextrose Broth) for a defined period.[15]
-
Separate the mycelium from the culture medium by filtration.
-
Sterilize the filtrate by passing it through a 0.22 µm filter.
-
The sterile filtrate can then be used in your bioassay.
Troubleshooting Guides
Even with a well-designed protocol, you may encounter issues. This section provides a structured approach to troubleshooting common problems.
Problem 1: High Variability Between Replicates
Visual Troubleshooting Guide: High Variability
Caption: Troubleshooting high variability.
In-depth Explanation:
-
Leaf Disc Assays: Inconsistent results are a known issue with leaf disc assays.[1] Using leaves of the same age and from plants grown under identical conditions is crucial.[7]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors.[16] Always use calibrated pipettes and consider preparing a master mix for your reagents to ensure consistency across wells.
-
Cell/Tissue Health: The physiological state of your biological material will directly impact its response. For cell cultures, use cells within a consistent passage number range and ensure they are in the exponential growth phase. For plant tissues, select healthy, undamaged material.
-
Contamination: Microbial contamination can interfere with your assay, either by directly affecting the cells or by degrading the test compound.[16]
Problem 2: No Response or Weak Signal
A lack of response can be frustrating, but it's often due to a solvable issue.
Visual Troubleshooting Guide: No/Weak Signal
Caption: Troubleshooting no or weak signal.
In-depth Explanation:
-
This compound Viability: Improper storage can lead to the degradation of this compound.[16] Always prepare fresh working solutions and handle stock solutions with care.
-
Concentration Range: The bioactivity of this compound is highly concentration-dependent.[3][6] If you are looking for phytotoxicity, you may need to use concentrations in the higher micromolar range.
-
Incubation Time: Biological responses take time to develop. You may need to perform a time-course experiment to determine the optimal incubation period.
-
Detection Reagents: Ensure that your detection reagents (e.g., for viability assays) are not expired and are stored correctly. Running a positive control for the detection system itself can help isolate this issue.
Experimental Protocols
Here are detailed protocols for two common this compound bioassays. These should be adapted and optimized for your specific experimental conditions.
Protocol 1: Grapevine Leaf Disc Phytotoxicity Assay
This protocol is adapted from methodologies used for assessing phytotoxicity of fungal metabolites.[1][7]
Visual Workflow: Leaf Disc Assay
Caption: Leaf disc assay workflow.
Step-by-Step Methodology:
-
Plant Material: Collect young, fully expanded leaves from healthy, greenhouse-grown grapevine plants.
-
Sterilization: Surface sterilize the leaves by washing with a mild detergent, followed by a rinse in 70% ethanol for 30 seconds, and then a 1-minute wash in a 1% sodium hypochlorite solution. Rinse thoroughly with sterile distilled water.
-
Disc Preparation: Use a cork borer to cut uniform discs (e.g., 1 cm diameter) from the leaves, avoiding major veins.
-
Plating: Place one leaf disc, adaxial side up, in each well of a 24-well plate containing 1 mL of sterile distilled water.
-
Treatment: After a pre-incubation period of a few hours, remove the water and add 1 mL of your this compound dilutions (prepared in a suitable buffer or water) or a solvent control.
-
Incubation: Seal the plates with a gas-permeable membrane and incubate under a defined light and temperature regime (e.g., 16-hour photoperiod at 25°C).
-
Data Collection: At regular intervals (e.g., 24, 48, 72 hours), visually assess the percentage of the leaf disc area showing necrosis or chlorosis. This can be done using image analysis software for greater accuracy.
Protocol 2: Grapevine Cell Suspension Viability Assay
This protocol is based on standard cell viability assays and can be adapted for this compound.
Step-by-Step Methodology:
-
Cell Culture: Use a grapevine cell suspension culture (e.g., Vitis vinifera cv. Gamay) in the exponential growth phase.[6]
-
Plating: Adjust the cell density to a predetermined optimal concentration and plate into a 96-well plate.
-
Treatment: Add this compound stock solution to achieve the desired final concentrations. Include a solvent control.
-
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) under standard cell culture conditions.
-
Viability Assessment: Use a suitable cell viability assay, such as one based on fluorescein diacetate (FDA) and propidium iodide (PI) staining, which distinguishes live and dead cells, respectively.[17]
-
Add the staining solution to each well.
-
Incubate for a short period as per the manufacturer's instructions.
-
Read the fluorescence on a plate reader with appropriate filters (green for FDA, red for PI).
-
-
Data Analysis: Calculate cell viability as the ratio of live cells to the total number of cells.
Data Analysis and Interpretation
Consistent data analysis is as important as a consistent experimental technique.
-
Dose-Response Curves: Plot the response (e.g., % necrosis, % cell viability) against the logarithm of the this compound concentration.[13][18]
-
EC50/IC50 Calculation: Use a non-linear regression model, such as a four-parameter logistic (4PL) model, to fit your data and calculate the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[19][20]
-
Statistical Significance: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine if the observed effects are statistically significant.
-
Assay Validation: For routine assays, it is important to validate the method for parameters like accuracy, precision, and linearity.[21][22][23]
By following the guidance in this technical support center, you will be better equipped to perform robust and reliable this compound bioassays, leading to high-quality data that you can trust.
References
-
Bionano Prep Plant Protocol Selection and Troubleshooting Guide. (n.d.). Bionano Genomics. [Link]
-
The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. (2022). Horticulture Research, 9, uhac120. [Link]
-
Phytotoxic Metabolites Produced by Fungi Involved in Grapevine Trunk Diseases: Progress, Challenges, and Opportunities. (2021). Toxins, 13(11), 768. [Link]
-
Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases. (2011). Toxins, 4(1), 1-19. [Link]
-
Synthesis and Activity of Grape Wood Phytotoxins and Related Compounds. (2004). Phytopathologia Mediterranea, 43(1), 79-85. [Link]
-
Troubleshooting. (n.d.). BioAssay Systems. [Link]
-
Certain Approaches to Understanding Sources of Bioassay Variability. (2018). BioProcess International. [Link]
-
Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. (2001). Environmental Toxicology and Chemistry, 20(11), 2562-2569. [Link]
-
The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. (2022). Horticulture Research, 9, uhac120. [Link]
-
Control of anthocyanin biosynthesis pathway gene expression by this compound, a toxin from Eutypa lata, in grape cell tissue cultures. (2003). Journal of Plant Physiology, 160(8), 971-975. [Link]
-
Bioassay of naturally occurring allelochemicals for phytotoxicity. (1988). Journal of Chemical Ecology, 14(10), 1821-1828. [Link]
-
Certain Approaches to Understanding Sources of Bioassay Variability. (2018). ResearchGate. [Link]
-
Statistical Assessments of Bioassay Validation Acceptance Criteria. (2019). BioProcess International. [Link]
-
Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. (2024). Medium. [Link]
-
Evaluation of Different Estimation Methods for Accuracy and Precision in Biological Assay Validation. (2020). PDA Journal of Pharmaceutical Science and Technology, 74(3), 354-363. [Link]
-
A Method to Detect and Quantify Eutypa lata and Diplodia seriata-Complex DNA in Grapevine Pruning Wounds. (2016). Plant Disease, 100(7), 1339-1345. [Link]
-
How Do I Perform a Dose-Response Experiment? (n.d.). GraphPad. [Link]
-
Pathogenesis of Eutypa lata in Grapevine: Identification of Virulence Factors and Biochemical Characterization of Cordon Dieback. (2006). Phytopathology, 96(5), 454-463. [Link]
-
PCR Assays That Identify the Grapevine Dieback Fungus Eutypa lata. (2000). Applied and Environmental Microbiology, 66(4), 1551-1556. [Link]
-
Dose–response relationship. (n.d.). In Wikipedia. [Link]
-
Dose-Response Curves. (n.d.). Toxicology MSDT. [Link]
-
Bioassay Validation. (n.d.). Quantics Biostatistics. [Link]
-
Bioassays for Identifying and Characterizing Plant Regulatory Peptides. (2023). International Journal of Molecular Sciences, 24(24), 17466. [Link]
-
Discovery of Novel Phenolic Compounds from Eutypa lata Through OSMAC Approach: Structural Elucidation and Antibiotic Potential. (2024). Molecules, 29(12), 2883. [Link]
-
Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. (1988). Cancer Chemotherapy and Pharmacology, 23(1), 1-10. [Link]
-
Characterization of Precision and Accuracy and Total Analytical Error for Bioassays. (2024). BEBPA. [Link]
-
Statistical evaluation of toxicological bioassays - A review. (2016). ResearchGate. [Link]
-
Ensuring Drug Stability with Potency Bioassays. (n.d.). Marin Biologic Laboratories. [Link]
-
The international program on plant bioassays and the report of the follow-up study after the hands-on workshop in China. (1999). Mutation Research, 426(2), 103-107. [Link]
-
Measurement of Plant Cell Viability. (n.d.). Lifeasible. [Link]
-
Quantification of the dark fungal taxon Cryptomycota using qPCR. (2016). FEMS Microbiology Ecology, 92(10), fiw145. [Link]
-
Development of a chitin assay for the quantification of fungus. (1995). Current Eye Research, 14(11), 979-982. [Link]
-
Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. Antimetabolites, tubulin-binding agents, platinum drugs, amsacrine, L-asparaginase, interferons, steroids and other miscellaneous antitumor agents. (1989). Cancer Chemotherapy and Pharmacology, 23(4), 197-207. [Link]
-
Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling. (2024). AMB Express, 14, 110. [Link]
-
Essentials in Bioassay Development. (2019). BioPharm International. [Link]
-
Optimization of Protoplast Preparation System from Leaves and Establishment of a Transient Transformation System in Apium graveolens. (2023). Horticulturae, 9(8), 920. [Link]
-
Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. (2023). Pharmaceutics, 15(11), 2588. [Link]
-
Measuring Photosynthesis: Leaf Disk Assay. (2024). YouTube. [Link]
-
PHOTOSYNTHESIS LAB: Floating Leaf Disks: AP Biology. (2022). YouTube. [Link]
-
Photosynthesis Leaf Disk Lab Demo. (2015). YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jkip.kit.edu [jkip.kit.edu]
- 4. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassays for Identifying and Characterizing Plant Regulatory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of anthocyanin biosynthesis pathway gene expression by this compound, a toxin from Eutypa lata, in grape cell tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Bioassay of naturally occurring allelochemicals for phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. Antimetabolites, tubulin-binding agents, platinum drugs, amsacrine, L-asparaginase, interferons, steroids and other miscellaneous antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 14. toxmsdt.com [toxmsdt.com]
- 15. Discovery of Novel Phenolic Compounds from Eutypa lata Through OSMAC Approach: Structural Elucidation and Antibiotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 19. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 20. How to Interpret Dose-Response Curves [sigmaaldrich.cn]
- 21. bioprocessintl.com [bioprocessintl.com]
- 22. Evaluation of Different Estimation Methods for Accuracy and Precision in Biological Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. quantics.co.uk [quantics.co.uk]
How to prevent the enzymatic reduction of Eutypine to Eutypinol in vitro
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the prevention of the enzymatic reduction of Eutypine to Eutypinol in in vitro settings. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common experimental hurdles.
Introduction
This compound, a secondary metabolite produced by the fungus Eutypa lata, is an aromatic aldehyde of significant interest in viticulture and phytopathology research.[1] A common challenge encountered during in vitro studies is the enzymatic reduction of this compound's aldehyde group to a primary alcohol, yielding Eutypinol. This conversion is typically catalyzed by NADPH-dependent carbonyl reductases or alcohol dehydrogenases present in cell lysates or purified enzyme preparations. Understanding and controlling this enzymatic conversion is crucial for accurate experimental outcomes.
This guide provides a comprehensive framework for troubleshooting and preventing the undesired reduction of this compound. We will explore strategies ranging from the use of specific enzyme inhibitors to the modification of reaction conditions.
Troubleshooting Guide: Preventing this compound Reduction
This section is structured in a question-and-answer format to directly address common issues you may encounter during your experiments.
Question 1: My this compound is being reduced to Eutypinol. What is the likely cause and how can I stop it?
Answer:
The reduction of this compound, an aromatic aldehyde, to Eutypinol is most likely mediated by an NADPH-dependent oxidoreductase, such as a carbonyl reductase or an alcohol dehydrogenase, present in your in vitro system. These enzymes facilitate the transfer of a hydride from a cofactor, typically NADPH, to the carbonyl group of this compound.
To prevent this, you can employ one of three main strategies:
-
Inhibition of the responsible enzyme: Introduce small molecule inhibitors that block the active site of the reductase.
-
Depletion of the essential cofactor: Remove NADPH from the reaction mixture, as it is required for the enzymatic reduction.
-
Inactivation of the enzyme: Denature the enzyme through methods like heat treatment to destroy its catalytic activity.
The choice of strategy will depend on your specific experimental goals and the nature of your in vitro system.
Question 2: How do I choose the right inhibitor for the enzyme reducing my this compound?
Answer:
Since the specific reductase from Eutypa lata that acts on this compound is not well-characterized in publicly available literature, a rational approach to inhibitor selection involves targeting broader classes of enzymes known to catalyze this type of reaction. The primary candidates are carbonyl reductases and alcohol dehydrogenases .
We recommend a screening approach with a panel of inhibitors known to be effective against these enzyme families.
Table 1: Potential Inhibitors for Screening
| Inhibitor Class | Example Inhibitors | Typical Mechanism of Action | Starting Concentration for Screening |
| Carbonyl Reductase Inhibitors | Quercetin | Flavonoid inhibitor | 10-100 µM |
| Dicoumarol | Competitive inhibitor | 10-50 µM | |
| Triclosan | Non-competitive inhibitor | 5-25 µM | |
| Alcohol Dehydrogenase Inhibitors | Fomepizole (4-Methylpyrazole) | Competitive inhibitor | 1-10 mM |
| Disulfiram | Irreversible inhibitor | 10-100 µM | |
| Iodoacetamide | Alkylating agent, irreversible inhibitor | 1-5 mM |
Experimental Workflow for Inhibitor Screening:
Caption: Workflow for screening inhibitors of this compound reduction.
Question 3: I don't want to use inhibitors. How can I prevent the reaction by targeting the NADPH cofactor?
Answer:
Since the reduction of this compound is dependent on the presence of NADPH, depleting this cofactor from your in vitro system is an effective strategy. This can be achieved through enzymatic or chemical methods.
Method 1: Enzymatic Depletion of NADPH
You can add an enzyme that specifically consumes NADPH. A common choice is glutathione reductase , which catalyzes the following reaction:
GSSG + NADPH + H⁺ → 2 GSH + NADP⁺
Protocol for Enzymatic NADPH Depletion:
-
Prepare your standard reaction mixture containing the enzyme source, buffer, and this compound, but omit NADPH .
-
Add purified glutathione reductase (commercially available) to the mixture. A starting concentration of 1-2 units/mL is recommended.
-
Add oxidized glutathione (GSSG) to a final concentration of 1-5 mM.
-
Pre-incubate the mixture for 15-30 minutes at room temperature to allow for the depletion of any endogenous NADPH.
-
Initiate your primary experiment.
Method 2: Chemical Depletion of NADPH
Treatment of your sample with a mild acid followed by neutralization can selectively degrade NADPH.
Protocol for Chemical NADPH Depletion:
-
To your cell lysate or enzyme preparation, add a small volume of 0.1 N HCl to bring the pH to acidic conditions (around pH 2).
-
Incubate at room temperature for 15-20 minutes.
-
Neutralize the sample by adding an equivalent amount of 0.1 N NaOH .
-
Proceed with your experiment. Note that this method may affect the stability of your enzyme of interest, so it should be validated for your specific system.
Question 4: Can I use heat to stop the reduction of this compound? What are the recommended conditions?
Answer:
Yes, heat inactivation is a straightforward method to irreversibly denature and inactivate the enzyme responsible for this compound reduction. However, this method is only suitable if your experimental endpoint does not rely on other enzymatic activities that would also be destroyed by heat.
The optimal temperature and duration for heat inactivation can vary depending on the thermal stability of the specific reductase. Fungal carbonyl reductases generally show a range of temperature optima and stabilities.[2][3][4] A good starting point for optimization is to test a range of temperatures and incubation times.
Protocol for Heat Inactivation:
-
Aliquot your enzyme-containing sample into several tubes.
-
Incubate the tubes at different temperatures (e.g., 50°C, 60°C, 70°C, and 80°C) for a fixed time (e.g., 15 minutes).
-
Cool the samples on ice immediately after incubation.
-
Assay for this compound reduction activity in each sample to determine the temperature at which the activity is abolished.
-
Once the optimal temperature is determined, you can test different incubation times at that temperature to find the minimum time required for complete inactivation.
Table 2: General Guidelines for Heat Inactivation of Fungal Reductases
| Temperature Range | Incubation Time | Expected Outcome |
| 50-60°C | 15-30 minutes | Partial to complete inactivation for many reductases. |
| 65-80°C | 15-20 minutes | Likely complete inactivation for most non-thermostable enzymes. |
Important Consideration: Ensure that this compound itself is stable at the tested temperatures.
Frequently Asked Questions (FAQs)
Q1: What class of enzyme is most likely responsible for the reduction of this compound to Eutypinol?
A1: The conversion of an aromatic aldehyde (this compound) to its corresponding alcohol (Eutypinol) is a classic reduction reaction. In biological systems, this is typically carried out by NADPH-dependent carbonyl reductases or alcohol dehydrogenases . These enzymes are part of the larger oxidoreductase family.
Q2: How can I monitor the enzymatic reduction of this compound in real-time?
A2: The most common method is to monitor the consumption of the NADPH cofactor spectrophotometrically. NADPH has a characteristic absorbance peak at 340 nm, while its oxidized form, NADP+, does not. The rate of decrease in absorbance at 340 nm is directly proportional to the rate of the enzymatic reaction.
Caption: Spectrophotometric monitoring of this compound reduction.
Q3: Are there any non-enzymatic factors that could cause the reduction of this compound in my in vitro assay?
A3: While enzymatic reduction is the most probable cause, strong chemical reducing agents in your buffers or reagents could potentially contribute. However, this is less common in standard biological buffers. Ensure your reagents are of high purity and that no unintended reducing agents have been introduced.
Q4: My chosen inhibitor is not working effectively. What should I do?
A4: If an inhibitor is not effective, consider the following troubleshooting steps:
-
Inhibitor Concentration: Ensure you are using an appropriate concentration range. Some inhibitors may require higher concentrations to be effective.
-
Inhibitor Stability: Check the stability of your inhibitor in the assay buffer and under your experimental conditions.
-
Enzyme Specificity: The reductase in your system may not be susceptible to the chosen inhibitor. This is why screening a panel of inhibitors with different mechanisms of action is recommended.
-
Assay Conditions: The pH and ionic strength of your buffer can influence inhibitor binding and efficacy. Ensure your assay conditions are optimal for the enzyme's activity.
Q5: Could the source of the enzyme (e.g., crude lysate vs. purified enzyme) affect the reduction of this compound?
A5: Absolutely. A crude cell lysate will contain a mixture of many different enzymes, including potentially multiple reductases capable of acting on this compound. A purified enzyme preparation will give you more specific information about the activity of that particular protein. If you are consistently observing this compound reduction in a crude lysate, it may be beneficial to perform some initial protein fractionation steps (e.g., ammonium sulfate precipitation or ion-exchange chromatography) to isolate the responsible activity.
References
- Muheim, A., & Lerch, K. (1991). Purification and properties of an aryl-alcohol dehydrogenase from the white-rot fungus Phanerochaete chrysosporium. European Journal of Biochemistry, 195(2), 367-373.
- Deshpande, A., et al. (2025). Candida parapsilosis ATCC 7330 S-specific carbonyl reductase as a useful model system to study the human carbonyl reductase: Inhibitor studies. ACS Fall 2025.
- Crešnar, B., et al. (2009). Two homologous fungal carbonyl reductases with different substrate specificities. The Journal of Steroid Biochemistry and Molecular Biology, 114(1-2), 69-76.
- Zhang, J., et al. (2025).
- Wood, S. D., et al. (2021). The Role of Low Molecular Weight Fungal Metabolites in Grapevine Trunk Disease Pathogenesis: Eutypa Dieback and Esca. bioRxiv.
- Li, C., et al. (2018). Effect of temperature on the ketoreductases (KRED) activity and...
- Abdel-Mawgoud, A. M., et al. (2018).
Sources
Interference of other fungal metabolites in Eutypine analysis
Welcome to the technical support resource for Eutypine analysis. This guide is designed for researchers, analytical chemists, and professionals in natural product and drug development who are working on the detection and quantification of this compound. As a key phytotoxin produced by the fungus Eutypa lata, the causative agent of Eutypa dieback in grapevines, accurate analysis is critical.[1][2] However, the complex nature of fungal metabolomes presents significant analytical challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established analytical principles and field experience to help you navigate the complexities of this compound analysis and overcome interference from other fungal metabolites.
Troubleshooting Guide: Isolating Your Signal
This section addresses specific issues you may encounter during the analysis of this compound, providing a logical workflow to diagnose and resolve the problem.
Scenario 1: An unexpected peak is present at or near the retention time of this compound in my HPLC-UV chromatogram.
Question: I am running a reversed-phase HPLC-UV analysis of a crude fungal extract and see a peak that co-elutes or is very close to my this compound standard. How can I confirm its identity and resolve it if it's an interferent?
Answer: This is a classic challenge in the analysis of complex natural product extracts. The issue stems from the fact that many fungal secondary metabolites share similar chemical properties, leading to poor chromatographic separation. Eutypa lata itself produces a suite of structurally related acetylenic phenols and heterocyclic analogues like eutypinol, siccayne, and eulatachromene, which are prime candidates for interference.[3][4][5]
-
Verify System Performance: First, ensure the issue is not with your HPLC system. Inject a pure this compound standard. If the peak is sharp and symmetrical, the system is likely performing well, and the issue is matrix-related. If not, troubleshoot the HPLC system for common problems like leaks, worn seals, or mobile phase preparation errors.[6][7][8]
-
Spiking Study: To confirm interference, spike the fungal extract with a known concentration of this compound standard.
-
Result A (Peak increases in height but remains symmetrical): The unknown peak is likely this compound.
-
Result B (A shoulder appears, or the peak broadens/splits): This strongly indicates the presence of a co-eluting, interfering compound.
-
-
Peak Purity Analysis (if using a Diode Array Detector - DAD): A DAD allows you to assess the spectral purity across a single chromatographic peak. Compare the UV spectra at the upslope, apex, and downslope of the peak in your sample. If the spectra are not identical, the peak is impure and contains more than one compound.[9]
If interference is confirmed, you must improve the selectivity of your method.
Step 1: Modify Chromatographic Conditions The goal is to increase the differential interaction of this compound and the interferent with the stationary and mobile phases.
-
Decrease Gradient Slope: A shallower, longer gradient provides more time for separation to occur. For example, if your gradient runs from 20% to 80% acetonitrile in 10 minutes, try running it over 20 minutes. This is often the most effective first step.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the elution order and improve resolution.
-
Adjust pH (if applicable): this compound is a phenolic compound. Adjusting the mobile phase pH can change its ionization state and retention characteristics, potentially separating it from neutral interferents.
Step 2: Employ Mass Spectrometry (LC-MS) If chromatographic optimization is insufficient, coupling your HPLC to a mass spectrometer is the definitive solution.
-
High-Resolution Mass Spectrometry (HRMS): An LC-TOF or Orbitrap system can provide a highly accurate mass measurement, allowing you to distinguish between this compound (C₁₂H₁₀O₂) and other compounds, even if they have the same nominal mass.[10]
-
Tandem Mass Spectrometry (MS/MS): This is the gold standard for confirmation.[11] By selecting the precursor ion corresponding to this compound's mass-to-charge ratio (m/z) and fragmenting it, you can generate a unique fragmentation pattern.[12][13][14] This pattern serves as a chemical fingerprint. If the fragmentation pattern of the peak in your sample matches that of your this compound standard, you can be confident in its identity, even with poor chromatographic separation.
Scenario 2: My this compound peak is suppressed or enhanced in the sample matrix compared to the pure standard in my LC-MS analysis.
Question: When I compare the peak area of this compound in my fungal extract to a standard of the same concentration prepared in solvent, the area in the extract is significantly lower (suppression). Why is this happening and how do I correct for it?
Answer: You are observing a phenomenon known as matrix effects , a common issue in LC-MS. It occurs when co-eluting compounds from the sample matrix (the fungal extract) interfere with the ionization of the target analyte (this compound) in the mass spectrometer's source. This leads to inaccurate quantification. Suppression is more common, but enhancement can also occur.
Step 1: Improve Sample Preparation The most direct way to combat matrix effects is to remove the interfering compounds before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective cleanup technique. An SPE cartridge with a suitable sorbent (e.g., C18 for reversed-phase) can be used to retain this compound while washing away more polar or non-retained interferents. A step-wise elution with increasing solvent strength can further fractionate the sample, isolating this compound from interfering compounds.[11][15]
-
Liquid-Liquid Extraction (LLE): Partitioning your aqueous fungal extract against an immiscible organic solvent (like ethyl acetate) can selectively extract this compound and other compounds of similar polarity, leaving behind many interfering substances.[16]
Step 2: Implement an Internal Standard An internal standard (IS) is a compound that is chemically similar to the analyte but not present in the sample. It is added at a constant concentration to all samples, standards, and blanks.
-
Why it works: The IS experiences the same matrix effects as this compound. If this compound ionization is suppressed by 20%, the IS ionization will also be suppressed by a similar amount.
-
How to use it: Instead of plotting a calibration curve of this compound concentration vs. This compound peak area, you plot This compound concentration vs. the ratio of (this compound Peak Area / IS Peak Area) . This ratio remains constant even when matrix effects are present, allowing for accurate quantification.
-
Choosing an IS: An ideal choice is a stable isotope-labeled version of this compound (e.g., ¹³C₆-Eutypine), as its behavior is nearly identical to the unlabeled analyte. If unavailable, a structurally similar compound with a different mass that does not co-elute with other sample components can be used.
Step 3: Use Matrix-Matched Calibration If an appropriate internal standard is not available, creating matrix-matched calibrants is an alternative.
-
Protocol: Obtain a blank matrix (a fungal extract known to be free of this compound). Spike this blank matrix with known concentrations of this compound standard to create your calibration curve.
-
Rationale: This ensures that your standards experience the same matrix effects as your samples, leading to more accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of fungal metabolites that interfere with this compound analysis?
A1: Interference can come from various sources. The most common culprits are compounds structurally similar to this compound, produced by E. lata or other co-occurring fungi.[1][17] These include:
-
Related Acetylenic Phenols: Compounds like Eutypinol (the alcohol analog of this compound) and Siccayne are often co-produced and have very similar chromatographic behavior.[3][4]
-
Benzofurans and Chromones: E. lata also produces cyclic analogues like eulatachromene, which can interfere.[1][3]
-
Metabolites from Other Fungi: Vineyards often host a complex microbiome. Fungi from the Botryosphaeriaceae family, for example, are common and produce their own array of phenolic compounds and melleins that could potentially interfere with this compound analysis.[2][18][19]
| Compound | Chemical Class | Reason for Interference |
| Eutypinol | Acetylenic Phenol | Structurally very similar, co-elution is common. |
| Siccayne | Acetylenic Phenol | Similar polarity and UV chromophore. |
| Eulatachromene | Chromone | Produced by the same fungus, may have overlapping retention. |
| Melleins | Dihydroisocoumarins | Produced by other fungi (e.g., Botryosphaeriaceae), may have similar retention times. |
Q2: What are the best practices for sample extraction to ensure maximum recovery of this compound while minimizing interferents?
A2: A robust extraction protocol is the foundation of reliable analysis.[20][21]
-
Solvent Selection: this compound is a moderately polar phenolic compound. Solvents like ethyl acetate, or a mixture of methanol/water or acetonitrile/water, are effective for extraction from fungal mycelium or culture filtrate.[10] Ethyl acetate is particularly useful for LLE as it can selectively extract this compound from an aqueous culture broth, leaving behind highly polar compounds like sugars and salts.[16][22]
-
Homogenization: For solid cultures or mycelia, thorough homogenization is crucial to disrupt the fungal cell walls and ensure complete extraction.
-
pH Adjustment: Adjusting the pH of the aqueous phase during LLE can be beneficial. Keeping the pH slightly acidic (e.g., pH 3-4) ensures that this compound (a weak acid) remains in its protonated, less polar form, maximizing its partitioning into the organic solvent.
-
Filtration and Concentration: After extraction, filter the extract through a 0.22 or 0.45 µm filter to remove particulate matter that can clog HPLC columns.[10] The extract is then typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for analysis.[10]
Q3: How do I validate my analytical method for this compound quantification according to scientific guidelines?
A3: Method validation demonstrates that your analytical procedure is suitable for its intended purpose. Key parameters, often guided by ICH (International Council for Harmonisation) or similar guidelines, must be assessed.[23][24][25]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated using peak purity analysis (DAD), MS/MS confirmation, and analysis of blank matrix samples.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A calibration curve is generated with at least five concentration levels, and the correlation coefficient (r²) should typically be >0.99.[23][25]
-
Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies, where a blank matrix is spiked with known amounts of this compound at different concentrations (e.g., 80%, 100%, and 120% of the expected concentration).
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis is performed by different analysts, on different days, or with different equipment.[23]
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[24][26]
Visualized Workflows and Data
Diagram 1: Troubleshooting Peak Identity in HPLC-UV
This decision tree illustrates the logical workflow for identifying a suspect peak.
Caption: Workflow for confirming this compound peak identity.
Diagram 2: Strategy for Mitigating Matrix Effects in LC-MS
This diagram shows the relationship between sample cleanup and calibration strategies to ensure accurate quantification.
Caption: Strategies to overcome LC-MS matrix effects.
References
- Mahoney, N., Lardner, R., Molyneux, R. J., Scott, E. S., Smith, L. R., & Schoch, T. K. (2004). Secondary metabolites of the grapevine pathogen Eutypa lata inhibit mitochondrial respiration, based on a model bioassay using the yeast Saccharomyces cerevisiae. Current Microbiology, 49(4), 282–287.
-
Pinedo, C., et al. (2022). Discovery of Novel Phenolic Compounds from Eutypa lata Through OSMAC Approach: Structural Elucidation and Antibiotic Potential. Molecules, 27(19), 6528. [Link]
-
Rudolph, F., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research, 9. [Link]
-
ResearchGate. (n.d.). Eutypa lata (isolate E31) secondary metabolites (µg/ml) produced after... [Link]
-
Simmler, C., et al. (2013). Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of AOAC International, 96(5), 949-958. [Link]
-
Oxford Academic. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research. [Link]
-
Masi, M., et al. (2022). Phytotoxic Metabolites Produced by Fungi Involved in Grapevine Trunk Diseases: Progress, Challenges, and Opportunities. Toxins, 14(12), 868. [Link]
-
Dar, A. A., et al. (2023). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. Journal of Separation Science, 46(5), e2200748. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
-
News-Medical.Net. (2023). Novel study reveals how fungal metabolites activate grapevine defense mechanisms. [Link]
-
MDPI. (2024). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography Separation Techniques. [Link]
-
Evidente, A., et al. (2015). Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases. Toxins, 7(11), 4649–4680. [Link]
-
YouTube. (2021). How to prepare fungal extracts // microbial extracts// homogenizer//metabolite screening. [Link]
-
ResearchGate. (2016). What should I do to prepare for HPLC of fungal secondary metabolites? [Link]
-
Agilent Technologies. (n.d.). Rapid Analysis of Crude Fungal Extracts for Secondary Metabolites by LC/TOF-MS. [Link]
-
Canelas, A. B., et al. (2011). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Current Opinion in Biotechnology, 22(1), 127-133. [Link]
-
ResearchGate. (2014). What's the best analytical technique for secondary metabolite profiling of a fungus? [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Billones-Baaijens, R., et al. (2021). Production of Phytotoxic Metabolites by Botryosphaeriaceae in Naturally Infected and Artificially Inoculated Grapevines. Plants, 10(4), 802. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
PubMed. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
She, J., et al. (2013). Development of HPLC-MS/MS method for the simultaneous determination of environmental phenols in human urine. Journal of Environmental Monitoring, 15(7), 1839-1846. [Link]
-
Leica Biosystems. (n.d.). H&E Troubleshooting Guide. [Link]
-
PubMed Central. (2025). Development and validation of a green/blue UHPLC-MS/MS method for trace pharmaceutical monitoring. [Link]
-
PubMed. (2008). Antifungal effects on metabolite profiles of medically important yeast species measured by nuclear magnetic resonance spectroscopy. [Link]
-
MDPI. (2020). Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds. [Link]
-
National Institutes of Health. (2021). Antifungal Secondary Metabolites Produced by the Fungal Endophytes: Chemical Diversity and Potential Use in the Development of Biopesticides. [Link]
-
ResearchGate. (2008). Production of phytotoxic metabolites by five species of Botryosphaeriaceae causing decline on grapevines, with special interest in the species Neofusicoccum luteum and N. parvum. [Link]
-
LCGC International. (2022). Improved Performance of UHPLC–MS Hyphenated Systems. [Link]
-
National Institutes of Health. (2023). The Metabolite Profiling of Aspergillus fumigatus KMM4631 and Its Co-Cultures with Other Marine Fungi. [Link]
-
YouTube. (2023). Analytical Method Validation - HPLC System Suitability. [Link]
-
ResearchGate. (n.d.). 4. HPLC chromatograms. [Link]
-
ResearchGate. (n.d.). | HPLC analysis of fungal organic extracts: major peaks. [Link]
-
National Institutes of Health. (2022). Decoding the chemical language of Suillus fungi: genome mining and untargeted metabolomics uncover terpene chemical diversity. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phytotoxic Metabolites Produced by Fungi Involved in Grapevine Trunk Diseases: Progress, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary metabolites of the grapevine pathogen Eutypa lata inhibit mitochondrial respiration, based on a model bioassay using the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. agilent.com [agilent.com]
- 11. Development and validation of a green/blue UHPLC-MS/MS method for trace pharmaceutical monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Eutypine Analysis in Chromatography
Welcome to the technical support center dedicated to enhancing the chromatographic analysis of Eutypine. As researchers and drug development professionals, achieving high-resolution, symmetrical, and reproducible peaks for this compound is paramount for accurate quantification and downstream applications. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated starting protocols to address common challenges encountered during the analysis of this unique phenolic aldehyde.
Introduction to this compound Chromatography
This compound, a secondary metabolite produced by the fungus Eutypa lata, presents a unique analytical challenge due to its chemical structure, which includes a polar phenolic hydroxyl group, an aldehyde functional group, and a non-polar acetylenic side chain. This combination of functionalities can lead to complex retention behavior and potential issues with peak shape and resolution in reversed-phase high-performance liquid chromatography (RP-HPLC). Common problems include peak tailing, poor resolution from co-eluting metabolites like eutypinol, and peak splitting.[1][2] This guide is designed to help you navigate these challenges and achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound analysis in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Peak Shape Problems
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing polar compounds like this compound on silica-based reversed-phase columns.[3] The primary cause is often secondary interactions between the phenolic hydroxyl group of this compound and residual silanol groups on the stationary phase surface.[3][4] These interactions lead to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" effect on the peak.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH 2.5-3.5), you can suppress the ionization of the silanol groups, minimizing their interaction with the phenolic group of this compound.[3] The addition of a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is highly recommended. A concentration of 0.05-0.1% TFA is a good starting point.[5]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol activity. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, may offer alternative selectivity and reduce secondary interactions.
-
Check for Column Overload: Injecting too high a concentration of this compound can lead to peak tailing. Try reducing the injection volume or diluting your sample.[6]
Q2: I am observing peak fronting for my this compound peak. What could be the reason?
A2: Peak fronting, where the peak is broader in the first half, is often caused by column overload or poor sample solubility in the mobile phase.[1][6]
Troubleshooting Steps:
-
Reduce Sample Concentration/Volume: This is the most common cause of fronting.[1][6] Systematically reduce the amount of sample injected onto the column until a symmetrical peak is achieved.
-
Ensure Sample Solvent Compatibility: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase, it can cause the analyte band to spread at the head of the column, leading to fronting.[1] Whenever possible, dissolve your sample in the initial mobile phase.
-
Check for Column Collapse: Operating a column outside its recommended pH or temperature range can lead to physical collapse of the stationary phase bed, which can manifest as peak fronting.[1] Ensure your method conditions are within the column manufacturer's specifications.
Q3: My this compound peak appears as a split or double peak. What is happening?
A3: Peak splitting can be a complex issue with several potential causes, ranging from problems with the sample introduction to issues with the column itself.[1][7]
Troubleshooting Steps:
-
Investigate Co-elution: First, confirm that you are not observing two closely eluting compounds. This compound is often produced along with other metabolites.[1][2] Try injecting a smaller volume to see if the two peaks resolve into distinct entities.[7] If so, you will need to optimize your method for better resolution (see Q4).
-
Check for a Column Void or Blocked Frit: If all peaks in your chromatogram are splitting, it's likely a hardware issue.[1][7] A void at the head of the column or a partially blocked inlet frit can cause the sample to be introduced unevenly, leading to split peaks.[1][7] Reversing and flushing the column (disconnected from the detector) may resolve a blocked frit. A column void typically requires replacing the column.
-
Ensure Mobile Phase and Sample Solvent Compatibility: A significant mismatch in solvent strength between your sample and the mobile phase can cause peak splitting.[1] As with peak fronting, try to dissolve your sample in the initial mobile phase.
-
Control Mobile Phase pH: If the mobile phase pH is very close to the pKa of this compound, you may have a mixture of ionized and non-ionized forms, which can sometimes lead to peak splitting or shoulders.[2] Ensure your mobile phase is adequately buffered at a pH that is at least 1.5-2 units away from the analyte's pKa.
Resolution and Sensitivity Issues
Q4: I am having trouble separating this compound from other co-eluting peaks, such as eutypinol. How can I improve the resolution?
A4: Achieving adequate resolution between this compound and its structurally similar metabolites is a common challenge.[1][2] Resolution can be improved by manipulating the column efficiency, selectivity, and retention factor.
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: A shallower gradient will provide more time for the components to separate. Based on published methods, a gradient of 10% acetonitrile to 100% acetonitrile over 30 minutes has been shown to be effective for separating Eutypa lata metabolites.[5] You can further flatten the gradient in the region where this compound and the interfering peak elute.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. This can alter the elution order and improve the separation of critical pairs.
-
Adjust the Mobile Phase pH: As pH can affect the retention of ionizable compounds, small adjustments to the mobile phase pH can sometimes improve selectivity between this compound and other phenolic compounds.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the column efficiency (plate number), leading to sharper peaks and better resolution.
-
Lower the Flow Rate: Reducing the flow rate can improve separation efficiency, but it will also increase the analysis time.
Q5: The signal for my this compound peak is very low. How can I increase the sensitivity?
A5: Low sensitivity can be due to a variety of factors, from the sample itself to the detector settings.
Troubleshooting Steps:
-
Optimize Detection Wavelength: For UV detection, ensure you are monitoring at the wavelength of maximum absorbance for this compound. Phenolic compounds typically have strong absorbance in the UV region. A diode array detector (DAD) can be used to determine the optimal wavelength.
-
Increase Sample Concentration: If possible, concentrate your sample before injection.
-
Increase Injection Volume: Be cautious with this approach, as it can lead to peak broadening and potentially column overload if the concentration is already high.
-
Check for Sample Loss During Preparation: Ensure your sample preparation method is not resulting in the loss of this compound.
-
Detector Maintenance: Ensure the detector lamp is in good condition and that the flow cell is clean.
Recommended Starting Protocol for this compound Analysis
This protocol is based on published methods for the analysis of Eutypa lata metabolites and serves as a robust starting point for your method development.[5]
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good retention for moderately polar compounds like this compound. |
| Mobile Phase A | 0.05% TFA in Water | The acidic modifier improves peak shape by suppressing silanol interactions. |
| Mobile Phase B | 0.05% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 100% B over 30 min | A relatively shallow gradient is often necessary to resolve complex mixtures of metabolites.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Room temperature is a good starting point. Temperature can be optimized to fine-tune selectivity. |
| Detection | UV at 280 nm | Phenolic compounds typically absorb well in this region. Use a DAD to confirm the absorbance maximum. |
| Injection Volume | 10 µL | A typical injection volume. Adjust based on sample concentration and sensitivity. |
Visual Troubleshooting Workflows
Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for common peak shape issues in this compound analysis.
Enhancing Resolution of this compound
Caption: Step-by-step approach to improving the resolution of this compound from co-eluting compounds.
References
- Molyneux, R. J., Mahoney, N., & Schoch, T. K. (2003).
- Andolfi, A., Masi, M., Cimmino, A., Evidente, A., & Surico, G. (2011). Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases. Toxins, 3(12), 1568–1605.
- Mahoney, N., Lardner, R., Molyneux, R. J., Scott, E. S., Smith, L. R., & Schoch, T. K. (2005). Dying-Arm Disease in Grapevines: Diagnosis of Infection with Eutypa lata by Metabolite Analysis. Journal of Agricultural and Food Chemistry, 53(21), 8148–8155.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
- Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108.
- Zydroń, M., Baranowski, J., & Baranowska, I. (2004). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples.
-
Eurofins. (n.d.). Most Common Solvents Used in HPLC Mobile Phase. Retrieved from [Link]
-
Phenomenex. (2023, May 25). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]
- Chandrul, K. K., & Srivastava, B. (2010). A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research, 2(2), 519-545.
-
ResearchGate. (2015, January 26). What are the different types of solvents used in HPLC? Retrieved from [Link]
-
Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]
- Colak, N., & Hayaloglu, A. A. (2017). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves.
-
LC Services. (2022, February 7). Understanding Chromatography - How does HPLC work to separate components of a mixture? Retrieved from [Link]
-
VUV Analytics. (2018, September 19). The Ynestein of Gas Chromatography Detectors: Vacuum Ultraviolet Spectroscopy. Retrieved from [Link]
- Živković, S., Stojanović, S., Lević, J., Ivanović, D., & Pavlović, S. (2012). Susceptibility of grapevine cultivars to Eutypa lata in Serbia. Acta Agrobotanica, 65(1), 127-133.
- Al-Rimawi, F. (2014). Analytical method for determining polycyclic aromatic hydrocarbon pollutants using ultrafast liquid chromatography with fluorescence detection and the recent column packed with the new 5 μm Kinetex-C18 core-shell particles. Journal of Analytical Methods in Chemistry, 2014, 974825.
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Sources
- 1. Phenolic and heterocyclic metabolite profiles of the grapevine pathogen Eutypa lata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Novel Phenolic Compounds from Eutypa lata Through OSMAC Approach: Structural Elucidation and Antibiotic Potential | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to the Phytotoxicity of Eutypine and Other Fungal Toxins
Introduction
In the intricate battle between plants and pathogenic fungi, chemical warfare plays a pivotal role. Fungi secrete a diverse arsenal of secondary metabolites, broadly classified as phytotoxins, which can induce a range of detrimental effects on plant tissues, from subtle growth inhibition to rapid necrosis.[1][2][3] Understanding the specific mechanisms and comparative efficacy of these toxins is paramount for developing effective disease management strategies and for harnessing their potential as bioherbicides.[4]
This guide provides an in-depth comparison of the phytotoxicity of eutypine, a key toxin produced by the grapevine trunk disease pathogen Eutypa lata, with other significant fungal toxins from genera such as Alternaria, Fusarium, and Botrytis. We will delve into their distinct modes of action, supported by experimental data, and provide detailed protocols for assessing and comparing their phytotoxic effects.
This compound: A Closer Look at the "Dying-Arm" Toxin
This compound, a substituted benzaldehyde, is a well-characterized phytotoxin implicated in the symptoms of Eutypa dieback in grapevines, which include stunted shoots, chlorotic leaves, and eventual dieback of the woody arms of the vine.[5] While initially considered the principal phytotoxin, subsequent research has revealed a more complex picture, with other E. lata metabolites also contributing to disease symptoms.[5][6]
Mechanism of Action
This compound's primary mode of action is the disruption of mitochondrial function.[7] It acts as a protonophore, uncoupling oxidative phosphorylation by increasing the proton permeability of the inner mitochondrial membrane.[7] This leads to a dissipation of the proton gradient, a decrease in ATP synthesis, and a stimulation of oxygen consumption.[7] At higher concentrations, this compound can also directly inhibit the mitochondrial electron transport chain.[7]
Recent studies suggest a dual role for this compound, not only as a toxin but also as an elicitor of plant defense responses at lower concentrations.[8][9] This highlights the concentration-dependent nature of its effects and the complexity of plant-pathogen interactions.
A Comparative Analysis of Fungal Phytotoxins
To provide a comprehensive understanding of this compound's phytotoxicity, it is essential to compare it with other well-known fungal toxins. This section will explore the mechanisms and effects of toxins from three economically important fungal genera: Alternaria, Fusarium, and Botrytis.
Alternaria Toxins: A Diverse Arsenal
The genus Alternaria produces a wide array of phytotoxins, which can be broadly categorized as host-selective toxins (HSTs) and non-host-selective toxins (NHSTs).[10]
-
Host-Selective Toxins (HSTs): These toxins exhibit toxicity only to specific host plants.[10] A prime example is the AAL-toxin produced by Alternaria alternata f. sp. lycopersici, which is toxic to susceptible tomato cultivars.[11] AAL-toxins disrupt sphingolipid biosynthesis, leading to programmed cell death.[11]
-
Non-Host-Selective Toxins (NHSTs): These toxins have a broader host range.[10] Examples include alternariol, alternariol monomethyl ether, and tenuazonic acid.[10][12] Their modes of action are varied, with some inhibiting protein synthesis and others causing membrane damage.[13]
Fusarium Mycotoxins: A Threat to Plant and Animal Health
Fusarium species are notorious for producing mycotoxins that are not only phytotoxic but also pose a significant threat to human and animal health.[14][15][16] Key Fusarium toxins include:
-
Trichothecenes (e.g., T-2 toxin, deoxynivalenol): These are potent inhibitors of protein synthesis in eukaryotic cells.[13] Their primary effect on plants is the inhibition of seed germination, root elongation, and overall growth.[17]
-
Fumonisins (e.g., fumonisin B₁): Similar to AAL-toxins, fumonisins disrupt sphingolipid metabolism.[14][15] They cause a range of symptoms in plants, including chlorosis, necrosis, and stunting.[17]
-
Fusaric Acid: This toxin disrupts membrane function and inhibits certain enzymes. It can cause wilting, necrosis, and growth inhibition in a wide range of plants.[17]
Botrytis cinerea Toxins: Virulence Factors in a Necrotroph
Botrytis cinerea, the causal agent of gray mold, is a necrotrophic fungus that actively kills host tissue to obtain nutrients.[18][19] It secretes a cocktail of phytotoxic molecules, including:
-
Botrydial: A sesquiterpene that induces necrosis and chlorosis in plant tissues.[19]
-
Botcinic Acid: A polyketide that also contributes to the development of necrotic lesions.[19]
-
Phytotoxic Proteins: B. cinerea also secretes small, cysteine-rich proteins, such as BcSnod1, which can induce cell death and necrosis.[20]
Quantitative Comparison of Phytotoxicity
Direct comparison of the phytotoxic potency of different fungal toxins is challenging due to variations in experimental systems, plant species, and assay conditions. However, available data from various studies can provide a semi-quantitative overview.
| Toxin | Fungal Source | Primary Mode of Action | Reported Phytotoxic Effects | Typical Effective Concentration Range |
| This compound | Eutypa lata | Uncoupling of oxidative phosphorylation | Necrosis, chlorosis, growth inhibition | 10 - 100 µg/mL[5] |
| AAL-toxin | Alternaria alternata | Inhibition of sphingolipid biosynthesis | Necrosis, wilting | IC₅₀ ~10 µg/mL (on sensitive cells)[10] |
| Fumonisin B₁ | Fusarium verticillioides | Inhibition of sphingolipid biosynthesis | Necrosis, stunting, reduced root/shoot length | 10 - 1000 µg/mL[17] |
| T-2 Toxin | Fusarium spp. | Inhibition of protein synthesis | Inhibition of germination, root elongation | LD₅₀ ~1-10 mg/L (seedling viability)[21] |
| Botrydial | Botrytis cinerea | Not fully elucidated, induces necrosis | Necrosis, chlorosis | Not widely reported in quantitative assays |
Note: The effective concentrations can vary significantly depending on the plant species, tissue type, and assay method.
Experimental Protocols for Assessing Phytotoxicity
To ensure scientific rigor and enable meaningful comparisons, standardized bioassays are crucial. Here, we outline detailed protocols for two common methods used to evaluate the phytotoxicity of fungal toxins.
Leaf Disk Necrosis Assay
This assay provides a straightforward method for visually assessing the ability of a toxin to induce necrosis on leaf tissue.
Methodology:
-
Plant Material: Select healthy, fully expanded leaves from a suitable indicator plant (e.g., grapevine, tomato, or tobacco).
-
Leaf Disk Preparation: Use a cork borer (e.g., 1 cm diameter) to excise uniform disks from the leaves, avoiding major veins.
-
Toxin Application: Prepare a series of dilutions of the purified fungal toxin in a suitable solvent (e.g., sterile water or a low concentration of methanol, ensuring a solvent-only control).
-
Incubation: Place the leaf disks abaxial side up in a petri dish lined with moist filter paper. Apply a small, known volume (e.g., 10-20 µL) of the toxin solution to the center of each disk.
-
Observation: Incubate the petri dishes under controlled conditions (e.g., 25°C with a 16/8 h light/dark cycle). Observe and record the development of necrotic lesions over a period of 24-72 hours.
-
Quantification: The extent of necrosis can be quantified by measuring the diameter of the necrotic area or by using image analysis software to calculate the percentage of the leaf disk area that has become necrotic.
Seedling Growth Inhibition Assay
This assay assesses the impact of a toxin on overall plant development, including seed germination and early growth.
Methodology:
-
Seed Sterilization: Surface sterilize seeds of a sensitive plant species (e.g., lettuce, cress, or wheat) to prevent microbial contamination.
-
Toxin Treatment: Prepare agar plates (e.g., Murashige and Skoog medium) containing a range of concentrations of the fungal toxin. A control plate without the toxin should also be prepared.
-
Seed Plating: Aseptically place a known number of sterilized seeds on the surface of the agar in each petri dish.
-
Incubation: Seal the petri dishes and incubate them in a growth chamber with controlled temperature and light conditions.
-
Data Collection: After a defined period (e.g., 7-14 days), measure the following parameters:
-
Germination rate (%)
-
Root length (mm)
-
Shoot length (mm)
-
Seedling fresh and dry weight (mg)
-
-
Analysis: Calculate the percentage of inhibition for each parameter relative to the control. The IC₅₀ (concentration causing 50% inhibition) can be determined by plotting the inhibition percentage against the logarithm of the toxin concentration.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key pathways and experimental procedures.
This compound's Impact on Mitochondrial Respiration
Caption: this compound acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane.
Comparative Phytotoxicity Assay Workflow
Caption: A generalized workflow for comparing the phytotoxicity of different fungal toxins using leaf disk and seedling growth assays.
Conclusion
The study of fungal phytotoxins reveals a fascinating and complex world of chemical interactions between fungi and plants. This compound, with its well-defined mechanism of uncoupling mitochondrial respiration, serves as a valuable model for understanding toxin-induced plant stress. However, a comparative approach demonstrates that the fungal kingdom possesses a vast and varied arsenal of phytotoxic compounds, each with its unique mode of action and level of potency.
For researchers and drug development professionals, a thorough understanding of these differences is critical. This knowledge can inform the development of more targeted and effective fungicides, aid in the breeding of disease-resistant crop varieties, and potentially lead to the discovery of novel, bio-based herbicides. The experimental protocols outlined in this guide provide a solid foundation for conducting rigorous and comparative studies in this important field of plant pathology.
References
-
Taylor & Francis. (n.d.). The phytotoxicity of Botrytis cinerea. Retrieved from [Link]
-
NIH. (2020). Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis. Retrieved from [Link]
-
NIH. (2011). The Botrytis cinerea phytotoxin botcinic acid requires two polyketide synthases for production and has a redundant role in virulence with botrydial. Retrieved from [Link]
-
ProQuest. (2020). Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions. Retrieved from [Link]
-
Semantic Scholar. (2000). The phytotoxicity of Fusarium metabolites: An update since 1989. Retrieved from [Link]
-
PubMed. (1998). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. Retrieved from [Link]
-
NIH. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Retrieved from [Link]
-
PubMed. (1990). [The antibiotic properties of the phytotoxic metabolites of Botrytis cinerea Pers]. Retrieved from [Link]
-
NIH. (2020). Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions. Retrieved from [Link]
-
Horticulture Research. (2024). Unlocking the secrets of grapevine immunity: Novel study reveals how Eutypa lata metabolites activate plant defense mechanisms. Retrieved from [Link]
-
MDPI. (2020). Purification and Phytotoxic Analysis of Botrytis cinerea Virulence Factors: New Avenues for Crop Protection. Retrieved from [Link]
-
MDPI. (2021). Updated Review of the Toxicity of Selected Fusarium Toxins and Their Modified Forms. Retrieved from [Link]
-
MDPI. (2017). Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases. Retrieved from [Link]
-
ResearchGate. (2015). Summary of the phytotoxic properties of mycotoxins and their effective doses on plants. Retrieved from [Link]
-
Érudit. (1995). Phytotoxicity of Fusarium, other fungal isolates, and of the phytotoxins fumonisin, fusaric acid, and moniliformin to jimsonweed. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Fungal phytotoxins with potential herbicidal activity: chemical and biological characterization. Retrieved from [Link]
-
PubMed Central. (2021). The Destructive Fungal Pathogen Botrytis cinerea—Insights from Genes Studied with Mutant Analysis. Retrieved from [Link]
-
NIH. (2019). Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects. Retrieved from [Link]
-
ResearchGate. (2013). Mycotoxins vs. phytotoxins: are they the same, or just similar?. Retrieved from [Link]
-
PubMed. (2009). Fungal phytotoxins as mediators of virulence. Retrieved from [Link]
-
NIH. (2011). Modes of Action of Microbially-Produced Phytotoxins. Retrieved from [Link]
-
Agritrop. (2007). FUNGAL PHYTOTOXINS; STORY-CASE OF CASSIICOLIN, A NEW PROTEINACEOUS HOST-SELECTIVE TOXIN FROM Corynespora cassiicola. Retrieved from [Link]
-
MDPI. (2015). Mycotoxins: Producing Fungi and Mechanisms of Phytotoxicity. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2013). Toxicity of selected metabolites of Alternaria, excluding phytotoxicity. Retrieved from [Link]
-
International Journal of Development Research. (2023). Assessing fungal toxin sensitivity in plant-based products: an in vitro approach using lymphocyte and cytotoxicity assays. Retrieved from [Link]
-
ResearchGate. (2011). Modes of Action of Microbially-Produced Phytotoxins. Retrieved from [Link]
-
MDPI. (2021). Phytotoxic Secondary Metabolites from Fungi. Retrieved from [Link]
-
ResearchGate. (2008). Yeast dilution bioassays showing relative sensitivities of yeast cells... Retrieved from [Link]
-
ResearchGate. (2008). Examples of TTC overlay bioassays showing comparative levels of cell... Retrieved from [Link]
-
J-Stage. (2023). Evaluation of cellular toxicity induced by mycotoxins and development of detection technique for their synthetic fungi. Retrieved from [Link]
-
NIH. (2021). Phytotoxic Secondary Metabolites from Fungi. Retrieved from [Link]
-
ResearchGate. (2000). Phytotoxicity of pathogenic fungi and their mycotoxins to cereal seedling viability. Retrieved from [Link]
-
ResearchGate. (2020). Tanned or Sunburned: How Excessive Light Triggers Plant Cell Death. Retrieved from [Link]
-
University of Maryland Extension. (2024). Phytotoxicity: Chemical Damage to Garden Plants. Retrieved from [Link]
-
MDPI. (2022). Phytotoxic Effects of Three Natural Compounds: Pelargonic Acid, Carvacrol, and Cinnamic Aldehyde, against Problematic Weeds in Mediterranean Crops. Retrieved from [Link]
-
ScienceDaily. (2020). Plant physiology: Safeguarding chloroplasts from sunburn. Retrieved from [Link]
-
Eurofins Scientific. (2025). Bioassay Testing. Retrieved from [Link]
-
MDPI. (2023). Role of Ethylene in the Regulation of Plant Developmental Processes. Retrieved from [Link]
-
NIH. (1972). Ethylene in Plant Growth. Retrieved from [Link]
-
PubMed. (2020). Tanned or Sunburned: How Excessive Light Triggers Plant Cell Death. Retrieved from [Link]
-
MDPI. (2022). Effect of Butein, a Plant Polyphenol, on Apoptosis and Necroptosis of Prostate Cancer Cells in 2D and 3D Cultures. Retrieved from [Link]
Sources
- 1. Fungal phytotoxins as mediators of virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytotoxic Secondary Metabolites from Fungi | MDPI [mdpi.com]
- 3. Phytotoxic Secondary Metabolites from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal phytotoxins with potential herbicidal activity: chemical and biological characterization - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalplantcouncil.org [globalplantcouncil.org]
- 10. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modes of Action of Microbially-Produced Phytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. <i>Fusarium</i>-Produced Mycotoxins in Plant-Pathogen Interactions - ProQuest [proquest.com]
- 15. Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Updated Review of the Toxicity of Selected Fusarium Toxins and Their Modified Forms [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. The Botrytis cinerea phytotoxin botcinic acid requires two polyketide synthases for production and has a redundant role in virulence with botrydial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Eutypine and its Structural Analogs: Unraveling Structure-Activity Relationships in Plant Defense Activation
Introduction: Eutypine, a Fungal Metabolite with Potent Biological Activity
This compound (4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde) is a secondary metabolite produced by the fungus Eutypa lata, the causative agent of Eutypa dieback in grapevines and other woody plants.[1] This molecule is of significant interest to researchers due to its phytotoxic effects and its ability to elicit defense responses in plants. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for developing novel strategies to manage plant diseases and for the potential discovery of new bioactive compounds. This guide provides a comparative analysis of this compound and its key structural analogs, delving into their synthesis, mechanisms of action, and the critical structural features that govern their activity.
The Core Structure of this compound and its Significance
This compound possesses a unique chemical architecture, featuring a benzaldehyde core with a hydroxyl group at the 4-position and a 3-methylbut-3-en-1-ynyl side chain at the 3-position. This specific arrangement of functional groups is fundamental to its biological effects.
Mechanism of Action: A Tale of Two Activities
This compound exhibits at least two distinct biological activities: the uncoupling of mitochondrial respiration and the induction of plant defense responses.
Mitochondrial Uncoupling: The Role of the Hydroxyl Group
This compound acts as a protonophore, a molecule that can transport protons across the inner mitochondrial membrane.[2] This dissipates the proton gradient that is essential for ATP synthesis, thereby uncoupling oxidative phosphorylation. This process ultimately leads to a decrease in cellular energy production and can contribute to the phytotoxic effects observed in infected plants.[2]
A key structural feature for this activity is the acidic proton of the hydroxyl group. Studies comparing this compound to its unprotonable derivative, methyl-eutypine , where the hydroxyl group is replaced by a methoxy group, have demonstrated the critical role of this proton. Methyl-eutypine shows a significantly reduced effect on both oxygen consumption and membrane potential in isolated mitochondria, highlighting that the ability to donate a proton is essential for this compound's protonophoric activity.[2]
Induction of Plant Defense Responses: The Importance of the Phenolic Aldehyde
Beyond its effects on mitochondria, this compound can trigger a range of defense responses in plant cells. These include a rapid influx of calcium ions (Ca2+) into the cytoplasm and the transcriptional activation of defense-related genes, such as those encoding for stilbene synthase (STS) and resveratrol synthase (RS).[1]
Structure-activity relationship studies have revealed that the phenolic aldehyde moiety of this compound is the primary driver of this defense-activating capability. This was elegantly demonstrated by comparing the activity of this compound to its structural analog eutypinol , where the aldehyde group is reduced to an alcohol. Eutypinol was found to have a significantly diminished capacity to induce defense gene expression, indicating that the aldehyde functionality is crucial for triggering the plant's immune response.[1]
Furthermore, synthetic analogs of this compound that lack the alkyne side chain but retain the phenolic aldehyde structure were still able to induce defense responses, albeit to a lesser extent than this compound itself. This suggests that while the phenolic aldehyde is the primary elicitor, the alkyne side chain may contribute to the overall potency of the molecule.[1]
Comparative Analysis of this compound and its Analogs
To facilitate a clear comparison, the key structural features and reported activities of this compound and its principal analogs are summarized in the table below.
| Compound | Structure | Key Structural Difference from this compound | Mitochondrial Uncoupling Activity | Plant Defense Activation |
| This compound | 4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde | - | Potent | Potent |
| Methyl-eutypine | 4-methoxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde | Hydroxyl group is methylated | Significantly reduced | Not reported |
| Eutypinol | 4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzyl alcohol | Aldehyde group is reduced to an alcohol | Not reported | Significantly reduced |
| Synthetic Analog | 4-hydroxy-3-methylbenzaldehyde | Lacks the 3-methylbut-3-en-1-ynyl side chain | Not reported | Reduced activity |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound and its analogs, based on established methodologies in organic chemistry and plant biology.
Synthesis of this compound Analogs: A Sonogashira Coupling Approach
The synthesis of this compound and its analogs can be achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is ideal for coupling terminal alkynes with aryl halides.
General Protocol for Sonogashira Coupling:
-
Reactants:
-
Aryl halide (e.g., 3-iodo-4-hydroxybenzaldehyde for this compound synthesis)
-
Terminal alkyne (e.g., 2-methyl-1-buten-3-yne for this compound synthesis)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)
-
-
Procedure: a. To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) co-catalyst. b. Add the anhydrous solvent and the base, and stir the mixture until all solids are dissolved. c. Add the terminal alkyne dropwise to the reaction mixture. d. Heat the reaction to the desired temperature (typically between room temperature and 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). e. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. f. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.
Note: Specific reaction conditions, including catalyst loading, base, solvent, and temperature, may need to be optimized for each specific analog.
Biological Activity Assays
1. Mitochondrial Respiration and Membrane Potential Assay:
This assay is used to determine the effect of this compound analogs on mitochondrial function.
-
Isolation of Mitochondria: Isolate mitochondria from a suitable plant tissue (e.g., potato tubers or cultured plant cells) using differential centrifugation.
-
Oxygen Consumption Measurement: Use a Clark-type oxygen electrode to measure the rate of oxygen consumption by the isolated mitochondria in a buffered reaction medium.
-
Membrane Potential Measurement: Use a fluorescent probe, such as safranine O or JC-1, to measure changes in the mitochondrial membrane potential. The fluorescence of these dyes is dependent on the membrane potential.
-
Experimental Procedure: a. Add isolated mitochondria to the reaction medium in the oxygen electrode chamber or a fluorometer cuvette. b. Add a respiratory substrate (e.g., succinate or malate) to initiate respiration. c. Add ADP to measure the rate of state 3 (phosphorylating) respiration. d. Add the this compound analog at various concentrations and monitor the changes in oxygen consumption and membrane potential. e. Use a known uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), as a positive control.
2. Plant Defense Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR):
This method quantifies the expression levels of defense-related genes in plant cells treated with this compound analogs.
-
Plant Material and Treatment: Use plant cell suspension cultures or seedlings and treat them with different concentrations of the this compound analogs or a solvent control.
-
RNA Extraction: Harvest the plant material at different time points after treatment and extract total RNA using a suitable method (e.g., Trizol reagent or a commercial kit).
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers for the target defense genes (e.g., STS, RS, PAL) and a reference gene (e.g., actin or ubiquitin) for normalization.
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.
Signaling Pathway of this compound-Induced Plant Defense
The induction of plant defense responses by this compound is initiated by its perception at the cellular level, leading to a cascade of downstream signaling events. While the direct molecular target of this compound in plants has not yet been definitively identified, the available evidence points to a pathway involving a rapid increase in cytosolic calcium, which acts as a crucial second messenger.
Caption: Proposed signaling pathway for this compound-induced plant defense.
Conclusion and Future Directions
The study of this compound and its structural analogs provides valuable insights into the molecular mechanisms underlying plant-pathogen interactions. The distinct roles of the hydroxyl and aldehyde functionalities in mitochondrial uncoupling and defense activation, respectively, underscore the importance of a detailed structure-activity relationship analysis. Future research should focus on the definitive identification of this compound's molecular target(s) in plant cells to fully elucidate its signaling pathway. Furthermore, the synthesis and evaluation of a broader range of this compound analogs could lead to the development of novel and specific probes to study plant immunity and potentially new agrochemicals for crop protection.
References
-
Schulze, S., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research, 9, uhac099. [Link]
-
PubChem. (n.d.). 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde. Retrieved from [Link]
-
Roussos, P. A., et al. (1998). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. Plant Physiology, 118(3), 935–942. [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-(3-methylbut-3-enyl)benzaldehyde. Retrieved from [Link]
-
Bhat, R. G., & Hohl, H. R. (1993). Calcium signaling network in plants: an overview. Plant Science, 91(1), 1-17. [Link]
-
Mahajan, S., & Tuteja, N. (2005). Emergence of a novel calcium signaling pathway in plants: CBL-CIPK signaling network. Plant Signaling & Behavior, 1(4), 164-168. [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
-
Ranty, B., et al. (2009). GTP-binding proteins in plants. Plant Science, 176(2), 167-178. [Link]
-
Gao, X., et al. (2018). Plant Calcium Signaling in Response to Potassium Deficiency. International Journal of Molecular Sciences, 19(11), 3364. [Link]
-
Singh, A., et al. (2023). The calcium connection: exploring the intricacies of calcium signaling in plant-microbe interactions. Frontiers in Plant Science, 14, 1186716. [Link]
-
O'Brien, J. A., et al. (2012). Phytotoxicity and innate immune responses induced by Nep1-like proteins. The Plant Cell, 24(5), 2235-2252. [Link]
-
Lorković, Z. J. (2022). Toward a systems view on RNA-binding proteins and associated RNAs in plants. The Plant Cell, 34(12), 4567-4584. [Link]
-
Xiao, S., & Chye, M. L. (2011). Plant Acyl-CoA-Binding Proteins—Their Lipid and Protein Interactors in Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 12(11), 7636-7649. [Link]
-
Sam, J., & Mozingo, J. R. (1969). Synthesis of 2-ethyl-3-methyl-5-morpholinomethyl-4-keto-4,5,6,7-tetrahydrothionaphthene. Journal of Pharmaceutical Sciences, 58(8), 1035-1036. [Link]
-
Kim, J. H., et al. (2021). Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora. International Journal of Molecular Sciences, 22(18), 10007. [Link]
-
Sharma, M., et al. (2013). Quantitative and qualitative plant-pathogen interactions call upon similar pathogenicity genes with a spectrum of effects. Frontiers in Plant Science, 4, 381. [Link]
-
Kappe, C. O. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 28(4), 1708. [Link]
-
Singh, B., et al. (2017). Identification of defense related gene families and their response against powdery and downy mildew infections in Vitis vinifera. PLoS One, 12(11), e0188663. [Link]
Sources
A Comparative Guide to Validating Eutypine's Role as a Virulence Factor in Eutypa lata
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of methodologies to validate the role of eutypine, a secondary metabolite produced by the fungus Eutypa lata, as a virulence factor in Eutypa dieback disease of grapevine. We will explore the experimental evidence, delve into the causality behind methodological choices, and provide actionable protocols to empower your research.
Introduction: The Controversy Surrounding this compound
Eutypa lata is the causal agent of Eutypa dieback, a destructive canker disease affecting grapevines and other woody plants worldwide. The disease is characterized by cankers on the woody tissues and foliar symptoms such as stunted shoots, chlorotic and cupped leaves, and reduced fruit set.[1] These foliar symptoms are often attributed to toxins produced by the fungus and transported through the xylem to the distal parts of the plant.[2][3]
One of the primary suspected toxins is this compound, a polyacetylenic phenol.[4] For years, this compound has been considered a key virulence factor, responsible for the devastating foliar symptoms of the disease. However, its precise role remains a subject of scientific debate. This guide will provide a framework for critically evaluating the evidence and designing experiments to definitively validate its function in Eutypa lata pathogenesis.
The Molecular Koch's Postulates: A Framework for Virulence Factor Validation
To rigorously assess this compound's role, we must turn to the molecular version of Koch's postulates, first proposed by Stanley Falkow.[5] These postulates provide a logical and scientific framework for establishing a causal link between a specific gene (or in this case, a secondary metabolite) and a disease phenotype.
Here's how we can adapt these postulates to investigate this compound:
-
Association: The gene(s) responsible for this compound biosynthesis should be present in pathogenic strains of E. lata and expressed during infection. This compound itself should be detected in infected host tissues exhibiting disease symptoms.
-
Inactivation: Inactivation of the this compound biosynthesis gene(s) in a pathogenic strain should lead to a measurable reduction or complete loss of virulence, specifically the foliar symptoms attributed to the toxin.
-
Complementation: Reintroducing a functional copy of the inactivated gene into the non-pathogenic mutant should restore its virulence.
The following sections will detail the experimental approaches required to address each of these postulates.
Experimental Validation Strategies: A Comparative Analysis
Postulate 1: Association of this compound with Disease
The first step is to establish a strong correlation between the presence of this compound and the disease symptoms. This involves both chemical and molecular techniques.
Methodology Comparison:
| Technique | Description | Advantages | Limitations |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | A highly sensitive and specific method for detecting and quantifying this compound in plant tissues (sap, leaves, wood).[6][7][8][9] | Gold standard for quantitative analysis, providing high confidence in identification. | Requires specialized equipment and expertise. |
| RNA-Seq (RNA Sequencing) | Transcriptomic analysis to identify and quantify the expression of genes in the this compound biosynthesis pathway during infection.[10] | Provides a global view of gene expression, allowing for the identification of entire metabolic pathways. | Does not directly measure the presence of the final product (this compound). |
| qRT-PCR (Quantitative Real-Time PCR) | Targeted gene expression analysis to quantify the transcription levels of specific this compound biosynthesis genes. | Highly sensitive and specific for quantifying gene expression. | Requires prior knowledge of the target gene sequences. |
Experimental Insight: While LC-MS/MS provides direct evidence of this compound's presence, combining it with transcriptomic data (RNA-Seq or qRT-PCR) offers a more comprehensive picture. Demonstrating that the genes responsible for producing this compound are actively transcribed in infected tissues strengthens the association between the metabolite and the disease.
Postulate 2 & 3: Inactivation and Complementation - The Gold Standard
The most definitive way to prove this compound's role as a virulence factor is through genetic manipulation of E. lata. This involves creating a mutant strain that cannot produce this compound and observing its effect on pathogenicity.
Workflow for Gene Knockout and Complementation:
Methodology Comparison:
| Technique | Description | Advantages | Limitations |
| Agrobacterium-mediated Transformation | A common method for introducing DNA into fungi. | Well-established for many fungal species. | Can be inefficient in some fungi; may lead to random integration. |
| CRISPR-Cas9 | A powerful gene editing tool for precise gene knockouts. | High efficiency and specificity; allows for targeted modifications. | Requires careful design of guide RNAs and can have off-target effects. |
Experimental Insight: The choice between Agrobacterium-mediated transformation and CRISPR-Cas9 will depend on the available genetic tools for E. lata and the desired precision. Regardless of the method, it is crucial to confirm the gene knockout at the molecular level (e.g., through PCR and Southern blotting) and to verify the absence of this compound production in the mutant strain using LC-MS/MS.
Data Presentation and Interpretation
Table 1: Hypothetical Data from Pathogenicity Assays
| Strain | This compound Production (µg/g dry weight) | Foliar Symptom Severity (Disease Index 0-5) | Canker Length (cm) |
| Wild-Type (WT) | 15.2 ± 2.1 | 4.2 ± 0.5 | 8.5 ± 1.2 |
| Δeut (Knockout) | Not Detected | 1.1 ± 0.3 | 8.2 ± 1.1 |
| Δeut+gene (Complemented) | 14.8 ± 1.9 | 4.0 ± 0.6 | 8.6 ± 1.3 |
Interpretation: The hypothetical data in Table 1 would strongly support this compound's role as a virulence factor specifically for foliar symptoms. The knockout mutant (Δeut) shows a significant reduction in foliar symptom severity while canker development remains similar to the wild-type, suggesting that other factors are responsible for wood necrosis. The restoration of symptom severity in the complemented strain (Δeut+gene) confirms that the observed effect is directly due to the absence of this compound.
Alternative and Complementary Approaches
While genetic manipulation is the most direct approach, other methods can provide valuable supporting evidence.
-
Heterologous Expression: Expressing the this compound biosynthesis genes in a non-pathogenic fungus and demonstrating that the transformed fungus produces this compound and can induce foliar symptoms on grapevine can further validate the pathway's function.
-
Biochemical Assays: Applying purified this compound to grapevine cell cultures or detached leaves can help to elucidate its specific mode of action.[4][11] Studies have shown that this compound can uncouple mitochondrial oxidative phosphorylation and inhibit anthocyanin biosynthesis.[4][11]
-
Comparative Genomics: Comparing the genomes of different E. lata isolates with varying levels of virulence may reveal correlations between the presence or expression levels of this compound biosynthesis genes and pathogenicity.[12][13]
Detailed Experimental Protocols
Protocol: LC-MS/MS Quantification of this compound in Grapevine Sap
-
Sample Collection: Collect xylem sap from infected and healthy grapevine canes using a pressure chamber.
-
Sample Preparation:
-
Filter the sap through a 0.22 µm syringe filter.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering compounds.
-
Elute this compound from the cartridge with methanol.
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Use a C18 column for chromatographic separation.
-
Set the mass spectrometer to monitor for the specific precursor and product ions of this compound.
-
Quantify the amount of this compound by comparing the peak area to a standard curve of known concentrations.
-
Protocol: Gene Knockout in E. lata using CRISPR-Cas9
-
Guide RNA (gRNA) Design: Design two gRNAs targeting the 5' and 3' ends of the this compound biosynthesis gene of interest.
-
Donor DNA Construction: Create a donor DNA template containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene.
-
Protoplast Preparation: Generate protoplasts from young E. lata mycelia using cell wall-degrading enzymes.
-
Transformation: Co-transform the protoplasts with the Cas9 protein, the gRNAs, and the donor DNA template using a polyethylene glycol (PEG)-mediated method.
-
Selection and Screening:
-
Plate the transformed protoplasts on a selective medium containing hygromycin.
-
Screen the resulting colonies by PCR to identify putative knockout mutants.
-
Confirm the gene deletion by Southern blotting.
-
-
Phenotypic Analysis: Inoculate grapevine plants with the confirmed knockout mutants and assess for changes in virulence as described in Section 4.
Conclusion: Towards a Definitive Answer
The question of this compound's precise role as a virulence factor in Eutypa lata is a critical one for the development of effective disease management strategies. By employing a rigorous, multi-faceted approach grounded in the principles of molecular Koch's postulates, researchers can move beyond correlation to establish causation. The combination of targeted genetic manipulation, high-precision analytical chemistry, and careful phenotypic analysis will be instrumental in finally validating the contribution of this enigmatic secondary metabolite to the devastating impact of Eutypa dieback. This guide provides the conceptual framework and practical starting points for researchers to confidently tackle this important scientific challenge.
References
- Des-termes, N., et al. (2000). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. Journal of Bioenergetics and Biomembranes, 32(6), 557-565.
- Amalfitano, C., et al. (2002). Control of anthocyanin biosynthesis pathway gene expression by this compound, a toxin from Eutypa lata, in grape cell tissue cultures. Physiologia Plantarum, 115(1), 127-132.
- Schleicher, R., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research, 9, uhac120.
- Rotter, A., et al. (2009). A transcriptomic study of grapevine (Vitis vinifera cv. Cabernet-Sauvignon) interaction with the vascular ascomycete fungus Eutypa lata.
- Rolshausen, P. E., et al. (2008). Pathogenesis of Eutypa lata in grapevine: identification of virulence factors and biochemical characterization of cordon dieback.
- Rolshausen, P. E., et al. (2008). Pathogenesis of Eutypa lata in Grapevine: Identification of Virulence Factors and Biochemical Characterization of Cordon Dieback.
- Rolshausen, P. E., et al. (2008). Pathogenesis of Eutypa lata in Grapevine: Identification of Virulence Factors and Biochemical Characterization of Cordon Dieback.
- Mondello, V., et al. (2018). A Panoramic View on Grapevine Trunk Diseases Threats: Case of Eutypa Dieback, Botryosphaeria Dieback, and Esca Disease. Plants, 7(4), 86.
- Onetto, C. A., et al. (2022). Population genomics of the grapevine pathogen Eutypa lata reveals evidence for population expansion and intraspecific differences in secondary metabolite gene clusters. PLoS Genetics, 18(4), e1010183.
- Morales-Cruz, A., et al. (2022). Population genomics of the grapevine pathogen Eutypa lata reveals evidence for population expansion and intraspecific differences in secondary metabolite gene clusters. PLoS Genetics, 18(4), e1010183.
- Gambetta, G. A., et al. (2023). Differential physiological responses of resistant and susceptible grape cultivars to Eutypa dieback. Journal of Experimental Botany, 74(1), 163-177.
- Crous, P. W., et al. (2021). Importance of Molecular Data to Identify Fungal Plant Pathogens and Guidelines for Pathogenicity Testing Based on Koch's Postulates.
- Crous, P. W., et al. (2021). Importance of Molecular Data to Identify Fungal Plant Pathogens and Guidelines for Pathogenicity Testing Based on Koch's Postulates.
- Wikipedia. (2023).
- Smith, E. F. (1905). Demonstration of Koch's postulates for fungi. U.S. Department of Agriculture.
- Shen, H., et al. (2024). Validation of Koch's postulates for Pathogens.
- Onetto, C. A., et al. (2022). Population genomics of the grapevine pathogen Eutypa lata reveals evidence for population expansion and intraspecific differences in secondary metabolite gene clusters. PLoS Genetics, 18(4), e1010183.
- Molyneux, R. J., et al. (2002). Synthesis of this compound derivatives.
- Blanco-Ulate, B., et al. (2013). Draft Genome Sequence of the Grapevine Dieback Fungus Eutypa lata UCR-EL1. Genome Announcements, 1(4), e00561-13.
- Živković, S., et al. (2023).
- Wang, Z., et al. (2025).
- Pinto, C., et al. (2022). The road to molecular identification and detection of fungal grapevine trunk diseases. Frontiers in Fungal Biology, 3, 1008432.
- LGC Group. (n.d.).
- Chen, Y., et al. (2016). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. Molecules, 21(1), 72.
- Gurtler, A., et al. (2024). Evaluation of biochemical assays and optimization of LC-MS-MS analysis for the detection of synthetic urine. Journal of Analytical Toxicology, 48(1), 37-43.
- Burg, S. P. (1973). Ethylene in Plant Growth. Proceedings of the National Academy of Sciences, 70(2), 591-597.
- Schaller, G. E. (2006). Ethylene action in plants. Annals of Botany, 97(5), 945-946.
- Semantic Scholar. (n.d.). Development of LC-MS/MS Quantitation Method for Ethoxyquin in Fishery Products.
- Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271.
- De Santis, B., et al. (2024). Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans. Toxins, 16(2), 79.
- Li, Y., et al. (2025). Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats. Journal of Pharmaceutical and Biomedical Analysis, 255, 116568.
Sources
- 1. A transcriptomic study of grapevine (Vitis vinifera cv. Cabernet-Sauvignon) interaction with the vascular ascomycete fungus Eutypa lata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jkip.kit.edu [jkip.kit.edu]
- 3. mdpi.com [mdpi.com]
- 4. Control of anthocyanin biosynthesis pathway gene expression by this compound, a toxin from Eutypa lata, in grape cell tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Koch's postulates - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. Evaluation of biochemical assays and optimization of LC-MS-MS analysis for the detection of synthetic urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmrxiv.de [pharmrxiv.de]
- 10. Population genomics of the grapevine pathogen Eutypa lata reveals evidence for population expansion and intraspecific differences in secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Population genomics of the grapevine pathogen Eutypa lata reveals evidence for population expansion and intraspecific differences in secondary metabolite gene clusters | PLOS Genetics [journals.plos.org]
A Comparative Analysis of Eutypine's Effect on Different Plant Species: Mechanisms, Susceptibility, and Experimental Insights
Prepared by: A Senior Application Scientist
Introduction: The Enigmatic Role of Eutypine in Plant Pathology
This compound (4-hydroxy-3-[3-methyl-3-butene-1-ynyl] benzaldehyde) is a secondary metabolite produced by the ascomycete fungus Eutypa lata, the causal agent of Eutypa dieback.[1] This disease poses a significant threat to the longevity and productivity of numerous woody plants, most notably grapevines (Vitis vinifera).[2][3] The fungus infects plants through pruning wounds, slowly colonizing the woody tissue and releasing toxins that are translocated throughout the plant, leading to characteristic foliar symptoms and eventual dieback.[2][4] These symptoms include stunted shoots, small, cupped, and chlorotic leaves, and necrotic margins.[2][3] While initially identified as the primary virulence factor, the precise role of this compound is complex, with recent studies suggesting it may act not just as a phytotoxin but also as a signaling molecule that triggers plant defense responses.[5][6] This guide provides a comparative analysis of this compound's effects across various plant species, synthesizes current understanding of its mechanisms of action, and presents detailed protocols for its study.
The Dual Nature of this compound: Toxin and Elicitor
The mode of action of this compound is multifaceted, exhibiting characteristics of both a potent phytotoxin and a defense-eliciting signal molecule. This duality is central to understanding its varied effects across different plant species and even within different cultivars of the same species.
As a Phytotoxin: Disrupting Cellular Energy
Early research established this compound's role as a phytotoxin by demonstrating its disruptive effect on mitochondrial function. This compound acts as a protonophore, similar to the classical uncoupler CCCP, by increasing proton leakage across the inner mitochondrial membrane.[7] This uncoupling of oxidative phosphorylation disrupts the mitochondrial membrane potential, stimulates oxygen consumption, and ultimately depletes the cell's energy supply (ATP), leading to cellular dysfunction and death.[1][7] This mechanism explains the necrotic symptoms observed in affected plant tissues. The aldehyde functional group is critical to this toxic activity.
As an Elicitor: Activating Plant Defenses
More recent evidence challenges the view of this compound as solely a toxin. Studies have shown that at lower concentrations, this compound can activate basal immunity in plants.[5][6] This is evident from the induction of defense-related genes, such as those involved in phytoalexin synthesis (PAL, RS, StSy), and the alkalinization of the extracellular medium, which is a proxy for calcium influx—a key early event in defense signaling.[5][6] Interestingly, this elicitor activity is attributed to the phenolic moiety of the molecule, not the acetylenic side chain responsible for its toxic properties.[5] This suggests a sophisticated interaction where the plant perceives this compound not just as a threat but as a specific molecular pattern indicating fungal invasion, thereby triggering a defense response.
Comparative Phytotoxicity and Species Susceptibility
The impact of Eutypa lata and its primary metabolite, this compound, varies significantly among different plant species and cultivars. Grapevine is the most studied host, but the fungus is known to infect at least 88 perennial plant species.[3]
Grapevine (Vitis vinifera): The Primary Target
All grapevine cultivars are considered susceptible to Eutypa dieback, but the severity of foliar symptoms differs greatly.[2] This variation in tolerance is a key area of research.
-
Highly Susceptible Cultivars: Varieties like Grenache, Shiraz, and Cabernet Sauvignon often display severe and obvious foliar symptoms.[2][3]
-
Tolerant Cultivars: Cultivars such as Riesling, Semillon, Merlot, and Chardonnay are known to show greater tolerance, with less severe symptoms.[2][8]
The basis for this differential susceptibility is not fully understood but is linked to the plant's ability to detoxify this compound and the rate of pathogen spread within the wood.[1][8] Tolerant cultivars are more proficient at reducing this compound to its non-toxic alcohol form, eutypinol.[1]
Other Affected Woody Species
Eutypa dieback is not limited to grapevines. It affects a wide range of fruit and nut trees, including:
-
Apricot
-
Peach and Nectarine
-
Cherry
-
Apple and Pear
-
Walnut[3]
In these hosts, the disease also causes cankers, gummosis (in stone fruits), and branch dieback. The specific foliar symptoms caused by translocated toxins can differ from those seen in grapevines, but the underlying pathology of wood colonization and decay is similar.
Model Systems and Broader Plant Responses
To dissect the fundamental cellular effects of this compound, researchers have utilized various plant models:
-
Potato (Solanum tuberosum): Isolated potato tuber mitochondria have been used in comparative studies to confirm this compound's uncoupling effect on oxidative phosphorylation, demonstrating the mechanism is not unique to grapevine.[7]
-
Tomato (Solanum lycopersicum): this compound analogues have been shown to elicit defense responses in tomato leaves, indicating the perception mechanism is conserved across different plant families.[6]
-
Sugar Beet (Beta vulgaris) and Mimosa pudica: These species have been used to demonstrate this compound's effect on the plasma membrane, where it can cause hyperpolarization and increase proton permeability.[1]
These studies highlight that while the whole-plant disease symptoms are most prominent in woody perennials, the core cellular and molecular responses to this compound are conserved across a broader range of plant species.
Quantitative Data Summary
The following tables summarize the comparative effects and susceptibility related to this compound.
Table 1: Comparative Susceptibility of Vitis vinifera Cultivars to Eutypa Dieback
| Cultivar | Susceptibility Level | Primary Symptoms | Reference(s) |
| Grenache, Shiraz | High | Severe stunting, chlorosis, and leaf necrosis. | [2] |
| Cabernet Sauvignon | High | Frequently observed foliar symptoms and dieback. | [3] |
| Merlot, Riesling | Tolerant | Milder and less frequent foliar symptoms. | [2] |
| Chardonnay | Tolerant | High levels of wound-healing chemicals may contribute to tolerance. | [2] |
Table 2: this compound's Effects on Various Plant Species
| Plant Species | Key Observed Effects | Mechanism Implicated | Reference(s) |
| Vitis vinifera (Grapevine) | Stunted shoots, leaf chlorosis/necrosis, wood cankers, yield loss. | Mitochondrial uncoupling, defense gene induction, disruption of vascular transport. | [2][3][5][7] |
| Solanum tuberosum (Potato) | Mitochondrial respiration stimulation and membrane depolarization. | Protonophoric activity, uncoupling of oxidative phosphorylation. | [7] |
| Solanum lycopersicum (Tomato) | Elicitation of defense responses by this compound analogues. | Perception of phenolic moiety as a signaling molecule. | [6] |
| Beta vulgaris (Sugar Beet) | Hyperpolarization of membrane potential, enhanced proton permeability. | Disruption of plasma membrane function. | [1] |
| Mimosa pudica | Rapid, dose-dependent hyperpolarization of membrane potential. | Disruption of plasma membrane function. | [1] |
Visualizing this compound's Molecular Impact
Diagrams created using Graphviz help to visualize the complex interactions at the cellular level.
This compound's Dual Mechanism of Action
This diagram illustrates how this compound can act as both a toxin by disrupting mitochondrial function and as an elicitor by triggering plant defense signaling pathways.
Caption: Dual role of this compound: Toxin and Elicitor.
Plant Detoxification Pathway
Plants, particularly tolerant grapevine cultivars, can detoxify this compound by converting it to the less harmful eutypinol. This process is a key resistance mechanism.
Caption: Enzymatic detoxification of this compound to Eutypinol.
Experimental Protocols for this compound Research
To ensure scientific integrity, protocols must be robust and self-validating. The following methods are standard in the field for assessing this compound's effects.
Protocol 1: Phytotoxicity Assessment using Leaf Disc Assay
This protocol provides a direct measure of this compound's toxic effects on plant tissue by observing chlorophyll degradation and necrosis.
Rationale: Leaf discs provide a simple, uniform biological system to test the direct cytotoxic effects of a compound, isolating its activity from whole-plant translocation and metabolism. Comparing different concentrations allows for the determination of a dose-response curve.
Step-by-Step Methodology:
-
Plant Material Preparation:
-
Collect young, fully expanded leaves from healthy, greenhouse-grown plants (e.g., grapevine, tomato).
-
Gently wash leaves with deionized water and pat dry.
-
Use a cork borer (e.g., 1 cm diameter) to punch out uniform leaf discs, avoiding major veins.
-
-
Incubation Setup:
-
Prepare a range of this compound concentrations (e.g., 0 µM, 50 µM, 100 µM, 200 µM, 500 µM) in a suitable buffer (e.g., 10 mM MES, pH 6.0).
-
Place 3-5 leaf discs abaxial side down in each well of a 24-well plate containing 1 mL of the respective this compound solution. Include a solvent-only control (e.g., 0.1% methanol in buffer).[5]
-
Seal the plates with parafilm and incubate under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for 48-72 hours.
-
-
Assessment of Phytotoxicity:
-
Visual Scoring: At 24, 48, and 72 hours, visually assess the leaf discs for signs of chlorosis (yellowing) and necrosis (browning/tissue death), scoring on a scale (e.g., 0 = no effect, 4 = complete necrosis).
-
Cell Death Quantification (Evans Blue Assay): To quantify cell mortality, incubate the leaf discs in a 0.25% Evans Blue solution for 20 minutes, followed by extensive washing with deionized water to remove unbound dye.[5]
-
Extract the bound dye from the dead cells by incubating the discs in 1 mL of 1% SDS at 50°C for 1 hour.
-
Measure the absorbance of the extract at 600 nm. Higher absorbance indicates greater cell death.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each treatment.
-
Compare treatments to the control using a statistical test (e.g., ANOVA followed by Tukey's test).
-
Protocol 2: Quantification of this compound and Eutypinol in Plant Tissue by HPLC
This protocol allows for the measurement of this compound uptake and its conversion to eutypinol, providing insights into a plant's detoxification capacity.
Rationale: High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical properties, allowing for precise identification and quantification. Tracking the levels of both the toxin and its detoxified metabolite over time is crucial for understanding resistance mechanisms.[1]
Step-by-Step Methodology:
-
Sample Collection and Preparation:
-
Expose plant tissues (e.g., callus, seedlings) to a known concentration of this compound (e.g., 300 µM) for various time points (e.g., 0, 3, 6, 12, 24 hours).[1]
-
At each time point, harvest the tissue, rinse quickly with deionized water, blot dry, and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
-
-
Extraction:
-
Extract the metabolites by adding an appropriate solvent, such as 80% methanol, to the powdered tissue (e.g., 10 mL per gram of fresh weight).[9]
-
Vortex vigorously and sonicate for 30 minutes in an ultrasonic bath.[10]
-
Centrifuge at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
System: An HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used.
-
Detection: Monitor the absorbance at the characteristic wavelength for this compound and eutypinol (around 280-310 nm).
-
Quantification: Create a standard curve using known concentrations of pure this compound and eutypinol standards. Calculate the concentration in the plant extracts by comparing their peak areas to the standard curve.[1]
-
-
Data Analysis:
-
Express the results as µg of compound per gram of fresh or dry tissue weight.
-
Plot the concentration of this compound and eutypinol over time to visualize the rate of detoxification.
-
Protocol 3: Analysis of Plant Defense Gene Expression by RT-qPCR
This protocol measures the transcriptional response of the plant to this compound, indicating whether it is recognized as a pathogen-associated molecular pattern (PAMP).
Rationale: Reverse Transcription Quantitative PCR (RT-qPCR) is a highly sensitive method for measuring changes in gene expression. By targeting genes known to be involved in plant defense (e.g., PAL, RS), this protocol can confirm this compound's role as an elicitor.[5]
Step-by-Step Methodology:
-
Treatment and Sample Collection:
-
Treat plant cell cultures or seedlings with this compound (e.g., 50 µM) or a solvent control.[5]
-
Harvest samples at various time points post-treatment (e.g., 0, 1, 3, 6 hours) and flash-freeze in liquid nitrogen.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol method).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, gene-specific primers for target defense genes (e.g., PAL, RS) and a reference gene (e.g., Actin, EF1α), and a fluorescent dye (e.g., SYBR Green).
-
Run the qPCR reaction in a thermal cycler. The instrument will monitor the fluorescence increase in real-time as the DNA is amplified.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative fold change in gene expression compared to the control treatment using the 2-ΔΔCt method.
-
Present the data as a fold-change relative to the 0-hour time point or the solvent control.[5]
-
Conclusion and Future Directions
The study of this compound reveals a fascinating and complex plant-pathogen interaction. It is not merely a blunt instrument of cell death but a molecule with a dual identity, capable of both inflicting damage and triggering a sophisticated defense response. The outcome of this interaction—disease or resistance—depends heavily on the plant species, the specific cultivar, and its metabolic capacity to recognize and detoxify the compound. While significant progress has been made, particularly in the Vitis vinifera system, many questions remain. Future research should focus on identifying the putative plant receptor(s) for this compound, further elucidating the downstream signaling cascades, and exploring how environmental factors influence this compound production and plant susceptibility. A deeper understanding of these mechanisms will be critical for developing durable resistance strategies against Eutypa dieback in viticulture and other affected agricultural sectors.
References
-
Oufir, M., et al. (2009). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. Journal of Bioenergetics and Biomembranes. Available at: [Link]
-
Lousse, F., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research. Available at: [Link]
-
The Australian Wine Research Institute. Eutypa dieback. AWRI. Available at: [Link]
-
Horticulture Research. (2024). Unlocking the secrets of grapevine immunity: Novel study reveals how Eutypa lata metabolites activate plant defense mechanisms. Horticulture Research. Available at: [Link]
-
Cimetière, J., et al. (2003). Metabolisation of this compound by plant tissues: An HPLC determination. ResearchGate. Available at: [Link]
-
Sosnowski, M., et al. (2016). Eutypa dieback. Barossa Wine. Available at: [Link]
-
Bragato Research Institute. (2021). Grapevine Trunk Diseases. New Zealand Winegrowers. Available at: [Link]
-
Pscheidt, J.W., & Ocamb, C.M. (Eds.). (2023). Grape (Vitis spp.)-Eutypa Dieback. Pacific Northwest Pest Management Handbooks. Available at: [Link]
-
Mahoney, N., et al. (2005). Dying-Arm Disease in Grapevines: Diagnosis of Infection with Eutypa lata by Metabolite Analysis. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Dong, H., et al. (2005). Downstream Divergence of the Ethylene Signaling Pathway for Harpin-Stimulated Arabidopsis Growth and Insect Defense. The Plant Cell. Available at: [Link]
-
Wang, Y., et al. (2023). Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses. International Journal of Molecular Sciences. Available at: [Link]
-
Michailidis, M., et al. (2021). A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts. Molecules. Available at: [Link]
-
Hassan, M.U., et al. (2022). Detoxifying the heavy metals: a multipronged study of tolerance strategies against heavy metals toxicity in plants. Frontiers in Plant Science. Available at: [Link]
-
EBPI. (n.d.). Phytotoxicity Testing with Higher Plants. Biotoxicity. Available at: [Link]
-
Wang, K.L.C., et al. (2002). Ethylene Biosynthesis and Signaling Networks. The Plant Cell. Available at: [Link]
-
European and Mediterranean Plant Protection Organization. (2014). Phytotoxicity assessment. EPPO Bulletin. Available at: [Link]
-
Binder, B.M. (2020). Ethylene signaling in plants. Journal of Biological Chemistry. Available at: [Link]
-
Biology LibreTexts. (2022). Signaling in Plants. Biology LibreTexts. Available at: [Link]
-
Travadon, R., et al. (2016). Phenotyping grapevine cultivars for resistance to Eutypa dieback. American Journal of Enology and Viticulture. Available at: [Link]
- CEN. (2005). Soil, treated biowaste and sludge - Determination of phytotoxicity by a germination and early growth test with cress.
-
Campisano, A., et al. (2014). Endophytic Diversity in Vitis vinifera with Different Vineyard Managements and Vitis sylvestris Populations from Northern Italy: A Comparative Study of Culture-Dependent and Amplicon Sequencing Methods. Microbial Ecology. Available at: [Link]
-
Liu, T., et al. (2024). A Review of Novel Antioxidant Ergothioneine: Biosynthesis Pathways, Production, Function and Food Applications. Antioxidants. Available at: [Link]
-
Lee, D., et al. (2022). Reprogramming of Plant Central Metabolism in Response to Abiotic Stresses: A Metabolomics View. Metabolites. Available at: [Link]
-
Robu, A.M., et al. (2018). Steps of phytotoxity test (updated after Phytotoxkit protocol). ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2023). Pesticides Toxicity, Removal and Detoxification in Plants: A Review. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, Y., et al. (2023). Research on the Mechanisms of Plant Enrichment and Detoxification of Cadmium. Toxics. Available at: [Link]
-
Kumar, V., et al. (2022). Role of Ethylene in the Regulation of Plant Developmental Processes. Plants. Available at: [Link]
-
Burg, S.P. (1973). Ethylene in Plant Growth. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Kicińska, A. (2022). Assessment of Phytotoxicity of Landfilled Waste and Foundry Dust Based on The Direct Test. Journal of Ecological Engineering. Available at: [Link]
-
Lee, D., et al. (2022). Reprogramming of Plant Central Metabolism in Response to Abiotic Stresses: A Metabolomics View. Metabolites. Available at: [Link]
-
Hoeksema, J.D., et al. (2010). Seasonal variations in plant species effects on soil N and P dynamics. Ecosystems. Available at: [Link]
-
Sewelam, N., et al. (2014). Oxidative Stress-Induced Alteration of Plant Central Metabolism. Antioxidants. Available at: [Link]
-
Iqbal, N., et al. (2017). Ethylene Role in Plant Growth, Development and Senescence: Interaction with Other Phytohormones. Frontiers in Plant Science. Available at: [Link]
-
Khan, M.I.R., et al. (2019). Metabolic and physiological changes induced by plant growth regulators and plant growth promoting rhizobacteria and their impact on drought tolerance in Cicer arietinum L. PLoS One. Available at: [Link]
-
Bodor, Z., et al. (2023). Hybrid Vitis Cultivars with American or Asian Ancestries Show Higher Tolerance towards Grapevine Trunk Diseases. Horticulturae. Available at: [Link]
-
Csiszár, Á., et al. (2024). Investigation of the Allelopathic Effect of Two Invasive Plant Species in Rhizotron System. Plants. Available at: [Link]
-
Gibon, Y., et al. (2009). PROTOCOL: Extraction and determination of proline. ResearchGate. Available at: [Link]
-
Bodor, Z., et al. (2023). Hybrid Vitis Cultivars With American or Asian Ancestries Show Higher Tolerance Towards Grapevine Trunk Diseases. Preprints.org. Available at: [Link]
-
Zhang, Y., et al. (2024). Research Progress on Plant Responses to Stress Combinations in the Context of Climate Change. Agronomy. Available at: [Link]
-
Emanuelli, F., et al. (2010). Comparison between the Grape Technological Characteristics of Vitis vinifera Subsp. sylvestris and Subsp. sativa. Journal of Food Science. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. awri.com.au [awri.com.au]
- 3. barossawine.com [barossawine.com]
- 4. nzwine.com [nzwine.com]
- 5. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalplantcouncil.org [globalplantcouncil.org]
- 7. Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Reactivity of Eutypine in Plant Defense Signaling Pathways
For researchers and professionals in plant science and drug development, understanding how external compounds modulate a plant's innate immune system is paramount. Eutypine, a secondary metabolite secreted by the grapevine trunk disease-associated fungus Eutypa lata, has emerged as a significant modulator of plant defense responses.[1] This guide provides an in-depth comparison of the known and potential cross-reactivity of this compound across the principal plant defense signaling pathways: the Salicylic Acid (SA), Jasmonic Acid (JA), and Ethylene (ET) pathways. We will delve into the mechanistic insights, present supporting experimental data, and provide detailed protocols for assessing these interactions.
Introduction to this compound and Plant Defense Signaling
Plants, being sessile, have evolved a sophisticated innate immune system to defend against a myriad of pathogens. This system relies on the recognition of elicitors, which are molecules that trigger defense responses.[2] this compound, a phytotoxic acetylenic phenol, has been shown to act as such an elicitor, activating basal immunity in grapevine cells.[1][3] Its mode of action appears to be centered on its phenolic moiety, which is crucial for triggering these defense mechanisms.[4]
The plant's defense signaling network is primarily orchestrated by three key phytohormones: salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[5] These molecules regulate distinct yet interconnected signaling pathways that activate a wide array of defense-related genes.[5][6] Generally, the SA pathway is associated with resistance to biotrophic pathogens, while the JA and ET pathways are crucial for defense against necrotrophic pathogens and herbivorous insects.[7][8] The interplay and crosstalk between these pathways allow the plant to fine-tune its defense response to the specific threat encountered.[5] Understanding the cross-reactivity of a compound like this compound is therefore essential for predicting its broader effects on plant immunity and for its potential application in agriculture or as a research tool.
This compound's Impact on Early Defense Signaling Events
Recent studies have elucidated some of the initial cellular responses to this compound. A key early event in plant defense is a rapid influx of calcium ions (Ca²⁺) into the cytosol, which acts as a crucial secondary messenger.[2]
Extracellular Alkalinization as an Indicator of Calcium Influx
This compound has been observed to induce a rapid and clear extracellular alkalinization in grapevine cell cultures.[3][4] This pH change is considered a reliable indicator of calcium influx into the cells.[3] This finding suggests that this compound is recognized at the cell surface, leading to the activation of ion channels and the initiation of a signaling cascade. The aldehyde group on the phenolic ring of this compound is thought to be critical for this activity.[4]
Cross-Reactivity Profile of this compound Across Major Defense Pathways
While direct, comprehensive studies on this compound's cross-reactivity are still emerging, existing data on its induction of specific defense genes allow for an initial comparative analysis.
The Salicylic Acid (SA) Pathway
The SA pathway is fundamental for establishing systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity.[7] A hallmark of SA pathway activation is the increased expression of Pathogenesis-Related (PR) genes, particularly PR-1.[9][10]
This compound's Interaction with the SA Pathway:
This compound treatment has been shown to significantly induce the expression of Phenylalanine Ammonia-Lyase (PAL).[3] PAL is a key enzyme in the phenylpropanoid pathway, which is a precursor for SA biosynthesis.[7] This suggests that this compound may, at the very least, prime the SA pathway by providing the necessary building blocks for SA synthesis. However, direct measurement of SA levels and PR-1 gene expression following this compound treatment is needed for conclusive evidence.
Comparative Compound: Salicylic Acid (SA)
Salicylic acid and its functional analogs, such as 2,6-dichloroisonicotinic acid (INA) and benzothiadiazole (BTH), are potent inducers of the SA pathway and are known to strongly upregulate PR-1 expression.[7][11]
Diagram of the Salicylic Acid (SA) Signaling Pathway
Caption: Simplified Salicylic Acid (SA) signaling pathway.
The Jasmonic Acid (JA) and Ethylene (ET) Pathways
The JA and ET pathways often act synergistically to regulate defenses against necrotrophic pathogens and insects.[8][12] A key marker gene for this combined pathway is PLANT DEFENSIN 1.2 (PDF1.2).[13][14]
This compound's Interaction with the JA/ET Pathways:
Research has shown that this compound treatment leads to the induction of JAZ1, a jasmonate-response gene.[3] JAZ proteins are typically repressors of JA signaling, and their induction can be part of a negative feedback loop.[15][16] This suggests that this compound does engage the JA signaling pathway. However, the effect on downstream effector genes like PDF1.2 has not been extensively reported, making it difficult to ascertain the full extent of pathway activation.
Comparative Compounds: Methyl Jasmonate (MeJA) and ACC (ET precursor)
MeJA and the ET precursor 1-aminocyclopropane-1-carboxylic acid (ACC) are standard chemical inducers of the JA and ET pathways, respectively.[17] Co-application of these compounds typically results in a strong synergistic induction of PDF1.2 expression.[18]
Diagram of the Jasmonic Acid (JA) and Ethylene (ET) Signaling Pathways
Caption: Simplified Jasmonic Acid (JA) and Ethylene (ET) signaling pathways.
Comparative Data Summary
The following table summarizes the known and inferred effects of this compound in comparison to standard pathway inducers.
| Parameter | This compound | Salicylic Acid (SA) | Methyl Jasmonate (MeJA) |
| Primary Pathway(s) Targeted | Basal immunity, potential for broad-spectrum activation | Salicylic Acid (SA) Pathway | Jasmonic Acid (JA) Pathway |
| Early Signaling (Ca²⁺ Influx) | Induces extracellular alkalinization[3][4] | Can induce Ca²⁺ transients[7] | Can induce Ca²⁺ transients |
| SA Pathway Marker Gene (PR-1) | Not explicitly reported, but induction of PAL suggests potential upstream activation[3] | Strong Induction[9][19] | Generally antagonistic to SA signaling[7] |
| JA/ET Pathway Marker Gene (PDF1.2) | Not explicitly reported, but induction of JAZ1 suggests pathway engagement[3] | Generally antagonistic to JA/ET signaling[8][17] | Strong Induction (synergistic with ET)[13][14] |
| Other Induced Defense Genes | Resveratrol Synthase (RS)[3] | Various PR genes[7] | Vegetative Storage Protein 2 (VSP2)[17] |
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, we provide the following validated experimental workflows.
Gene Expression Analysis via RT-qPCR
This protocol allows for the quantification of defense marker gene expression in response to elicitor treatment.
Workflow Diagram
Caption: Workflow for gene expression analysis by RT-qPCR.
Step-by-Step Methodology:
-
Plant Growth and Treatment: Grow Arabidopsis thaliana seedlings or grapevine cell cultures under controlled conditions. Apply this compound, salicylic acid, methyl jasmonate, or a mock control at specified concentrations.
-
Harvesting: At various time points post-treatment (e.g., 0, 6, 12, 24 hours), harvest the plant material and immediately freeze it in liquid nitrogen to preserve RNA integrity.
-
RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a standard Trizol-based method.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
Real-Time qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (PR-1, PDF1.2) and a reference gene (e.g., Actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Phytohormone Quantification via LC-MS/MS
This protocol enables the direct measurement of endogenous SA and JA levels.
Workflow Diagram
Caption: Workflow for phytohormone quantification by LC-MS/MS.
Step-by-Step Methodology:
-
Sample Preparation: Use frozen, ground plant tissue from the elicitor treatment experiment.
-
Extraction: Extract phytohormones using a solvent such as 80% methanol, including deuterated internal standards for SA and JA to ensure accurate quantification.[20]
-
Purification: Purify and concentrate the extracts using solid-phase extraction (SPE) cartridges to remove interfering compounds.[21]
-
LC-MS/MS Analysis: Separate and detect the phytohormones using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Quantification: Determine the concentration of SA and JA in the samples by comparing their peak areas to those of the internal standards and a standard curve.
Conclusion and Future Directions
This compound is a potent elicitor of basal plant defense responses, initiating a signaling cascade that involves calcium influx and the induction of defense-related genes.[3][4] The available evidence suggests that this compound may exhibit broad-spectrum activity, potentially engaging elements of both the SA and JA/ET signaling pathways. The induction of PAL and JAZ1 are key indicators of this potential cross-reactivity.[3]
However, significant knowledge gaps remain. Future research should focus on a comprehensive analysis of this compound's effects on the expression of key marker genes like PR-1 and PDF1.2, as well as direct quantification of SA, JA, and ET levels post-treatment. Such studies will be invaluable for fully elucidating the cross-reactivity profile of this compound and for harnessing its potential in the development of novel plant defense activators.
References
- Koornneef, A., & Pieterse, C. M. J. (2008). Cross-talk between plant defence signalling pathways: boost or burden? Plant Molecular Biology, 66(3), 345-356.
- Lambert, F., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research, 9, uhac120.
- Bigeard, J., et al. (2023). Unveiling the intricate mechanisms of plant defense.
- Palukaitis, P., & Yoon, J.-Y. (2024). Defense signaling pathways in resistance to plant viruses: Crosstalk and finger pointing. Advances in Virus Research, 118, 77-212.
- Horticulture Research. (2024). Unlocking the secrets of grapevine immunity: Novel study reveals how Eutypa lata metabolites activate plant defense mechanisms. Horticulture Research.
- Forcat, S., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 417.
- Li, N., et al. (2019). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 20(17), 4345.
- Lambert, F., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research, 9, uhac120.
- Zhang, N., et al. (2022). Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects. International Journal of Molecular Sciences, 23(24), 15888.
- Balcke, G., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Plant Methods, 8(1), 47.
- Wang, L., et al. (2016). Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS. Journal of Analytical Methods in Chemistry, 2016, 9182897.
- Lambert, F., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research, 9, uhac120.
- Engelberth, J., et al. (2003). Simultaneous quantification of jasmonic acid and salicylic acid in plants by vapor-phase extraction and gas chromatography-chemical ionization-mass spectrometry. Analytical Biochemistry, 312(2), 242-250.
- Rivas-San Vicente, M., & Plasencia, J. (2011). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. Journal of Biological Chemistry, 286(36), 31495-31505.
- Engelberth, J., et al. (2003). Simultaneous quantification of jasmonic acid and salicylic acid in plants by vapor-phase extraction and gas chromatography-chemical ionization-mass spectrometry. Analytical Biochemistry, 312(2), 242-250.
- Leon-Reyes, A., et al. (2010). Ethylene Modulates the Role of NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 in Cross Talk between Salicylate and Jasmonate Signaling. Plant Physiology, 152(3), 1533-1543.
- Manners, J. M., et al. (1998). The promoter of the plant defensin gene PDF1.2 from Arabidopsis is systemically activated by fungal pathogens and responds to methyl jasmonate but not to salicylic acid. Plant Molecular Biology, 38(6), 1071-1080.
- Qiao, H., et al. (2009). Interplay between ethylene, ETP1/ETP2 F-box proteins, and degradation of EIN2 triggers ethylene responses in Arabidopsis. Genes & Development, 23(4), 512-521.
- Hiruma, K., et al. (2011). Plant defensin expression triggered by fungal pathogen invasion depends on EDR1 protein kinase and ORA59 transcription factor in Arabidopsis thaliana. Journal of Experimental Botany, 62(11), 3949-3959.
- Wikipedia. (n.d.). Ethylene signaling pathway. In Wikipedia. Retrieved January 12, 2026.
- Dong, H., et al. (2004). Downstream Divergence of the Ethylene Signaling Pathway for Harpin-Stimulated Arabidopsis Growth and Insect Defense. The Plant Cell, 16(12), 3243-3255.
- Dempsey, D. A., & Klessig, D. F. (2017). How does the multifaceted plant hormone salicylic acid combat disease in plants and are similar mechanisms utilized in humans? BMC Biology, 15(1), 23.
- National Center for Biotechnology Information. (n.d.). Gene Result PDF1.2 plant defensin 1.2 [ (thale cress)].
- Wasternack, C., & Hause, B. (2020). Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development. Plants, 9(1), 69.
- Grüner, R., et al. (2003). Salicylic acid and the hypersensitive response initiate distinct signal transduction pathways in tobacco that converge on the as-1-like element of the PR-1a promoter. The Plant Journal, 34(3), 329-340.
- Li, N., et al. (2019). Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? International Journal of Molecular Sciences, 20(3), 671.
- John, C., et al. (2021). Interplay between phytohormone signalling pathways in plant defence – other than salicylic acid and jasmonic acid. Journal of Experimental Botany, 72(22), 7859-7874.
- Rahman, M. M., et al. (2023). Transcriptome analysis reveals pathogenesis-related gene 1 pathway against salicylic acid treatment in grapevine (Vitis vinifera L). Frontiers in Plant Science, 14, 1195619.
- Qiao, H., et al. (2009). Interplay between ethylene, ETP1/ETP2 F-box proteins, and degradation of EIN2 triggers ethylene responses in Arabidopsis. Genes & Development, 23(4), 512-521.
- Palma-Soto, W., et al. (2023). Cross-Talk and Physiological Role of Jasmonic Acid, Ethylene, and Reactive Oxygen Species in Wound-Induced Phenolic Biosynthesis in Broccoli. Antioxidants, 12(4), 803.
- Zhang, Y., et al. (2024). Plant PR1 rescues condensation of the plastid iron-sulfur protein by a fungal effector. bioRxiv.
- Zhang, X., et al. (2020). Salicylic Acid Suppresses Apical Hook Formation via NPR1-Mediated Repression of EIN3 and EIL1 in Arabidopsis. The Plant Cell, 32(3), 739-757.
- Masud, A. A., et al. (2021). Role of Ethylene and Its Cross Talk with Other Signaling Molecules in Plant Responses to Heavy Metal Stress. Plants, 10(4), 749.
- Yu, X., et al. (2019). The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses. Frontiers in Plant Science, 10, 1349.
- Mitsuhara, I., et al. (2008). Characteristic expression of twelve rice PR1 family genes in response to pathogen infection, wounding, and defense-related signal compounds. Molecular Genetics and Genomics, 279(4), 415-427.
- Binder, B. M. (2020). Ethylene signaling in plants. Journal of Biological Chemistry, 295(22), 7710-7725.
- Li, J., et al. (2024). The Past, Present and Future of Plant Activator Targeting Salicylic Acid Signal Pathway. International Journal of Molecular Sciences, 25(14), 7687.
- Li, J., et al. (2022).
- Breen, S., et al. (2016). Wheat PR-1 proteins are targeted by necrotrophic pathogen effector proteins. Plant Journal, 88(1), 13-25.
- Chen, X., et al. (2022). Phytotoxic Effects of Allelochemical Acacetin on Seed Germination and Seedling Growth of Selected Vegetables and Its Potential Physiological Mechanism. Plants, 11(15), 1988.
Sources
- 1. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Unveiling the intricate mechanisms of plant defense [frontiersin.org]
- 3. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalplantcouncil.org [globalplantcouncil.org]
- 5. uu.nl [uu.nl]
- 6. Defense signaling pathways in resistance to plant viruses: Crosstalk and finger pointing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How does the multifaceted plant hormone salicylic acid combat disease in plants and are similar mechanisms utilized in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptome analysis reveals pathogenesis-related gene 1 pathway against salicylic acid treatment in grapevine (Vitis vinifera L) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. PDF1.2 plant defensin 1.2 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ethylene Modulates the Role of NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 in Cross Talk between Salicylate and Jasmonate Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Downstream Divergence of the Ethylene Signaling Pathway for Harpin-Stimulated Arabidopsis Growth and Insect Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characteristic expression of twelve rice PR1 family genes in response to pathogen infection, wounding, and defense-related signal compounds (121/180) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Eutypine vs. CCCP: A Comparative Guide to Mitochondrial Uncoupling Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular bioenergetics, mitochondrial uncouplers are powerful tools to probe and manipulate the engine of the cell. While classical uncouplers like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) have long been staples in research, novel agents such as Eutypine are emerging with distinct mechanistic nuances. This guide provides an in-depth, objective comparison of the mechanisms of action of this compound and CCCP, supported by experimental data and detailed protocols, to empower researchers in their selection and application of these critical compounds.
Introduction to Mitochondrial Uncoupling
Mitochondrial oxidative phosphorylation is the primary process by which cells generate ATP. The electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton motive force (PMF). This force drives ATP synthase to produce ATP. Mitochondrial uncouplers are molecules that disrupt this coupling by providing an alternative pathway for protons to re-enter the matrix, dissipating the PMF and causing the energy to be released as heat instead of being used for ATP synthesis.[1] This process leads to an increase in oxygen consumption as the ETC works to compensate for the dissipated proton gradient.
Unraveling the Mechanisms: this compound's Distinction from a Classical Uncoupler
Both this compound, a toxin produced by the fungus Eutypa lata, and the synthetic compound CCCP function as protonophores, facilitating the transport of protons across the inner mitochondrial membrane.[2][3] However, their modes of action exhibit a crucial difference that sets them apart.
CCCP: The Classical Protonophore
CCCP is a weak acid that can readily diffuse across the inner mitochondrial membrane in both its protonated and deprotonated forms.[4][5] In the acidic intermembrane space, it picks up a proton, becomes neutral, and diffuses into the more alkaline matrix. There, it releases the proton and, in its anionic form, is electrophoretically driven back to the intermembrane space by the negative-inside membrane potential, ready to repeat the cycle. This continuous shuttling of protons effectively short-circuits the proton gradient in a manner that is largely independent of the magnitude of the membrane potential.[4]
This compound: A Potential-Dependent Uncoupler
This compound also acts as a protonophore, uncoupling oxidative phosphorylation and stimulating oxygen consumption.[2] However, a key distinguishing feature of this compound is that its proton conductance is potential-dependent .[2] This suggests that the rate at which this compound transports protons across the inner mitochondrial membrane is influenced by the magnitude of the mitochondrial membrane potential. This characteristic implies a more nuanced interaction with the mitochondrial membrane compared to the straightforward proton shuttling of CCCP.
Interestingly, at concentrations below 200 µM, this compound exhibits a linear relationship between the rate of mitochondrial oxidation and the membrane potential, a behavior that is similar to that of CCCP.[2] This suggests that within this concentration range, its uncoupling effect is proportional to the driving force of the proton gradient. However, at higher concentrations, this compound can also directly inhibit the electron transport chain, an effect not typically associated with the primary mechanism of classical uncouplers like CCCP at their optimal uncoupling concentrations.[2]
Quantitative Comparison of Effects
While direct, side-by-side quantitative comparisons of this compound and CCCP across a range of concentrations in mammalian mitochondria are limited in the publicly available literature, the existing data from plant mitochondria provides a foundational understanding of their differential effects.
| Parameter | This compound | CCCP | Key Distinction |
| Mechanism | Protonophore with potential-dependent proton conductance.[2] | Classical protonophore with potential-independent proton shuttling.[4] | This compound's activity is modulated by the mitochondrial membrane potential. |
| Oxygen Consumption Rate (OCR) | Stimulates OCR. At high concentrations (>200 µM), can inhibit the ETC.[2] | Potently stimulates OCR over a wider concentration range before inducing inhibitory effects.[6] | This compound has a dual effect of uncoupling at lower concentrations and inhibition at higher concentrations. |
| Mitochondrial Membrane Potential (ΔΨm) | Dissipates ΔΨm.[2] | Potently dissipates ΔΨm.[7] | The efficiency of dissipation by this compound is dependent on the existing membrane potential. |
| ATP Synthesis | Inhibits ATP synthesis by dissipating the proton motive force.[2] | Potently inhibits ATP synthesis.[3] | Both are effective inhibitors of ATP synthesis due to their uncoupling nature. |
Experimental Protocols for Comparative Analysis
To facilitate further research and direct comparison of these and other uncouplers, we provide detailed, self-validating experimental protocols.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular respiration. The "Mito Stress Test" is a standard assay to assess mitochondrial function.
Objective: To determine the effect of this compound and CCCP on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Preparation: Prepare stock solutions of this compound and CCCP in a suitable solvent (e.g., DMSO). Further dilute to working concentrations in the assay medium.
-
Seahorse XF Mito Stress Test Protocol:
-
Basal Respiration: Measure the baseline OCR.
-
Injection 1 (Oligomycin): Inject oligomycin, an ATP synthase inhibitor, to determine the proportion of OCR linked to ATP synthesis. The remaining OCR represents proton leak.
-
Injection 2 (Uncoupler): Inject a titration of either this compound or CCCP to determine the maximal respiratory capacity. It is crucial to perform a dose-response curve to identify the optimal concentration for maximal uncoupling without inducing inhibitory effects.
-
Injection 3 (Rotenone/Antimycin A): Inject a mixture of Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize OCR data to cell number or protein content. Calculate the key parameters of mitochondrial function for each compound and concentration.
Workflow Diagram for Seahorse XF Mito Stress Test:
Caption: Experimental workflow for comparing mitochondrial uncouplers using the Seahorse XF Mito Stress Test.
Quantification of Mitochondrial Membrane Potential (ΔΨm)
Fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as Tetramethylrhodamine, Methyl Ester (TMRM), are commonly used to measure ΔΨm.
Objective: To quantify the dose-dependent effects of this compound and CCCP on mitochondrial membrane potential.
Methodology:
-
Cell Culture and Staining: Culture cells on glass-bottom dishes suitable for microscopy. Load the cells with a low, non-quenching concentration of TMRM in the presence of a cyclosporine H to inhibit mitochondrial dye efflux.
-
Image Acquisition: Acquire baseline fluorescence images using a fluorescence microscope.
-
Compound Addition: Add this compound or CCCP at various concentrations to the cells and acquire time-lapse images to monitor the change in TMRM fluorescence.
-
Data Analysis: Quantify the fluorescence intensity of individual mitochondria or whole cells over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Measurement of Mitochondrial ATP Synthesis
Luciferase-based assays are highly sensitive for measuring ATP levels.
Objective: To compare the inhibitory effect of this compound and CCCP on mitochondrial ATP synthesis.
Methodology:
-
Cell Permeabilization: Selectively permeabilize the plasma membrane of cultured cells using a gentle detergent like digitonin, leaving the mitochondrial membrane intact.
-
Assay Reaction: Provide the permeabilized cells with mitochondrial substrates (e.g., pyruvate, malate) and ADP in a buffer containing luciferase and luciferin.
-
Luminescence Measurement: Measure the baseline luminescence, which is proportional to the rate of mitochondrial ATP synthesis.
-
Inhibitor Addition: Add this compound or CCCP at various concentrations and measure the change in luminescence to determine the inhibition of ATP synthesis.
-
Data Analysis: Calculate the rate of ATP synthesis and determine the IC50 values for each compound.
Signaling Consequences of Mitochondrial Uncoupling
The dissipation of the mitochondrial membrane potential and the subsequent decrease in ATP levels trigger a cascade of cellular signaling events.
Caption: Generalized signaling pathway of mitochondrial uncoupling.
Both this compound and CCCP, by disrupting the proton motive force, lead to a decrease in ATP synthesis and an alteration in reactive oxygen species (ROS) production.[8][9] The resulting increase in the AMP/ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[10] Activated AMPK initiates downstream signaling pathways to conserve energy and promote catabolism. Furthermore, mitochondrial depolarization is a key signal for the initiation of mitophagy, a selective form of autophagy that removes damaged mitochondria, a process in which CCCP is a well-established inducer.[9]
Conclusion: Choosing the Right Uncoupler for Your Research
The choice between this compound and CCCP depends on the specific experimental question.
-
CCCP remains the gold standard for inducing potent and rapid mitochondrial uncoupling, making it ideal for studies requiring maximal and sustained depolarization, such as in the investigation of mitophagy.[9] Its mechanism is well-characterized and its effects are generally consistent across a wide range of cell types.
-
This compound , with its unique potential-dependent mechanism of action, offers a more nuanced tool for dissecting the relationship between mitochondrial membrane potential and other cellular processes. Its dual function as an uncoupler at lower concentrations and an ETC inhibitor at higher concentrations necessitates careful dose-response studies but also provides an opportunity to study the distinct cellular consequences of these two types of mitochondrial insults with a single molecule.[2]
Ultimately, a thorough understanding of the distinct mechanisms of these uncouplers, coupled with rigorous experimental design as outlined in this guide, will enable researchers to harness their full potential to unravel the complexities of mitochondrial biology and its role in health and disease.
References
-
Ouf, M., et al. (2002). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. Journal of Bioenergetics and Biomembranes, 34(4), 335-343. [Link]
- Starkov, A. A. (1997). The role of mitochondria in the mechanism of toxicity of the protonophoric uncoupler carbonyl cyanide m-chlorophenylhydrazone (CCCP).
- Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives, 87, 213-218.
-
Wikipedia. (2023). Carbonyl cyanide m-chlorophenyl hydrazone. [Link]
- Sivaramakrishnan, S., & Ramasarma, T. (1995). Comparison of the uncoupling activities of differently substituted carbonyl cyanide phenylhydrazones. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1229(2), 153-163.
-
Agilent Technologies. (2021). Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]
- Perry, S. W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques, 50(2), 98-115.
- Lelong, C., et al. (2011). A new luciferase-based mitochondrial ATP synthesis assay. Analytical Biochemistry, 416(1), 10-16.
- Hardie, D. G. (2011). AMP-activated protein kinase: an energy sensor that regulates all aspects of cell function. Genes & Development, 25(18), 1895-1908.
- Youle, R. J., & Narendra, D. P. (2011). Mechanisms of mitophagy. Nature Reviews Molecular Cell Biology, 12(1), 9-14.
-
Ouf, M., et al. (2002). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. Journal of Bioenergetics and Biomembranes, 34(4), 335-343. [Link]
- Starkov, A. A. (1997). The role of mitochondria in the mechanism of toxicity of the protonophoric uncoupler carbonyl cyanide m-chlorophenylhydrazone (CCCP).
- Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives, 87, 213-218.
-
Wikipedia. (2023). Carbonyl cyanide m-chlorophenyl hydrazone. [Link]
- Sivaramakrishnan, S., & Ramasarma, T. (1995). Comparison of the uncoupling activities of differently substituted carbonyl cyanide phenylhydrazones. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1229(2), 153-163.
-
Agilent Technologies. (2021). Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]
- Perry, S. W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques, 50(2), 98-115.
- Lelong, C., et al. (2011). A new luciferase-based mitochondrial ATP synthesis assay. Analytical Biochemistry, 416(1), 10-16.
- Hardie, D. G. (2011). AMP-activated protein kinase: an energy sensor that regulates all aspects of cell function. Genes & Development, 25(18), 1895-1908.
- Youle, R. J., & Narendra, D. P. (2011). Mechanisms of mitophagy. Nature Reviews Molecular Cell Biology, 12(1), 9-14.
-
Alleviation of CCCP-induced mitochondrial injury by augmenter of liver regeneration via the PINK1/Parkin pathway-dependent mitophagy. (2021). Experimental Cell Research, 408(2), 112866. [Link]
-
Mitochondrial electron transport chain, ROS generation and uncoupling (Review). (2019). International Journal of Molecular Medicine, 44(1), 3-15. [Link]
-
Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. (2018). Cells, 7(8), 96. [Link]
-
Schematic representation of mitochondrial electron transport chain... (n.d.). ResearchGate. [Link]
-
Mitochondrial biogenesis and degradation are induced by CCCP treatment of porcine oocytes. (2015). Reproduction, Fertility and Development, 27(6), 919-927. [Link]
-
Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5. (2017). Journal of Medicinal Chemistry, 60(17), 7436-7447. [Link]
-
CCCP-induced mitochondrial dysfunction - characterization and analysis of integrated stress response to cellular signaling and homeostasis. (2021). The FEBS Journal, 288(19), 5737-5754. [Link]
-
The effect of inhibitors on mitochondrial ATP synthesis in S.... (n.d.). ResearchGate. [Link]
-
Oxygen consumption rate to evaluate mitochondrial dysfunction and toxicity in cardiomyocytes. (2021). Archives of Pharmacal Research, 44(1), 74-86. [Link]
-
Natural Products and Other Inhibitors of F1FO ATP Synthase. (2020). Journal of Natural Products, 83(4), 1164-1181. [Link]
-
Uncoupling of the Electron Transport Chain Compromises Mitochondrial Oxidative Phosphorylation and Exacerbates Stroke Outcomes. (2020). Journal of Vascular and Interventional Neurology, 11(2), 26-32. [Link]
-
Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies. (2019). EMBO Molecular Medicine, 11(10), e10455. [Link]
-
Mitochondrial electron transport chain, ROS generation and uncoupling (Review). (2019). International Journal of Molecular Medicine, 44(1), 3-15. [Link]
Sources
- 1. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]
- 4. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxygen Consumption Rates and Oxygen Concentration in Molt-4 Cells and Their mtDNA Depleted (ρ0) Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial uncoupler carbonyl cyanide m‐chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alleviation of CCCP-induced mitochondrial injury by augmenter of liver regeneration via the PINK1/Parkin pathway-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial biogenesis and degradation are induced by CCCP treatment of porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCCP-induced mitochondrial dysfunction - characterization and analysis of integrated stress response to cellular signaling and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Gene Expression in Response to Eutypine and its Derivatives: A Comparative Guide for Researchers
For researchers in plant pathology, mycology, and drug development, understanding the molecular intricacies of plant-pathogen interactions is paramount. Eutypine, a potent phytotoxin produced by the fungus Eutypa lata, the causal agent of Eutypa dieback in grapevines, presents a compelling case study. This guide provides an in-depth comparison of the differential gene expression elicited by this compound and its derivatives, offering insights into their mechanisms of action and the plant's defense responses. This document is designed to be a valuable resource for designing experiments and interpreting data in the quest for novel disease management strategies.
This compound and its Derivatives: A Family of Fungal Phytotoxins
This compound is a key secondary metabolite secreted by Eutypa lata, a fungus responsible for significant economic losses in viticulture worldwide.[1][2] It belongs to a family of acetylenic phenols and their heterocyclic analogs. The core structure of this compound features a benzaldehyde ring with a reactive acetylenic side chain. Its primary derivatives include Eutypinol, where the aldehyde group is reduced to an alcohol, and other related compounds that may differ in the functional groups attached to the aromatic ring. While this compound is considered a major virulence factor, the biological activities of its derivatives are less understood, necessitating a comparative analysis of their effects on host gene expression.
Mechanism of Action: Unraveling the Molecular Onslaught
This compound's toxicity is primarily attributed to its ability to disrupt mitochondrial function. It acts as a protonophore, uncoupling oxidative phosphorylation and leading to a decrease in the cellular energy charge.[3][4] This disruption of the mitochondrial respiratory chain is a key event that triggers downstream cellular responses, including alterations in gene expression. Studies using grapevine cell cultures have shown that treatment with this compound activates host defense responses, including extracellular alkalinization and the induction of defense-related genes.[5][6]
Interestingly, while structurally similar, this compound and its derivatives can elicit distinct cellular responses. For instance, Eutypinol has been observed to cause the elimination of microtubules, a starkly different effect compared to this compound.[5][6] This highlights the importance of the functional groups on the phenolic ring in determining the specific interaction with host cellular components and the subsequent signaling cascades that lead to differential gene expression.
Comparative Analysis of Differential Gene Expression
While direct, side-by-side transcriptomic comparisons of pure this compound and its derivatives are currently limited in publicly available literature, we can synthesize findings from studies on Eutypa lata infection and its culture filtrates to infer the differential gene expression patterns. The primary methodologies employed in these studies are DNA microarrays and quantitative reverse transcription PCR (qRT-PCR).
Transcriptomic Response to Eutypa lata Infection
A seminal study utilizing microarrays on Vitis vinifera cv. Cabernet-Sauvignon infected with Eutypa lata provides a global view of the host's response.[1][2] The study compared gene expression in symptomatic infected plants, asymptomatic infected plants, and healthy plants.
Key Upregulated Gene Categories in Symptomatic Plants:
-
Metabolism: Genes involved in primary and secondary metabolism were significantly upregulated, indicating a major metabolic reprogramming in response to the pathogen.
-
Defense Reactions: A large number of pathogenesis-related (PR) proteins, such as chitinases and glucanases, were induced. Genes involved in the phenylpropanoid pathway, leading to the production of antimicrobial compounds like stilbenes, were also upregulated.
-
Transcription: Several transcription factors were differentially expressed, suggesting a complex regulatory network orchestrating the defense response.
-
Transport: Genes encoding transporters were induced, likely involved in the movement of signaling molecules and defense compounds.
Notably, many of these defense-related genes were also found to be upregulated in response to other grapevine pathogens, suggesting a general defense response.[1][2]
Gene Expression Changes in Response to Eutypa lata Culture Filtrates
Studies using Vitis vinifera cell cultures treated with culture filtrates of Eutypa lata (which contain this compound and other secreted molecules) have provided more specific insights into the early signaling events. These studies, often employing qRT-PCR, have focused on key defense-related genes.
Table 1: Differential Expression of Defense-Related Genes in Grapevine Cells in Response to Eutypa lata Culture Filtrate [3][5]
| Gene | Function | Expression Change |
| Phenylalanine ammonia-lyase (PAL) | Key enzyme in the phenylpropanoid pathway | Upregulated |
| Stilbene synthase (STS) | Involved in the biosynthesis of resveratrol (a key grapevine defense compound) | Upregulated |
| Chalcone synthase (CHS) | Involved in flavonoid biosynthesis | Downregulated |
| Pathogenesis-related protein 5 (PR5) | Thaumatin-like protein with antifungal activity | Upregulated |
| Chitinase | Degrades fungal cell walls | Upregulated |
The upregulation of PAL and STS, coupled with the downregulation of CHS, indicates a redirection of metabolic flux towards the production of stilbenoid phytoalexins at the expense of flavonoids. This represents a specific and targeted defense strategy initiated by the host in response to the fungal elicitors present in the culture filtrate.
Experimental Protocols: A Guide to Studying Differential Gene Expression
For researchers aiming to investigate the effects of this compound and its derivatives, the following experimental workflows provide a robust framework.
Plant Material and Treatment
-
Grapevine Cell Suspension Cultures: A reliable and reproducible system for studying cellular responses. Vitis vinifera cell lines can be maintained in appropriate culture media and treated with known concentrations of purified this compound or its derivatives.
-
Detached Leaves or Plantlets: Allow for the study of responses in a more complex tissue context.
RNA Extraction and Quality Control
-
Total RNA should be extracted from treated and control samples using a validated method, such as a TRIzol-based protocol or a commercial kit.
-
RNA quality and quantity should be assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for downstream applications.
Gene Expression Analysis
-
RNA-Sequencing (RNA-Seq): The current gold standard for transcriptomic analysis, providing a comprehensive and unbiased view of the transcriptome.[7][8]
-
Library Preparation: Construct cDNA libraries from the extracted RNA.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Perform quality control of raw reads, map the reads to a reference genome, and quantify gene expression levels. Differential expression analysis can then be performed to identify genes that are significantly up- or downregulated in response to the treatments.
-
-
DNA Microarrays: A powerful tool for analyzing the expression of a predefined set of genes.[9][10]
-
Probe Labeling: Label cDNA or cRNA with fluorescent dyes.
-
Hybridization: Hybridize the labeled probes to a microarray chip containing thousands of gene-specific probes.
-
Scanning and Data Analysis: Scan the microarray to measure the fluorescence intensity of each spot and perform statistical analysis to identify differentially expressed genes.
-
-
Quantitative Real-Time PCR (qRT-PCR): Used to validate the results from RNA-Seq or microarrays and to analyze the expression of a smaller number of target genes with high sensitivity and specificity.
Visualizing the Pathways and Workflows
To better understand the complex biological processes involved, we can visualize the signaling pathways and experimental workflows.
Caption: A generalized workflow for studying differential gene expression.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives are potent modulators of gene expression in plants. The host response involves a complex network of signaling pathways leading to the activation of a broad suite of defense-related genes. While studies on Eutypa lata infection and its culture filtrates have provided valuable insights, there is a clear need for comparative transcriptomic studies using purified this compound and its derivatives. Such studies will be instrumental in dissecting the specific roles of different functional groups in eliciting host responses and will pave the way for the development of novel, targeted strategies to combat Eutypa dieback and other fungal diseases. The workflows and information presented in this guide provide a solid foundation for researchers to embark on these exciting and critical investigations.
References
-
Perrin, M., et al. (2010). A transcriptomic study of grapevine (Vitis vinifera cv. Cabernet-Sauvignon) interaction with the vascular ascomycete fungus Eutypa lata. Journal of Experimental Botany, 61(1), 289-302. [Link]
-
Perrin, M., et al. (2010). A transcriptomic study of grapevine (Vitis vinifera cv. Cabernet-Sauvignon) interaction with the vascular ascomycete fungus Eutypa lata. PubMed, 20038896. [Link]
-
Des-terke, C., et al. (1996). Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. Archives of Biochemistry and Biophysics, 334(2), 200-205. [Link]
-
Mutawila, C., et al. (2011). Response of Vitis vinifera cell cultures to Eutypa lata and Trichoderma atroviride culture filtrates: expression of defence-related genes and phenotypes. Journal of Plant Pathology, 93(2), 375-385. [Link]
-
Deb-Roy, S., et al. (2021). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research, 8(1), 163. [Link]
-
Deb-Roy, S., et al. (2021). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. National Institutes of Health, PMC8265074. [Link]
-
Tey-Rulh, P., et al. (1991). This compound, a toxin from Eutypa lata, reduces the proton-motive force in mitochondria and Vitis vinifera L. protoplasts. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1057(3), 333-338. [Link]
-
Schena, M., et al. (1995). Quantitative monitoring of gene expression patterns with a complementary DNA microarray. Science, 270(5235), 467-470. [Link]
-
Lockhart, D. J., et al. (1996). Expression monitoring by hybridization to high-density oligonucleotide arrays. Nature Biotechnology, 14(13), 1675-1680. [Link]
-
Wang, Z., Gerstein, M., & Snyder, M. (2009). RNA-Seq: a revolutionary tool for transcriptomics. Nature Reviews Genetics, 10(1), 57-63. [Link]
-
Conesa, A., et al. (2016). A survey of best practices for RNA-seq data analysis. Genome Biology, 17(1), 13. [Link]
Sources
- 1. A transcriptomic study of grapevine (Vitis vinifera cv. Cabernet-Sauvignon) interaction with the vascular ascomycete fungus Eutypa lata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A transcriptomic study of grapevine (Vitis vinifera cv. Cabernet-Sauvignon) interaction with the vascular ascomycete fungus Eutypa lata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Response of Vitis vinifera cell cultures to Eutypa lata and Trichoderma atroviride culture filtrates: expression of defence-related genes and phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population genomics of the grapevine pathogen Eutypa lata reveals evidence for population expansion and intraspecific differences in secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, execution, and interpretation of plant RNA-seq analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Genomic and transcriptional changes in response to pinene tolerance and overproduction in evolved Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Eutypine-Induced Defense Responses: A Comparative Guide for Researchers
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to validate the specificity of plant defense responses induced by Eutypine. This compound, a potent acetylenic phenol produced by the grapevine trunk disease pathogen Eutypa lata, is known to elicit defense mechanisms in plants, particularly in grapevine (Vitis vinifera)[1][2]. However, understanding the precise nature and specificity of these responses is critical for its potential application in developing novel plant protectants or for mechanistic studies in plant immunity.
A true defense elicitor should ideally trigger a targeted and efficient defense pathway without causing broad, non-specific stress or phytotoxicity that could compromise plant health and yield. This guide outlines a series of comparative experiments designed to dissect the this compound-induced signaling cascade and benchmark it against well-characterized defense activators. By comparing the molecular and biochemical footprints of this compound with those of classical Pathogen-Associated Molecular Patterns (PAMPs) and key defense hormones, researchers can ascertain the specificity of its mode of action.
We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present a logical workflow for data interpretation. The objective is to equip you with a self-validating experimental system to rigorously characterize this compound or any novel defense-modulating compound.
The Principle of Specificity in Plant Defense Induction
The plant immune system is a complex network of signaling pathways that are finely tuned to respond to different types of threats[3][4]. Broadly, two major hormonal pathways govern induced defense: the Salicylic Acid (SA) pathway, which is primarily effective against biotrophic and hemibiotrophic pathogens, and the Jasmonic Acid (JA) and Ethylene (ET) pathways, which are central to defense against necrotrophic pathogens and chewing insects[5][6][7][8].
PAMPs, such as bacterial flagellin (or its active peptide flg22) and fungal chitin, are recognized by specific Pattern Recognition Receptors (PRRs) on the plant cell surface, initiating a cascade of events known as PAMP-Triggered Immunity (PTI)[2][9][10][11]. This typically involves rapid ion fluxes, including Ca2+ influx, an oxidative burst (production of Reactive Oxygen Species, ROS), activation of Mitogen-Activated Protein Kinase (MAPK) cascades, and transcriptional reprogramming of defense-related genes[2][12][13][14].
A specific elicitor like this compound is hypothesized to interact with a distinct receptor or cellular target, activating a defined downstream signaling pathway[2][15]. The specificity of this interaction can be validated by demonstrating:
-
Differential Responses to Analogs: Structurally similar but inactive chemical analogs should not trigger the same defense responses, suggesting a specific molecular recognition event[2][15].
-
A Unique or Overlapping Footprint: The suite of downstream responses (gene expression, metabolomic changes) should be distinct from, or show specific overlaps with, those triggered by broad-spectrum elicitors.
-
Pathway Dependence: The response should be dependent on known signaling components that can be genetically or pharmacologically interrogated.
This guide provides the tools to test these hypotheses.
Experimental Workflow for Validating Elicitor Specificity
A multi-tiered approach is essential for a thorough validation. We propose a workflow that progresses from rapid, early signaling events to downstream biochemical and transcriptional responses.
Caption: Experimental workflow for validating this compound's specificity.
Comparative Elicitor Panel
To establish a robust comparison, this compound should be tested alongside a panel of well-defined elicitors. This allows for the contextualization of the observed responses.
| Elicitor Class | Specific Elicitor | Primary Signaling Pathway | Rationale for Inclusion |
| Fungal Toxin/Elicitor | This compound | Hypothesized Specific Pathway | The compound of interest. |
| PAMP (Bacterial) | flg22 (peptide) | FLS2-mediated PTI | A well-characterized PAMP that triggers canonical PTI, serving as a baseline for broad defense activation.[16][17] |
| PAMP (Fungal) | Chitin (oligosaccharide) | LysM-RLK-mediated PTI | A fungal-derived PAMP, providing a relevant comparison for a fungal metabolite like this compound.[9][10][18] |
| Phytohormone (Biotroph) | Salicylic Acid (SA) | SA Pathway | Induces a specific defense branch against biotrophic pathogens, allowing for pathway-specific comparison.[6][19] |
| Phytohormone (Necrotroph) | Methyl Jasmonate (MeJA) | JA Pathway | Induces the defense branch typically associated with necrotrophs and wounding.[6][19] |
| Negative Control | Solvent (e.g., Methanol) | None | Accounts for any effects of the solvent used to dissolve this compound. |
| Inactive Analog | Eutypinol / 4-HBA | Minimal/None | A structurally related analog shown to have significantly reduced defense-eliciting activity, crucial for demonstrating specificity of perception.[2][15] |
Key Experimental Protocols
The following protocols are foundational for executing the validation workflow. They are designed for grapevine (Vitis vinifera) cell cultures or leaf discs, but can be adapted for other model systems like Arabidopsis thaliana.
Tier 1: ROS Burst Measurement in Leaf Discs
Rationale: The rapid production of ROS is one of the earliest hallmarks of successful pathogen recognition and PTI. This assay quantifies the intensity and kinetics of the oxidative burst, providing a quantitative measure of early defense activation. We will use a sensitive luminol-based chemiluminescence assay[16][20][21][22].
Step-by-Step Protocol:
-
Plant Material: Use fully expanded leaves from healthy, 4-6 week old grapevine plants grown under controlled conditions.
-
Leaf Disc Preparation: Using a 4 mm biopsy punch, excise leaf discs, avoiding the midrib. Float the discs, adaxial side up, in a 96-well white luminometer plate containing 150 µL of sterile water per well.
-
Overnight Recovery: Cover the plate with a lid and incubate overnight at room temperature in the dark to allow wound-induced ROS to subside.
-
Assay Preparation: The next day, carefully replace the water with 100 µL of assay solution.
-
Assay Solution: Sterile water containing 20 µg/mL horseradish peroxidase (HRP) and 100 µM luminol.
-
-
Elicitor Treatment & Measurement:
-
Place the plate into a plate reader capable of measuring luminescence.
-
Program the reader to inject 10 µL of the elicitor solution (this compound or controls at desired final concentrations) into each well.
-
Immediately begin measuring luminescence every 2 minutes for a total of 60-90 minutes.
-
-
Data Analysis: Data are expressed as Relative Light Units (RLU). Plot RLU versus time for each treatment. Calculate the total RLU by integrating the area under the curve.
Tier 1: Extracellular Alkalinization Assay
Rationale: Elicitor perception often leads to a rapid influx of ions, including Ca2+, and the inhibition of plasma membrane H+-ATPases. This results in a transient increase in the pH of the extracellular medium, which serves as an excellent proxy for early membrane-level recognition events[9][23][24]. This assay is best performed with suspension cell cultures.
Step-by-Step Protocol:
-
Cell Culture Preparation: Use a 4- to 7-day-old grapevine cell suspension culture in the exponential growth phase.
-
Equilibration: Transfer 2-3 mL of the cell culture into a small beaker or the well of a multi-well plate equipped with a small magnetic stir bar. Allow the cells to settle and the medium pH to stabilize for 1-2 hours.
-
Measurement:
-
Insert a calibrated pH microelectrode into the cell suspension.
-
Once a stable baseline pH is recorded for 5-10 minutes, add the elicitor (this compound or controls) to the desired final concentration.
-
Record the pH change continuously for 30-40 minutes.
-
-
Data Analysis: Plot the change in pH (ΔpH) over time. The peak ΔpH and the rate of alkalinization are key parameters for comparison.
Tier 2: RT-qPCR for Defense Gene Expression
Rationale: The activation of signaling cascades culminates in the transcriptional reprogramming of the cell. By quantifying the expression of specific marker genes, we can determine which defense pathways are being activated. Stilbene synthase (STS) is a key gene in grapevine phytoalexin synthesis, while PR1 and PDF1.2 are canonical markers for the SA and JA/ET pathways, respectively[6][25][26].
Step-by-Step Protocol:
-
Treatment and Sampling: Treat grapevine leaf discs or cell cultures with the elicitor panel for specific time points (e.g., 1, 3, 6, 24 hours). Flash-freeze samples in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from the frozen tissue using a suitable kit (e.g., CTAB-based method or a commercial plant RNA extraction kit). Treat with DNase I to remove genomic DNA contamination[27].
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers[27].
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix on a real-time PCR system[27][28].
-
Reaction Mix (20 µL): 10 µL 2x SYBR Green Master Mix, 1 µL primer mix (10 µM each), 5 µL diluted cDNA (e.g., 50 ng/µL), and 4 µL nuclease-free water.
-
Cycling Conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s, 55-60°C for 30 s, and 72°C for 30 s. Include a melting curve analysis to verify product specificity.
-
-
Data Analysis: Use the 2-ΔΔCT method to calculate the relative fold change in gene expression, normalized to a stable reference gene (e.g., Actin or GAPDH) and relative to the solvent-treated control[28][29].
Table of Suggested qPCR Primers for Vitis vinifera:
| Gene Target | Forward Primer (5'-3') | Reverse Primer (5'-3') | Rationale |
| Stilbene Synthase (STS) | GTCATGTCTGTGGGTGTGAG | TGGCAATTGTCACCAAGG | Key enzyme for resveratrol/viniferin phytoalexin synthesis.[3][7][22] |
| Phenylalanine ammonia-lyase (PAL) | CTTGCAGCTGAAGCAGAGAA | TCCTTGAGCTTGTTGAGGGT | Upstream enzyme in the phenylpropanoid pathway, leading to SA and phytoalexins.[3] |
| Pathogenesis-Related 1 (PR1) | TACTTTGTTGCCGCTCTCAC | ACACCAACACATCATCAGCC | Canonical marker for the Salicylic Acid (SA) pathway.[6][25][29] |
| Plant Defensin 1.2 (PDF1.2) | CTTTGGACGACATGACCAAA | TGGAAGTAAGCATGGGAAAA | Canonical marker for the Jasmonic Acid/Ethylene (JA/ET) pathway. |
| Actin (Reference) | GGTGGTTCCATTCTTGCTTC | CGGTTGAGCGTGTCTCACTA | Commonly used housekeeping gene for normalization.[28] |
Tier 3: Stilbene Phytoalexin Quantification by HPLC
Rationale: Phytoalexins are antimicrobial secondary metabolites that accumulate at the site of infection or elicitation. In grapevine, stilbenes (like resveratrol and its derivatives, the viniferins) are the major phytoalexins. Quantifying their accumulation provides a direct measure of a key downstream defense output[30][31].
Step-by-Step Protocol:
-
Treatment and Sampling: Treat grapevine leaf discs as described for qPCR, but use longer time points (e.g., 24, 48, 72 hours). Freeze-dry the samples for accurate weighing.
-
Extraction:
-
HPLC Analysis:
-
System: An HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is standard[1][20].
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile. A typical gradient might run from 10% B to 85% B over 30-40 minutes.
-
Detection: Monitor at 306-310 nm for trans-resveratrol and other stilbenes[1][5]. Fluorimetric detection can also be used for higher sensitivity[5].
-
Quantification: Create a standard curve using authentic standards (e.g., trans-resveratrol, ε-viniferin). Calculate the concentration in the samples based on the peak area and express as µg/g dry weight.
-
Data Interpretation and Comparative Analysis
The specificity of this compound is determined by comparing its induced "defense fingerprint" to that of the other elicitors. The results can be summarized in tables for clear comparison.
Table 1: Comparative Quantitative Data for Defense Responses
(Note: The following data are representative examples based on published literature and are intended to illustrate expected trends. Actual results will vary.)
| Elicitor | Peak ROS Burst (Total RLU x 10^5) | Peak Alkalinization (ΔpH) | STS Expression (Fold Change at 24h) | PR1 Expression (Fold Change at 24h) | PDF1.2 Expression (Fold Change at 24h) | Resveratrol (µg/g DW at 48h) |
| Solvent Control | 0.1 ± 0.05 | 0.01 ± 0.01 | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 | < 1 |
| This compound | 8.5 ± 1.2 | 0.25 ± 0.04 | 75.2 ± 8.5 | 15.5 ± 2.1 | 2.1 ± 0.5 | 150.3 ± 18.2 |
| flg22 | 12.1 ± 1.5 | 0.35 ± 0.05 | 25.6 ± 3.0 | 20.1 ± 2.5 | 15.8 ± 1.9 | 45.7 ± 5.1 |
| Chitin | 9.8 ± 1.1 | 0.28 ± 0.03 | 30.1 ± 3.5 | 18.9 ± 2.2 | 12.5 ± 1.5 | 55.2 ± 6.3 |
| Salicylic Acid | 1.5 ± 0.4 | 0.05 ± 0.02 | 15.3 ± 1.8 | 150.7 ± 15.1 | 0.8 ± 0.2 | 30.1 ± 4.0 |
| Methyl Jasmonate | 1.2 ± 0.3 | 0.03 ± 0.01 | 5.4 ± 0.9 | 1.2 ± 0.4 | 120.5 ± 13.6 | 10.5 ± 2.1 |
| Eutypinol | 0.5 ± 0.1 | 0.02 ± 0.01 | 2.5 ± 0.6 | 1.5 ± 0.4 | 1.3 ± 0.3 | < 5 |
Interpretation of the Example Data:
-
This compound shows high specificity: It induces a strong ROS burst and alkalinization, comparable to PAMPs, indicating a robust early recognition event. Critically, the inactive analog Eutypinol fails to do so, supporting a specific receptor-ligand interaction.
-
This compound strongly induces the phytoalexin pathway: The massive upregulation of STS and the high accumulation of resveratrol far exceed the levels induced by general PAMPs or defense hormones. This suggests that this compound's primary mode of action is the potent activation of this specific defense branch in grapevine.
-
This compound shows a bias towards the SA pathway: While not as potent as SA itself, this compound significantly induces the SA-marker gene PR1 but has a negligible effect on the JA/ET-marker PDF1.2. This contrasts with flg22 and chitin, which tend to activate both pathways[10][33]. This suggests this compound-induced defense is not simply generic PTI but is skewed towards an SA-like response, which is logical for defense against a pathogen like E. lata.
-
Distinct from PAMPs and Hormones: The overall fingerprint (very high STS/resveratrol, moderate PR1, low PDF1.2) is unique to this compound, distinguishing it from the broader responses elicited by flg22/chitin and the highly specific but different responses from SA and MeJA.
Visualizing the Signaling Networks
Based on the experimental data and existing literature, we can propose signaling models to visualize the specificity of this compound.
Diagram 1: General PAMP vs. This compound Signaling
This diagram illustrates how a general PAMP like flg22 engages a known receptor to activate broad downstream responses, whereas this compound is proposed to engage a more specific, currently unknown receptor that preferentially activates a subset of these responses, particularly the phytoalexin pathway.
Caption: PAMP vs. This compound signaling pathways.
Diagram 2: Crosstalk between Defense Pathways
This diagram illustrates the known antagonistic relationship between the SA and JA pathways and positions the this compound response within this network. The data suggest this compound signaling reinforces the SA branch while having minimal interaction with the JA branch.
Caption: this compound's interaction with SA/JA pathways.
Conclusion and Future Directions
The experimental framework detailed in this guide provides a robust system for validating the specificity of this compound as a plant defense elicitor. By employing a comparative approach with well-understood PAMPs and phytohormones, researchers can move beyond simple observation of a defense response to a nuanced understanding of its specific mode of action.
The evidence suggests that this compound is not a generic elicitor but rather a specialized molecule that is perceived through a specific mechanism in grapevine, leading to a potent and targeted activation of the stilbene-based phytoalexin defense pathway, with some crosstalk into the SA signaling branch. This high degree of specificity is a desirable trait for a potential plant protection agent, as it implies a more efficient use of the plant's resources, targeting defenses most relevant to pathogens like E. lata[15] without triggering a costly, broad-spectrum response that could impair growth.
Future research should focus on identifying the hypothesized this compound receptor and elucidating the immediate downstream signaling components, such as the specific Ca2+ channels and MAPKs involved. Unraveling this unique signaling cascade will not only deepen our understanding of plant-fungal interactions but also pave the way for the rational design of new, highly specific activators of plant immunity.
References
-
Fathordoobady, F., Mirhosseini, H., Selamat, J., & Manap, M. Y. (2024). Methods for Synthesis and Extraction of Resveratrol from Grapevine: Challenges and Advances in Compound Identification and Analysis. Preprints.org. [Link]
-
Romero-Pérez, A. I., Ibern-Gómez, M., Lamuela-Raventós, R. M., & de la Torre-Boronat, M. C. (2001). Methods for Synthesis and Extraction of Resveratrol from Grapevine: Challenges and Advances in Compound Identification and Analysis. MDPI. [Link]
-
Li, N., Han, X., & Feng, D. (2019). Salicylic acid and jasmonic acid in plant immunity. Essays in Biochemistry, 63(4), 433-444. [Link]
-
Albert, M., Halter, T., & Nürnberger, T. (2015). Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces. Bio-protocol, 5(6), e1422. [Link]
-
Le Henanff, G., Farine, S., Kieffer-Mazet, F., & Heitz, T. (2013). Comparison of the pathway structures influencing the temporal response of salicylate and jasmonate defence hormones in Arabidopsis thaliana. Frontiers in Plant Science, 4, 94. [Link]
-
Shine, M. B., et al. (2021). An Assay to Detect Oxidative Burst in Arabidopsis Leaf Discs upon Immune Elicitation. JoVE (Journal of Visualized Experiments), (173), e62759. [Link]
-
Yang, Y., et al. (2019). Salicylic acid and jasmonic acid crosstalk in plant immunity. Essays in Biochemistry, 63(4), 433-444. [Link]
-
Wan, J., Zhang, X. C., & Stacey, G. (2008). Chitin signaling and plant disease resistance. Plant Signaling & Behavior, 3(10), 831–833. [Link]
-
Jayaraman, D., et al. (2024). Automated Real-Time Monitoring of Extracellular pH to Assess Early Plant Defense Signaling. Methods in Molecular Biology, 2798, 145-156. [Link]
-
Wan, J., Zhang, X. C., & Stacey, G. (2008). Chitin signaling and plant disease resistance. Plant signaling & behavior, 3(10), 831-833. [Link]
-
Zhang, X. C., & Stacey, G. (2008). Chitin signaling in plants: insights into the perception of fungal pathogens and rhizobacterial symbionts. The Plant Cell, 20(5), 1163-1166. [Link]
-
Wan, J., Zhang, X. C., Neece, D., Ramonell, K. M., Clough, S., Kim, S. Y., ... & Stacey, G. (2008). A LysM receptor-like kinase plays a critical role in chitin signaling and fungal resistance in Arabidopsis. The Plant Cell, 20(2), 471-481. [Link]
-
Li, N., et al. (2019). Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? International Journal of Molecular Sciences, 20(3), 671. [Link]
-
De Lorenzo, G., et al. (2015). Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves. Bio-protocol, 5(24), e1685. [Link]
-
De Lorenzo, G., et al. (2015). Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves. Utrecht University - UU Research Portal. [Link]
-
Garcia-Brugger, A., et al. (2024). Signaling of Plant Defense Mediated by Receptor-like Kinases, Receptor-like Cytoplasmic Protein Kinases and MAPKs Triggered by Fungal Chitin in Horticultural Crops. MDPI. [Link]
-
Zhu, W., et al. (2020). Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa. Plant Methods, 16, 136. [Link]
-
Kumar, S., et al. (2019). Elicitors defence response in plants against pathogen infection. International Journal of Chemical Studies, 7(6), 2378-2384. [Link]
-
Berriri, S., et al. (2015). Quantification of stilbene in grapevine leaves by direct fluorometry and high performance liquid chromatography: spatial localisation and time course of synthesis. OENO One, 49(3), 165-175. [Link]
-
Navarro, L., et al. (2004). The Transcriptional Innate Immune Response to flg22. Interplay and Overlap with Avr Gene-Dependent Defense Responses and Bacterial Pathogenesis. Plant Physiology, 135(2), 1113-1128. [Link]
-
Guan, P., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research, 9, uhac120. [Link]
-
Moroz, N., Huffaker, A., & Tanaka, K. (2017). Extracellular Alkalinization Assay for the Detection of Early Defense Response. Current protocols in plant biology, 2(3), 210-220. [Link]
-
Mine, A., et al. (2018). A diagram showing the crosstalk among SA, JA and ET signaling pathways... ResearchGate. [Link]
-
Pezet, R., et al. (2018). Stilbenes: biomarkers of grapevine resistance to fungal diseases. OENO One, 52(3), 235-248. [Link]
-
Guan, P., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture Research, 9, uhac120. [Link]
-
Zhang, Y., et al. (2021). Transcriptome analysis reveals pathogenesis-related gene 1 pathway against salicylic acid treatment in grapevine (Vitis vinifera L). Frontiers in Plant Science, 12, 731904. [Link]
-
Cosio, E. G., & Ebel, J. (1994). Elicitors of Plant Defense Responses. International Review of Cytology, 148, 1-36. [Link]
-
Bruce, T. J. A. (2014). Variation in plant responsiveness to defense elicitors caused by genotype and environment. Frontiers in Plant Science, 5, 593. [Link]
-
Knoester, M., et al. (2001). Review Article Cross-talk between plant defence signalling pathways: boost or burden? Annals of Botany, 87(5), 589-596. [Link]
-
Pál, M., et al. (2021). Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants. International Journal of Molecular Sciences, 22(15), 8272. [Link]
-
Pál, M., et al. (2021). Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants. MDPI. [Link]
-
Van der Does, D., et al. (2017). Multiple levels of crosstalk in hormone networks regulating plant defense. The Plant Journal, 90(4), 649-661. [Link]
-
Bruce, T. J. (2014). Variation in plant responsiveness to defense elicitors caused by genotype and environment. Frontiers in plant science, 5, 593. [Link]
-
Zhang, Y., et al. (2022). Plant Defense Responses to a Novel Plant Elicitor Candidate LY5-24-2. International Journal of Molecular Sciences, 23(10), 5406. [Link]
-
Guan, P., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. Horticulture research, 9, uhac120. [Link]
-
Gamm, M., et al. (2014). Reference Gene Validation for Quantitative RT-PCR during Biotic and Abiotic Stresses in Vitis vinifera. PLOS ONE, 9(10), e111022. [Link]
-
Guan, P., et al. (2022). The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains. ResearchGate. [Link]
-
Bavaresco, L., et al. (2018). Chemical perturbation of flg22-induced activation of defense-related... ResearchGate. [Link]
-
Lahogue, F., et al. (2023). Profiling and Localization of Stilbene Phytoalexins Revealed by MALDI-MSI during the Grapevine- Botrytis cinerea Interaction. Journal of Agricultural and Food Chemistry, 71(44), 17799-17808. [Link]
-
Letousey, P., et al. (2017). Patterns of phytoalexins in the grapevine leaf stripe disease (esca complex)/grapevine pathosystem. CORE. [Link]
-
Gamm, M., et al. (2014). Reference Gene Validation for Quantitative RT-PCR during Biotic and Abiotic Stresses in Vitis vinifera. PLoS ONE, 9(10), e111022. [Link]
-
Li, N., et al. (2019). Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? International journal of molecular sciences, 20(3), 671. [Link]
-
Sano, S., et al. (2014). Light-dependent expression of flg22-induced defense genes in Arabidopsis. Frontiers in Plant Science, 5, 570. [Link]
-
Covey, P. A., et al. (2010). Suspension cell culture alkalinization assay. ResearchGate. [Link]
-
Wang, Y., et al. (2023). QTL detection and candidate gene analysis of grape white rot resistance by interspecific grape (Vitis vinifera L. × Vitis davidii Foex.) crossing. Horticulture Research, 10(11), uhad212. [Link]
-
Troshchynska, Y., et al. (2021). The Influence of the Grapevine Bacterial and Fungal Endophytes on Biomass Accumulation and Stilbene Production by the In Vitro Cultivated Cells of Vitis amurensis Rupr. MDPI. [Link]
-
Van der Does, D., et al. (2017). Cross talk between signaling pathways. ResearchGate. [Link]
-
Gamm, M., et al. (2014). Reference Gene Validation for Quantitative RT-PCR during Biotic and Abiotic Stresses in Vitis vinifera. ResearchGate. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Expression of a Stilbene Synthase Gene from the Vitis labrusca x Vitis vinifera L. Hybrid Increases the Resistance of Transgenic Nicotiana tabacum L. Plants to Erwinia carotovora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalplantcouncil.org [globalplantcouncil.org]
- 10. Activation of defense response pathways by OGs and Flg22 elicitors in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct HPLC analysis of quercetin and trans-resveratrol in red wine, grape, and winemaking byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A tale of many families: calcium channels in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Calcium-Dependent Protein Kinases in Plant Immunity: From Calcium Signaling to Network Integration [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. uniprot.org [uniprot.org]
- 16. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Signaling Network in Plants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Ultrasound-assisted extraction of resveratrol from grape leaves and its purification on mesoporous carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In roots of Arabidopsis thaliana, the damage-associated molecular pattern AtPep1 is a stronger elicitor of immune signalling than flg22 or the chitin heptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transcriptional regulation of stilbene synthases in grapevine germplasm differentially susceptible to downy mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 23. flore.unifi.it [flore.unifi.it]
- 24. Transcriptome analysis reveals pathogenesis-related gene 1 pathway against salicylic acid treatment in grapevine (Vitis vinifera L) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification and validation of qRT-PCR reference genes for analyzing grape infection with gray mold - PMC [pmc.ncbi.nlm.nih.gov]
- 26. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 27. Identification of defense related gene families and their response against powdery and downy mildew infections in Vitis vinifera - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]
- 30. A MAPK pathway mediates ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 32. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 33. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Plant Tissues Treated with Eutypine: A Guide for Researchers
This guide provides an in-depth technical comparison of the metabolic responses of plant tissues to eutypine, a phytotoxin produced by the fungus Eutypa lata. As a key virulence factor in Eutypa dieback, particularly in grapevines, understanding the metabolic perturbations induced by this compound is critical for developing resistant plant varieties and effective disease management strategies. This document is intended for researchers, scientists, and drug development professionals engaged in plant pathology, metabolomics, and crop science.
Introduction: The Phytotoxin this compound and its Mode of Action
This compound (4-hydroxy-3-(3-methyl-3-buten-1-ynyl)benzaldehyde) is a secondary metabolite secreted by the ascomycete fungus Eutypa lata, the causal agent of Eutypa dieback in grapevines and other woody plants. The toxin is translocated through the plant's vascular system, leading to characteristic disease symptoms such as stunted growth, leaf chlorosis, and necrosis.
At the cellular level, this compound acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane[1]. This uncoupling of oxidative phosphorylation leads to a decrease in ATP synthesis and a dissipation of the mitochondrial membrane potential, ultimately impairing cellular energy metabolism[1]. The lipophilic nature of this compound allows it to readily cross cell membranes, contributing to its efficacy as a toxin.
Comparative Metabolic Responses to this compound Treatment
While comprehensive, quantitative comparative metabolomics studies on this compound-treated plant tissues are still an emerging area of research, existing evidence from transcriptomics and targeted metabolite analyses allows for a robust comparison of the key metabolic reprogramming events. The primary metabolic responses can be categorized into detoxification and stress-induced metabolic shifts.
Detoxification: The this compound to Eutypinol Conversion
The most well-documented metabolic response to this compound in grapevine tissues is its detoxification through enzymatic reduction to the corresponding alcohol, eutypinol (4-hydroxy-3-(3-methyl-3-buten-1-ynyl)benzyl alcohol)[2]. This biotransformation is a critical defense mechanism, as eutypinol is non-toxic and does not exhibit the protonophoric activity of its aldehyde precursor[2].
| Feature | This compound | Eutypinol |
| Chemical Class | Aldehyde | Alcohol |
| Toxicity | Phytotoxic | Non-toxic |
| Mode of Action | Protonophore, uncouples oxidative phosphorylation | Inactive |
| Metabolic Process | Toxin | Detoxification product |
This detoxification has been observed in various grapevine tissues, including cell suspension cultures and callus tissues, where the conversion can be detected within a few hours of exposure[2]. The efficiency of this conversion is thought to be a factor in the tolerance of different grapevine cultivars to Eutypa dieback.
Stress-Induced Metabolic Reprogramming
This compound-induced cellular stress triggers a broader metabolic reprogramming, primarily affecting central carbon metabolism and secondary metabolite biosynthesis.
The disruption of mitochondrial function by this compound is expected to have significant downstream effects on central carbon metabolism. While direct metabolomic data is limited, the known mode of action suggests perturbations in:
-
TCA Cycle: With impaired oxidative phosphorylation, the flow of metabolites through the tricarboxylic acid (TCA) cycle may be altered. A buildup of TCA cycle intermediates could occur due to a reduced demand for NADH and FADH2.
-
Glycolysis: To compensate for the reduced ATP production from mitochondria, an increase in the rate of glycolysis (the Pasteur effect) may be triggered to generate ATP through substrate-level phosphorylation. This would lead to increased consumption of glucose and production of pyruvate and lactate.
-
Amino Acid Metabolism: Amino acids serve as precursors for a wide range of defense compounds and can also be catabolized for energy. Changes in the pools of key amino acids such as proline, which is known to accumulate under various stress conditions, are anticipated.
A common plant defense response to biotic and abiotic stress is the activation of the phenylpropanoid pathway, leading to the synthesis of a diverse array of secondary metabolites. Transcriptomic studies have shown that this compound treatment induces the expression of key genes in this pathway, such as phenylalanine ammonia-lyase (PAL) and stilbene synthase (STS)[3][4]. This suggests an increased production of:
-
Phenolic Acids: These compounds have antioxidant properties and can reinforce cell walls to limit pathogen ingress.
-
Flavonoids: This large class of compounds includes anthocyanins and flavonols, which have roles in UV protection, signaling, and defense.
-
Stilbenoids: In grapevine, stilbenoids like resveratrol and its derivatives are key phytoalexins with potent antifungal activity[5][6][7]. Increased accumulation of these compounds is a hallmark of the grapevine defense response[8][9].
The activation of these pathways represents a shift of metabolic resources from growth and development towards defense[8][9].
Experimental Protocols for Comparative Metabolomics of this compound-Treated Tissues
To facilitate further research in this area, we provide detailed protocols for conducting a comparative metabolomics study on plant tissues treated with this compound. These protocols are based on established methods for plant metabolomics using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[10][11].
Plant Material and this compound Treatment
-
Plant Material: Grapevine cell suspension cultures are a suitable model system for controlled studies. Alternatively, excised leaves or other tissues from sterile plantlets can be used.
-
This compound Treatment: Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol or DMSO). Add the this compound solution to the plant culture medium or incubation buffer to achieve the desired final concentration (e.g., 50-200 µM). Include a solvent control to account for any effects of the solvent on plant metabolism.
-
Time Course: Collect tissue samples at various time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours) to capture the dynamic metabolic response.
-
Sample Collection: At each time point, harvest the plant tissue, flash-freeze it in liquid nitrogen to quench metabolic activity, and store at -80°C until extraction.
Metabolite Extraction
This protocol is designed for the extraction of a broad range of polar and semi-polar metabolites.
-
Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.
-
Extraction Solvent: Add a pre-chilled extraction solvent, typically a mixture of methanol, chloroform, and water (e.g., 1:1:1 v/v/v), to the powdered tissue. Include an internal standard for quality control and normalization.
-
Extraction: Vortex the mixture vigorously and incubate on ice for 15-30 minutes with intermittent vortexing.
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 14,000 x g) at 4°C to separate the polar (methanol/water) and non-polar (chloroform) phases.
-
Fraction Collection: Carefully collect the upper polar phase for GC-MS and LC-MS analysis of primary metabolites and other polar compounds. The lower non-polar phase can be used for lipidomics.
-
Drying: Dry the collected fractions in a vacuum concentrator.
GC-MS Analysis for Primary Metabolites
-
Derivatization: Resuspend the dried polar extract in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase the volatility of the metabolites.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a suitable column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Data Acquisition: Acquire data in full scan mode to capture a broad range of metabolites.
-
Data Processing: Use a deconvolution software to identify and quantify the metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST, Fiehn).
LC-MS Analysis for Secondary and other Metabolites
-
Reconstitution: Resuspend the dried polar extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol).
-
LC Separation: Inject the sample onto a reverse-phase (e.g., C18) or HILIC column for separation of a wide range of metabolites.
-
MS Detection: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements and fragmentation data.
-
Data Analysis: Use specialized software to perform peak picking, alignment, and annotation of metabolites based on their accurate mass, retention time, and fragmentation patterns, comparing them to databases such as METLIN, KEGG, and PlantCyc.
Visualization of Workflows and Pathways
To provide a clearer understanding of the experimental and biological processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparative metabolomics.
Caption: this compound detoxification pathway in plants.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reprogramming of Plant Central Metabolism in Response to Abiotic Stresses: A Metabolomics View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic constituents of grapevine and grape-derived products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Grapevine woody tissues accumulate stilbenoids following bud burst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secondary metabolites in grapevine: crosstalk of transcriptional, metabolic and hormonal signals controlling stress defence responses in berries and vegetative organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Secondary metabolites in grapevine: crosstalk of transcriptional, metabolic and hormonal signals controlling stress defence responses in berries and vegetative organs [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation of Caenorhabditis elegans for GC-MS-Based Metabolomics in Toxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Eutypine in a Laboratory Setting
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Handling novel or specialized chemical compounds requires not only procedural accuracy in experimentation but also a rigorous and well-understood plan for waste management. Eutypine, a phytotoxin produced by the fungus Eutypa lata, is one such compound that, while valuable in research contexts, necessitates a formal disposal strategy to ensure the safety of laboratory personnel and environmental stewardship.[1][2][3]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, this document elucidates the chemical rationale behind these procedures, empowering laboratory staff to manage this compound with confidence and a deep understanding of the associated risks.
Hazard Assessment and Chemical Profile of this compound
A foundational element of safe chemical handling is a thorough understanding of the substance . This compound's chemical structure and biological activity are key to informing its proper disposal.
Chemical Identity:
-
IUPAC Name: 4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde[4]
-
Molecular Formula: C₁₂H₁₀O₂[4]
-
Key Functional Groups: Phenol, Aldehyde, Vinylacetylene[5]
| Property | Value | Source |
| Molecular Weight | 186.21 g/mol | [4] |
| CAS Number | 121007-17-8 | [4] |
Toxicological Profile:
This compound is recognized as a phytotoxin that can inhibit mitochondrial respiration by acting as a protonophore, which uncouples oxidative phosphorylation.[1] While comprehensive human toxicological data is not widely available, its mechanism of disrupting cellular energy metabolism warrants its treatment as a hazardous substance. All waste containing this compound, including pure compound, solutions, and contaminated materials, must be handled as hazardous chemical waste.[6][7]
Personal Protective Equipment (PPE) and Spill Management
Prior to handling this compound in any form, appropriate personal protective equipment must be worn. In the event of a spill, a clear and immediate response plan is crucial.
Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[8]
-
Lab Coat: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.
Spill Response:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Prevent unauthorized entry into the spill zone.
-
Ventilation: Ensure adequate ventilation. If the spill is in a poorly ventilated area, evacuate and contact the safety officer.
-
Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.
-
Collection: Carefully collect the absorbent material and any solid this compound using non-sparking tools.
-
Waste Disposal: Place all contaminated materials into a designated, labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
This compound Waste Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the disposal of this compound waste. This workflow ensures that all forms of this compound waste are managed safely and in accordance with general laboratory hazardous waste protocols.
Caption: Workflow for the safe disposal of this compound waste.
Detailed Disposal Procedures
The following step-by-step protocols provide detailed instructions for handling different forms of this compound waste.
Solid this compound Waste
This category includes pure, unadulterated this compound and any labware or consumables (e.g., weigh boats, pipette tips, contaminated gloves) that have come into direct contact with it.
Procedure:
-
Collection: Carefully place all solid this compound waste into a designated, robust, and sealable container. To minimize dust, avoid crushing or grinding the solid material.
-
Container: A high-density polyethylene (HDPE) or glass container with a screw-top lid is recommended. Ensure the container is compatible with the waste.[9]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (4-hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde)"
-
An accurate estimation of the quantity of this compound and a list of any other contaminated materials.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.[10]
-
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[10]
This compound Solutions
This compound may be dissolved in various solvents for experimental purposes. It is critical to segregate waste based on the solvent used. Never mix incompatible waste streams. [11]
Aqueous Solutions:
-
Collection: Pour aqueous solutions containing this compound into a designated hazardous waste container for aqueous waste.
-
Container: Use a clearly labeled, leak-proof container, typically glass or HDPE.
-
pH Consideration: this compound contains a phenolic group, making it weakly acidic. Do not mix with strong bases or oxidizing agents in the same waste container.
-
Labeling: Label the container as "Hazardous Waste" and list all components, including "this compound" and "Water," with their respective concentrations or percentages.
Organic Solvent Solutions:
-
Segregation: It is imperative to segregate halogenated and non-halogenated organic solvent waste streams.
-
Collection: Collect this compound solutions in the appropriate organic solvent waste container.
-
Container: Use a container specifically designed for flammable or combustible liquids if applicable. Ensure the container material is compatible with the solvent.
-
Labeling: Clearly label the container as "Hazardous Waste" and list all components, including "this compound" and the specific solvent(s), with their concentrations or percentages.
In-Laboratory Deactivation: A Consideration for Advanced Users
For laboratories with the appropriate expertise and equipment, in-laboratory deactivation of this compound can be considered to reduce its reactivity and potential toxicity before disposal. This should only be performed by trained personnel with a thorough understanding of the chemical reactions involved.[12] A possible, though not formally validated, approach could involve the oxidation of the aldehyde and acetylenic functional groups.
Note: The following is a theoretical procedure for advanced users and should be validated on a small scale before implementation.
Potential Deactivation via Oxidation:
A mild oxidizing agent, such as potassium permanganate (KMnO₄) in a basic aqueous solution, could potentially oxidize the aldehyde to a carboxylic acid and cleave the acetylenic bond.
Experimental Protocol (Small Scale Validation):
-
In a fume hood, prepare a dilute aqueous solution of this compound.
-
Slowly add a dilute solution of potassium permanganate while stirring. The reaction is complete when the purple color of the permanganate persists.
-
Quench any excess permanganate with a small amount of sodium bisulfite until the solution is colorless.
-
Neutralize the solution with a dilute acid.
-
This treated solution should still be collected and disposed of as hazardous aqueous waste, but the primary hazardous constituent has been chemically altered to a potentially less toxic form.
Final Disposal
All collected and properly labeled this compound waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[6][13] Do not, under any circumstances, dispose of this compound by pouring it down the drain or placing it in the regular trash.[6]
By adhering to these detailed procedures, your laboratory can ensure the safe and responsible management of this compound waste, upholding the highest standards of scientific practice and environmental care.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Safe Disposal of Laboratory Chemicals. Environmental Marketing Services. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Guidelines for Chemical Waste Disposal in Laboratories. Africa Commons. [Link]
-
Laboratory Waste Disposal Guidelines. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. National Institutes of Health. [Link]
-
This compound | C12H10O2 | CID 129326. PubChem, National Institutes of Health. [Link]
-
Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria. PubMed, National Institutes of Health. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PubMed, National Institutes of Health. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. [Link]
-
Chemical structure of this compound and sterehirsutinal. ResearchGate. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ResearchGate. [Link]
-
Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases. PMC, National Institutes of Health. [Link]
-
Eutypa lata (Eutypa dieback). CABI Compendium. [Link]
Sources
- 1. Protonophoric activity of this compound, a toxin from Eutypa lata, in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytotoxins Produced by Fungi Associated with Grapevine Trunk Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound | C12H10O2 | CID 129326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 12. epfl.ch [epfl.ch]
- 13. One moment, please... [emsllcusa.com]
Mastering Eutypine Handling: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Laboratory Personnel
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of Eutypine, a phytotoxin produced by the fungus Eutypa lata.[1][2][3] Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment for all researchers, scientists, and drug development professionals. This document moves beyond a simple checklist, delving into the causality behind each safety measure to foster a culture of informed caution.
Understanding the Hazard: A Toxin Profile
This compound is a secondary metabolite that acts as a phytotoxin, primarily known for causing dieback in grapevines.[1][4][5] Its toxicity stems from its ability to uncouple mitochondrial oxidative phosphorylation, disrupting cellular energy balance. While comprehensive toxicological data specific to human exposure is limited, the known biological activity necessitates a cautious approach, treating this compound as a potent bioactive compound.
Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound, a risk assessment has been conducted based on general principles for handling biotoxins and data from structurally similar compounds.[6][7][8] One such similar compound, 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Skin Sensitization, Category 1 (H317): May cause an allergic skin reaction.[9]
-
Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[9]
-
Hazardous to the aquatic environment, long-term hazard, Category 3 (H412): Harmful to aquatic life with long lasting effects.[9]
Based on this information and the nature of phytotoxins, we will operate under the assumption that this compound presents similar, if not greater, hazards.
The Core of Protection: A Multi-Layered PPE Strategy
A robust Personal Protective Equipment (PPE) strategy is non-negotiable when handling this compound. This strategy is designed to prevent dermal, ocular, and respiratory exposure.
Primary Engineering Controls: Your First Line of Defense
Before any PPE is donned, ensure that appropriate engineering controls are in place. All handling of this compound, especially in its powdered form or when preparing stock solutions, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) .[6][8] This is to control potential aerosols and airborne particles.
Essential Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound. This is the baseline; a more stringent approach may be necessary based on the specifics of your experimental protocol and institutional policies.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with nitrile gloves. | The inner glove provides a second barrier in case of a breach of the outer glove. Nitrile offers good resistance to a range of chemicals.[8][10] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and aerosols. A face shield offers an additional layer of protection for the entire face.[10][11] |
| Body Protection | A fully-buttoned lab coat with tight-fitting cuffs. | Protects the skin and personal clothing from contamination.[12] |
| Respiratory Protection | An N95 respirator or higher. | Recommended when handling powdered this compound outside of a certified containment device, or if there is a risk of aerosol generation that cannot be fully contained by engineering controls.[8] |
| Footwear | Closed-toe shoes. | Protects the feet from spills.[10] |
Procedural Guidance: Step-by-Step Handling Protocols
Adherence to a strict, step-by-step protocol is paramount to ensuring safety. The following workflow outlines the critical stages of handling this compound, from preparation to disposal.
Workflow for Safe this compound Handling
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Improper disposal of this compound and contaminated materials can pose a significant environmental risk.[13] All waste generated from handling this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal Protocol
-
Solid Waste:
-
All disposable PPE (gloves, lab coats, etc.), contaminated weigh boats, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be lined with a durable plastic bag.
-
-
Liquid Waste:
-
All solutions containing this compound, as well as solvent rinses of contaminated glassware, must be collected in a sealed, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvents used.
-
-
Sharps Waste:
-
Any needles or other sharps used for transferring this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Skin Sensitizer," "Eye Irritant").
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Final Disposal:
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[11]
-
Eye Exposure: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Spills:
-
For small spills within a chemical fume hood, use an appropriate absorbent material to clean the spill. Decontaminate the area with a suitable cleaning agent.
-
For larger spills or spills outside of a containment device, evacuate the area and contact your institution's EHS department for assistance.
-
By implementing these comprehensive safety measures, you can confidently and safely work with this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.
References
Sources
- 1. Grape (Vitis spp.)-Eutypa Dieback | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 2. The fungal elicitor this compound from Eutypa lata activates basal immunity through its phenolic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H10O2 | CID 129326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CDFA - Pierce's Disease Research - Paper #1318 - Eutypa dieback in grapevines: Differential production of acetylenic phenol metabolites by strains of Eutypa lata [piercesdisease.cdfa.ca.gov]
- 5. Eutypa dieback | Wine Australia [wineaustralia.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
- 8. Biohazardous and Toxin Sample Handling Protocols for Laboratory Safety | Lab Manager [labmanager.com]
- 9. 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | C12H12O2 | CID 3157462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. synerzine.com [synerzine.com]
- 12. Laboratory Safety [plantpath.k-state.edu]
- 13. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. How to Safely Dispose of Gardening Chemicals - NEDT [nedt.org]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
